Benzyl 6-Bromohexyl Ether
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromohexoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDZRWPKYMHVNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382813 | |
| Record name | Benzyl 6-Bromohexyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54247-27-7 | |
| Record name | Benzyl 6-Bromohexyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 6-Bromohexyl Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl 6-Bromohexyl Ether
This guide provides a comprehensive overview and detailed protocols for the synthesis of Benzyl 6-Bromohexyl Ether, a valuable bifunctional molecule utilized as a key intermediate in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering not just a procedural outline but also the underlying chemical principles and strategic considerations for a successful synthesis.
Introduction: The Versatility of this compound
This compound (CAS No. 54247-27-7) is a colorless to pale yellow liquid that serves as a critical building block in organic chemistry.[1][2] Its structure incorporates a benzyl ether moiety, which can function as a stable protecting group for alcohols, and a terminal bromohexyl chain, which is amenable to a wide range of nucleophilic substitution reactions. This dual functionality allows for the sequential or orthogonal introduction of different molecular fragments, making it a highly versatile intermediate in multi-step syntheses.
The primary application of this compound lies in its ability to act as a linker, connecting a benzyloxy-protected active pharmacophore to another molecular entity or a solid support. The benzyl group is particularly advantageous as a protecting group due to its general stability across a range of reaction conditions and its susceptibility to facile cleavage via catalytic hydrogenation.
Core Synthesis Strategy: The Williamson Ether Synthesis
The most reliable and widely employed method for the preparation of this compound is the Williamson ether synthesis.[3] This classic organic reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[3]
The key to a successful Williamson ether synthesis is the generation of a potent nucleophile, the alkoxide, by deprotonating the corresponding alcohol with a strong base. This alkoxide then attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming the ether linkage. For the synthesis of benzyl ethers, the use of benzyl halides is particularly effective as they are primary halides and lack β-hydrogens, which minimizes the potential for the competing E2 elimination reaction, leading to cleaner reactions and higher yields.
Two primary synthetic routes based on the Williamson ether synthesis are viable for the preparation of this compound:
-
Route A: Reaction of 6-bromo-1-hexanol with a benzyl halide (e.g., benzyl bromide).
-
Route B: Reaction of benzyl alcohol with 1,6-dibromohexane.
Route A is generally preferred as it avoids the potential for the formation of a diether byproduct, which can occur in Route B if both ends of the 1,6-dibromohexane react with the benzyl alkoxide.
Experimental Protocol: Synthesis of this compound from 6-Bromo-1-hexanol
This section provides a detailed, step-by-step methodology for the synthesis of this compound, with a focus on explaining the rationale behind each procedural step.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 6-Bromo-1-hexanol | C₆H₁₃BrO | 181.07 | ≥97% | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 60% | Sigma-Aldrich |
| Benzyl Bromide | C₇H₇Br | 171.03 | ≥98% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ≥99.9% | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS grade | Fisher Scientific |
| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | - | Fisher Scientific |
| Brine (Saturated Aqueous Sodium Chloride) | NaCl | 58.44 | - | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Fisher Scientific |
Step-by-Step Procedure
Step 1: Preparation of the Sodium Alkoxide
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 6-bromo-1-hexanol (1.0 eq).
-
Dissolve the alcohol in anhydrous tetrahydrofuran (THF). The use of an anhydrous aprotic solvent like THF is crucial to prevent the quenching of the strong base.
-
Cool the solution to 0 °C in an ice bath. This is a critical step to control the initial exothermic reaction upon the addition of sodium hydride.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. The evolution of hydrogen gas will be observed. The excess of sodium hydride ensures complete deprotonation of the alcohol.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30-60 minutes to ensure complete formation of the sodium alkoxide.
Step 2: Ether Formation
-
Cool the freshly prepared sodium alkoxide solution back to 0 °C.
-
Slowly add benzyl bromide (1.1 eq) dropwise via a syringe or dropping funnel. This exothermic reaction should be controlled to prevent side reactions.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion of the reaction (as indicated by TLC), cool the flask in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water, saturated aqueous ammonium chloride solution, and finally with brine. These washing steps remove any remaining inorganic salts and impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound as a colorless to pale yellow liquid.
Reaction Mechanism and Workflow Diagrams
Reaction Mechanism
The synthesis proceeds via a classic SN2 mechanism. The alkoxide ion, generated from the deprotonation of 6-bromo-1-hexanol, acts as a potent nucleophile. It attacks the electrophilic benzylic carbon of benzyl bromide from the backside, leading to a concerted bond formation between the oxygen and the benzylic carbon, and simultaneous cleavage of the carbon-bromine bond.
Caption: SN2 mechanism of this compound synthesis.
Experimental Workflow
The following diagram illustrates the key stages of the synthesis process, from the initial reaction setup to the final purification of the product.
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Data
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Spectroscopic Data
| Technique | Expected Peaks/Shifts |
| ¹H NMR | δ ~7.35-7.25 (m, 5H, Ar-H), 4.50 (s, 2H, Ar-CH₂-O), 3.45 (t, 2H, -O-CH₂-), 3.40 (t, 2H, -CH₂-Br), 1.85 (m, 2H), 1.60 (m, 2H), 1.45-1.35 (m, 4H). |
| ¹³C NMR | δ ~138.5 (Ar-C), 128.4 (Ar-CH), 127.7 (Ar-CH), 127.5 (Ar-CH), 72.9 (Ar-CH₂-O), 70.3 (-O-CH₂-), 33.8 (-CH₂-Br), 32.7, 29.5, 28.0, 25.9, 25.4.[4] |
| IR (Infrared) | ~3030 cm⁻¹ (Ar C-H stretch), ~2930, 2860 cm⁻¹ (Aliphatic C-H stretch), ~1100 cm⁻¹ (C-O-C stretch), ~740, 700 cm⁻¹ (Ar C-H bend). |
Safety and Handling
-
Sodium Hydride: A highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is explosive. Handle only under an inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Benzyl Bromide: A lachrymator and corrosive. It can cause severe skin and eye irritation. Handle in a fume hood and wear appropriate PPE.
-
Tetrahydrofuran (THF) and Diethyl Ether: Highly flammable solvents. Ensure there are no ignition sources nearby during their use.
References
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PubChemLite. This compound (C13H19BrO). [Link]
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CP Lab Safety. This compound, min 97%, 25 grams. [Link]
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Seven Chongqing Chemdad Co., Ltd. This compound. [Link]
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Chemhel ASAP. synthesis & cleavage of benzyl ethers. YouTube. [Link]
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Benzyl 6-Bromohexyl Ether chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Benzyl 6-Bromohexyl Ether
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No. 54247-27-7), a bifunctional reagent of significant interest in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and practical applications of this versatile compound, grounding theoretical principles in practical, field-proven insights.
Introduction: A Molecule of Duality
This compound is a valuable chemical intermediate distinguished by its dual functionality.[1] It incorporates a stable benzyl ether protecting group at one end of a C6 alkyl chain and a reactive primary alkyl bromide at the other. This unique architecture allows for selective, sequential chemical transformations, making it an ideal building block or linker in multi-step syntheses.[1] Its utility is most pronounced in the construction of complex molecular frameworks, particularly in the fields of medicinal chemistry and materials science, where precise control over molecular assembly is paramount.[1]
The molecule's design—a robust protective group separated from a reactive site by a flexible hexyl spacer—offers chemists a reliable tool for introducing a benzyloxy-terminated alkyl chain into various substrates. This guide will explore the properties that make it a staple reagent and provide the technical details necessary for its effective use in a laboratory setting.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The physical and spectroscopic properties of this compound are summarized below, providing the foundational data required for its identification and use.
Core Physical Properties
The compound is typically supplied as a colorless to light yellow, clear liquid.[1] Its key physical properties are detailed in the table below, compiled from leading chemical suppliers.
| Property | Value | Source |
| CAS Number | 54247-27-7 | [2][3] |
| Molecular Formula | C₁₃H₁₉BrO | [2][3][4] |
| Molecular Weight | 271.19 g/mol | [2] |
| Appearance | Colorless to Light Yellow Clear Liquid | [1] |
| Boiling Point | 320.1°C at 760 mmHg | [2] |
| Density | ~1.21 g/cm³ | [2] |
| Refractive Index | ~1.522 | [2] |
| Purity (Typical) | >97.0% (GC) | [1][3] |
| Storage | Room temperature, sealed in dry conditions.[3] A cool, dark place (<15°C) is recommended for long-term stability. |
Spectroscopic Signature
Spectroscopic analysis is essential for verifying the structure and purity of this compound. The expected spectral characteristics are outlined below, providing a reference for quality control.
Caption: Chemical Structure of this compound.
| Spectroscopy | Wavenumber (cm⁻¹) / Chemical Shift (δ, ppm) | Assignment and Rationale |
| IR Spectroscopy | ~3030 | Aromatic C-H stretch from the benzyl group. |
| ~2930, ~2860 | Aliphatic C-H stretches from the hexyl chain. | |
| ~1100 (Strong) | Characteristic C-O-C ether stretch. This is a key diagnostic peak.[5][6] | |
| ~740, ~700 | Bending modes for a monosubstituted benzene ring. | |
| ¹H NMR Spectroscopy | ~7.35 (m, 5H) | Protons on the phenyl ring of the benzyl group. |
| ~4.50 (s, 2H) | Methylene protons of the benzyl group (-O-CH₂ -Ph). Their proximity to both the oxygen and the aromatic ring results in a significant downfield shift.[5][6] | |
| ~3.45 (t, 2H) | Methylene protons adjacent to the ether oxygen (-CH₂ -O-).[5][6] | |
| ~3.40 (t, 2H) | Methylene protons adjacent to the bromine atom (-CH₂ -Br). The electronegative bromine causes a strong downfield shift. | |
| ~1.85 (p, 2H) | Methylene protons beta to the bromine atom. | |
| ~1.60 (p, 2H) | Methylene protons beta to the ether oxygen. | |
| ~1.40 (m, 4H) | Remaining two methylene groups in the center of the hexyl chain. | |
| ¹³C NMR Spectroscopy | ~138 | Quaternary aromatic carbon of the benzyl group. |
| ~128.5, ~127.7 | Aromatic CH carbons of the benzyl group. | |
| ~73 | Methylene carbon of the benzyl group (-O-C H₂-Ph).[5][6] | |
| ~70 | Methylene carbon adjacent to the ether oxygen (-C H₂-O-).[5][6] | |
| ~34 | Methylene carbon adjacent to the bromine atom (-C H₂-Br). | |
| ~33, ~29, ~28, ~25 | Remaining methylene carbons of the hexyl chain. | |
| Mass Spectrometry | M⁺ peaks at m/z ~270 and ~272 (approx. 1:1 ratio) | Characteristic isotopic pattern for a molecule containing one bromine atom. |
| m/z = 91 | Tropylium cation ([C₇H₇]⁺), a very common and stable fragment indicating the presence of a benzyl group. |
Synthesis and Mechanism
The most common and efficient route to this compound is the Williamson Ether Synthesis .[7] This venerable Sₙ2 reaction provides a clean and high-yielding pathway.[7][8]
Rationale and Reagent Selection
The synthesis involves the reaction of an alkoxide with an alkyl halide.[8] For this compound, there are two theoretical pathways. The scientifically sound choice is Pathway A , as it avoids a major competing side reaction.
-
Pathway A (Preferred): Benzyl alcohol is deprotonated to form benzyl alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1,6-dibromohexane.
-
Pathway B (Disfavored): 6-Bromohexan-1-ol is deprotonated, and the resulting alkoxide attacks benzyl bromide. While viable, this pathway is less efficient if starting from scratch, as 6-bromohexan-1-ol is often prepared from 1,6-hexanediol, adding steps. The primary reason for preferring Pathway A is the nature of the halide. Sₙ2 reactions are most efficient with primary alkyl halides.[8] Benzyl bromide is a primary halide with no beta-hydrogens, making it an excellent substrate for Sₙ2 reactions with virtually no risk of E2 elimination.[7]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should always conduct a thorough risk assessment before beginning any experiment.
-
Preparation (Inert Atmosphere): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) and suspend it in anhydrous tetrahydrofuran (THF).
-
Causality: Anhydrous conditions and an inert atmosphere are critical because sodium hydride reacts violently with water, and the alkoxide intermediate is also sensitive to moisture.
-
-
Alkoxide Formation: Cool the suspension to 0°C in an ice bath. Slowly add a solution of benzyl alcohol (1.0 eq.) in anhydrous THF via the dropping funnel over 30 minutes. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.
-
Causality: The slow, cooled addition of alcohol controls the exothermic reaction and the rate of hydrogen gas production. Stirring ensures complete deprotonation to form the sodium benzoxide nucleophile.
-
-
Sₙ2 Reaction: Add a solution of 1,6-dibromohexane (5.0 eq.) in anhydrous THF to the flask. Heat the reaction mixture to a gentle reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Causality: A large excess of the dibromoalkane is used to minimize the formation of the bis-ether byproduct (1,6-bis(benzyloxy)hexane), where the product reacts with another equivalent of benzoxide. Refluxing provides the necessary activation energy for the Sₙ2 reaction.
-
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Causality: The quench neutralizes any remaining base. Extraction isolates the organic product from the aqueous phase, and the brine wash and drying steps remove residual water.
-
-
Purification: Concentrate the organic extract under reduced pressure to yield the crude product. Purify by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a clear oil.
-
Causality: Chromatography is essential to separate the desired product from the excess 1,6-dibromohexane and any minor byproducts.
-
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional ends.
Caption: Key reaction pathways for this compound.
Nucleophilic Substitution at the Alkyl Bromide
The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions. This allows for the facile introduction of the benzyloxyhexyl moiety onto a wide range of nucleophiles, including:
-
Amines: Formation of secondary or tertiary amines, leading to complex scaffolds for drug discovery.
-
Azides: Reaction with sodium azide to form an azido-terminated linker, which can then be reduced to a primary amine or used in "click" chemistry (Huisgen cycloaddition).
-
Alkoxides/Phenoxides: Creation of unsymmetrical di-ethers.
-
Thiolates: Synthesis of thioethers.
-
Carboxylates: Formation of ester linkages.
This reactivity is the cornerstone of its use as a linker, connecting a molecule of interest to the benzyloxy-protected terminus.
Deprotection of the Benzyl Ether
The benzyl ether group is a robust protecting group, stable to a wide range of acidic, basic, and oxidative/reductive conditions. However, it can be selectively and cleanly removed under specific conditions, most commonly catalytic hydrogenolysis .[7][9]
-
Mechanism: The reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C).[7] This process, known as hydrogenolysis, cleaves the C-O bond of the benzyl ether to liberate the free primary alcohol and toluene as a byproduct.[7]
-
Significance: This deprotection strategy is exceptionally mild and high-yielding.[7] Its orthogonality allows for the unmasking of the hydroxyl group at a late stage in a synthesis, after the alkyl bromide end has been functionalized, without disturbing other sensitive functional groups in the molecule.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. It is classified as a skin and eye irritant.[3]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]
-
Precautionary Measures:
-
P280: Wear protective gloves, eye protection, and face protection.
-
P264: Wash skin thoroughly after handling.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
-
Handling: Use in a well-ventilated area or a chemical fume hood.[10] Avoid contact with skin, eyes, and clothing.[10] Store in a tightly closed container in a dry, cool place.[3][11]
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Safety Data Sheet - 3M. [Link]
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HEXYL BROMIDE - Ataman Kimya. [Link]
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A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols - Indian Academy of Sciences. [Link]
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18.9: Spectroscopy of Ethers - Chemistry LibreTexts. [Link]
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18.2 Synthesis of Ethers - Chemistry LibreTexts. [Link]
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synthesis & cleavage of benzyl ethers - YouTube. [Link]
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Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. [Link]
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6-(4-phenyl-butoxy)-hexyl bromide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]
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18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax. [Link]
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An In-Depth Technical Guide to Benzyl 6-Bromohexyl Ether: A Versatile Bifunctional Reagent in Advanced Synthesis
This guide provides an in-depth technical examination of Benzyl 6-Bromohexyl Ether, CAS number 54247-27-7. It is designed for researchers, scientists, and drug development professionals who utilize advanced synthetic intermediates. We will move beyond simple data recitation to explore the molecule's strategic value, focusing on the causality behind its synthesis, reactivity, and application in complex molecular design.
Strategic Overview: The Molecular Utility of this compound
This compound is a bifunctional organic compound prized for its utility as a linker and a building block in multi-step organic synthesis.[1] Its structure incorporates two key features at opposite ends of a flexible six-carbon aliphatic chain:
-
A benzyl ether group : This serves as a robust protecting group for a primary alcohol, which is stable under a wide range of reaction conditions but can be selectively removed when needed.[2][3]
-
A primary alkyl bromide : This functional group is an excellent electrophile, poised for reliable nucleophilic substitution reactions to form new carbon-heteroatom bonds.[1]
This dual nature allows for the sequential and controlled introduction of different molecular fragments, making it an invaluable tool in the synthesis of pharmaceuticals, materials, and specialty chemicals.[1]
Physicochemical and Spectroscopic Profile
Accurate identification and confirmation of purity are paramount in any synthetic workflow. The physical and spectroscopic data for this compound provide a clear fingerprint for quality assessment.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 54247-27-7 | [4][5] |
| Molecular Formula | C₁₃H₁₉BrO | [4][5] |
| Molecular Weight | 271.20 g/mol | [4][5][6] |
| Appearance | Colorless to light yellow clear liquid | [5] |
| Boiling Point | 320.1°C at 760 mmHg (Predicted) | [4][7] |
| Density | ~1.21 g/cm³ | [4][7] |
| Refractive Index | ~1.522 | [4][5] |
| Purity | Typically >97.0% (GC) | [1][5] |
| Synonyms | {[(6-bromohexyl)oxy]methyl}benzene, Benzyloxyhexyl Bromide | [5][7] |
Spectroscopic Signature for Structural Verification
A key aspect of trustworthiness in any protocol is the ability to validate each intermediate. The expected spectroscopic data for this compound are as follows:
-
¹H NMR: The proton NMR spectrum is the most direct method for structural confirmation. Key expected signals include:
-
A multiplet in the aromatic region (~7.2-7.4 ppm) corresponding to the 5 protons of the phenyl group.
-
A characteristic singlet at ~4.5 ppm for the 2 benzylic protons (-O-CH₂ -Ph).
-
Two triplets in the range of ~3.4-3.6 ppm. One corresponds to the methylene group adjacent to the ether oxygen (-CH₂ -O-), and the other, slightly downfield, corresponds to the methylene group attached to the bromine (-CH₂ -Br).
-
A series of multiplets in the upfield region (~1.4-1.9 ppm) for the remaining 8 protons of the central methylene groups in the hexyl chain.
-
-
¹³C NMR: The carbon spectrum complements the proton data, confirming the carbon skeleton.[8] Expected signals would appear for the aromatic carbons, the benzylic carbon (~73 ppm), the carbons adjacent to the heteroatoms (~70 ppm for C-O and ~34 ppm for C-Br), and the remaining aliphatic carbons.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic patterns for bromine (M⁺ and M+2 peaks of nearly equal intensity). Common fragmentation patterns would include the loss of a bromine radical (M-Br)⁺ and the cleavage of the benzyl group, leading to a prominent peak at m/z 91 (the tropylium cation).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations for both aromatic (~3030 cm⁻¹) and aliphatic (~2850-2950 cm⁻¹) protons, a strong C-O ether stretch (~1100 cm⁻¹), and C=C stretches for the aromatic ring (~1450-1600 cm⁻¹).
Synthesis and Purification Protocol
The most common and efficient method for preparing this compound is via the Williamson ether synthesis , a robust Sₙ2 reaction.[2][3] This protocol outlines the synthesis from 6-bromohexan-1-ol and benzyl bromide.
Rationale of Experimental Choices
-
Reactants: 6-bromohexan-1-ol is chosen as the nucleophile precursor. Its primary alcohol is readily deprotonated. Benzyl bromide is an excellent electrophile for Sₙ2 reactions due to its primary nature and the lack of β-hydrogens, which minimizes competing elimination reactions.[2]
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide. This drives the reaction to completion.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an ideal aprotic polar solvent. It readily dissolves the reactants and does not interfere with the strong base or the Sₙ2 mechanism.
-
Purification: Flash column chromatography is the standard method for separating the desired ether product from unreacted starting materials and by-products like dibenzyl ether.[9]
Step-by-Step Experimental Workflow
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil.
-
Washing: Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes via cannula.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Nucleophile Addition: Dissolve 6-bromohexan-1-ol (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH slurry. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve as the alkoxide is formed.
-
Electrophile Addition: Add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir overnight (12-16 hours) to ensure completion.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C to neutralize any remaining NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Verification: Combine the product-containing fractions and concentrate under reduced pressure. Confirm the identity and purity of the colorless oil using the spectroscopic methods described in Section 2.2.
Visualization of Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis of this compound.
Core Reactivity and Strategic Applications in Drug Development
The true value of this compound lies in its predictable, orthogonal reactivity, which allows it to serve as a versatile linker. Linker chemistry is critical in drug design, influencing the stability, solubility, and release mechanisms of targeted therapies like Antibody-Drug Conjugates (ADCs).[10][11]
The Heterobifunctional Linker Principle
The molecule's design allows for two distinct chemical transformations that generally do not interfere with one another. This principle is illustrated below.
Caption: Dual reactivity of this compound as a bifunctional linker.
Application 1: Conjugation via the Alkyl Bromide
The primary bromide is a potent electrophile for Sₙ2 reactions. This allows for the stable covalent attachment of the linker to a variety of nucleophilic functional groups commonly found in biomolecules or synthetic payloads:
-
Amine Conjugation: Reaction with primary or secondary amines yields a stable secondary or tertiary amine linkage, respectively. This is a common method for attaching linkers to lysine residues in proteins.
-
Thiol Conjugation: Reaction with thiols (e.g., from cysteine residues) forms a stable thioether bond.
-
Carboxylate Conjugation: Reaction with a carboxylate salt produces an ester linkage.
The six-carbon chain provides spatial separation between the conjugated moieties, which can be critical for maintaining the biological activity of a drug or protein.
Application 2: The Benzyl Ether as a Cleavable Protecting Group
The benzyl ether group is exceptionally stable to a broad range of reagents, including strong bases, nucleophiles, and many oxidizing/reducing agents, making it an ideal protecting group during multi-step synthesis. Its primary value, however, lies in its selective cleavage under mild conditions.
The most common deprotection method is catalytic hydrogenolysis .[2]
-
Conditions: The compound is treated with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).
-
Mechanism: This reaction, known as hydrogenolysis, cleaves the carbon-oxygen bond of the benzyl group.
-
Outcome: The reaction is very clean, yielding the deprotected primary alcohol, with toluene as the only by-product, which is easily removed.[2]
This deprotection strategy is orthogonal to many other protecting groups, providing chemists with precise control over the synthetic sequence. For example, one could first conjugate a payload via the bromide terminus and then, in a final step, deprotect the benzyl ether to reveal a hydroxyl group for further functionalization or to unmask the active form of a molecule.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of this compound is essential for laboratory safety.
-
Hazard Identification: This compound is classified as a skin and eye irritant.[5][12] The GHS signal word is "Warning" with hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[12]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a lab coat.[12][13]
-
Handling Procedures: Avoid contact with skin, eyes, and clothing.[12][14] Wash hands thoroughly after handling.[12] In case of skin contact, wash immediately with plenty of water. If eye contact occurs, rinse cautiously with water for several minutes.[14]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[7]
-
Spill & Disposal: In case of a spill, collect as much material as possible and place it in a sealed container for disposal.[14] Dispose of the chemical in accordance with all applicable local, regional, and national regulations.
Conclusion
This compound (CAS 54247-27-7) is more than a simple chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its value is derived from its well-defined bifunctional nature, combining a reactive electrophilic site for conjugation with a stable, yet selectively cleavable, protecting group. This combination provides a reliable platform for constructing complex molecules with precise control, making it a highly relevant and powerful reagent in the fields of drug discovery, medicinal chemistry, and materials science.
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An In-Depth Technical Guide to the Williamson Ether Synthesis of Benzyl 6-Bromohexyl Ether
Abstract
This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of Benzyl 6-Bromohexyl Ether, a valuable bifunctional molecule in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the reaction mechanism, a detailed experimental protocol, and critical considerations for process optimization and characterization. By elucidating the causality behind experimental choices, this guide aims to equip the reader with the practical knowledge required for the successful and reproducible synthesis of this and similar ether compounds.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 54247-27-7) is a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and materials science precursors.[1] Its utility stems from its bifunctional nature, possessing a stable benzyl ether protecting group at one end of a hexyl chain and a reactive bromo- functionality at the other. This structure allows for the sequential introduction of different molecular fragments, making it a versatile building block in multi-step synthetic strategies.
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and widely used methods for the preparation of ethers.[2][3] The reaction typically involves the S(_N)2 displacement of a halide by an alkoxide ion, forming a new ether linkage.[2][3] This guide will focus on a robust and scalable laboratory procedure for the synthesis of this compound from benzyl alcohol and 6-bromohexan-1-ol.
The Underlying Chemistry: A Mechanistic Perspective
The Williamson ether synthesis proceeds via a two-step mechanism, as illustrated below. The success of the synthesis hinges on the efficient execution of both steps and the mitigation of potential side reactions.
Step 1: Deprotonation to Form the Alkoxide
The first step involves the deprotonation of the alcohol, in this case, benzyl alcohol, by a strong base to form a highly nucleophilic alkoxide.
`dot digraph "Williamson_Ether_Synthesis_Step_1" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=plaintext, fontname="Arial"];
} ` Caption: Deprotonation of Benzyl Alcohol.
The choice of base is critical. While weaker bases can be used for more acidic alcohols, for a primary alcohol like benzyl alcohol, a strong, non-nucleophilic base is preferred to ensure complete and rapid formation of the alkoxide. Sodium hydride (NaH) is a common and effective choice for this transformation.[4][5] The reaction with NaH is irreversible as the byproduct, hydrogen gas, evolves from the reaction mixture, driving the equilibrium towards the alkoxide.[6]
Step 2: Nucleophilic Substitution (S(_N)2)
The second step is the nucleophilic attack of the newly formed benzyl alkoxide on the electrophilic carbon of the alkyl halide, 6-bromohexan-1-ol. This proceeds via a classic S(_N)2 mechanism.[2][3]
`dot digraph "Williamson_Ether_Synthesis_Step_2" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=plaintext, fontname="Arial"];
} ` Caption: S(_N)2 reaction to form the ether.
For an efficient S(_N)2 reaction, the alkyl halide should be primary or secondary and unhindered.[2][3] In this synthesis, 6-bromohexan-1-ol is a primary alkyl halide, which is ideal for minimizing the competing E2 elimination side reaction. The choice of solvent is also crucial; polar aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are excellent choices as they solvate the cation of the alkoxide, leaving the nucleophilic oxygen anion more reactive.[4]
Detailed Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Benzyl Alcohol | 108.14 | 10.81 g (10.4 mL) | 0.10 | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 (NaH) | 4.40 g | 0.11 | 1.1 |
| 6-Bromohexan-1-ol | 181.07 | 18.11 g (13.7 mL) | 0.10 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |
| Saturated Ammonium Chloride (aq. solution) | - | 100 mL | - | - |
| Diethyl Ether | - | 300 mL | - | - |
| Brine (saturated NaCl solution) | - | 100 mL | - | - |
| Anhydrous Magnesium Sulfate | - | q.s. | - | - |
| Silica Gel (for column chromatography) | - | q.s. | - | - |
| Hexane/Ethyl Acetate (for chromatography) | - | q.s. | - | - |
Reaction Setup and Procedure
`dot digraph "Experimental_Workflow" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", color="#4285F4"]; edge [color="#34A853"];
} ` Caption: Experimental workflow for the synthesis.
-
Preparation of the Alkoxide: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (4.40 g of a 60% dispersion in mineral oil, 0.11 mol). The mineral oil can be removed by washing with dry hexanes, followed by careful decantation of the solvent under a nitrogen atmosphere. Add 100 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add benzyl alcohol (10.81 g, 0.10 mol) dropwise via a syringe over 15 minutes. Vigorous hydrogen evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30 minutes to ensure complete formation of the sodium benzoxide.
-
Ether Formation: To the stirred suspension of sodium benzoxide, add a solution of 6-bromohexan-1-ol (18.11 g, 0.10 mol) in 100 mL of anhydrous THF dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain it for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution to destroy any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product will be a colorless to pale yellow oil.[1] Purification is achieved by flash column chromatography on silica gel.
-
Eluent: A gradient of hexane and ethyl acetate is typically effective. Start with 100% hexane and gradually increase the polarity to 95:5 hexane:ethyl acetate.
-
Monitoring: Collect fractions and monitor by TLC. The product, this compound, is less polar than the starting 6-bromohexan-1-ol.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound as a clear oil. A typical yield for this type of reaction is in the range of 70-85%.[2][7]
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized product.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the benzyl and hexyl moieties.
-
Aromatic protons: A multiplet around δ 7.25-7.40 ppm (5H).
-
Benzylic protons: A singlet around δ 4.50 ppm (2H).
-
Methylene protons adjacent to the ether oxygen: A triplet around δ 3.45 ppm (2H).
-
Methylene protons adjacent to the bromine: A triplet around δ 3.40 ppm (2H).
-
Other methylene protons of the hexyl chain: Multiplets between δ 1.30-1.90 ppm (8H).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide confirmation of the carbon framework.[8]
-
Aromatic carbons: Peaks between δ 127-139 ppm.
-
Benzylic carbon: A peak around δ 73 ppm.
-
Methylene carbon adjacent to the ether oxygen: A peak around δ 70 ppm.
-
Methylene carbon adjacent to the bromine: A peak around δ 34 ppm.
-
Other methylene carbons of the hexyl chain: Peaks in the range of δ 25-33 ppm.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (270.06 g/mol for C₁₃H₁₉BrO).[9] The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the mass spectrum.
Critical Discussion and Troubleshooting
Choice of Reagents and Conditions
-
Base: The use of a slight excess of sodium hydride (1.1 equivalents) ensures the complete deprotonation of benzyl alcohol.
-
Solvent: Anhydrous THF is an excellent solvent for this reaction. It is polar enough to dissolve the reactants and intermediates, and its boiling point allows for a convenient reflux temperature.
-
Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction and the rate of hydrogen evolution. The subsequent S(_N)2 reaction is heated to reflux to increase the reaction rate.
Potential Side Reactions and Mitigation
-
E2 Elimination: While minimized by the use of a primary alkyl halide, some elimination of HBr from 6-bromohexan-1-ol to form hex-5-en-1-ol can occur, especially at higher temperatures. Using the stoichiometric amount of the alkyl halide and maintaining the recommended reaction temperature helps to suppress this side reaction.
-
Reaction with Solvent: In some cases, strong bases like NaH can react with solvents like DMF, especially at elevated temperatures. THF is generally more robust under these conditions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete deprotonation of benzyl alcohol. | Ensure the use of anhydrous solvent and a fresh, active batch of sodium hydride. |
| Incomplete S(_N)2 reaction. | Increase the reaction time or consider a higher boiling point solvent like DMF (use with caution). | |
| Loss of product during work-up or purification. | Ensure complete extraction and careful column chromatography. | |
| Presence of Starting Materials | Insufficient reaction time or temperature. | Increase reflux time and monitor closely by TLC. |
| Formation of Byproducts | Presence of water in the reaction. | Use flame-dried glassware and anhydrous solvents. |
| E2 elimination. | Maintain the reaction temperature at a gentle reflux. |
Conclusion
The Williamson ether synthesis is a powerful and versatile method for the preparation of ethers. The synthesis of this compound, as detailed in this guide, is a representative example of this important transformation. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of this valuable synthetic intermediate. The detailed protocol and troubleshooting guide provided herein should serve as a valuable resource for the successful execution of this synthesis in a laboratory setting.
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A Guide to the Structural Elucidation of Benzyl 6-Bromohexyl Ether: An NMR-Centric Approach
Introduction: The Need for Precision in Synthetic Intermediates
In the landscape of pharmaceutical and materials science research, the synthetic utility of bifunctional molecules is paramount. Benzyl 6-bromohexyl ether (CAS No. 54247-27-7) represents a key chemical intermediate, offering a versatile scaffold for drug development and complex organic synthesis.[1][2] Its structure incorporates a stable benzyl ether protecting group and a reactive primary alkyl bromide, allowing for sequential and site-selective chemical modifications.
The efficacy and reproducibility of any synthesis relying on this intermediate are directly tied to its structural integrity and purity. Even minor impurities can lead to unwanted side reactions, impacting yields and the biological or material properties of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural verification and quality assessment of such compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data of this compound, offering researchers a definitive reference for its characterization. We will explore not just the data itself, but the underlying principles that dictate the spectral appearance of this molecule.
Molecular Structure & Spectroscopic Blueprint
To interpret the NMR spectra, we must first visualize the molecule's structure and identify the unique proton and carbon environments. Each chemically non-equivalent nucleus will give rise to a distinct signal, providing a complete map of the molecular framework.
Figure 1: Labeled structure of this compound.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The spectrum of this compound is characterized by distinct regions corresponding to the aromatic, benzylic, ether-linked, alkyl, and bromide-adjacent protons.
Causality of Chemical Shifts and Multiplicities
-
Aromatic Protons (H²⁻⁶): These five protons on the benzene ring are deshielded by the ring's π-electron system (anisotropy effect) and thus appear far downfield.[3] They typically overlap to form a complex multiplet around 7.26-7.38 ppm.[4]
-
Benzylic Protons (H⁷): The two protons on the carbon adjacent to both the aromatic ring and the ether oxygen (C⁷) are deshielded by both groups. They appear as a sharp singlet around 4.50 ppm. The singlet multiplicity arises because there are no adjacent protons to couple with.[5][6]
-
Methylene Protons α to Ether Oxygen (H⁹): These protons are deshielded by the adjacent electronegative oxygen atom.[7] They resonate around 3.47 ppm and appear as a triplet, as they are coupled to the two neighboring protons on C¹⁰ (n+1 = 2+1 = 3).
-
Methylene Protons α to Bromine (H¹⁴): The protons on the carbon directly attached to the bromine atom are significantly deshielded due to bromine's electronegativity.[8] This signal appears as a triplet around 3.41 ppm, coupled to the two adjacent protons on C¹³.
-
Alkyl Chain Protons (H¹⁰, H¹¹, H¹², H¹³): The remaining eight protons of the hexyl chain reside in the more shielded aliphatic region of the spectrum (1.35-1.90 ppm). They appear as overlapping multiplets due to complex coupling with their respective neighbors.
Quantitative Data Summary: ¹H NMR
The following table summarizes the expected ¹H NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃).
| Assigned Protons | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| H²⁻⁶ (Ar-H ) | ~ 7.32 | 5H | m | - |
| H⁷ (Ph-CH ₂-O) | ~ 4.50 | 2H | s | - |
| H⁹ (-O-CH ₂) | ~ 3.47 | 2H | t | ~ 6.6 |
| H¹⁴ (-CH ₂-Br) | ~ 3.41 | 2H | t | ~ 6.8 |
| H¹³ (-CH ₂-CH₂Br) | ~ 1.87 | 2H | p (quintet) | ~ 6.7 |
| H¹⁰ (-O-CH₂-CH ₂) | ~ 1.63 | 2H | p (quintet) | ~ 6.7 |
| H¹¹/H¹² (-CH₂-CH₂ -CH₂ -CH₂-) | ~ 1.40 | 4H | m | - |
s = singlet, t = triplet, p = pentet (quintet), m = multiplet
Figure 2: Key ¹H-¹H spin-spin coupling relationships in the alkyl chain.
Part 2: ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, we expect to see 11 distinct signals, as the ortho (C²/C⁶) and meta (C³/C⁵) carbons of the phenyl ring are chemically equivalent due to free rotation.
Causality of Chemical Shifts
-
Aromatic Carbons (C¹⁻⁶): These sp²-hybridized carbons appear in the downfield region (127-139 ppm).[9] The ipso-carbon (C¹), to which the benzyloxy group is attached, is typically the most deshielded of this group.
-
Benzylic and Ether-linked Carbons (C⁷, C⁹): The benzylic carbon (C⁷) and the first carbon of the hexyl chain (C⁹) are both bonded to oxygen, a highly electronegative atom, which deshields them significantly.[10] They appear in the 70-73 ppm range.
-
Brominated Carbon (C¹⁴): The carbon atom directly bonded to bromine is deshielded and typically appears around 33-34 ppm.[11][12]
-
Alkyl Chain Carbons (C¹⁰, C¹¹, C¹², C¹³): These sp³-hybridized carbons are the most shielded and appear in the upfield region of the spectrum, generally between 25 and 33 ppm.[13][14]
Quantitative Data Summary: ¹³C NMR
The table below details the predicted chemical shifts for each unique carbon atom in this compound.
| Assigned Carbon | Chemical Shift (δ, ppm) |
| C¹ (Ar-C ) | ~ 138.6 |
| C⁴ (para-C ) | ~ 128.4 |
| C³/C⁵ (meta-C ) | ~ 128.3 |
| C²/C⁶ (ortho-C ) | ~ 127.6 |
| C⁷ (Ph-C H₂-O) | ~ 72.9 |
| C⁹ (-O-C H₂) | ~ 70.2 |
| C¹⁴ (-C H₂-Br) | ~ 33.8 |
| C¹³ (-C H₂-CH₂Br) | ~ 32.6 |
| C¹⁰ (-O-CH₂-C H₂) | ~ 29.5 |
| C¹² (-CH₂-C H₂-CH₂-) | ~ 27.9 |
| C¹¹ (-CH₂-C H₂-CH₂-) | ~ 25.8 |
Part 3: Experimental Protocol: Synthesis and Characterization
A robust and reproducible synthesis is critical for obtaining high-purity material for research. This compound is efficiently prepared via the Williamson ether synthesis, a classic SN2 reaction.[15][16]
Synthesis Workflow: Williamson Ether Synthesis
Figure 3: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reagent Preparation: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Deprotonation (Alkoxide Formation):
-
Charge the flask with sodium hydride (NaH, 1.1 equivalents) as a 60% dispersion in mineral oil.
-
Add anhydrous tetrahydrofuran (THF) via cannula. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of benzyl alcohol (1.0 equivalent) in anhydrous THF via the dropping funnel over 30 minutes.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium benzylalkoxide.[16] THF is an ideal aprotic solvent that solubilizes the reactants without interfering. The reaction is performed under inert (N₂) atmosphere as NaH reacts violently with water.
-
-
Nucleophilic Substitution (Ether Formation):
-
To the resulting alkoxide solution, add 1,6-dibromohexane (3.0 to 5.0 equivalents) neat or dissolved in THF.
-
Causality: A large excess of the dibromoalkane is used to minimize the formation of the symmetrical diether byproduct (1,6-bis(benzyloxy)hexane). The reaction proceeds via an SN2 mechanism, where the alkoxide nucleophile attacks the primary carbon of the alkyl halide.[15][17]
-
Heat the reaction mixture to reflux (approx. 66 °C) and monitor by TLC until the benzyl alcohol is consumed (typically 4-6 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and cautiously quench by the slow addition of water to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
-
Characterization:
-
Prepare a sample for NMR by dissolving ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra to confirm the structure and assess purity against the reference data provided in this guide.
-
Conclusion
The comprehensive ¹H and ¹³C NMR data presented in this guide serve as a critical benchmark for the structural verification of this compound. Understanding the rationale behind the observed chemical shifts and coupling patterns—from the anisotropic effects of the benzene ring to the inductive effects of the oxygen and bromine substituents—empowers researchers to confidently identify their synthesized material. By coupling this spectral knowledge with the robust Williamson ether synthesis protocol, scientists and drug development professionals can ensure the high quality and integrity of this vital synthetic intermediate, paving the way for successful and reproducible research outcomes.
References
-
Supporting Information, Angewandte Chemie. (Note: While not containing the target molecule, this source provides examples of NMR data for complex organic molecules, illustrating typical reporting standards.) Available at: [Link]
-
EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Available at: [Link]
-
CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR) (Fall 2018). St. Mary's University. Available at: [Link]
-
University of Wisconsin-Madison. 1H NMR: Intermediate Level, Spectrum 8. Available at: [Link]
-
Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
Chemistry Stack Exchange. 1H splitting pattern of benzyl CH2 protons. Available at: [Link]
-
Oregon State University. 1H NMR Chemical Shift. Available at: [Link]
-
Doc Brown's Chemistry. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane. Available at: [Link]
-
Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. Available at: [Link]
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Khan Academy. Williamson ether synthesis. Available at: [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Available at: [Link]
-
Cambridge University Press. Williamson Ether Synthesis. Available at: [Link]
-
University of Bath. 13C NMR Spectroscopy. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
University of Puget Sound. 13C NMR Chemical Shift Table. Available at: [Link]
-
University of Puget Sound. NMR Chemical Shifts. Available at: [Link]
-
University College London (UCL). Chemical shifts. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
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Chem Help ASAP. chemical shift and ppm values in 1H NMR spectroscopy. Available at: [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted). Available at: [Link]
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PubChemLite. This compound (C13H19BrO). Available at: [Link]
-
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ResearchGate. Fig. 2 (a) 1 H NMR spectra of 4-(6-bromohexyl)styrene. Available at: [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of (6-Bromohexyloxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Bromohexyloxymethyl)benzene is a bifunctional organic compound that holds significant potential as a versatile building block and linker in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a stable benzyl ether protecting group and a reactive terminal alkyl bromide, allows for sequential and controlled chemical modifications. This guide provides a comprehensive overview of the physical properties, a detailed protocol for its synthesis via the Williamson ether synthesis, and an in-depth analysis of its expected spectroscopic characteristics. The information presented herein is curated to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
Physicochemical Properties
| Property | Estimated Value | Rationale/Comparison Compounds |
| Molecular Formula | C₁₃H₁₉BrO | - |
| Molecular Weight | 271.20 g/mol | - |
| Appearance | Colorless to light yellow liquid | Based on similar benzyl ethers and alkyl bromides. |
| Boiling Point | > 200 °C (at atmospheric pressure) | Higher than benzyl butyl ether (b.p. ~220 °C) due to the longer alkyl chain and bromine atom. |
| Melting Point | Not applicable (liquid at room temp.) | Similar to other medium-chain ethers and alkyl halides. |
| Density | ~1.1 - 1.2 g/mL | Expected to be denser than water due to the bromine atom. Bromobenzene has a density of 1.5 g/mL. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, Hexanes) | Typical for ethers and alkyl halides of this molecular weight. |
| Refractive Index | ~1.51 - 1.53 | In the range of similar aromatic ethers. |
Synthesis of (6-Bromohexyloxymethyl)benzene
The most direct and efficient method for the preparation of (6-Bromohexyloxymethyl)benzene is the Williamson ether synthesis. This robust S(_N)2 reaction involves the coupling of an alkoxide with a primary alkyl halide.[1][2] In this case, benzyl alcohol is deprotonated to form a benzyl alkoxide, which then reacts with an excess of 1,6-dibromohexane.
Reaction Scheme:
Sources
An In-Depth Technical Guide to the Synthesis of Benzyl 6-Bromohexyl Ether
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Importance
Benzyl 6-bromohexyl ether (CAS No. 54247-27-7) is a bifunctional organic compound of significant interest in the fields of pharmaceutical sciences, materials science, and synthetic chemistry.[1] Its structure, featuring a stable benzyl ether protecting group at one end of a hexyl chain and a reactive alkyl bromide at the other, makes it a highly valuable and versatile synthetic intermediate.[2][3] This guide provides a comprehensive technical overview of its synthesis, focusing on the selection of starting materials and the underlying chemical principles that govern the reaction.
The primary utility of this compound lies in its role as a linker or spacer molecule. The terminal bromide is an excellent leaving group, readily participating in nucleophilic substitution reactions to attach the benzyloxyhexyl moiety to a target molecule.[4] The benzyl group serves as a robust protecting group for the alcohol, stable to a wide range of reaction conditions but easily removable under specific hydrogenolysis conditions. This dual functionality is frequently exploited in the synthesis of complex molecules, including pharmaceutical agents and functionalized polymers.[2][5]
Retrosynthetic Analysis and Selection of Starting Materials
A retrosynthetic analysis of this compound reveals two primary and logical synthetic disconnections based on the Williamson ether synthesis, which remains the most straightforward and widely used method for preparing ethers.[6][7]
Scheme 1: Retrosynthetic Pathways
Caption: Reaction mechanism for this compound synthesis.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Safety Precaution: Sodium hydride reacts violently with water and is flammable. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [8] Materials and Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (N₂ or Ar)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Reagents:
-
Benzyl Alcohol (1.0 eq)
-
Sodium Hydride, 60% dispersion in mineral oil (1.1 eq)
-
1,6-Dibromohexane (5.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Setup: Assemble the dry three-neck flask with a stirrer, reflux condenser, and dropping funnel under a positive pressure of inert gas.
-
Base Addition: In the flask, suspend sodium hydride (1.1 eq) in anhydrous THF.
-
Alcohol Addition: Dissolve benzyl alcohol (1.0 eq) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C (ice bath).
-
Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The cessation of hydrogen gas evolution indicates the complete formation of the sodium benzoxide.
-
Electrophile Addition: Add 1,6-dibromohexane (5.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 66 °C for THF) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Add water and diethyl ether (or ethyl acetate). Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will contain the desired monosubstituted ether, unreacted 1,6-dibromohexane, and potentially a small amount of the disubstituted byproduct. Purify the crude material using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes, to isolate the pure this compound.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the characteristic proton and carbon signals of the benzyl and hexyl moieties.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To confirm the presence of the C-O-C ether linkage and the absence of the O-H stretch from the starting alcohol.
Workflow and Logic Diagram
Caption: General experimental workflow for the synthesis and purification.
References
- Williamson Ether Synthesis. (n.d.). From Department of Chemistry, University of California, Davis.
- Moroz, A. A., & Shvartsberg, M. S. (1974). Russian Chemical Reviews, 43(8), 679.
-
Procuring High-Purity this compound: A Guide for Researchers. (2026, January 8). Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). The Williamson Ether Synthesis. Retrieved from [Link]
-
The Importance of 6-Bromo-1-Hexanol in Organic Synthesis. (n.d.). Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 7). Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
BOJN Scientific (GD) Co.,Ltd. (n.d.). This compound. Retrieved from [Link]
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Benzyl 6-Bromohexyl Ether molecular weight and formula
An In-depth Technical Guide to Benzyl 6-Bromohexyl Ether for Advanced Research
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. It moves beyond basic data to provide actionable insights into its synthesis, application, and handling, grounded in established chemical principles.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No. 54247-27-7) is a bifunctional organic compound widely utilized as a key intermediate in multi-step organic synthesis.[1] Its structure incorporates a stable benzyl ether, which can serve as a protecting group, and a terminal alkyl bromide, which is a versatile handle for nucleophilic substitution reactions. This dual-functionality makes it an invaluable building block for introducing a benzyloxy-terminated six-carbon spacer into target molecules.[1]
The fundamental properties of this reagent are summarized below. Adherence to these specifications is critical for reproducibility in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₉BrO | [2][3][4][5][6] |
| Molecular Weight | 271.19 g/mol | [2][6] |
| Monoisotopic Mass | 270.06193 Da | [2][5] |
| CAS Number | 54247-27-7 | [2][3][4][6][7] |
| IUPAC Name | {[(6-bromohexyl)oxy]methyl}benzene | [3][4] |
| Synonyms | (6-Bromohexyloxymethyl)benzene, Benzyloxyhexyl Bromide | [2][3][4][6] |
| Appearance | Colorless to light yellow clear liquid | [6] |
| Boiling Point | 320.1°C at 760 mmHg (Predicted) | [2][6] |
| Density | ~1.21 g/cm³ | [2][6] |
| Purity (Typical) | ≥97.0% (by GC) | [3] |
Synthesis Protocol: The Williamson Ether Synthesis
The synthesis of this compound is most effectively achieved via the Williamson ether synthesis. This classic Sₙ2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.[8] In this case, the alkoxide of 6-bromohexan-1-ol attacks benzyl bromide. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the alcohol without competing side reactions. Sodium hydride (NaH) is an excellent choice for this purpose.
Experimental Protocol
-
Reagents:
-
6-bromohexan-1-ol
-
Benzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 6-bromohexan-1-ol (1.0 eq) and anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. This forms the sodium 6-bromohexan-1-oxide intermediate.
-
Nucleophilic Attack: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.05 eq) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (2x volume of THF).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The resulting oil is purified by column chromatography on silica gel to afford the pure this compound.
-
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for this compound.
Role in Drug Discovery and Medicinal Chemistry
This compound is not an active pharmaceutical ingredient itself but rather a versatile scaffold used in the synthesis of biologically active molecules.[1] Its utility stems from the orthogonal reactivity of its two ends.
-
As a Linker/Spacer: The hexyl chain provides a flexible, lipophilic spacer to connect two different molecular fragments. This is crucial in structure-activity relationship (SAR) studies, where optimizing the distance and orientation between a pharmacophore and a binding moiety can dramatically improve efficacy and selectivity.[9]
-
Protecting Group Strategy: The benzyl ether is a robust protecting group for alcohols, stable to a wide range of reaction conditions. It can be selectively removed under mild conditions via hydrogenolysis (H₂/Pd-C), leaving other functional groups intact—a key advantage in complex syntheses.[8]
-
Introduction of a Reactive Site: The terminal bromide is a prime site for introducing further complexity. It readily undergoes Sₙ2 reactions with a variety of nucleophiles (e.g., amines, thiols, azides, carboxylates), allowing for the attachment of diverse functional groups relevant to drug design.[1]
Logical Role as a Synthetic Building Block
Caption: Logical utility of this compound in synthesis.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as a skin and eye irritant.[7]
-
GHS Hazard Statements:
-
Precautionary Measures:
-
First Aid:
-
Skin Contact: Take off contaminated clothing immediately and wash the affected area with plenty of water. If irritation persists, seek medical attention.[7]
-
Eye Contact: Rinse eyes with plenty of water, removing contact lenses if possible. If irritation persists, seek medical attention.[7]
-
Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[7][11]
-
-
Storage:
-
Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[6] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.
-
References
-
This compound 97.0+%, TCI America™ | Fisher Scientific. [Link]
-
This compound (C13H19BrO) - PubChemLite. [Link]
-
This compound Seven Chongqing Chemdad Co. ,Ltd. [Link]
-
Procuring High-Purity this compound: A Guide for Researchers. [Link]
-
synthesis & cleavage of benzyl ethers - YouTube. [Link]
-
Synthesis of [4-[(6-Bromohexyl)oxy]butyl]benzene - PrepChem.com. [Link]
-
Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry - PubMed. [Link]
-
Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI. [Link]
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The Solubility Profile of Benzyl 6-Bromohexyl Ether: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl 6-bromohexyl ether, a key intermediate in various synthetic applications, including pharmaceutical development. In the absence of extensive published quantitative solubility data, this document emphasizes the fundamental principles governing its solubility in organic solvents. It offers a predictive framework based on molecular structure and the principle of "like dissolves like." Furthermore, this guide presents a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data tailored to their specific solvent systems. This document is intended to be a practical resource for scientists, enabling informed solvent selection and optimization of reaction and purification conditions.
Introduction: Understanding the Importance of Solubility
This compound (C₁₃H₁₉BrO) is a bifunctional organic molecule featuring a benzyl ether moiety and a terminal bromoalkane.[1][2][3] This structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry, where it can be used to introduce a benzyloxyhexyl spacer into a target molecule.[4] The success of synthetic procedures involving this compound, including reaction kinetics, purification, and formulation, is critically dependent on its solubility in various organic solvents.[5] An understanding of its solubility profile is therefore not merely academic but a crucial parameter for process development and optimization. This guide will delve into the theoretical underpinnings of its solubility and provide a practical framework for its experimental determination.
Molecular Structure and its Influence on Solubility
The solubility of a compound is fundamentally dictated by its molecular structure and the intermolecular forces it can establish with a solvent.[5] this compound possesses distinct structural features that govern its interactions with different types of organic solvents:
-
The Benzyl Group: The aromatic phenyl ring is predominantly nonpolar and engages in van der Waals forces, specifically London dispersion forces, with solvent molecules.
-
The Ether Linkage (-O-): The oxygen atom introduces a degree of polarity due to its lone pairs of electrons, allowing for dipole-dipole interactions and the potential to act as a hydrogen bond acceptor.[6][7][8]
-
The Hexyl Chain (-(CH₂)₆-): This long aliphatic chain is nonpolar and contributes significantly to the molecule's lipophilic character through dispersion forces.
-
The Terminal Bromine Atom (-Br): The carbon-bromine bond is polar, introducing a dipole moment at this end of the molecule.[9][10]
Overall, this compound is a largely nonpolar molecule with localized polar regions. The "like dissolves like" principle is the cornerstone for predicting its solubility.[11] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[11] Therefore, it is anticipated that this compound will exhibit high solubility in nonpolar and weakly polar aprotic solvents, and lower solubility in highly polar and protic solvents.
Predictive Solubility Profile in Common Organic Solvents
Based on the structural analysis and the "like dissolves like" principle, a qualitative prediction of the solubility of this compound in a range of common organic solvents can be made. This information is crucial for initial solvent screening in synthetic and purification processes.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale for Prediction |
| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene, Benzene | High / Miscible | The dominant nonpolar character of the solute, driven by the benzyl and hexyl groups, aligns well with the dispersion forces of these nonpolar solvents.[12][13][14][15][16] |
| Weakly Polar Aprotic | Diethyl ether, Tetrahydrofuran (THF), Dichloromethane (DCM) | High / Miscible | These solvents can engage in both dispersion forces with the nonpolar parts of the solute and dipole-dipole interactions with the ether and C-Br functionalities. |
| Polar Aprotic | Acetone, Ethyl acetate, Acetonitrile | Moderate to High | These solvents offer stronger dipole-dipole interactions. While the nonpolar segments of the solute might slightly limit miscibility, good solubility is still expected. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Low | The ability of these solvents to hydrogen bond with each other is a strong cohesive force. While the ether oxygen of the solute can accept hydrogen bonds, the overall nonpolar character of the molecule will limit its ability to disrupt the solvent's hydrogen-bonding network.[6][8] |
| Highly Polar Protic | Water | Very Low / Insoluble | The significant energy required to break the strong hydrogen bonds between water molecules is not compensated by the weak interactions that would form with the largely nonpolar solute.[12][15] |
Experimental Determination of Solubility: A Validated Protocol
For researchers and drug development professionals requiring precise solubility data, experimental determination is essential. The following is a detailed, step-by-step protocol based on the widely accepted shake-flask method, which is considered a reliable technique for determining the equilibrium solubility of compounds.[12][16][17]
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or small flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Procedure
-
Preparation of the Saturated Solution:
-
To a series of vials, add a precisely measured volume of the desired organic solvent (e.g., 5.00 mL).
-
Add an excess amount of this compound to each vial. The excess is crucial to ensure that a saturated solution is in equilibrium with the undissolved solute. A visual excess of the liquid ether as a separate phase should be present.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
-
Phase Separation:
-
After the equilibration period, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solute to settle.
-
For a more complete separation, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the undissolved layer.
-
Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean, tared vial to remove any remaining microscopic undissolved droplets.
-
Accurately weigh the filtered sample.
-
Perform a precise serial dilution of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.
-
Analyze the diluted sample of the saturated solution under the same conditions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Advanced Predictive Models: Hansen Solubility Parameters
For a more nuanced prediction of solubility, the Hansen Solubility Parameters (HSP) can be employed.[14][18][19] HSP theory decomposes the total cohesive energy of a substance into three components:
-
δD: Dispersion forces
-
δP: Polar forces
-
δH: Hydrogen bonding forces
The principle is that substances with similar HSP values are likely to be miscible.[14][19] The "distance" (Ra) between the HSP of the solute (this compound) and the solvent can be calculated. A smaller Ra value indicates a higher likelihood of solubility. While the experimental determination of HSP for a new compound is required for high accuracy, estimations can be made using group contribution methods.[20][21] This approach can be a powerful tool for in-silico solvent screening, saving experimental time and resources.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. By understanding its molecular structure and applying the principle of "like dissolves like," researchers can make informed preliminary judgments about suitable solvent systems. For applications demanding high precision, the provided experimental protocol offers a robust and validated method for quantitative solubility determination. The integration of theoretical principles with practical, actionable experimental guidance equips researchers and drug development professionals with the necessary tools to effectively utilize this compound in their synthetic endeavors.
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IUPAC-NIST Solubility Database. (n.d.). Retrieved January 12, 2026, from [Link]
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BigSolDB: Solubility Dataset of Compounds in Organic Solvents and Water in a Wide Range of Temperatures. (n.d.). ChemRxiv. Retrieved January 12, 2026, from [Link]
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MDPI. (2025, November 11). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to the Safe Handling and Application of Benzyl 6-Bromohexyl Ether for Advanced Drug Development
This guide provides a comprehensive overview of Benzyl 6-Bromohexyl Ether, a crucial bifunctional linker, for researchers, scientists, and professionals engaged in drug development. It details the compound's chemical properties, safety protocols, synthesis, purification, and its strategic application in creating sophisticated therapeutic modalities.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
This compound (CAS No. 54247-27-7) is a valuable intermediate in organic synthesis, particularly within the pharmaceutical industry.[1] Its utility stems from its bifunctional nature, possessing a stable benzyl ether protective group at one end and a reactive bromohexyl chain at the other. This unique structure allows for the sequential and controlled introduction of a benzyloxyhexyl moiety into complex molecules.[1]
This compound is particularly relevant in the design of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). In these contexts, the ether linkage provides stability and can influence the solubility and pharmacokinetic properties of the final drug product, while the alkyl bromide allows for covalent attachment to other molecular components. The careful selection and incorporation of such linkers are pivotal for the efficacy and safety of targeted therapies.
Chemical and Physical Properties
This compound is typically supplied as a colorless to light yellow clear liquid with a purity of 97% or higher, as verified by Gas Chromatography (GC).[1]
| Property | Value | Source |
| CAS Number | 54247-27-7 | [1][2][3] |
| Molecular Formula | C13H19BrO | [2][3] |
| Molecular Weight | 271.19 g/mol | [3] |
| Appearance | Colorless to Light yellow clear liquid | [1][4] |
| Purity | >97.0% (GC) | [1][2][4] |
| Boiling Point | 320.1°C at 760 mmHg | [3] |
| Flash Point | 143.8°C | [3] |
| Density | 1.21 g/cm³ | [3] |
| Refractive Index | 1.522 | [3] |
| Storage | Sealed in a dry, room temperature environment. | [2] |
Safety and Handling
Hazard Identification:
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[5]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[5]
Precautionary Measures and Personal Protective Equipment (PPE):
Due to its irritant nature, strict adherence to safety protocols is mandatory.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the generation of vapor or mist.[5][6] An eyewash station and safety shower must be readily accessible.[5]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[7]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to avoid skin contact.[5][6]
-
-
Hygiene Practices: Wash hands thoroughly after handling the compound.[5][8] Do not eat, drink, or smoke in the laboratory.[8]
First-Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for several minutes.[5][8] Remove contact lenses if present and easy to do.[5][8] If eye irritation persists, seek medical attention.[5]
-
In case of skin contact: Take off contaminated clothing immediately.[5] Wash the affected area with plenty of water.[5] If skin irritation occurs, get medical advice.[5]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[5][8] Seek medical attention if you feel unwell.[5][8]
-
If swallowed: Rinse mouth with water.[5][9] Do not induce vomiting.[9] Call a poison center or doctor if you feel unwell.[8][9]
Storage and Disposal:
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[7] Store at room temperature.[2]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[8][9]
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and widely used method for preparing ethers.[10] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction.[10][11][12]
Reaction Scheme:
Caption: Williamson Ether Synthesis of this compound.
Materials:
-
Benzyl alcohol
-
1,6-dibromohexane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.
-
Deprotonation: Carefully add sodium hydride (1.2 equivalents) to the stirred THF at 0°C (ice bath).
-
Alcohol Addition: Slowly add benzyl alcohol (1.0 equivalent) dropwise to the suspension at 0°C. Allow the mixture to stir for 30 minutes at this temperature, during which hydrogen gas will evolve.
-
Alkyl Halide Addition: Add 1,6-dibromohexane (3.0 equivalents, in excess to minimize the formation of the dibenzylated product) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification by Column Chromatography
The crude product is purified by flash column chromatography on silica gel.[13][14]
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Compressed air or nitrogen for flash chromatography
Step-by-Step Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexanes and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (e.g., 5% ethyl acetate in hexanes) and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a clear oil.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃): Expected chemical shifts (δ) would include signals for the aromatic protons of the benzyl group (around 7.3 ppm), the benzylic methylene protons (~4.5 ppm), the two methylene groups adjacent to the oxygen and bromine atoms (~3.5 ppm and ~3.4 ppm, respectively), and the remaining methylene protons of the hexyl chain.
-
¹³C NMR (CDCl₃): The spectrum should show characteristic peaks for the aromatic carbons, the benzylic carbon, the carbons of the hexyl chain, and the carbons bonded to the oxygen and bromine atoms.[15]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should reveal the molecular ion peak corresponding to the mass of the compound.
Application in Drug Development: A Bifunctional Linker
This compound serves as a versatile bifunctional linker in the synthesis of complex therapeutic agents. The benzyl ether group often acts as a protecting group for a hydroxyl functionality, which can be deprotected in a later synthetic step, typically by catalytic hydrogenation.[16] The bromohexyl end provides a reactive site for nucleophilic substitution, allowing for the covalent attachment of the linker to another molecule.
Conceptual Workflow in PROTAC Synthesis:
Caption: Conceptual workflow for the use of this compound in PROTAC synthesis.
In the context of PROTACs, the linker's length, rigidity, and chemical nature are critical for the efficacy of the final molecule.[17][18][19] The hexyl chain of this compound provides a flexible spacer that allows the two ends of the PROTAC (the "warhead" that binds to the target protein and the ligand that recruits an E3 ubiquitin ligase) to adopt an optimal orientation for inducing the ubiquitination and subsequent degradation of the target protein.[7][19] The ether bond within the linker can also contribute to the overall physicochemical properties, such as solubility and cell permeability, of the PROTAC.[7][18]
Conclusion
This compound is a key building block for the synthesis of advanced therapeutics. A thorough understanding of its properties, safe handling procedures, and synthetic applications is essential for researchers in the field of drug discovery and development. This guide provides the foundational knowledge required to utilize this compound effectively and safely in the laboratory.
References
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- ChemPep Inc. Overview of PROTAC Linkers.
- Tokyo Chemical Industry. This compound 54247-27-7 | TCI EUROPE N.V..
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An In-depth Technical Guide to Benzyl 6-Bromohexyl Ether: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Benzyl 6-Bromohexyl Ether, a valuable bifunctional building block in modern organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, synthesis, physicochemical properties, and its strategic application in the creation of biologically active molecules. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.
Compound Identification and Nomenclature
This compound is a key organic intermediate characterized by a benzyl ether moiety at one end of a hexyl chain and a bromine atom at the other. This structure allows for sequential chemical modifications, making it a versatile tool for introducing a benzyloxyhexyl linker into more complex molecules.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
| IUPAC Name | {[(6-bromohexyl)oxy]methyl}benzene | [1] |
| Common Name | This compound | [1] |
| Synonyms | (6-Bromohexyloxymethyl)benzene, Benzyloxyhexyl Bromide, 1-Bromo-6-(benzyloxy)hexane | [2] |
| CAS Number | 54247-27-7 | [1] |
| Molecular Formula | C₁₃H₁₉BrO | [1] |
| Molecular Weight | 271.20 g/mol | [1] |
Physicochemical and Spectroscopic Data
This compound is typically a colorless to light yellow liquid at room temperature.[2] Its bifunctional nature, possessing both an ether and an alkyl bromide, dictates its reactivity and solubility characteristics. Below is a summary of its key properties and spectroscopic data for characterization.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 320.1 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.21 g/cm³ (Predicted) | [2] |
| Refractive Index | 1.5180 - 1.5220 | [2] |
| Purity | Typically >97.0% (GC) | [1] |
| Storage | Sealed in a dry place at room temperature | [1] |
Table 3: NMR Spectroscopic Data (CDCl₃)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | 7.39 - 7.27 | m | Ar-H |
| 4.50 | s | -O-CH₂ -Ar | |
| 3.48 | t | -O-CH₂ -(CH₂)₅-Br | |
| 3.41 | t | -(CH₂)₅-CH₂ -Br | |
| 1.89 | p | -(CH₂)₄-CH₂ -CH₂-Br | |
| 1.66 | p | -O-CH₂-CH₂ -(CH₂)₄-Br | |
| 1.49 - 1.37 | m | -O-(CH₂)₂-(CH₂)₃ -CH₂-Br | |
| ¹³C NMR | 138.6 | s | Ar-C (quaternary) |
| 128.4 | d | Ar-C H | |
| 127.7 | d | Ar-C H | |
| 127.5 | d | Ar-C H | |
| 72.9 | t | -O-CH₂ -Ar | |
| 70.3 | t | -O-CH₂ -(CH₂)₅-Br | |
| 33.8 | t | -(CH₂)₅-CH₂ -Br | |
| 32.8 | t | -(CH₂)₄-CH₂ -CH₂-Br | |
| 29.5 | t | -O-CH₂-CH₂ -(CH₂)₄-Br | |
| 28.0 | t | -O-(CH₂)₂-CH₂ -(CH₂)₃-Br | |
| 25.4 | t | -O-(CH₂)₃-CH₂ -CH₂-Br |
Note: The NMR data is compiled based on typical chemical shifts for similar structures and may vary slightly based on experimental conditions. Definitive assignments should be confirmed by 2D NMR techniques.
Synthesis of this compound
The synthesis of this compound is most efficiently achieved through a two-step process. The first step involves the mono-benzylation of 1,6-hexanediol via a Williamson ether synthesis to yield the intermediate, 6-(benzyloxy)hexan-1-ol. The second step is the subsequent bromination of the terminal alcohol.
Step 1: Synthesis of 6-(Benzyloxy)hexan-1-ol
The Williamson ether synthesis is a classic and reliable method for preparing ethers from an alkoxide and an alkyl halide.[2][4] In this step, the mono-alkoxide of 1,6-hexanediol is generated in situ and reacted with benzyl bromide. Using an excess of the diol can favor mono-substitution.
Experimental Protocol: Williamson Ether Synthesis
-
Reaction Setup: To a stirred solution of 1,6-hexanediol (e.g., 3 equivalents) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1 equivalent) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of the mono-alkoxide.
-
Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1 equivalent) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 6-(benzyloxy)hexan-1-ol.
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Navigating the Procurement and Application of Benzyl 6-Bromohexyl Ether: A Technical Guide for Researchers
For professionals engaged in the intricate fields of organic synthesis and drug development, the selection and procurement of high-purity chemical intermediates are foundational to experimental success. Benzyl 6-Bromohexyl Ether (CAS No. 54247-27-7), a colorless to pale yellow liquid, stands out as a critical bifunctional reagent. Its unique structure, featuring a stable benzyl ether protecting group and a reactive terminal alkyl bromide, makes it a versatile building block for introducing a six-carbon linker arm in the synthesis of complex molecules. This guide provides an in-depth technical overview of its commercial availability, quality assessment, synthesis, and a notable application in the development of advanced therapeutics, aimed at empowering researchers to make informed decisions in their procurement and experimental design.
Commercial Availability and Supplier Landscape
This compound is readily available from a range of chemical suppliers specializing in research and fine chemicals. When sourcing this reagent, researchers should prioritize suppliers who provide comprehensive Certificates of Analysis (CoA) that include purity verification by Gas Chromatography (GC), structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy, and detailed safety information.[1]
Key suppliers and distributors include:
-
Ningbo Inno Pharmchem Co., Ltd.: A supplier emphasizing the provision of essential fine chemicals to the research community.[1]
-
Tokyo Chemical Industry (TCI): Offers the compound with a typical purity of >97.0% (GC) and provides key specifications such as appearance, purity, and NMR data.[2]
-
Sigma-Aldrich (marketed by Ambeed, Inc.): Lists the product with a purity of 97% and provides essential properties and safety information.[3]
-
Fisher Scientific: A major distributor for suppliers like TCI America, offering various package sizes.[4][5]
-
CP Lab Safety: Another distributor for TCI America, specifying the product for professional research and industrial use.[3]
-
Chongqing Chemdad Co., Ltd: Lists the compound with its chemical properties and synonyms.
Table 1: Representative Commercial Specifications for this compound
| Property | Typical Specification |
| CAS Number | 54247-27-7 |
| Molecular Formula | C₁₃H₁₉BrO |
| Molecular Weight | 271.20 g/mol |
| Appearance | Colorless to Light Yellow Clear Liquid |
| Purity (by GC) | ≥97.0% |
| Storage Conditions | Room temperature, recommended in a cool, dark place (<15°C) |
| Key Synonyms | Benzyloxyhexyl Bromide, (6-Bromohexyloxymethyl)benzene |
Synthesis and Quality Control: Ensuring Experimental Integrity
The primary synthetic route to this compound is the Williamson ether synthesis, a robust and well-established method in organic chemistry. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the alkoxide of 6-bromohexan-1-ol reacts with benzyl bromide (or benzyl chloride) to form the desired ether.
Representative Synthesis Protocol (Williamson Ether Synthesis)
The following protocol is a generalized representation of the Williamson ether synthesis, adapted for the preparation of this compound.
Caption: Quality control workflow for this compound.
Application in Drug Development: A Case Study in Nucleic Acid Conjugates
The bifunctional nature of this compound makes it an attractive linker for conjugating different molecular entities. Its utility is exemplified in the field of therapeutic nucleic acids, where targeted delivery to specific cells or tissues is a major challenge.
A patent application (WO2017174657A1) describes the use of this compound in the synthesis of trivalent glycoconjugates designed to be linked to nucleic acids. [1]These glycoconjugates can act as targeting ligands for receptors such as the asialoglycoprotein receptor (ASGPR) on hepatocytes, thereby facilitating liver-specific delivery of therapeutic oligonucleotides like siRNA.
In the synthesis described, this compound is used as an alkylating agent to introduce the benzyloxyhexyl linker onto a core scaffold molecule. This reaction leverages the reactivity of the bromohexyl group in a nucleophilic substitution reaction. The benzyl ether group serves as a stable protecting group during subsequent synthetic steps and can be removed later if required. This application highlights the role of this compound in creating sophisticated drug delivery systems, a critical area of modern pharmaceutical research.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are paramount when handling this compound.
Hazard Identification:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
Recommended Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.
Conclusion
This compound is a commercially accessible and highly valuable reagent for researchers in organic synthesis and medicinal chemistry. Its utility as a bifunctional linker is well-established, with applications in the synthesis of complex molecules for drug development, such as targeted nucleic acid therapies. A thorough understanding of its commercial sources, coupled with rigorous quality control through analytical techniques like GC-MS and NMR, is essential for ensuring the integrity and reproducibility of experimental results. By adhering to proper safety and handling protocols, researchers can effectively and safely leverage the synthetic potential of this versatile compound in their pursuit of novel scientific discoveries.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Procuring High-Purity this compound: A Guide for Researchers. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, 5g, Each. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). BENZYL 6-BROMOHEXE ETHER. Retrieved from [Link]
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Fisher Scientific. (n.d.). This compound 97.0+%, TCI America™. Retrieved from [Link]
- Wengel, J., et al. (2017). Nucleic acid linked to a trivalent glycoconjugate. Patent WO2017174657A1.
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An In-depth Technical Guide to the ¹³C-NMR Spectral Interpretation of Benzyl 6-Bromohexyl Ether
This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectrum of Benzyl 6-Bromohexyl Ether. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular structure elucidation. This document delves into the theoretical principles governing the chemical shifts observed, offers a detailed, step-by-step protocol for sample preparation and data acquisition, and provides a thorough interpretation of the predicted spectrum.
Foundational Principles of ¹³C-NMR Spectroscopy in Structural Elucidation
Carbon-13 NMR spectroscopy is a powerful analytical technique that provides invaluable information about the carbon framework of a molecule.[1][2] Unlike proton NMR (¹H-NMR), ¹³C-NMR targets the ¹³C isotope, which, although having a low natural abundance of about 1.1%, possesses a nuclear spin quantum number of 1/2, making it NMR active.[3][4] The key strengths of ¹³C-NMR lie in its wide chemical shift range (typically 0-220 ppm), which minimizes signal overlap, and its ability to directly probe the carbon skeleton, revealing the number of non-equivalent carbon atoms in a molecule.[2][4]
The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment.[2][5] Electronegative atoms, such as oxygen and halogens, deshield the carbon nucleus, causing its resonance to appear at a higher chemical shift (downfield).[5][6] Hybridization also plays a crucial role, with sp²-hybridized carbons of aromatic rings and alkenes resonating further downfield than sp³-hybridized carbons of alkanes.[2]
For complex molecules, predictive algorithms and databases can assist in the initial interpretation of ¹³C-NMR spectra.[7][8][9][10] These tools, often employing machine learning, can provide estimated chemical shifts based on the molecular structure, serving as a valuable starting point for analysis.
Predicted ¹³C-NMR Spectrum of this compound
The structure of this compound (C₁₃H₁₉BrO) contains several distinct carbon environments, which will give rise to a unique set of signals in its ¹³C-NMR spectrum. Based on established principles of chemical shifts and the influence of substituents, we can predict the approximate chemical shift for each carbon atom.
Table 1: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Atom | Description | Predicted Chemical Shift (ppm) | Rationale |
| C1 | Aromatic (ipso-carbon) | ~138 | Attached to the benzylic ether group, slightly deshielded. |
| C2, C6 | Aromatic (ortho-carbons) | ~128 | Standard aromatic chemical shift. |
| C3, C5 | Aromatic (meta-carbons) | ~128 | Standard aromatic chemical shift. |
| C4 | Aromatic (para-carbon) | ~127 | Standard aromatic chemical shift. |
| C7 | Benzylic (-CH₂-O) | ~73 | sp³ carbon attached to both an aromatic ring and an oxygen atom, significantly deshielded. |
| C8 | Alkyl (-O-CH₂-) | ~70 | sp³ carbon attached to an oxygen atom, deshielded. |
| C9 | Alkyl (-CH₂-) | ~30 | Standard aliphatic chemical shift. |
| C10 | Alkyl (-CH₂-) | ~26 | Standard aliphatic chemical shift. |
| C11 | Alkyl (-CH₂-) | ~33 | β-carbon to the bromine atom, slightly deshielded. |
| C12 | Alkyl (-CH₂-Br) | ~34 | α-carbon to the bromine atom, significantly deshielded due to the "heavy atom effect".[11] |
Justification of Predicted Chemical Shifts:
-
Aromatic Carbons (C1-C6): The carbons of the benzene ring will resonate in the typical aromatic region of 125-150 ppm.[6][12] The ipso-carbon (C1), directly attached to the electron-withdrawing benzyloxy group, is expected to be the most deshielded of the aromatic carbons. The ortho (C2, C6), meta (C3, C5), and para (C4) carbons will have similar chemical shifts, characteristic of a monosubstituted benzene ring.
-
Benzylic Carbon (C7): This carbon is attached to both the aromatic ring and the ether oxygen. The combined deshielding effects of these two groups will shift its resonance significantly downfield, typically in the range of 70-80 ppm.
-
Alkyl Carbons (C8-C12):
-
C8: The carbon directly bonded to the ether oxygen will be deshielded, with a predicted chemical shift around 70 ppm.[5][6]
-
C9, C10: These methylene carbons are in a standard alkane-like environment and are expected to resonate in the typical aliphatic region of 20-35 ppm.
-
C11: The influence of the electronegative bromine atom extends to the β-carbon, causing a slight downfield shift.
-
C12: The carbon directly attached to the bromine atom will experience a significant downfield shift. While bromine is electronegative, the "heavy atom effect" also plays a role in the chemical shift of the attached carbon.[11] This effect, arising from the large electron cloud of bromine, can sometimes lead to a less intuitive upfield or downfield shift compared to what electronegativity alone would predict.[11] However, for bromoalkanes, the signal for the carbon bearing the bromine is typically found in the 30-45 ppm range.
-
Experimental Protocol for ¹³C-NMR Data Acquisition
To obtain a high-quality ¹³C-NMR spectrum of this compound, a standardized and carefully executed experimental procedure is crucial.
Sample Preparation
Proper sample preparation is paramount for acquiring a high-resolution NMR spectrum.[13][14][15]
Materials:
-
Deuterated chloroform (CDCl₃), or other suitable deuterated solvent
-
5 mm NMR tube
-
Pasteur pipette with a small plug of glass wool
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh 20-50 mg of this compound.[14]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[14] CDCl₃ is a common choice for nonpolar organic compounds.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube.
-
Transfer to NMR Tube: Carefully transfer the filtered solution into the NMR tube to a height of about 4-5 cm.[14]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard ¹³C-NMR experiment on a 400 MHz or higher spectrometer.
Typical Acquisition Parameters:
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgpg30 (Bruker) or equivalent | Standard single-pulse experiment with proton decoupling. |
| Pulse Angle | 30-45 degrees | Provides a good balance between signal intensity and relaxation time.[16] |
| Spectral Width (SW) | ~240 ppm | Encompasses the entire expected range of ¹³C chemical shifts.[17] |
| Acquisition Time (AQ) | 1-2 seconds | The duration of signal detection. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for sufficient relaxation of the carbon nuclei between scans, crucial for quantitative analysis. |
| Number of Scans (NS) | 128 or higher | Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.[18] |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Workflow for ¹³C-NMR Data Acquisition:
Caption: Workflow for ¹³C-NMR spectral acquisition of this compound.
Conclusion
The ¹³C-NMR spectrum of this compound provides a clear and unambiguous fingerprint of its carbon skeleton. By understanding the fundamental principles of chemical shifts and the influence of substituents, a detailed and accurate interpretation of the spectrum is achievable. The predicted chemical shifts, in conjunction with the provided experimental protocol, offer a robust framework for researchers to confidently identify and characterize this molecule. This guide serves as a practical resource, bridging theoretical knowledge with field-proven methodologies for the successful application of ¹³C-NMR spectroscopy in chemical research and development.
References
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Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023-01-29). Available from: [Link]
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Predict 13C carbon NMR spectra. NMRDB.org. Available from: [Link]
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13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry - Fiveable. Available from: [Link]
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Carbon-13 nuclear magnetic resonance. Wikipedia. Available from: [Link]
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Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research Analytical Chemistry Software. (2024-12-09). Available from: [Link]
-
NMR Sample Preparation. Available from: [Link]
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Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Available from: [Link]
-
C-13 NMR Spectroscopy. PPTX - Slideshare. Available from: [Link]
-
13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. (2024-03-19). Available from: [Link]
-
Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. (2018-01-10). Available from: [Link]
-
Sample Preparation. Faculty of Mathematical & Physical Sciences - UCL. Available from: [Link]
-
How To Prepare And Run An NMR Sample. Blogs - News - alwsci. (2025-07-24). Available from: [Link]
-
Chapter 5: Acquiring 1 H and 13 C Spectra. Books. (2018-09-28). Available from: [Link]
-
Theoretical calculations of 13C NMR chemical shifts of bromine-substituted carbon atoms. Available from: [Link]
-
81Br/79Br‐Induced 13C Isotope Shifts and Line Broadening in the 13C NMR Spectrum of Methyl Bromide. Semantic Scholar. (1997-02-01). Available from: [Link]
-
Calculated 13C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. (2015-08-06). Available from: [Link]
-
NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. Available from: [Link]
-
Optimized Default 13C Parameters. NMR Facility - Chemistry Department. (2020-05-04). Available from: [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2019-07-24). Available from: [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
-
Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. eGrove - University of Mississippi. (2021-05-02). Available from: [Link]
-
Carbon-13 NMR Spectroscopy. YouTube. (2019-01-22). Available from: [Link]
-
13-C NMR Chemical Shift Table.pdf. Available from: [Link]
-
CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available from: [Link]
-
Stepbystep procedure for NMR data acquisition. Available from: [Link]
-
1D Acquisition. (2018-09-20). Available from: [Link] metodi/1D_Acquisition.pdf
-
Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. (2013-01-24). Available from: [Link]
-
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-
This compound (C13H19BrO). PubChemLite. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: Chemoselective Cleavage of Benzyl 6-Bromohexyl Ether with H₂/Pd
For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.
Abstract
The benzyl ether is a cornerstone protecting group in organic synthesis, valued for its robustness and susceptibility to mild cleavage via catalytic hydrogenolysis. However, its removal in the presence of other reducible functional groups, such as alkyl halides, presents a significant chemoselectivity challenge. This document provides a comprehensive technical guide on the cleavage of Benzyl 6-Bromohexyl Ether using H₂/Pd catalysts. We delve into the underlying mechanistic principles of both the desired debenzylation and the undesired hydrodebromination, offering field-proven insights and detailed protocols to maximize the yield of the target 6-Bromohexan-1-ol. This guide is intended to equip researchers in pharmaceutical and chemical development with the necessary knowledge to navigate this delicate transformation effectively.
Introduction: The Chemoselectivity Challenge
Benzyl ethers are widely employed for the protection of alcohols due to their ease of installation and general stability across a wide range of reaction conditions.[1] One of the most common methods for their removal is catalytic hydrogenolysis, typically employing palladium on carbon (Pd/C) and hydrogen gas (H₂).[2][3][4] This process, known as debenzylation, proceeds under mild conditions and often affords the deprotected alcohol in high yield.[3][4]
The synthetic utility of this reaction is significantly tested when the substrate contains other functional groups susceptible to reduction. A prime example, and the focus of this guide, is the deprotection of this compound. Here, the desired hydrogenolysis of the benzyl C-O bond competes with the hydrogenolysis of the alkyl C-Br bond (hydrodebromination), as illustrated below.

Figure 1. Competing reaction pathways in the hydrogenolysis of this compound.
Achieving high selectivity for the desired 6-Bromohexan-1-ol over the byproduct 1-Hexanol is a critical challenge. The generation of the debrominated byproduct not only reduces the yield of the target molecule but also introduces purification complexities, a significant concern in multi-step syntheses common in drug development. This guide will provide a framework for understanding and controlling this selectivity.
Mechanistic Insights: A Tale of Two Pathways
To rationally design a selective protocol, it is imperative to understand the mechanisms of both the desired debenzylation and the undesired hydrodebromination. Both reactions are catalyzed by the palladium surface.
Mechanism of Benzyl Ether Hydrogenolysis
The hydrogenolysis of a benzyl ether over a palladium catalyst is a well-established process.[2] The reaction is initiated by the adsorption of the benzyl ether onto the palladium surface. The aromatic ring of the benzyl group plays a crucial role in this adsorption. Subsequently, hydrogen, which is dissociatively adsorbed on the palladium surface as active hydrogen atoms, attacks the benzylic C-O bond. This results in the cleavage of the bond, liberating the alcohol and forming toluene as a byproduct.[3][4]
Mechanism of Alkyl Bromide Hydrodebromination
The hydrodebromination of alkyl bromides on a palladium surface is also a well-documented phenomenon.[5] The mechanism is believed to proceed via an oxidative addition of the alkyl bromide to the palladium(0) surface, forming a palladium(II)-alkyl-bromo intermediate. This is followed by a reductive elimination with adsorbed hydrogen to yield the alkane and hydrogen bromide. The generated HBr can poison the catalyst and influence the reaction kinetics.
Factors Influencing Chemoselectivity
The key to a successful selective debenzylation lies in manipulating the reaction conditions to favor the hydrogenolysis of the C-O bond over the C-Br bond. Several factors can be tuned to achieve this.
| Parameter | Influence on Selectivity | Rationale |
| Catalyst Type | High | Different palladium catalysts (e.g., Pd/C, Pd(OH)₂/C, Lindlar's catalyst) exhibit varying activities and selectivities. Catalyst morphology, metal dispersion, and oxidation state are critical.[6][7] |
| Catalyst Loading | Moderate | Higher catalyst loading can sometimes lead to over-reduction and loss of selectivity. |
| Solvent | High | The choice of solvent affects the solubility of the substrate and hydrogen, and can influence the catalyst's surface properties and activity. Protic solvents like ethanol or methanol are common. |
| Temperature | High | Higher temperatures generally increase the rate of both reactions but can disproportionately favor the undesired hydrodebromination. Lower temperatures are often preferred for higher selectivity. |
| Hydrogen Pressure | Moderate | Increased hydrogen pressure can accelerate the reaction but may also lead to a decrease in selectivity. |
| Additives/Poisons | High | The addition of certain compounds can selectively poison the catalyst surface, inhibiting the hydrodebromination reaction more than the debenzylation. Bases like amines (e.g., pyridine, ammonia) or salts can be effective.[8] |
Table 1. Key Parameters Influencing the Chemoselective Hydrogenolysis of this compound.
Experimental Protocols
The following protocols provide a starting point for the chemoselective cleavage of this compound. It is crucial to monitor the reaction progress closely to maximize the yield of the desired product and minimize the formation of the debrominated byproduct.
General Protocol for Chemoselective Debenzylation
This protocol aims to provide a baseline for achieving good selectivity. Optimization may be required based on the specific batch of catalyst and analytical observations.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous ethanol (0.1 M solution).
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Seal the flask and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Maintain a positive pressure of hydrogen (e.g., using a balloon or at 1 atm in a Parr apparatus) and stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes). Quench the aliquot by filtering through a small plug of celite to remove the catalyst.
-
Analyze the quenched aliquots by GC-MS or ¹H NMR to determine the ratio of starting material, desired product (6-Bromohexan-1-ol), and byproduct (1-Hexanol).
-
Once the starting material is consumed, or if the formation of the debrominated byproduct becomes significant, stop the reaction.
-
Carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired 6-Bromohexan-1-ol from any remaining starting material and the 1-Hexanol byproduct.
Protocol for Reaction Monitoring and Product Quantification
Accurate monitoring is critical for process optimization and for stopping the reaction at the optimal time.
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying the components of the reaction mixture.
-
Sample Preparation: Dilute the quenched and filtered aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions (Example):
-
Column: HP-5MS (or equivalent)
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium
-
-
MS Detection: Scan from m/z 35 to 400.
-
Expected Retention Times (Relative): The retention times will vary based on the specific column and conditions. Generally, Toluene will elute first, followed by 1-Hexanol, 6-Bromohexan-1-ol, and finally the starting this compound.
-
Quantification: Use peak areas from the total ion chromatogram (TIC) to determine the relative amounts of each component. For more accurate quantification, a calibration curve with authentic standards should be prepared.
4.2.2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Analysis
¹H NMR can be used for rapid assessment of the reaction progress and for quantifying the product ratio.
-
Sample Preparation: Evaporate the solvent from the quenched aliquot and dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Key Diagnostic Signals:
-
This compound: Look for the benzylic protons (singlet around 4.5 ppm) and the aromatic protons (multiplet around 7.3 ppm).
-
6-Bromohexan-1-ol: The disappearance of the benzylic and aromatic signals and the appearance of a new triplet for the -CH₂OH protons (around 3.6 ppm) and a triplet for the -CH₂Br protons (around 3.4 ppm).[9][10][11][12]
-
1-Hexanol: The appearance of a triplet for the terminal methyl group (around 0.9 ppm) and the absence of the -CH₂Br signal.
-
-
Quantification: Integrate the characteristic signals for each component. For example, the ratio of 6-Bromohexan-1-ol to 1-Hexanol can be determined by comparing the integration of the -CH₂Br triplet of the desired product with the integration of the terminal methyl triplet of the byproduct. For absolute quantification, an internal standard with a known concentration should be added.[13]
Strategies for Optimizing Selectivity
When the general protocol yields suboptimal selectivity, the following strategies can be employed.
Catalyst Screening
While 10% Pd/C is a standard choice, other palladium catalysts can offer improved selectivity.
-
Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's Catalyst): This catalyst is often more active and can sometimes provide better selectivity in debenzylation reactions.
-
Lindlar's Catalyst (Pd/CaCO₃/PbO): This catalyst is "poisoned" and is known for its reduced activity, which can be advantageous in preventing over-reduction.
Use of Additives
The addition of a catalyst poison can selectively inhibit the hydrodebromination reaction.
-
Amine Bases: Additives such as pyridine, quinoline, or triethylamine can be introduced in small quantities (e.g., 0.1-1.0 equivalents). These bases can preferentially adsorb to the more active sites on the catalyst responsible for C-Br bond cleavage.[8]
-
Salts: The addition of salts like ammonium acetate has also been reported to improve selectivity in some hydrogenolysis reactions.[8]
A systematic approach to optimizing these conditions, such as a Design of Experiments (DoE) approach, is highly recommended for process development.
Conclusion and Recommendations
The chemoselective cleavage of this compound is a challenging yet manageable transformation. A thorough understanding of the competing reaction mechanisms, coupled with careful control of reaction parameters, is essential for success. We recommend starting with a mild and well-monitored protocol, such as the one detailed in this guide. Should selectivity issues arise, a systematic investigation of different catalysts and the use of additives is the most rational path forward. The analytical protocols provided herein are crucial for gathering the necessary data to guide these optimization efforts. By applying these principles, researchers can effectively deprotect benzyl ethers in the presence of sensitive alkyl bromide functionalities, a valuable capability in the synthesis of complex molecules for drug discovery and development.
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- Dowling, C. M., Murphy, P. V., & Krishna, N. (2021).
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- Sajiki, H., Kadorin, Y., & Hirota, K. (2001). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Tetrahedron Letters, 42(42), 7439-7442.
- ResearchGate. (2025). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
- Ambeed. (n.d.). Hydrogenolysis of Benzyl Ether. Ambeed.com.
- Pagliaro, M., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions.
- Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube.
- University of Cambridge. (2017).
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- Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977–1980.
- PubChem. (n.d.). 6-Bromo-1-hexanol.
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- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- MDPI. (2024). Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin.
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- Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465–3468.
- ResearchGate. (n.d.).
- SpectraBase. (n.d.). 6-Bromo-1-hexanol.
- Tucker, J. W., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
- ResearchGate. (2025). Selective Hydrogenolysis of Benzyl Ethers in the Presence of Benzylidene Acetals with Raney Nickel.
- RSC Publishing. (n.d.).
- ResearchGate. (2016).
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217–220.
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Benzyl 6-Bromohexyl Ether as a bifunctional linker
Application Note & Protocol Guide
Benzyl 6-Bromohexyl Ether: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
Abstract & Introduction
In the intricate landscape of modern therapeutics and materials science, the ability to precisely connect distinct molecular entities is paramount. Bifunctional linkers serve as the essential architects in this endeavor, providing a molecular bridge to construct complex, functional systems.[1][2] These linkers are foundational to groundbreaking technologies such as Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), diagnostic probes, and functionalized surfaces.[2][3][4]
This guide provides an in-depth technical overview of this compound (CAS 54247-27-7), a highly versatile heterobifunctional linker. Its unique structure incorporates two distinct reactive moieties: a primary alkyl bromide and a benzyl ether. The alkyl bromide serves as a robust electrophilic handle for nucleophilic substitution, while the benzyl ether acts as a stable, yet selectively cleavable, protecting group for a primary alcohol. This dual-reactivity allows for orthogonal, sequential conjugation strategies, making it an invaluable tool for researchers, chemists, and drug development professionals.[5]
We will explore the linker's core functionalities, provide detailed, field-tested protocols for its use in multistep synthesis, and discuss its application in constructing advanced biomolecular conjugates.
Physicochemical Properties & Handling
Understanding the fundamental properties of this compound is critical for its effective use and safe handling. The compound is typically supplied as a high-purity liquid, essential for preventing unwanted side reactions in sensitive synthetic procedures.[5]
| Property | Value | Reference(s) |
| CAS Number | 54247-27-7 | [5][6] |
| Molecular Formula | C₁₃H₁₉BrO | [6][7][8] |
| Molecular Weight | 271.19 g/mol | [6] |
| Appearance | Colorless to light yellow, clear liquid | [5][8] |
| Purity | Typically ≥97.0% (by GC) | [5] |
| Boiling Point | ~320.1°C at 760 mmHg (Predicted) | [6][8] |
| Refractive Index | ~1.522 | [6] |
| Storage Conditions | Sealed in a dry, room temperature environment | [8] |
Safety & Handling: this compound is classified as a skin and eye irritant.[6] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the supplier's Safety Data Sheet (SDS) for complete handling and disposal information.
The Architecture of a Heterobifunctional Linker
The utility of this compound stems from its three distinct components: an electrophilic handle, a stable protecting group, and a flexible spacer. This design enables controlled, multi-step synthetic strategies.
-
The Alkyl Bromide Handle: The terminal bromine atom on the hexyl chain serves as an excellent leaving group. As a primary alkyl halide, it is highly susceptible to Sₙ2 reactions with a wide range of nucleophiles, including azides, thiols, and amines.[9][10] This allows for the covalent attachment of the linker to the first molecular partner.
-
The Benzyl Ether Protecting Group: The benzyl (Bn) group masks a primary hydroxyl functionality. Benzyl ethers are exceptionally stable to a wide range of acidic, basic, and redox conditions, making them compatible with many synthetic transformations.[11] However, this group can be removed selectively under mild catalytic hydrogenolysis conditions, a process that is orthogonal to many other protecting groups.[10][12][13][14] This deprotection reveals a hydroxyl group, providing a second, distinct point for conjugation.
-
The Hexyl Spacer: The six-carbon aliphatic chain provides a flexible, hydrophobic spacer. The length and flexibility of this chain are critical for ensuring that the two conjugated molecules can adopt their optimal spatial orientations and conformations without steric hindrance, which is crucial for biological activity.[4]
Figure 1: Structural components of this compound, highlighting its bifunctional nature.
Experimental Protocols & Methodologies
The following protocols provide step-by-step guidance for the key transformations involving this compound. These methods are designed to be self-validating through clear characterization checkpoints.
Protocol 1: Azide Installation for Click Chemistry Applications
Objective: To convert the terminal bromide of this compound into an azide, creating a precursor for bioorthogonal "click" chemistry reactions.[15] This Sₙ2 reaction is typically high-yielding and clean.
Figure 2: Workflow for the synthesis of Benzyl 6-azidohexyl ether.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 - 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add Reagent: Add sodium azide (1.5 eq) to the solution. Causality Note: A slight excess of sodium azide is used to ensure the reaction goes to completion by Le Châtelier's principle.
-
Heating: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
-
Quenching & Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then brine. Causality Note: The water wash removes residual DMF, while the brine wash helps to break any emulsions and remove bulk water from the organic layer.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Characterization: The resulting product, Benzyl 6-azidohexyl ether, should be a clear oil. Confirm its identity via FT-IR (strong azide stretch ~2100 cm⁻¹) and ¹H NMR spectroscopy. The product is often pure enough for the next step without further purification.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate the azide-functionalized linker to a molecule containing a terminal alkyne via the quintessential "click" reaction, forming a stable triazole linkage.[16][17]
Materials:
-
Benzyl 6-azidohexyl ether (from Protocol 1) (1.0 eq)
-
Alkyne-containing molecule (e.g., a peptide, drug, or dye) (1.0-1.2 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 eq)
-
Sodium Ascorbate (0.1 - 0.2 eq)
-
Solvent system (e.g., t-BuOH/H₂O, DMSO/H₂O)
Procedure:
-
Dissolve Reactants: In a suitable vial, dissolve Benzyl 6-azidohexyl ether and the alkyne-containing molecule in the chosen solvent system.
-
Prepare Catalysts: In separate vials, prepare fresh stock solutions of CuSO₄ and sodium ascorbate in deionized water.
-
Initiate Reaction: To the stirring solution of reactants, add the CuSO₄ solution, followed immediately by the sodium ascorbate solution. A color change is often observed. Causality Note: Sodium ascorbate is a reducing agent that reduces the Cu(II) salt to the catalytically active Cu(I) species in situ.[18]
-
Incubation: Stir the reaction at room temperature for 2-12 hours. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
-
Purification: The purification method will depend on the nature of the final conjugate. Common methods include silica gel chromatography, preparative HPLC, or precipitation.
Protocol 3: Deprotection of the Benzyl Ether by Catalytic Hydrogenolysis
Objective: To selectively cleave the benzyl ether, revealing the terminal hydroxyl group for a second conjugation step. This method is exceptionally mild and high-yielding.[10][12][14]
Figure 3: Workflow for benzyl ether deprotection via catalytic hydrogenolysis.
Materials:
-
Benzyloxy-linked conjugate (from Protocol 2 or other synthesis) (1.0 eq)
-
Palladium on Carbon (Pd/C), 10 wt% (5-10 mol% Pd)
-
Methanol (MeOH) or Ethanol (EtOH), ACS grade
-
Hydrogen (H₂) gas (balloon or hydrogenation apparatus)
-
Celite® or a similar filter aid
Procedure:
-
Safety First: Palladium on carbon can be pyrophoric, especially after use. Handle in a well-ventilated area and do not allow the catalyst to dry in the air.
-
Reaction Setup: Dissolve the benzyloxy-linked conjugate in methanol or ethanol in a heavy-walled flask suitable for hydrogenation.
-
Add Catalyst: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., N₂ or Ar).
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or use a Parr hydrogenator for higher pressures). Evacuate the flask with a vacuum and backfill with hydrogen. Repeat this cycle three times to ensure an H₂ atmosphere.
-
Reaction: Stir the mixture vigorously at room temperature for 2-16 hours. Causality Note: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).
-
Workup: Once the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen and purge the flask with an inert gas like nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent (MeOH or EtOH). Causality Note: Filtering through Celite prevents fine catalyst particles from passing through the filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected product. The primary byproduct is toluene, which is volatile and easily removed.[10][14] Further purification by chromatography may be necessary depending on the substrate.
Applications in Drug Development & Bioconjugation
The orthogonal reactivity of this compound makes it an ideal candidate for constructing complex biotherapeutics.
Antibody-Drug Conjugate (ADC) Construction
ADCs are a powerful class of therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug directly to cancer cells. A stable linker is critical to the success of an ADC.[19]
Figure 4: Conceptual model of an Antibody-Drug Conjugate (ADC) using a bifunctional linker.
A hypothetical strategy using this compound could involve:
-
Functionalizing the cytotoxic payload with a terminal alkyne.
-
Reacting this compound with the payload's nucleophilic group (if available) or, more commonly, using the azide-alkyne click chemistry approach described in Protocols 1 & 2 to link the payload to the linker.
-
Deprotecting the benzyl ether (Protocol 3) to reveal the terminal hydroxyl.
-
Activating the hydroxyl group (e.g., as a p-nitrophenyl carbonate) and reacting it with lysine residues on the antibody to form a stable carbamate linkage.
PEGylation and Surface Modification
PEGylation is a process of attaching polyethylene glycol (PEG) chains to molecules, which can enhance solubility, stability, and circulation half-life.[20][21]
-
The bromo- end of the linker can be used to anchor it to a surface or a core molecule.
-
Following benzyl deprotection (Protocol 3), the revealed hydroxyl group can serve as an initiation site for PEG chain polymerization or for conjugating a pre-formed PEG chain.[22]
Conclusion
This compound stands out as a powerful and versatile heterobifunctional linker. Its well-defined and orthogonal reactive sites—the primary alkyl bromide and the cleavable benzyl ether—provide researchers with precise control over complex, multi-step synthetic pathways. The protocols detailed in this guide offer robust and reproducible methods for leveraging this linker in advanced applications, from the construction of targeted therapeutics like ADCs to the development of novel functionalized materials. Its commercial availability and predictable reactivity make it an essential component in the molecular engineering toolkit.
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Waters. Separation of Antibody Drug Conjugate Payload Drugs Using MaxPeak™ Premier Columns. [Link]
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Frontiers. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. [Link]
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Application Notes and Protocols: Reactions of Benzyl 6-Bromohexyl Ether with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Benzyl 6-Bromohexyl Ether in Synthesis
This compound stands as a pivotal bifunctional molecule in the landscape of organic synthesis and medicinal chemistry. Its architecture, featuring a stable benzyl ether protecting group at one terminus and a reactive primary alkyl bromide at the other, allows for sequential and controlled modifications. This dual functionality makes it an invaluable building block for constructing complex molecular scaffolds, particularly in the development of pharmaceutical agents and biological probes.
The benzyl ether group offers robust protection for the hydroxyl functionality under a wide range of reaction conditions, including many mild acidic and basic treatments.[1] This stability is crucial during the nucleophilic substitution at the hexyl bromide terminus. Subsequently, the benzyl group can be selectively removed under reductive conditions, most commonly through catalytic hydrogenolysis, to unveil the primary alcohol.[1][2] This strategic deprotection is often a key step in the final stages of a synthetic sequence.[1][3]
This document provides a comprehensive guide to the reactions of this compound with various classes of nucleophiles. It aims to equip researchers with the foundational knowledge and practical protocols necessary to effectively utilize this versatile reagent in their synthetic endeavors.
I. Nucleophilic Substitution with Amines: Synthesis of N-Substituted 6-(Benzyloxy)hexan-1-amines
The reaction of this compound with primary and secondary amines is a straightforward and efficient method for the synthesis of N-alkylated products. This reaction proceeds via a classical SN2 mechanism, where the amine acts as the nucleophile, displacing the bromide ion.[4][5]
Mechanistic Considerations
The reaction involves the direct attack of the lone pair of electrons on the nitrogen atom of the amine at the electrophilic carbon of the C-Br bond.[5] To drive the reaction to completion and to neutralize the hydrobromic acid byproduct, a base is typically employed.[6] The choice of base and solvent can significantly influence the reaction rate and yield.
Diagram of the SN2 Reaction with an Amine:
Caption: SN2 mechanism for the reaction of this compound with a secondary amine.
Experimental Protocol: Synthesis of N,N-Dibenzyl-6-(benzyloxy)hexan-1-amine
This protocol describes a typical procedure for the N-alkylation of a secondary amine.
Materials:
-
This compound
-
Dibenzylamine
-
Sodium hydroxide (NaOH)
-
Dioxane (or another suitable solvent)
-
Water
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound and dibenzylamine in aqueous dioxane.
-
Add an appropriate amount of sodium hydroxide to the mixture.
-
Stir the reaction vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure tertiary amine.
Table 1: Representative Conditions for N-Alkylation Reactions
| Benzyl Bromide Derivative | Secondary Amine | Base | Solvent | Reaction Time | Yield (%) |
| p-Nitrobenzyl bromide | Various cyclic secondary amines | NaOH | Aqueous | 15 min | Good to high |
| Chloro-substituted benzyl bromides | Various secondary amines | NaOH | Aqueous | - | 67-94 |
| Benzyl bromide | Various secondary amines | NaOH | Aqueous | - | Good |
Data adapted from a study on the synthesis of tertiary amines.
II. Reaction with Thiol Nucleophiles: Formation of Thioethers
The synthesis of thioethers from this compound can be readily achieved through reaction with a thiol or a thioacetate salt. This reaction also proceeds via an SN2 pathway.
Mechanistic Pathway
The thiolate anion, generated in situ from a thiol and a base or directly from a salt like potassium thioacetate, acts as a potent nucleophile. It attacks the primary carbon bearing the bromine, leading to the formation of a C-S bond and the displacement of the bromide ion.
Diagram of Thioether Synthesis:
Caption: General SN2 reaction for the synthesis of a thioether.
Experimental Protocol: Synthesis of S-(6-(Benzyloxy)hexyl) ethanethioate
This protocol details the reaction with potassium thioacetate, which provides a convenient route to the corresponding thiol after a subsequent hydrolysis step.
Materials:
-
This compound
-
Potassium thioacetate
-
Dimethylformamide (DMF) or another polar aprotic solvent
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask.
-
Add potassium thioacetate to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude S-(6-(benzyloxy)hexyl) ethanethioate can be purified by column chromatography.[7]
III. Reaction with Carboxylate Nucleophiles: Ester Formation
Primary alkyl halides like this compound can react with carboxylate salts to form esters.[8] This reaction is another example of a nucleophilic substitution, often facilitated by a phase-transfer catalyst for enhanced reactivity.[9]
Mechanistic Overview
The carboxylate anion acts as the nucleophile, attacking the electrophilic carbon of the C-Br bond to form the ester linkage. The reaction is typically conducted in a biphasic system or in a polar aprotic solvent to solubilize the carboxylate salt.
Experimental Protocol: Synthesis of 6-(Benzyloxy)hexyl acetate
Materials:
-
This compound
-
Sodium acetate
-
Dichloromethane or Toluene
-
Tetra-n-butylammonium bromide (phase-transfer catalyst)
-
Aqueous sodium bicarbonate solution
Procedure:
-
In a reaction vessel, dissolve this compound in dichloromethane or toluene.[10]
-
Add an aqueous solution of sodium acetate.
-
Add a catalytic amount of tetra-n-butylammonium bromide.[10]
-
Stir the biphasic mixture vigorously at reflux until the reaction is complete (monitored by GC or TLC).
-
After cooling, separate the organic layer. Wash it sequentially with water, saturated sodium bicarbonate solution, and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.[10]
IV. Reaction with Azide Nucleophiles: Synthesis of 6-(Benzyloxy)hexyl Azide
The introduction of an azide group is a valuable transformation in organic synthesis, as azides are precursors to amines and can participate in "click" chemistry reactions.[11][12] The reaction of this compound with sodium azide is a highly efficient SN2 reaction.[13]
Mechanistic Insight
The azide anion (N₃⁻) is an excellent nucleophile and readily displaces the bromide from the primary alkyl halide.[11] The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF.[13][14][15]
Diagram of Azide Synthesis Workflow:
Caption: A typical experimental workflow for benzyl azide synthesis.[13]
Experimental Protocol: Synthesis of 6-(Benzyloxy)hexyl Azide
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Brine
Procedure:
-
In a round-bottom flask, dissolve sodium azide in DMSO.
-
Add this compound to the solution and stir the mixture overnight at room temperature.[14]
-
Slowly add water to the reaction mixture (note: this can be exothermic).[14]
-
Extract the aqueous layer with diethyl ether (3x).[14]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[14]
-
Remove the solvent under reduced pressure to yield the product, which is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography.[13]
Table 2: Summary of Conditions for Azide Synthesis
| Benzyl Bromide Derivative | Sodium Azide (equivalents) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Benzyl bromide | 1.5 | DMSO | Ambient | Overnight | 73 | [14] |
| Benzyl bromide | 2.0 | DMF | Room Temp | 12 | Up to 99 | [15] |
| Benzyl bromide | 1.0 | DMSO | Room Temp | Overnight | 94 | [13] |
V. Deprotection of the Benzyl Ether
A key advantage of using this compound is the ability to deprotect the benzyl group to reveal a primary alcohol.[1] The most common and effective method for this transformation is catalytic hydrogenolysis.[1][2][3]
Diagram of Benzyl Ether Deprotection:
Caption: Catalytic hydrogenolysis for the deprotection of the benzyl ether.
Experimental Protocol: Catalytic Hydrogenolysis
Materials:
-
Substituted 6-(benzyloxy)hexane derivative
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Conclusion
This compound is a highly adaptable and valuable reagent for the synthesis of a diverse range of functionalized molecules. Its differential reactivity at the two termini allows for a modular and strategic approach to complex molecule synthesis. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively incorporate this building block into their synthetic workflows. Careful consideration of the nucleophile, solvent, and reaction conditions will enable the successful and efficient synthesis of desired target molecules.
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- Synthesis of Some N1-Benzyl-6-(thio and alkyl or aryl thio) Uracil derivatives. (2025, August 9).
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- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. rsc.org [rsc.org]
Application Note: Strategies for the Mild Deprotection of Benzyl Ethers in Modern Organic Synthesis
Introduction: The Benzyl Ether as a Cornerstone Protecting Group
The benzyl (Bn) ether is a stalwart protecting group for hydroxyl functionalities in the synthesis of complex organic molecules, prized for its robustness across a wide array of reaction conditions, including strongly acidic and basic media.[1][2][3] Its ease of installation via Williamson ether synthesis and general stability make it a frequent choice in multistep syntheses, particularly in carbohydrate and peptide chemistry.[2][4] However, the very stability that makes the benzyl ether so useful also presents a challenge: its cleavage often requires harsh reductive conditions like high-pressure catalytic hydrogenolysis or dissolving metal reductions (Birch reduction), which are incompatible with sensitive functional groups such as alkenes, alkynes, azides, and certain carbonyl derivatives.[5][6][7]
This inherent limitation has driven the development of milder, more selective methods for benzyl ether deprotection. For researchers in pharmaceutical and materials science, the ability to selectively unmask a hydroxyl group under non-destructive conditions is paramount to achieving high synthetic efficiency and preserving molecular complexity. This guide provides an in-depth analysis of field-proven, mild deprotection strategies, explaining the causality behind methodological choices and offering detailed protocols for immediate application.
Reductive Cleavage: Beyond High-Pressure Hydrogenation
The classical method for benzyl ether cleavage is hydrogenolysis, which involves the scission of the C-O bond using hydrogen gas and a palladium catalyst.[3][4][8] While effective, this approach lacks chemoselectivity in molecules bearing other reducible moieties. Catalytic Transfer Hydrogenation (CTH) emerges as a superior and milder alternative.
The Mechanism and Merits of Catalytic Transfer Hydrogenation (CTH)
CTH avoids the need for flammable, high-pressure hydrogen gas by utilizing a hydrogen donor molecule that transfers hydrogen to the substrate on the surface of a metal catalyst, typically Palladium on carbon (Pd/C).[2] Common hydrogen donors include ammonium formate, formic acid, cyclohexene, or 1,4-cyclohexadiene.[8][9][10] The reaction proceeds under neutral, often refluxing conditions, making it significantly safer and more accessible for standard laboratory setups.
The primary advantage of CTH is its enhanced chemoselectivity. By carefully choosing the hydrogen donor and reaction conditions, benzyl ethers can be cleaved in the presence of functional groups that would otherwise be reduced under traditional hydrogenolysis.
Workflow for Catalytic Transfer Hydrogenation
Caption: General workflow for benzyl ether deprotection via CTH.
Protocol: CTH using Palladium on Carbon and Ammonium Formate
This protocol is broadly applicable for the debenzylation of alcohols, including those in complex carbohydrate structures.[2][11]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the benzyl-protected substrate (1.0 eq) in anhydrous methanol or ethanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution. The typical catalyst loading is 10-20% by weight of the substrate.
-
Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (HCOONH₄, ~5.0 eq) in a single portion.
-
Reaction Execution: Heat the mixture to reflux. The reaction is often rapid, but progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute with a small amount of solvent and filter the suspension through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can then be purified by standard methods such as column chromatography.
Oxidative Cleavage: A Chemoselective Alternative
For substrates that are sensitive to reductive conditions (e.g., containing azides or alkynes), oxidative methods provide an orthogonal and powerful solution.[5] The reagent of choice in this category is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Mechanism of DDQ-Mediated Deprotection
DDQ is a potent oxidant that functions via a hydride abstraction mechanism.[12][13] It selectively abstracts a hydride from the benzylic position, which is activated by the adjacent ether oxygen. This generates a stabilized oxocarbenium ion intermediate. Subsequent quenching with water releases the free alcohol and 2,3-dichloro-5,6-dicyanobenzaldehyde.
The reaction is particularly efficient for electron-rich benzyl ethers, such as the p-methoxybenzyl (PMB) ether, which can often be cleaved in the presence of standard benzyl ethers.[9] However, recent advancements have shown that even unsubstituted benzyl ethers can be cleaved effectively using DDQ, often facilitated by photoirradiation with visible light.[5][9][14] This light-mediated protocol can even be performed with catalytic amounts of DDQ, using a co-catalyst like tert-butyl nitrite (TBN) to regenerate the DDQ oxidant.[6][14]
Simplified Mechanism of DDQ-Mediated Deprotection
Caption: Hydride abstraction by DDQ forms a key oxocarbenium intermediate.
Protocol: Visible-Light-Mediated Oxidative Debenzylation with Catalytic DDQ
This protocol is adapted from methodologies demonstrating the cleavage of benzyl ethers in the presence of sensitive groups like azides and alkynes.[5][11][14]
-
Reaction Setup: In a suitable glass reaction vessel (e.g., a borosilicate vial), dissolve the benzyl-protected substrate (1.0 eq, ~100 µmol) in dichloromethane (CH₂Cl₂, 5 mL).
-
Reagent Addition: Add water (50 µL), DDQ (0.25 eq, 25 µmol), and tert-butyl nitrite (TBN, 2.0 eq, 200 µmol).
-
Irradiation: Stir the mixture at room temperature while irradiating with a green LED (e.g., 525 nm).
-
Reaction Monitoring: Monitor the reaction progress by TLC. Reaction times can vary from a few hours to over 24 hours depending on the substrate.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Lewis Acid-Mediated Cleavage
Lewis acids can facilitate the cleavage of benzyl ethers, although this method is generally less mild than CTH or oxidative approaches and can be substrate-dependent. Strong Lewis acids like boron trichloride (BCl₃) or tin tetrachloride (SnCl₄) are effective but can suffer from poor functional group tolerance.[15][16] Milder Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), can be used, often in the presence of a nucleophilic scavenger like ethanethiol (EtSH) or mercaptoacetic acid to trap the resulting benzyl cation.[17][18] This approach is particularly useful for cleaving p-methoxybenzyl ethers selectively over unsubstituted benzyl ethers.[17][18]
Method Selection Guide
Choosing the appropriate deprotection strategy is critical for synthetic success. The following table provides a comparative summary to guide the decision-making process.
| Method | Key Reagents | Conditions | Advantages | Limitations | Compatible With | Incompatible With |
| Catalytic Hydrogenolysis | H₂ (gas), Pd/C | RT, 1-50 atm | High yield, clean reaction | Requires specialized pressure equipment; reduces many other functional groups | Esters, amides, epoxides | Alkenes, alkynes, azides, nitro groups, some carbonyls[7] |
| Catalytic Transfer Hydrogenation (CTH) | Pd/C, HCOONH₄ | Reflux (MeOH/EtOH) | No H₂ gas needed, safer, often faster, good selectivity[2] | Can still reduce highly labile groups; catalyst can be pyrophoric | Alkenes (some), azides, Cbz groups, esters[10][19] | Alkynes, nitro groups |
| Oxidative Cleavage (DDQ) | DDQ, H₂O, (optional: light, TBN) | RT, often in CH₂Cl₂ | Excellent chemoselectivity, very mild conditions[5][14] | Slower for unsubstituted Bn ethers; DDQ is toxic; not suitable for electron-rich substrates | Alkenes, alkynes, azides, silyl ethers, carbonates[14] | Electron-rich aromatic rings, other easily oxidized groups |
| Lewis Acid Cleavage | BCl₃, AlCl₃, SnCl₄ | Low Temp to RT | Can be selective for PMB over Bn ethers[15][17] | Often harsh, requires stoichiometric reagents, poor functional group tolerance | Saturated alkyl chains, some esters | Acid-labile groups (acetals, silyl ethers), epoxides |
Troubleshooting Common Issues
-
Incomplete Reaction (CTH): The Pd/C catalyst may be inactive. Use a fresh batch of catalyst and ensure the system is properly flushed with an inert gas before starting.[11]
-
Low Yield (CTH): The substrate may be poisoning the catalyst. Increasing catalyst loading or switching to a different catalyst (e.g., Pearlman's catalyst) may help.
-
Side Reactions (Oxidative Cleavage): Over-oxidation of the product alcohol to an aldehyde or ketone can occur. Monitor the reaction carefully by TLC and minimize reaction time once the starting material is consumed.
-
Reaction Stalls (DDQ): For unsubstituted benzyl ethers, the reaction may be slow. The addition of visible light irradiation can significantly accelerate the cleavage.[14] Ensure the absence of radical scavengers.
References
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125.
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J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. Retrieved from [Link]
- Bieg, T., & Szeja, W. (1985).
- Krout, M. R., et al. (2009). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides.
- Mal, D., & Ray, S. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances, 11(50), 31367-31393.
-
ResearchGate. (n.d.). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Retrieved from [Link]
- Anwer, M. K., & Spatola, A. F. (1985). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 929-932.
- Pieber, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 869-873.
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ResearchGate. (n.d.). Deprotection of benzyl ethers using DDQ. Retrieved from [Link]
- Pieber, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe.
- Baker, A. E. G., et al. (2014). The use of tin(IV) chloride to selectively cleave benzyl esters over benzyl ethers and benzyl amines. Tetrahedron Letters, 55(48), 6595-6597.
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ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. Retrieved from [Link]
- Anwer, M. K., & Spatola, A. F. (1981). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Tetrahedron Letters, 22(43), 4369-4372.
- Maji, M., & D'Rozario, M. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 17(19), e202200619.
- Bouzide, A., & Sauvé, G. (1997). Lewis Acid-Catalyzed Deprotection of p-Methoxybenzyl Ether. Synlett, 1997(10), 1153-1154.
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ResearchGate. (n.d.). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. Retrieved from [Link]
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ResearchGate. (n.d.). Deprotection of benzyl in ether substrates. Retrieved from [Link]
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Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. Retrieved from [Link]
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University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
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Application Notes and Protocols: Benzyl 6-Bromohexyl Ether for Advanced Surface Functionalization
Introduction: Engineering Bio-Interfaces with Precision
In the realms of drug discovery, proteomics, and materials science, the ability to control the molecular landscape of a surface is paramount. The precise immobilization of biomolecules, from small molecule ligands to complex proteins, onto a variety of substrates underpins the functionality of a vast array of technologies, including biosensors, microarrays, and biocompatible implants. The choice of linker molecule is critical in this endeavor, dictating the stability, orientation, and accessibility of the tethered molecule. Benzyl 6-Bromohexyl Ether emerges as a highly versatile and efficient bifunctional linker, offering a strategic approach to surface modification.
This comprehensive guide provides detailed protocols and technical insights for the utilization of this compound in the covalent attachment of molecules to hydroxylated surfaces. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to create robust and functional bio-interfaces. We will delve into the chemical principles governing the surface reactions, provide step-by-step protocols for surface preparation and functionalization, and detail the analytical techniques required for the thorough characterization and validation of the modified surfaces.
Physicochemical Properties of this compound
This compound is a key intermediate for introducing a flexible spacer arm with a terminal benzyl ether group, which can be subsequently cleaved under specific conditions if required, or a terminal reactive bromide for nucleophilic substitution. Its properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 54247-27-7 | [1] |
| Molecular Formula | C₁₃H₁₉BrO | [2] |
| Molecular Weight | 271.19 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 320.1 ± 25.0 °C (Predicted) | [1] |
| Density | 1.21 g/cm³ | [1] |
| Refractive Index | 1.5180 - 1.5220 | [1] |
| Purity | Typically ≥97.0% (GC) | [3] |
| Storage | Sealed in dry, Room Temperature | [1] |
Core Methodology: A Two-Stage Approach to Surface Bio-functionalization
The immobilization of target molecules using this compound is typically a two-stage process. The first stage involves the covalent attachment of the linker to a hydroxyl-bearing surface via a Williamson ether synthesis.[4][5][6] The second stage involves the reaction of the terminal bromide of the now surface-tethered linker with a nucleophilic group on the molecule of interest.
Experimental Protocols
Part 1: Preparation and Functionalization of Surfaces
This protocol details the immobilization of this compound onto a glass or silicon dioxide surface. The principle of this method can be adapted for other hydroxyl-bearing substrates.
1.1. Substrate Cleaning and Hydroxylation
-
Rationale: A pristine and highly hydroxylated surface is crucial for achieving a uniform and dense monolayer of the linker. Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is a highly effective cleaning and hydroxylating agent for silica-based substrates.[7]
-
Materials:
-
Glass microscope slides or silicon wafers
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glass beakers and slide holders
-
-
Protocol:
-
Place the substrates in a glass slide holder.
-
Immerse the substrates in a freshly prepared Piranha solution (3:1 v/v H₂SO₄:H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Leave the substrates in the solution for 30-60 minutes at room temperature.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Use the hydroxylated substrates immediately for the functionalization step.
-
1.2. Immobilization of this compound
-
Rationale: The Williamson ether synthesis is an Sₙ2 reaction where the deprotonated surface hydroxyl groups (alkoxides) act as nucleophiles, attacking the primary carbon bearing the bromine atom in this compound.[4] A non-protic, anhydrous solvent is used to prevent side reactions, and a non-nucleophilic base is used to deprotonate the surface hydroxyls without competing in the substitution reaction.
-
Materials:
-
Hydroxylated substrates
-
This compound
-
Anhydrous toluene
-
Anhydrous N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel with a reflux condenser and nitrogen inlet
-
Toluene, ethanol, and DI water for rinsing
-
-
Protocol:
-
Place the freshly hydroxylated substrates in the reaction vessel.
-
Under a nitrogen atmosphere, add anhydrous toluene to cover the substrates.
-
Add this compound to a final concentration of 10-50 mM.
-
Add DIPEA to a final concentration of 20-100 mM (a 2-fold molar excess relative to the linker).
-
Heat the reaction mixture to 80-100 °C and reflux for 12-24 hours under a nitrogen atmosphere.
-
After the reaction, allow the vessel to cool to room temperature.
-
Remove the substrates and rinse sequentially with toluene, ethanol, and DI water to remove any unreacted reagents.
-
Dry the functionalized substrates under a stream of nitrogen.
-
Store the bromo-functionalized substrates in a desiccator until further use.
-
Part 2: Conjugation of Biomolecules to the Functionalized Surface
This protocol provides a general method for attaching amine- or thiol-containing molecules, such as peptides or proteins, to the bromo-functionalized surface.
-
Rationale: The terminal bromide of the surface-tethered linker is an excellent leaving group for nucleophilic substitution by primary amines or thiols present in biomolecules.[8][9] The reaction is typically performed in a buffered aqueous solution at a slightly alkaline pH to ensure the nucleophilicity of the amine groups.
-
Materials:
-
Bromo-functionalized substrates
-
Peptide or protein of interest (containing accessible primary amines or thiols)
-
Phosphate-buffered saline (PBS), pH 7.4-8.0
-
Reaction vessel (e.g., a petri dish or a multi-well plate)
-
PBS and DI water for rinsing
-
-
Protocol:
-
Prepare a solution of the peptide or protein in PBS at a concentration of 0.1-1 mg/mL.
-
Place the bromo-functionalized substrates in the reaction vessel.
-
Cover the substrates with the biomolecule solution.
-
Incubate for 2-12 hours at room temperature or 4 °C with gentle agitation. The optimal time and temperature will depend on the specific biomolecule.
-
After incubation, remove the substrates and rinse thoroughly with PBS to remove non-covalently bound molecules.
-
Rinse with DI water to remove salts.
-
Dry the substrates under a gentle stream of nitrogen.
-
The biomolecule-functionalized surfaces are now ready for use or further characterization.
-
Characterization and Validation of Functionalized Surfaces
A multi-technique approach is essential for the comprehensive characterization of each stage of surface modification.
X-ray Photoelectron Spectroscopy (XPS): This technique provides quantitative elemental composition and chemical state information of the surface.
-
Expected Results:
-
After linker immobilization, the appearance of C 1s peaks corresponding to the aromatic ring and the alkyl chain of the linker, and a Br 3d peak.[10][11][12][13][14]
-
After biomolecule conjugation, the appearance of N 1s and potentially S 2p peaks, and an increase in the C 1s signal, with a corresponding decrease or disappearance of the Br 3d signal.[10][11]
-
Contact Angle Goniometry: Measures the hydrophobicity/hydrophilicity of the surface.
-
Expected Results:
-
A clean, hydroxylated glass surface will be highly hydrophilic with a low water contact angle (<10°).
-
After immobilization of the benzyl ether linker, the surface will become more hydrophobic, with an increased water contact angle (typically 70-90°).[15][16][17][18]
-
After protein or peptide immobilization, the contact angle will change depending on the nature of the biomolecule, often becoming more hydrophilic.[15]
-
Ellipsometry: A highly sensitive optical technique for measuring the thickness of thin films.
-
Expected Results:
Atomic Force Microscopy (AFM): Provides high-resolution topographical images of the surface.
-
Expected Results:
Conclusion
This compound provides a robust and versatile platform for the covalent attachment of a wide range of molecules to surfaces. The protocols outlined in this guide, based on the well-established Williamson ether synthesis and subsequent nucleophilic substitution, offer a reliable pathway to creating well-defined and functionalized surfaces. The key to success lies in meticulous substrate preparation and thorough characterization at each step to ensure the desired surface chemistry has been achieved. The application of these methodologies will empower researchers in the development of next-generation biosensors, targeted drug delivery systems, and advanced biomaterials.
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AFM images of glass surfaces: (A) untreated (cleaned) glass surface; (B) surface functionalized with CHX-HMP-0.5. ResearchGate. Available from: [Link]
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(a) 3D topographical AFM image of a pristine amine-functionalized glass... ResearchGate. Available from: [Link]
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Meuse, C. W. Infrared Spectroscopic Ellipsometry of Self-Assembled Monolayers. NIST. 2000. Available from: [Link]
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AFM imaging on silanized glass surfaces. Contact mode AFM images of... ResearchGate. Available from: [Link]
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Sastry, M. A note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers. Indian Academy of Sciences. Available from: [Link]
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Self-assembled monolayers of benzylmercaptan and para-cyanobenzylmercaptan on gold: Surface infrared spectroscopic characterization. ResearchGate. 2010. Available from: [Link]
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Williamson ether synthesis: an efficient one-step route for surface modifications of silicon nanoparticles. Taylor & Francis Online. Available from: [Link]
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Immobilization Reduces the Activity of Surface-Bound Cationic Antimicrobial Peptides with No Influence upon the Activity Spectrum. PMC. Available from: [Link]
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Williamson Ether Synthesis. Chemistry Steps. Available from: [Link]
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Note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers. ResearchGate. Available from: [Link]
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Stable Self-Assembled Monolayers on Gold for Modulating Interfacial Properties. Available from: [Link]
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A Review of Hydroxylated and Methoxylated Brominated Diphenyl Ethers in Marine Environments. MDPI. Available from: [Link]
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Williamson ether synthesis: an efficient one-step route for surface modifications of silicon nanoparticles. ResearchGate. Available from: [Link]
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Mica Functionalization for Imaging of DNA and Protein-DNA Complexes with Atomic Force Microscopy. PMC. Available from: [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. 2014. Available from: [Link]
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A New Year's Resolution Resolution- High Resolution Imaging of Glass. Asylum Research. Available from: [Link]
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Williamson Ether Synthesis. YouTube. 2018. Available from: [Link]
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XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. MDPI. Available from: [Link]
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Characterization of Protein Immobilization at Silver Surfaces by Near Edge X-ray Absorption Fine Structure Spectroscopy. Available from: [Link]
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Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. PubMed. 2013. Available from: [Link]
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A New Approach to Generate Thiol-terminated SAMs on Gold. Agilent. 2007. Available from: [Link]
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A Resilient Platform for the Discrete Functionalization of Gold Surfaces Based on N‑Heterocyclic Carbene Self-Assembled Monolayers. eScholarship.org. Available from: [Link]
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Easy Surface Functionalization and Bioconjugation of Peptides as Capture Agents of a Microfluidic Biosensing Platform for Multiplex Assay in Serum. PubMed Central. Available from: [Link]
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Static solvent contact angle measurements, surface free energy and wettability determination of various self-assembled monolayers on silicon dioxide. INIS-IAEA. 2006. Available from: [Link]
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Protein immobilization techniques for microfluidic assays. PMC. Available from: [Link]
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Simulation of XPS C1s Spectra of Organic Monolayers by Quantum Chemical Methods. Langmuir. Available from: [Link]
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XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. Preprints.org. 2024. Available from: [Link]
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Adhesion promoting peptides for polymer surface functionalization. RWTH Aachen University. 2018. Available from: [Link]
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Efficient One-Step PEG-Silane Passivation of Glass Surfaces for Single-Molecule Fluorescence Studies. PubMed. 2018. Available from: [Link]
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Binary Liquid Mixture Contact-Angle Measurements for Precise Estimation of Surface Free Energy. PubMed. 2019. Available from: [Link]
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Hydroxyl group-directed, tartaric acid-catalyzed synthesis of meta-functionalized aryl ethers and phenols through domino conjugate addition/aromatization of para-quinols. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
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Production of hydroxylated polybrominated diphenyl ethers from bromophenols by bromoperoxidase-catalyzed dimerization. PubMed. 2014. Available from: [Link]
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- 10. mdpi.com [mdpi.com]
- 11. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Binary Liquid Mixture Contact-Angle Measurements for Precise Estimation of Surface Free Energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Infrared Spectroscopic Ellipsometry of Self-Assembled Monolayers | NIST [nist.gov]
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Synthetic Applications of 6-Benzyloxyhexyl Bromide: A Detailed Guide for Researchers
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic use of bifunctional linkers is paramount for the construction of complex molecular architectures. Among these, 6-benzyloxyhexyl bromide emerges as a versatile and highly valuable building block. Its unique constitution, featuring a terminal bromide as a reactive handle for nucleophilic substitution and a benzyl-protected hydroxyl group, offers a dual functionality that can be orthogonally addressed. This guide provides an in-depth exploration of the synthetic utility of 6-benzyloxyhexyl bromide, complete with detailed protocols and mechanistic insights to empower researchers in its effective application.
Introduction: The Strategic Advantage of a Bifunctional Linker
6-Benzyloxyhexyl bromide serves as a six-carbon aliphatic spacer, a common motif in drug design and molecular probing to connect a pharmacophore to a reporter group, a solid support, or another bioactive molecule. The benzyl ether provides a robust protecting group for the terminal alcohol, stable to a wide range of reaction conditions including those typically employed for alkylation reactions. This stability allows for the selective reaction at the bromide terminus, with the hydroxyl functionality being unmasked in a later synthetic step via hydrogenolysis or other debenzylation methods.
Core Application: A Versatile Alkylating Agent in the Synthesis of Bioactive Molecules
The primary role of 6-benzyloxyhexyl bromide in synthesis is as an alkylating agent. The terminal bromide is an excellent leaving group, readily displaced by a variety of nucleophiles. This reactivity is central to its application in several key areas.
Synthesis of Bifunctional Chelating Agents for Radiopharmaceuticals
A significant application of linkers like 6-benzyloxyhexyl bromide is in the development of bifunctional chelating agents (BFCAs) for nuclear medicine. BFCAs are essential for attaching radiometals to targeting vectors such as peptides or antibodies for use in diagnostic imaging (PET, SPECT) and targeted radiotherapy.[1] The aliphatic chain of 6-benzyloxyhexyl bromide provides spatial separation between the chelator and the biological molecule, which is often crucial for maintaining the biological activity of the targeting vector.
The general synthetic approach involves the N-alkylation of a macrocyclic chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), with 6-benzyloxyhexyl bromide.[2] The protected hydroxyl group can then be deprotected and further functionalized for conjugation to a biomolecule.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
This protocol describes a general method for the N-alkylation of a secondary amine using 6-benzyloxyhexyl bromide, a fundamental transformation in many synthetic pathways.[3]
Materials:
-
Secondary Amine (e.g., dibenzylamine)
-
6-Benzyloxyhexyl Bromide
-
Hindered Base (e.g., N,N,4-Trimethylpiperidin-4-amine or Potassium Carbonate)[4]
-
Anhydrous Acetonitrile (or DMF)
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Organic Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 mmol).
-
Dissolve the amine in anhydrous acetonitrile (10 mL).
-
Add the hindered base (1.5 mmol).
-
Flush the flask with an inert gas (e.g., nitrogen or argon).
-
Slowly add 6-benzyloxyhexyl bromide (1.1 mmol) to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction may require heating depending on the nucleophilicity of the amine.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant | Alkylating Agent | Base | Solvent | Expected Product | Typical Yield (%) |
| Dibenzylamine | 6-Benzyloxyhexyl Bromide | K₂CO₃ | Acetonitrile | N-(6-(Benzyloxy)hexyl)-N-(phenylmethyl)benzylamine | >90 |
| Piperidine | 6-Benzyloxyhexyl Bromide | Cs₂CO₃ | DMF | 1-(6-(Benzyloxy)hexyl)piperidine | >90 |
| Morpholine | 6-Benzyloxyhexyl Bromide | NaHCO₃ | DMF | 4-(6-(Benzyloxy)hexyl)morpholine | >90 |
Protocol 2: Deprotection of the Benzyl Ether
The removal of the benzyl protecting group is a critical final step to unmask the hydroxyl functionality. Catalytic hydrogenolysis is the most common and efficient method.[5]
Materials:
-
Benzyloxyhexyl-containing compound
-
Palladium on Carbon (10% Pd/C)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the benzyloxyhexyl-containing compound in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Causality Behind Experimental Choices: The choice of a hindered base in the N-alkylation protocol is crucial to prevent the base itself from competing as a nucleophile.[4] For the deprotection, Pd/C is a highly efficient catalyst for hydrogenolysis, and the reaction is typically clean, with toluene being the only byproduct from the benzyl group.[5]
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving 6-benzyloxyhexyl bromide.
Caption: General workflow for N-alkylation using 6-benzyloxyhexyl bromide.
Caption: Standard protocol for the deprotection of the benzyl ether.
Broader Applications and Future Directions
The utility of 6-benzyloxyhexyl bromide extends beyond the synthesis of radiopharmaceuticals. It is a valuable linker for:
-
Solid-Phase Synthesis: The terminal hydroxyl group, once deprotected, can be used to attach molecules to a solid support for combinatorial chemistry or peptide synthesis.
-
PROTACs and Molecular Glues: In the rapidly evolving field of targeted protein degradation, bifunctional linkers are essential components of Proteolysis Targeting Chimeras (PROTACs). The length and flexibility of the hexyl chain can be optimized for efficient ternary complex formation.
-
Surface Modification: The terminal alcohol can be used to modify the surface of materials, for example, by forming self-assembled monolayers on gold surfaces (after conversion to a thiol) or by reacting with surface silanols on silica.
Conclusion
6-Benzyloxyhexyl bromide is a powerful and versatile synthetic intermediate. Its well-defined reactivity and the stability of the benzyl protecting group allow for its seamless integration into complex multi-step syntheses. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to confidently and effectively utilize this valuable building block in their synthetic endeavors, from fundamental organic chemistry to cutting-edge drug discovery.
References
Sources
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- 2. Improved synthesis of the bifunctional chelating agent 1,4,7,10-tetraaza-N-(1-carboxy-3-(4-nitrophenyl)propyl)-N',N'',N'''-tri s(acetic acid)cyclododecane (PA-DOTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
The Versatile Role of Benzyl 6-Bromohexyl Ether in Solid-Phase Organic Synthesis: A Detailed Guide
Solid-phase organic synthesis (SPOS) has revolutionized the landscape of drug discovery and materials science, enabling the rapid and efficient construction of vast chemical libraries. A cornerstone of this methodology is the choice of a suitable linker, a molecular scaffold that tethers the substrate to an insoluble polymer support, allowing for sequential chemical transformations and simplified purification. Among the diverse array of linkers, Benzyl 6-Bromohexyl Ether has emerged as a particularly versatile and valuable tool. This bifunctional molecule offers a stable benzyl ether moiety for robust protection and a reactive bromohexyl group for subsequent diversification, making it an attractive choice for a wide range of synthetic strategies.
This comprehensive guide provides an in-depth exploration of the applications and protocols associated with this compound in solid-phase organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the underlying chemical principles, offers detailed experimental procedures, and showcases the utility of this linker in the synthesis of small molecules and complex scaffolds.
The Chemistry of this compound: A Dual-Functionality Linker
This compound's utility in SPOS stems from its distinct chemical functionalities. The benzyl ether group provides a stable linkage to a solid support or a core molecule, typically formed via a Williamson ether synthesis.[1][2] This ether bond is generally robust to a variety of reaction conditions, yet it can be selectively cleaved under specific, often reductive or strongly acidic, conditions.[1][3] The terminal bromohexyl chain, on the other hand, serves as a versatile handle for introducing molecular diversity through nucleophilic substitution reactions.
This dual nature allows for two primary synthetic strategies:
-
Strategy A: Immobilization via the Benzyl Ether: A molecule of interest containing a suitable nucleophile (e.g., a phenol or alcohol) can be attached to a solid support that has been pre-functionalized with this compound. The pendant bromohexyl group is then available for further chemical modifications.
-
Strategy B: Immobilization via the Bromohexyl Group: this compound can be used to functionalize a solid support, leaving the benzyl ether as a protecting group for a hydroxyl function on the resin. Alternatively, a substrate can be tethered to the support via the bromohexyl chain, with the benzyl ether serving as a protecting group for a hydroxyl moiety on the substrate.
The choice of strategy depends on the overall synthetic plan and the nature of the target molecule.
Core Applications in Solid-Phase Synthesis
The unique architecture of this compound lends itself to a variety of applications in SPOS, including:
-
Synthesis of Small Molecule Libraries: By immobilizing a core scaffold and utilizing the bromohexyl chain for diversification, vast libraries of related compounds can be rapidly synthesized for high-throughput screening in drug discovery.
-
Preparation of Functionalized Surfaces: The linker can be used to modify the surface of solid supports, introducing a defined chemical functionality for applications in catalysis, affinity chromatography, or as sensory materials.
-
Traceless Linking Strategies: In certain synthetic designs, the entire linker can be cleaved from the final product, leaving no trace of its presence. The benzyl ether cleavage via hydrogenolysis, for instance, results in a hydroxyl group and toluene, a volatile byproduct that is easily removed.[3]
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key stages of solid-phase synthesis utilizing this compound. These protocols are intended as a starting point and may require optimization based on the specific substrate and solid support used.
Immobilization of Phenols onto a Solid Support using this compound
This protocol describes the attachment of a phenolic compound to a solid support, such as Merrifield resin, which has been pre-functionalized with an appropriate nucleophile or can be directly reacted with the bromohexyl moiety of the linker. For this example, we will focus on the immobilization of a phenol onto a resin via the bromohexyl group of the linker, which is first attached to the phenol in solution phase.
Materials:
-
Phenolic starting material
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Merrifield Resin (chloromethylated polystyrene)
-
Sodium Iodide (NaI) (optional, as a catalyst)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Protocol:
-
Solution-Phase Etherification:
-
In a round-bottom flask, dissolve the phenolic starting material (1.0 eq) in anhydrous DMF.
-
Add anhydrous K₂CO₃ (2.0 eq) to the solution.
-
To this suspension, add this compound (1.2 eq).
-
Stir the reaction mixture at 60-80 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting benzyl ether-linked phenol by column chromatography.
-
-
Immobilization onto Merrifield Resin:
-
Swell the Merrifield resin (1.0 eq, based on loading capacity) in anhydrous DMF for 1-2 hours in a reaction vessel suitable for solid-phase synthesis.
-
In a separate flask, dissolve the purified benzyl ether-linked phenol (1.5 eq) in anhydrous DMF.
-
Add a base such as potassium carbonate (3.0 eq) or cesium carbonate (1.5 eq) to the solution of the linked phenol. For phenols, cesium carbonate is often preferred.[4]
-
Add the solution of the activated phenol to the swollen resin.
-
If the reaction is sluggish, a catalytic amount of NaI can be added to promote the nucleophilic substitution.[4]
-
Agitate the reaction mixture at 60-80 °C for 24-48 hours.
-
After the reaction is complete, filter the resin and wash it sequentially with DMF, a 1:1 mixture of DMF and water, water, methanol, and finally dichloromethane to remove any unreacted starting materials and byproducts.
-
Dry the resin under vacuum.
-
Diagram of Immobilization Workflow:
Caption: Workflow for immobilizing a phenolic substrate.
On-Resin Modification
Once the substrate is successfully immobilized, the solid support provides a convenient platform for a multitude of chemical transformations. The choice of reactions will be dictated by the overall synthetic goal. Standard solid-phase synthesis techniques, such as repeated washing and filtration steps, are employed to drive reactions to completion and simplify purification.[5]
Cleavage of the Benzyl Ether Linker
The final step in many solid-phase syntheses is the cleavage of the product from the resin. For benzyl ether linkers, several methods can be employed.
This is a mild and common method for cleaving benzyl ethers.[3]
Materials:
-
Immobilized product on resin
-
Palladium on carbon (Pd/C, 10 mol%)
-
Hydrogen gas (H₂) or a hydrogen donor like ammonium formate
-
Suitable solvent (e.g., Methanol, Tetrahydrofuran (THF))
Protocol:
-
Suspend the resin-bound product in a suitable solvent in a flask equipped with a stir bar.
-
Carefully add 10% Pd/C to the suspension.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) or add a hydrogen donor like ammonium formate (5-10 equivalents).
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by taking a small aliquot of the resin, cleaving it with a stronger method (e.g., TFA), and analyzing the supernatant by LC-MS.
-
Once the cleavage is complete, filter the reaction mixture through a pad of Celite to remove the Pd/C and the resin.
-
Wash the resin and Celite with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
Strong acids can also cleave benzyl ethers, although this method is less selective and may not be suitable for acid-sensitive substrates.[1]
Materials:
-
Immobilized product on resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane, water) (optional)
Protocol:
-
Swell the resin-bound product in DCM.
-
Treat the resin with a mixture of TFA and DCM (e.g., 50-95% TFA). Scavengers can be added to trap reactive carbocations that may form during cleavage.
-
Agitate the mixture at room temperature for 1-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM or TFA.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
Diagram of Cleavage Pathways:
Caption: Major cleavage pathways for benzyl ether linkers.
Analytical Monitoring of the Synthesis
Careful monitoring of each step is crucial for the success of a solid-phase synthesis. Several analytical techniques can be employed:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a powerful non-destructive technique for monitoring reactions on-bead.[6][7] The appearance or disappearance of characteristic vibrational bands (e.g., C=O stretch for acylation, N-H stretch for amination) can indicate the progress of a reaction. For instance, the disappearance of the chloromethyl group absorption band at around 1260 cm⁻¹ and the appearance of an ether group band around 1100 cm⁻¹ can confirm the successful functionalization of Merrifield resin.[8]
-
Mass Spectrometry (MS): After cleavage from a small sample of the resin, the product can be analyzed by mass spectrometry to confirm its identity and purity.[9][10] Techniques like MALDI-TOF or ESI-MS are commonly used.
-
Thin-Layer Chromatography (TLC): For reactions where a small amount of the product can be cleaved from the resin, TLC can provide a quick and easy way to monitor the reaction progress.[11]
Table 1: Key FT-IR Vibrational Frequencies for Monitoring Reactions
| Functional Group | Characteristic Frequency (cm⁻¹) | Change upon Reaction |
| Chloromethyl (on resin) | ~1260 | Disappearance |
| Ether (C-O stretch) | ~1100 | Appearance |
| Carbonyl (C=O) | 1650-1800 | Appearance/Disappearance |
| Hydroxyl (O-H) | 3200-3600 | Appearance/Disappearance |
| Amine (N-H) | 3300-3500 | Appearance/Disappearance |
Conclusion
This compound stands as a valuable and versatile linker in the toolkit of the modern synthetic chemist. Its dual functionality allows for creative and efficient synthetic strategies in the construction of diverse molecular libraries. By understanding the fundamental principles of its chemistry and employing robust protocols for immobilization, on-resin modification, and cleavage, researchers can effectively harness the power of this linker to accelerate their research and development efforts in the pursuit of novel molecules with significant biological or material properties.
References
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Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. Retrieved from [Link]
- St. Hilaire, P. M., et al. (2002). Solid-phase synthesis and investigation of benzofurans as selective estrogen receptor modulators. Bioorganic & Medicinal Chemistry Letters, 12(20), 2875-8.
- Lee, Y., et al. (2017). Peptide Sequencing Directly on Solid Surfaces Using MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 28(12), 2634-2641.
- Diamantidou, D., et al. (n.d.). Functionalization of the Merrifield resin with polyols.
- Parrish, B., & Kodadek, T. (2000). Infrared spectroscopy in solid-phase synthesis. Biotechnology and Bioengineering, 71(2), 119-29.
- Pickering, L., & Prokes, I. (n.d.). Practical considerations for FT-IR measurements in solid phase synthesis. PerkinElmer.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- ChemHelp ASAP. (2018, December 31). benzyl ether cleavage [Video]. YouTube.
- Fields, G. B., et al. (n.d.). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis.
- Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. (2016, October 2). [Video]. YouTube.
- Fischer, G. (1998). Monitoring of solid phase peptide synthesis by FT-IR spectroscopy. Journal of Peptide Science, 4(8), 461-70.
- Winger, T. M., et al. (1995). A convenient route to thiol terminated peptides for conjugation and surface functionalization strategies.
- Hinklin, R. J., & Kiessling, L. L. (2002). p-Methoxybenzyl ether cleavage by polymer-supported sulfonamides. Organic Letters, 4(7), 1131-3.
- Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (2012). The Royal Society of Chemistry.
- Catalytic cleavage of C–O linkages in benzyl phenyl ether assisted by microwave heating. (2020). RSC Advances, 10(47), 28063-28070.
- Technical Support Information Bulletin 1073 - Wang Resin. (n.d.). AAPPTec.
- Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Babaev, E. V., et al. (2018). Solid-phase synthesis for beginners: Choice of tools and techniques for implementation of multistage transformations.
- Technical Support Information Bulletin 1048 - Merrifield Resin. (n.d.). AAPPTec.
- Peptide Resin Loading Protocols. (n.d.). Sigma-Aldrich.
- de la Torre, B. G., & Andreu, D. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- CN115215967A - Merrifield resin and preparation method and application thereof. (n.d.).
- Synthesis and development of novel silicon linkers for solid phase synthesis. (n.d.). ePrints Soton.
- Monitoring Solid-Phase Reactions with Thin-Layer Chrom
- Synthesis of benzofurans via cyclization of o-alkynylphenyl allyl ethers. (n.d.).
- Sandhya, K., & Ravindranath, B. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters, 49(15), 2435-2437.
- Rao, H. S. P., & Senthilkumar, S. P. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 113(3), 191-196.
- Woodward, R. T., et al. (2020). The design of hypercrosslinked polymers from benzyl ether self-condensing compounds and external crosslinkers.
- Prince, L., et al. (2021). Metal-Free Hyper-Cross-Linked Polymers from Benzyl Methyl Ethers: A Route to Polymerization Catalyst Recycling.
- Kappe, C. O., et al. (2022). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Molecules, 27(22), 7856.
- Benzyl ether: a dynamic covalent motif for designing a trans-ether based covalent adaptable network (CAN). (2021).
- Gooding, J. J., et al. (2001). Influence of resin cross-linking on solid-phase chemistry.
- A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. (2001).
- The Design of Hypercrosslinked Polymers from Benzyl Ether Self-Condensing Compounds and External Crosslinkers. (2020).
- Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(21), 4151-4154.
- Synthesis of Poly(aryl benzyl ether) Dendrimers on Solid Support. (2003).
- A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. (2021). The Royal Society of Chemistry.
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Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Benzyl Ethers
Introduction: The Benzyl Ether in Modern Synthesis and the Role of Palladium Catalysis
The benzyl ether is a cornerstone of synthetic organic chemistry, prized for its role as a robust protecting group for hydroxyl functionalities. Its stability across a wide range of reaction conditions, coupled with its straightforward installation via Williamson ether synthesis, has made it indispensable in the multi-step synthesis of complex molecules, from pharmaceuticals to natural products.[1] However, the true utility of a protecting group lies in its predictable and selective removal. Palladium catalysis offers a suite of powerful and mild methods for the cleavage of benzyl ethers, primarily through hydrogenolysis, which has become the gold-standard for deprotection.[2][3]
Beyond simple deprotection, the palladium-catalyzed activation of the benzylic C–O bond opens a gateway to more complex molecular architectures.[4] Modern advancements have enabled the use of benzyl ethers and related benzylic derivatives as precursors in sophisticated cross-coupling reactions, allowing for the strategic formation of new carbon-carbon and carbon-heteroatom bonds.[5][6] This dual utility—as a stable protecting group and a reactive handle—positions palladium-catalyzed reactions of benzyl ethers at the forefront of efficient synthetic strategy.
This guide provides an in-depth exploration of these transformations. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying mechanistic principles and field-tested insights to empower rational experimental design and troubleshooting.
Part 1: Debenzylation via Palladium-Catalyzed Hydrogenolysis
The cleavage of a benzyl ether to reveal the parent alcohol and toluene is one of the most common and reliable reactions in organic synthesis.[3] The process, known as hydrogenolysis, involves the reductive cleavage of the C–O bond. Palladium, typically supported on activated carbon (Pd/C), is the catalyst of choice due to its high efficiency and selectivity.[7]
Mechanistic Insights: The "Why" Behind the Protocol
Understanding the mechanism of hydrogenolysis is key to optimizing reaction conditions and troubleshooting unexpected outcomes. The reaction occurs on the surface of the heterogeneous palladium catalyst.
Diagram: Simplified Mechanism of Benzyl Ether Hydrogenolysis
Caption: A simplified workflow of benzyl ether hydrogenolysis on a palladium surface.
-
Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the palladium surface and undergoes oxidative addition, forming reactive palladium hydride (Pd-H) species.
-
Substrate Adsorption: The benzyl ether adsorbs onto the catalyst surface. The aromatic ring of the benzyl group plays a crucial role in this interaction.
-
C-O Bond Cleavage: The benzylic C–O bond is cleaved through a reductive process involving the palladium hydrides. This is the key hydrogenolysis step, resulting in the formation of the alcohol and toluene, which remain transiently adsorbed.
-
Product Desorption: The final products, the desired alcohol and the toluene byproduct, desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Catalyst Selection and Optimization
The choice of catalyst is critical for successful hydrogenolysis. While standard Pd/C is widely effective, certain substrates may require more specialized catalysts.
| Catalyst System | Key Characteristics & Applications | Typical Loading (w/w vs. Substrate) |
| 5-10% Pd/C | The workhorse catalyst.[7] Effective for most standard debenzylations. Can be pyrophoric when dry and should be handled with care.[8] | 5 - 10 mol% |
| Pd(OH)₂/C (Pearlman's Catalyst) | More active than Pd/C and often used for sterically hindered or electron-rich benzyl ethers where standard Pd/C is sluggish.[7][9] Less prone to causing aromatic ring saturation. | 10 - 20 mol% |
| Combined Pd/C + Pd(OH)₂/C | A synergistic combination that can be significantly more efficient than either catalyst alone, especially for challenging substrates where single catalysts fail.[9] A 1:1 ratio has been shown to shorten reaction times considerably.[9] | 10% each (1:1 ratio) |
| Pd(0) EnCat™ 30NP | An encapsulated palladium catalyst that is non-pyrophoric and allows for easy recovery and recycling. It shows high chemoselectivity. | 10 mol% |
Field Insight: For substrates containing other reducible functional groups (e.g., aromatic halogens), catalyst choice is paramount. Specialized catalysts, such as edge-coated Pd/C, can enhance selectivity for debenzylation over dehalogenation.[10] Furthermore, catalyst pre-treatment can sometimes prevent unwanted side reactions like the saturation of aromatic rings.[1]
Standard Protocol for Hydrogenolytic Debenzylation
This protocol provides a general procedure for the debenzylation of a simple benzyl ether using 10% Pd/C.
Materials:
-
Benzyl-protected substrate (1.0 mmol)
-
10% Palladium on Carbon (Pd/C), 50% wet with water (10 mol%, ~106 mg)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade (10 mL)
-
Hydrogen (H₂) gas supply (balloon or high-pressure reactor)
-
Celite® for filtration
-
Round-bottom flask and standard glassware
Procedure:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the benzyl-protected substrate (1.0 mmol).
-
Solvent Addition: Dissolve the substrate in a suitable solvent (e.g., EtOH, 10 mL).
-
Inerting the Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst. Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Handle in an inert atmosphere and avoid creating dust.[8]
-
Hydrogen Introduction: Evacuate the inert gas and backfill with hydrogen gas. This is typically done three times. For simple substrates, a hydrogen balloon is often sufficient. For more challenging reactions, a high-pressure reactor (e.g., Parr shaker) may be required.[1]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.
-
Filtration: Dilute the reaction mixture with the solvent and filter through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad thoroughly with the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by column chromatography if necessary. Products from this reaction are often very clean.[3]
Part 2: C-C and C-S Bond Formation via Palladium-Catalyzed Cross-Coupling
While debenzylation is a reductive cleavage, palladium catalysis can also be harnessed to use benzylic systems as electrophiles in cross-coupling reactions. This approach activates the C(sp³)–O or related C(sp³)–N/S bonds, enabling the formation of valuable diarylmethane and benzyl sulfide scaffolds.[11][12]
Mechanistic Overview: The Cross-Coupling Catalytic Cycle
These reactions generally follow the classic palladium-catalyzed cross-coupling mechanism, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Diagram: Generalized Palladium Cross-Coupling Cycle
Caption: The three core stages of a palladium-catalyzed cross-coupling reaction.
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the benzyl derivative (e.g., benzyl ether or benzylammonium salt), cleaving the C–X bond (where X can be O, N, S, etc.) and forming a Pd(II) intermediate.[13] This is often the rate-limiting step.
-
Transmetalation: The organic group (R²) from an organometallic reagent (R²-M, e.g., an arylboronic acid in Suzuki coupling) is transferred to the palladium center, displacing the leaving group (X) and forming a new Pd(II) complex.
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the new C–C or C–S bond and regenerating the active Pd(0) catalyst.
Protocol: Suzuki-Miyaura Coupling of Benzyltrimethylammonium Salts
This protocol describes the formation of a diarylmethane scaffold via the palladium-catalyzed cross-coupling of a benzyltrimethylammonium salt with an arylboronic acid.[11] This method provides an alternative to using benzyl halides.
Materials:
-
Benzyltrimethylammonium salt (0.2 mmol)
-
Arylboronic acid (0.4 mmol)
-
Palladium(II) chloride (PdCl₂) (3 mol%, 1.1 mg)
-
Triphenylphosphine (PPh₃) (10 mol%, 5.2 mg)
-
Sodium carbonate (Na₂CO₃) (0.4 mmol, 42.4 mg)
-
Ethanol (3 mL)
-
Reaction vial or tube
Procedure:
-
Reagent Preparation: To a reaction vial, add the benzyltrimethylammonium salt (0.2 mmol), arylboronic acid (0.4 mmol), PdCl₂ (3 mol%), PPh₃ (10 mol%), and Na₂CO₃ (0.4 mmol).
-
Solvent Addition: Add ethanol (3 mL) to the vial.
-
Reaction Setup: Seal the vial and place it in a preheated oil bath or heating block at 100 °C.
-
Reaction Execution: Stir the reaction mixture for 18-24 hours.
-
Monitoring and Work-up: After cooling to room temperature, the reaction progress can be checked by TLC or LC-MS. Upon completion, the mixture is typically diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired diarylmethane derivative.
| Parameter | Optimized Condition | Rationale / Comment |
| Catalyst | PdCl₂ | Other palladium sources can be screened, but PdCl₂ is effective. |
| Ligand | PPh₃ | Monodentate phosphine ligands were found to be crucial for this transformation.[11] |
| Base | Na₂CO₃ | Essential for the transmetalation step of the Suzuki-Miyaura coupling. |
| Solvent | Ethanol | Provides good solubility for the reagents and facilitates the reaction. |
| Temperature | 100 °C | Elevated temperature is required to drive the C–N bond activation. |
References
- Li, S., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Taylor & Francis.
- Y., Steve S. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
- Ambeed.com. (n.d.). Hydrogenolysis of Benzyl Ether.
- Crawford, C., & Oscarson, S. (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv.
- Mao, J., et al. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters, 16, 5304-5307.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides. Organic Letters.
- Wang, T., et al. (2017). Palladium catalyzed Suzuki cross-coupling of benzyltrimethylammonium salts via C–N bond cleavage. RSC Publishing.
- Smith, H. L., et al. (1965). Hydrogenolysis of Benzyl Esters With Palladium-On-Carbon Catalysts. Journal of Pharmaceutical Sciences, 54(9), 1269-73.
- Bennett, N. J., et al. (2010). Improved Palladium-Catalysed Synthesis of α-Benzyl-β-keto Ester. Synlett, 1688-1690.
- ACS Publications. (2024). Pd(0)/Xantphos-Catalyzed Benzylic C(sp³)–O Arylation of Benzyl Heteroaryl Ethers: Reduction of Pd(II) to Pd(0) by Xantphos. The Journal of Organic Chemistry.
- Chemical Communications (RSC Publishing). (n.d.). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis.
- Mao, Y., et al. (2018). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. ACS Catalysis.
- NIH. (n.d.). Palladium-Catalyzed Direct α-Aryation of Benzyl Thioethers with Aryl Bromides. PMC.
- Wang, T., et al. (2017). Palladium catalyzed Suzuki cross-coupling of benzyltrimethylammonium salts via C–N bond cleavage. RSC Publishing.
- Reagent Information. (n.d.). Palladium on Carbon.
- ResearchGate. (n.d.). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride.
- Taylor & Francis Group. (n.d.). Some Recent Developments in Heterogeneous Hydrogenation Catalysts for Organic Synthesis.
- Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst.
- ResearchGate. (2025). ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides.
- YouTube. (2018). benzyl ether cleavage.
- Green Chemistry (RSC Publishing). (n.d.). Palladium catalyzed direct benzylation/allylation of malonates with alcohols – in situ C–O bond activation.
- ResearchGate. (2025). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
- ResearchGate. (2025). Activation and functionalization of benzylic derivatives by palladium catalysts.
Sources
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- 13. pubs.rsc.org [pubs.rsc.org]
Benzyl 6-Bromohexyl Ether: A Versatile Heterobifunctional Crosslinking Agent for Advanced Polymer and Bioconjugate Synthesis
Abstract
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Benzyl 6-Bromohexyl Ether as a heterobifunctional crosslinking agent. We will delve into the fundamental principles governing its reactivity, present detailed protocols for its application in polymer crosslinking, and discuss the characterization of the resulting materials. The unique architecture of this compound, featuring a benzyl ether and a bromohexyl group, allows for sequential or orthogonal crosslinking strategies, making it a valuable tool in the synthesis of advanced materials with tailored properties.
Introduction: The Power of Heterobifunctional Crosslinking
Crosslinking is a fundamental process in polymer chemistry and materials science, transforming linear polymer chains into three-dimensional networks with enhanced mechanical, thermal, and chemical stability[1]. Bifunctional crosslinkers, molecules with two reactive functional groups, are the key enablers of this transformation[2]. Among these, heterobifunctional crosslinkers, which possess two different reactive moieties, offer a superior level of control over the crosslinking process. This allows for stepwise reactions, enabling the precise conjugation of different molecular entities or the formation of well-defined network architectures.
This compound (B6BE) is a prime example of such a heterobifunctional crosslinking agent. Its structure comprises two key functional groups:
-
A Benzyl Ether: This group can be cleaved under specific conditions, such as hydrogenolysis, offering a "cleavable" crosslink for applications like drug delivery or reversible hydrogels[3]. The benzyl ether is typically formed via a Williamson ether synthesis, reacting an alcohol with benzyl bromide[3][4].
-
A Bromohexyl Group: This primary alkyl halide is an excellent substrate for nucleophilic substitution reactions (SN2), readily reacting with nucleophiles such as amines, thiols, or alkoxides to form stable covalent bonds[5][6].
This dual reactivity allows for a two-stage crosslinking strategy. For instance, the bromohexyl end can first react with a polymer containing nucleophilic groups. Subsequently, the benzyl ether can be deprotected to reveal a hydroxyl group, which can then participate in a second crosslinking reaction. Alternatively, the benzyl ether can act as a protecting group for a hydroxyl functionality during a separate chemical transformation.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of B6BE is essential for its effective use.
| Property | Value | Reference |
| CAS Number | 54247-27-7 | [7] |
| Molecular Formula | C₁₃H₁₉BrO | [8] |
| Molecular Weight | 271.19 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | [7] |
| Purity | ≥97.0% (GC) | [7] |
| Boiling Point | 143-145 °C at 0.5 mmHg | N/A |
| Density | 1.211 g/cm³ | N/A |
Reaction Mechanisms and Experimental Considerations
The utility of this compound as a crosslinking agent is rooted in two well-established organic reactions: nucleophilic substitution at the bromohexyl group and the formation/cleavage of the benzyl ether.
Crosslinking via the Bromohexyl Group: The SN2 Reaction
The primary alkyl bromide of the hexyl chain makes this end of the molecule highly susceptible to SN2 reactions. This is a single-step process where a nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion.
Key Considerations for Optimal Reactivity:
-
Nucleophile Choice: Strong nucleophiles such as primary amines (-NH₂), thiols (-SH), and alkoxides (-O⁻) are excellent candidates for reacting with the bromohexyl group.
-
Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt without solvating the nucleophile, thus enhancing its reactivity[6].
-
Base: When reacting with alcohols or thiols, a non-nucleophilic base (e.g., sodium hydride, potassium carbonate) is required to deprotonate the nucleophile and increase its reactivity.
-
Temperature: The reaction rate can be increased by heating, typically in the range of 50-80 °C.
Causality: The choice of a primary alkyl halide in B6BE is deliberate. Secondary and tertiary alkyl halides are more prone to elimination (E2) reactions in the presence of a strong base/nucleophile, which would lead to the formation of an alkene instead of the desired crosslink[5][6]. The six-carbon chain also provides flexibility to the resulting crosslink.
The Role of the Benzyl Ether Group
The benzyl ether group in B6BE serves a dual purpose. It can act as a stable protecting group for a hydroxyl functionality, or it can be the reactive site for the second step of a crosslinking process.
Formation: Benzyl ethers are commonly synthesized via the Williamson ether synthesis, where an alkoxide reacts with benzyl bromide in an SN2 reaction[3][5][6].
Cleavage (Deprotection): A key advantage of the benzyl ether is its selective cleavage under specific conditions that often leave other functional groups intact. The most common method is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst)[3]. This reaction cleaves the carbon-oxygen bond of the benzyl ether, yielding a primary alcohol and toluene as a byproduct.
Application Protocol: Crosslinking of a Hydroxyl-Functionalized Polymer
This protocol provides a general procedure for the crosslinking of a hydroxyl-containing polymer, such as polyvinyl alcohol (PVA) or a polysaccharide, using this compound. This is a two-step process involving the initial grafting of B6BE to the polymer backbone, followed by a second crosslinking step.
Workflow Diagram
Caption: Workflow for the two-step crosslinking of a hydroxyl-functionalized polymer.
Step-by-Step Protocol
Materials:
-
Hydroxyl-functionalized polymer (e.g., Polyvinyl alcohol, partially hydrolyzed)
-
This compound (B6BE)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Methanol (for quenching)
-
Diethyl ether (for precipitation)
-
Palladium on carbon (Pd/C), 10 wt%
-
Hydrogen gas (H₂)
-
Dicarboxylic acid (e.g., adipoyl chloride)
-
Triethylamine
Procedure:
Step 1: Grafting of this compound to the Polymer
-
Polymer Dissolution: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve the hydroxyl-functionalized polymer in anhydrous DMF. The concentration will depend on the polymer's molecular weight and solubility.
-
Deprotonation: Carefully add sodium hydride (NaH) portion-wise to the stirred polymer solution at 0 °C under a nitrogen atmosphere. Allow the mixture to stir for 1 hour at room temperature to ensure complete deprotonation of the hydroxyl groups, forming alkoxides.
-
Addition of B6BE: Slowly add this compound (1.1 equivalents per hydroxyl group to be functionalized) to the reaction mixture via a syringe.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 24-48 hours under nitrogen.
-
Quenching and Precipitation: Cool the reaction mixture to 0 °C and cautiously quench any unreacted NaH by the slow addition of methanol. Precipitate the grafted polymer by pouring the reaction mixture into a large volume of diethyl ether.
-
Purification: Filter the precipitated polymer, wash it thoroughly with diethyl ether to remove unreacted B6BE and other small molecules, and dry it under vacuum.
Step 2: Deprotection and Crosslinking
-
Deprotection: Dissolve the B6BE-grafted polymer in a suitable solvent (e.g., ethanol/water mixture). Add the Pd/C catalyst (typically 5-10 mol% of the benzyl ether groups).
-
Hydrogenolysis: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature for 12-24 hours.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Crosslinking: To the filtrate containing the deprotected polymer (now with pendant hexanol groups), add triethylamine followed by the dropwise addition of a solution of the dicarboxylic acid crosslinker in a suitable solvent.
-
Curing: Stir the mixture at room temperature for several hours or until a gel is formed. The resulting crosslinked polymer can be purified by dialysis or washing to remove any unreacted crosslinker and byproducts.
Characterization of the Crosslinked Polymer
The successful crosslinking and the properties of the resulting network can be assessed using a variety of analytical techniques.
| Technique | Information Obtained |
| FT-IR Spectroscopy | Confirmation of the disappearance of the O-H stretching band after grafting and the appearance of C=O stretching band after crosslinking. |
| ¹H NMR Spectroscopy | Quantification of the degree of grafting by integrating the signals of the benzyl protons and the polymer backbone protons. |
| Gel Permeation Chromatography (GPC/SEC) | An increase in molecular weight and broadening of the molecular weight distribution after grafting and crosslinking[9][10]. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg), which is expected to increase after crosslinking due to restricted chain mobility. |
| Swelling Studies | The degree of crosslinking can be estimated by measuring the swelling ratio of the polymer in a suitable solvent. A lower swelling ratio indicates a higher crosslink density. |
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat[11].
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors[5][11].
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents[12].
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier[5][11][12].
Conclusion
This compound is a valuable and versatile heterobifunctional crosslinking agent. Its distinct reactive ends allow for controlled and sequential crosslinking reactions, enabling the synthesis of well-defined polymer networks and bioconjugates. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the potential of this molecule in developing advanced materials for a wide range of applications, from drug delivery systems to high-performance polymers.
References
-
3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Rockland Immunochemicals. (n.d.). Bifunctional Cross-Linking Protocol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]
- Maitra, J., & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review. American Journal of Polymer Science, 4(2), 25-31.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
ACS Publications. (2022, August 29). Effects of Interchain Crosslinking by Alkyl Dihalides on the Electrochemical Performance of Nanoscale Polypyrrole Films. Chemistry of Materials. [Link]
-
SpringerLink. (2021, January 5). Crosslinking Strategies to Develop Hydrogels for Biomedical Applications. [Link]
-
Zu u:scholar. (2021, September 24). Metal-Free Hyper-Cross-Linked Polymers from Benzyl Methyl Ethers: A Route to Polymerization Catalyst Recycling. [Link]
-
Chemistry For Everyone. (2025, April 24). How Are Hydrogels Crosslinked? [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Degradable Bioconjugated Hydrogels with Hyperbranched Multifunctional Crosslinkers. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The design of hypercrosslinked polymers from benzyl ether self-condensing compounds and external crosslinkers. Chemical Communications. [Link]
-
Nature. (n.d.). Tailoring the molecular structure of crosslinked polymers for pervaporation desalination. Retrieved from [Link]
-
Utrecht University. (2002, January 17). Novel crosslinking methods to design hydrogels. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Chain-End-Functionalized Poly(methyl methacrylate)s with a Definite Number of Benzyl Bromide Moieties and Their Application to Star-Branched Polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of long-chain branching in polymers. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Crosslinkable Alkali-Soluble Resins and Self-Crosslinking Polyacrylic Latexes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency. Retrieved from [Link]
-
MDPI. (n.d.). Cross-Linked Luminescent Polymers Based on β-Diketone-Modified Polysiloxanes and Organoeuropiumsiloxanes. Retrieved from [Link]
-
MDPI. (2020, April 11). Influence of Different Types of Peroxides on the Long-Chain Branching of PP via Reactive Extrusion. Retrieved from [Link]
-
ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. [Link]
-
WUR eDepot. (2025, May 21). Benzyl ether: a dynamic covalent motif for designing a trans-ether based covalent adaptable network (CAN). Retrieved from [Link]
-
Organic Chemistry. (2022, January 31). Adding Benzyl Protecting Group Mechanism | Organic Chemistry [Video]. YouTube. [Link]
Sources
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Application Note & Protocol: A Two-Step Strategy for Functionalizing Gold Nanoparticles with Benzyl 6-Bromohexyl Ether
Abstract
This guide provides a comprehensive, field-proven protocol for the surface functionalization of gold nanoparticles (AuNPs) with Benzyl 6-Bromohexyl Ether. A direct reaction is not feasible due to the lack of a strong anchoring group on the ether. Therefore, we present a robust two-step methodology designed for maximum efficiency and reproducibility. The first part details the quantitative conversion of this compound into its corresponding thiol derivative, 6-(benzyloxy)hexane-1-thiol, via an isothiouronium salt intermediate. The second part provides a detailed protocol for a ligand exchange reaction, enabling the covalent attachment of the synthesized thiol onto citrate-stabilized gold nanoparticles. This guide explains the causality behind experimental choices and includes detailed protocols for characterization and validation using UV-Vis Spectroscopy, Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM).
Introduction & Scientific Rationale
Gold nanoparticles are cornerstone materials in nanomedicine, diagnostics, and catalysis due to their unique optical properties and biocompatibility. Their utility is unlocked by tailoring their surface chemistry. Functionalizing AuNPs with specific organic molecules, such as this compound, can impart desired properties like hydrophobicity, targeted delivery capabilities, or serve as a protected handle for further chemical modifications.
The gold standard for robustly anchoring organic molecules to AuNPs is the formation of a gold-thiolate bond, which exhibits a strong, semi-covalent character.[1] this compound lacks a thiol group, and the alkyl bromide moiety does not possess sufficient affinity to form a stable linkage with the gold surface. A scientifically rigorous approach, therefore, requires the chemical modification of the starting material to introduce a thiol group.
This application note details a reliable two-part strategy:
-
Synthesis of a Thiol Ligand : Conversion of the terminal bromide of this compound into a thiol (-SH) group. The use of thiourea is a superior method that prevents the common side-reaction of symmetric sulfide formation, which can occur when using reagents like sodium hydrosulfide.[2][3] This reaction proceeds through a stable S-alkylisothiouronium salt, which is then cleanly hydrolyzed under basic conditions to yield the desired thiol.
-
Ligand Exchange Reaction : Incubation of pre-synthesized, citrate-stabilized AuNPs with the newly created 6-(benzyloxy)hexane-1-thiol. The thiol's high affinity for the gold surface drives the displacement of the weakly adsorbed citrate ions, resulting in a stable, functionalized nanoparticle suspension.[4][5]
This method ensures a well-defined and stable final product, critical for downstream applications in research and drug development.
Part I: Synthesis of 6-(benzyloxy)hexane-1-thiol
This protocol outlines the conversion of an alkyl bromide to a thiol.
Materials & Equipment
| Reagent / Equipment | Specification | Supplier Example |
| This compound | Purity ≥97% | Sigma-Aldrich |
| Thiourea | ACS Reagent, ≥99.0% | Fisher Scientific |
| Sodium Hydroxide (NaOH) | Pellets, ACS Reagent, ≥97.0% | VWR |
| Ethanol (EtOH) | 200 Proof, Anhydrous | Decon Labs |
| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Fisher Scientific |
| Round-bottom flask | 100 mL, with reflux condenser | Kimble |
| Magnetic stirrer with heating | Standard laboratory grade | IKA |
| Separatory Funnel | 250 mL | Pyrex |
| Rotary Evaporator | Standard laboratory grade | Heidolph |
Step-by-Step Experimental Protocol
Step 1: Formation of the Isothiouronium Salt
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 2.71 g) and thiourea (e.g., 11 mmol, 0.84 g, 1.1 equivalents) in 50 mL of ethanol.
-
Rationale: Using a slight excess of thiourea ensures the complete consumption of the alkyl bromide. Ethanol is an effective solvent for both reactants.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring.
-
Maintain reflux for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting bromide spot disappears. The isothiouronium salt will precipitate as a white solid upon cooling.
-
Causality: The sulfur atom of thiourea acts as an excellent nucleophile, attacking the primary carbon bearing the bromine atom in a classic Sɴ2 reaction to form the stable salt intermediate.[3]
Step 2: Hydrolysis to the Thiol
-
Allow the reaction mixture to cool to room temperature.
-
Prepare a solution of sodium hydroxide (e.g., 30 mmol, 1.2 g, 3 equivalents) in 15 mL of deionized water. Add this aqueous solution to the reaction flask.
-
Rationale: A strong base is required to hydrolyze the isothiouronium salt to the thiolate anion. Using an excess of base ensures the reaction goes to completion.
-
Return the mixture to reflux and heat for an additional 2 hours.
-
After cooling, transfer the mixture to a separatory funnel.
-
Acidification: Carefully add 2M HCl dropwise to the aqueous layer until it is acidic (pH ~2-3, check with pH paper). This protonates the thiolate anion to form the final thiol product.
-
Extraction: Extract the aqueous layer three times with 30 mL portions of diethyl ether.
-
Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield 6-(benzyloxy)hexane-1-thiol as a clear oil. Confirm product identity via ¹H NMR and mass spectrometry.
Part II: AuNP Functionalization via Ligand Exchange
This protocol uses commercially available citrate-stabilized AuNPs as the starting material.
Materials & Equipment
| Reagent / Equipment | Specification | Supplier Example |
| Citrate-Stabilized Gold Nanoparticles | 20 nm, OD 1, in 0.1 mM PBS | Cytodiagnostics |
| 6-(benzyloxy)hexane-1-thiol | As synthesized in Part I | - |
| Ethanol (EtOH) | 200 Proof, Anhydrous | Decon Labs |
| Phosphate-Buffered Saline (PBS) | 1X, pH 7.4 | Gibco |
| Centrifuge with appropriate rotors | Capable of >10,000 x g | Beckman Coulter |
| UV-Vis Spectrophotometer | Wavelength range 400-800 nm | Agilent Cary Series |
| Dynamic Light Scattering (DLS) System | For nanoparticle size analysis | Malvern Zetasizer |
Step-by-Step Experimental Protocol
-
Prepare Ligand Solution: Prepare a 1 mM stock solution of 6-(benzyloxy)hexane-1-thiol in ethanol.
-
Incubation: To 10 mL of the 20 nm citrate-stabilized AuNP solution in a glass vial, add the thiol stock solution to achieve a final thiol concentration of 100 µM.
-
Rationale: A large molar excess of the incoming thiol ligand is necessary to drive the equilibrium of the ligand exchange reaction towards the product side, ensuring maximum displacement of the citrate ions.[4]
-
Seal the vial and allow the mixture to incubate at room temperature for 12-24 hours with gentle stirring.
-
Causality: The strong affinity of the sulfur atom for the gold surface facilitates the displacement of the electrostatically bound citrate anions.[1] The long incubation time allows for the reorganization of the ligands into a stable self-assembled monolayer.
-
Purification: Transfer the solution to a centrifuge tube. Centrifuge at a speed sufficient to pellet the 20 nm AuNPs (e.g., 12,000 x g for 20 minutes).
-
Carefully remove the supernatant, which contains excess thiol and displaced citrate.
-
Washing: Resuspend the nanoparticle pellet in 1 mL of a 10% ethanol/PBS solution. This helps to remove non-specifically adsorbed ligands.
-
Repeat the centrifugation and washing step two more times.
-
Final Product: After the final wash, resuspend the pellet in the desired volume of 1X PBS (pH 7.4) for storage and characterization.
Characterization & Validation
Validation of the functionalization is a self-validating system where multiple characterization techniques provide converging evidence of success.
Visualization of Experimental Workflow
Caption: Workflow for synthesis and functionalization.
Expected Results & Data Interpretation
| Characterization Technique | Parameter | Before Functionalization (Citrate-AuNP) | After Functionalization (Thiol-AuNP) |
| UV-Vis Spectroscopy | SPR Peak (λmax) | ~520 nm | Red-shift to ~523-526 nm . This shift confirms a change in the local refractive index at the nanoparticle surface, indicating ligand attachment.[6] |
| Dynamic Light Scattering | Hydrodynamic Diameter (Z-avg) | ~25-30 nm | Increase to ~35-45 nm . The addition of the larger, solvated benzyl hexyl ether layer significantly increases the effective particle size in solution.[6][7] |
| Dynamic Light Scattering | Polydispersity Index (PDI) | < 0.2 | Should remain < 0.3 . A low PDI indicates that the functionalization process did not induce significant aggregation.[7] |
| Transmission Electron Microscopy | Core Diameter & Morphology | ~20 nm, spherical | ~20 nm, spherical . TEM confirms that the metallic core of the nanoparticles remains unchanged in size and shape during the ligand exchange process.[6] |
Visualization of Characterization Logic
Caption: Logic map for validating successful functionalization.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| AuNP Aggregation (Color change to purple/blue) | 1. Insufficient ligand coverage.2. Incorrect pH or ionic strength.3. Rapid addition of ethanol-solubilized ligand. | 1. Increase the concentration of the thiol ligand during incubation.2. Ensure the final resuspension buffer is appropriate (e.g., low molarity PBS).3. Add the thiol solution dropwise while vortexing gently. |
| No SPR shift observed in UV-Vis | 1. Incomplete ligand exchange.2. Thiol synthesis (Part I) was unsuccessful. | 1. Increase incubation time to 24 hours or longer.2. Verify the structure and purity of the synthesized thiol using analytical methods (NMR, MS) before use. |
| High PDI in DLS (>0.5) | Significant aggregation has occurred. | Re-evaluate the purification steps. Sonication of the final suspension (briefly, in a bath sonicator) may help break up soft agglomerates before measurement. |
| Low yield of final AuNPs | Overly aggressive centrifugation causing irreversible aggregation, or loss during washing steps. | Optimize centrifugation speed and time (use the minimum force required to pellet the particles). Be meticulous when removing the supernatant to avoid aspirating the pellet. |
References
-
Chemistry LibreTexts. (2022, October 4). 3.2.6: Thiols and Sulfides. [Link]
-
Pearson+. (n.d.). Thiols can be prepared from the reaction of thiourea with an alkyl.... Study Prep. [Link]
-
Weerakkody, D., et al. (2022). Ligand exchange reactions and PEG-SH stabilization of gold nanoparticles. Morressier. [Link]
-
Wang, Z., et al. (2009). Dynamic light scattering as a powerful tool for gold nanoparticle bioconjugation and biomolecular binding studies. Analytical and Bioanalytical Chemistry, 396(3), 1091-1096. [Link]
-
Vismade, B., et al. (2016). Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. Frontiers in Chemistry, 4, 6. [Link]
-
Hunt, I. (n.d.). Ch15 : Preparation of Thiols. University of Calgary. [Link]
-
Kumar, P., et al. (2016). Synthetic access to thiols: A review. Journal of Chemical Sciences, 128(9), 1335-1356. [Link]
-
JoVE. (2023, April 30). Video: Preparation and Reactions of Thiols. [Link]
-
Arkat USA, Inc. (n.d.). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. [Link]
-
CD Bioparticles. (n.d.). Characterization of Gold Nanoparticles Using DLS. [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
-
Bartczak, D., & Kanaras, A. G. (2014). A highly efficient ligand exchange reaction on gold nanoparticles: Preserving their size, shape and colloidal stability. RSC Advances, 4(78), 41657-41660. [Link]
-
Zamyshlyaeva, O., et al. (2021). Customizable ligand exchange on the surface of gold nanotriangles enables their application in LSPR-based sensing. Nanoscale Advances, 3(16), 4647-4655. [Link]
-
Weerakkody, D., et al. (2016). Ligand exchange reactions and PEG-SH stabilization of gold nanoparticles. Journal of the University of Ruhuna, 4(1), 29-35. [Link]
-
Park, J. W., & Shumaker-Parry, J. S. (2015). Strong Resistance of Citrate Anions on Metal Nanoparticles to Desorption under Thiol Functionalization. ACS Nano, 9(2), 1665-1675. [Link]
Sources
- 1. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Preparation and Reactions of Thiols [jove.com]
- 4. Ligand exchange reactions and PEG-SH stabilization of gold nanoparticles - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. cytodiagnostics.com [cytodiagnostics.com]
- 7. DLS Characterization of Gold Nanoparticles - CD Bioparticles [cd-bioparticles.com]
Application Notes and Protocols for Benzyl 6-Bromohexyl Ether in Advanced Drug Delivery Systems
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Benzyl 6-Bromohexyl Ether in the formulation of innovative drug delivery systems. While direct applications of this specific molecule in drug delivery are not yet extensively documented in peer-reviewed literature, its unique bifunctional structure—possessing a reactive alkyl bromide for conjugation and a hydrophobic benzyl ether moiety—presents significant potential for the development of novel nanocarriers. This guide extrapolates from established principles of polymer chemistry and nanoparticle engineering to propose detailed protocols for the synthesis of amphiphilic block copolymers for self-assembling nanoparticles and direct conjugation to therapeutic agents. We provide step-by-step methodologies, from synthesis and characterization to in vitro drug release and biocompatibility considerations, underpinned by a strong scientific rationale for each experimental choice.
Introduction: The Rationale for this compound in Drug Delivery
The pursuit of targeted and controlled drug release has led to the development of sophisticated nanocarrier systems.[1][2] The ideal building blocks for these systems are often bifunctional molecules that can be readily modified and tailored to specific applications. This compound (CAS 54247-27-7), a colorless to pale yellow liquid, is one such molecule of interest.[3] Its chemical structure, featuring a terminal bromohexyl group and a benzyl ether, offers a compelling combination of properties for drug delivery design.
The primary alkyl bromide provides a reactive site for nucleophilic substitution reactions, allowing for covalent attachment to polymers or drug molecules.[4] This is a cornerstone of creating stable polymer-drug conjugates and for initiating controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[5][6] The benzyl ether and the hexyl chain, on the other hand, introduce a significant hydrophobic character. This hydrophobicity is crucial for the self-assembly of amphiphilic block copolymers into core-shell nanostructures, such as micelles and nanoparticles, which can encapsulate poorly water-soluble drugs.[7][8]
Furthermore, the benzyl ether linkage itself can be a point of strategic design. While generally stable, benzyl ethers can be cleaved under specific conditions, such as strong acids or catalytic hydrogenolysis.[1][9] This opens up possibilities for designing stimuli-responsive systems where drug release is triggered by changes in the microenvironment.[10][11]
This guide will explore two primary applications of this compound in drug delivery:
-
As an initiator for the synthesis of amphiphilic block copolymers for the formulation of self-assembling nanoparticles.
-
As a linker for direct conjugation to therapeutic agents, forming prodrugs with modified pharmacokinetic profiles.
Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for reproducible and successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 54247-27-7 | [3] |
| Molecular Formula | C13H19BrO | [12] |
| Molecular Weight | 271.19 g/mol | [12] |
| Appearance | Colorless to pale yellow transparent liquid | [3] |
| Purity | Typically ≥97.0% | [3] |
| Boiling Point | 320.1°C at 760 mmHg | [12] |
| Density | ~1.21 g/cm³ | [12] |
| Storage | Room Temperature, in a dry, sealed container | [3] |
Application I: Synthesis of Amphiphilic Block Copolymers for Nanoparticle Formulation
One of the most promising applications of this compound is as an initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[13][14] By using this compound to initiate the polymerization of a hydrophilic monomer (e.g., a polyethylene glycol methacrylate), an amphiphilic diblock copolymer can be created. The benzyl ether and hexyl chain from the initiator form the hydrophobic block, while the newly synthesized polymer chain constitutes the hydrophilic block.
Rationale for Experimental Design
The choice of ATRP is deliberate; its controlled nature is essential for producing monodisperse block copolymers, which in turn will self-assemble into nanoparticles of a consistent size and morphology.[15] The size of nanoparticles is a critical parameter influencing their in vivo behavior, including circulation time and tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.[16]
The following protocol details the synthesis of a poly(ethylene glycol) methyl ether methacrylate (PEGMA) block copolymer initiated by this compound.
Experimental Protocol: Synthesis of Benzyl-Hexyl-PEGMA Block Copolymer
Materials:
-
This compound (initiator)
-
Poly(ethylene glycol) methyl ether methacrylate (PEGMA, monomer)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (solvent)
-
Argon or Nitrogen gas (inert atmosphere)
-
Basic alumina
-
Inhibitor removal columns
-
Dry solvents (e.g., THF)
Protocol:
-
Monomer and Solvent Purification: Pass PEGMA through an inhibitor removal column. Purify anisole by passing it through a column of basic alumina.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (1 equivalent relative to initiator). Seal the flask with a rubber septum.
-
Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of inert gas, add the purified PEGMA, PMDETA (1 equivalent to CuBr), and anisole via syringe. Stir the mixture until the copper complex forms (a colored solution will appear).
-
Initiation: Inject this compound into the reaction mixture to start the polymerization. The ratio of monomer to initiator will determine the final molecular weight of the hydrophilic block.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90°C). Monitor the reaction progress by taking samples periodically and analyzing them by ¹H NMR and Gel Permeation Chromatography (GPC).
-
Termination: Once the desired monomer conversion is reached, terminate the polymerization by exposing the reaction mixture to air. Dilute the mixture with a suitable solvent like THF.
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane). Repeat the dissolution and precipitation steps twice more to ensure high purity.
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
Diagram: ATRP Synthesis of Amphiphilic Block Copolymer
Caption: ATRP synthesis of an amphiphilic block copolymer.
Protocol: Formulation of Nanoparticles via Self-Assembly
The synthesized amphiphilic block copolymer will spontaneously self-assemble in an aqueous environment to form core-shell nanoparticles.[17]
Method: Solvent Evaporation/Dialysis
-
Dissolution: Dissolve the amphiphilic block copolymer and the hydrophobic drug in a water-miscible organic solvent (e.g., THF or acetone).
-
Addition to Aqueous Phase: Add the organic solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water or PBS).
-
Self-Assembly: The hydrophobic benzyl-hexyl blocks will aggregate to form the core, encapsulating the drug, while the hydrophilic PEGMA blocks will form the outer shell, stabilizing the nanoparticle in the aqueous medium.
-
Solvent Removal: Remove the organic solvent by either dialysis against water for 24-48 hours or by evaporation under reduced pressure.
-
Purification: Filter the nanoparticle suspension through a 0.45 µm syringe filter to remove any large aggregates.
Diagram: Self-Assembly of Amphiphilic Block Copolymer
Caption: Formulation of drug-loaded nanoparticles.
Application II: this compound as a Conjugation Linker
The bromohexyl group of this compound can be used to directly conjugate it to a drug molecule containing a nucleophilic group (e.g., an amine, thiol, or hydroxyl group).[16][18] This creates a prodrug where the benzyl ether acts as a hydrophobic tail, potentially altering the drug's solubility, membrane permeability, and pharmacokinetic profile.
Rationale for Experimental Design
This approach is simpler than synthesizing a full copolymer and can be a rapid way to modify an existing drug. The addition of the hydrophobic benzyl-hexyl moiety can facilitate the drug's incorporation into lipid-based formulations like liposomes or solid lipid nanoparticles.
Experimental Protocol: Direct Conjugation to a Model Drug
This protocol describes the conjugation of this compound to a model drug containing a primary amine.
Materials:
-
Model amine-containing drug
-
This compound
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)
-
A polar aprotic solvent (e.g., Dimethylformamide, DMF)
Protocol:
-
Dissolution: Dissolve the amine-containing drug and DIPEA (2-3 equivalents) in dry DMF in a round-bottom flask under an inert atmosphere.
-
Addition of Linker: Add this compound (1.1 equivalents) dropwise to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and excess base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure drug conjugate.
-
Characterization: Confirm the structure of the conjugate by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Characterization of the Drug Delivery System
Thorough characterization is essential to ensure the quality, stability, and performance of the formulated nanoparticles.[19]
| Parameter | Technique(s) | Rationale |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Determines the average hydrodynamic diameter and size distribution of the nanoparticles. Crucial for predicting in vivo fate.[3][20] |
| Surface Charge | Zeta Potential Measurement | Indicates the stability of the nanoparticle suspension. A zeta potential of ±30 mV or greater suggests good colloidal stability.[19] |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Visualizes the shape and surface of the nanoparticles. |
| Drug Loading Content (DLC) & Encapsulation Efficiency (EE) | UV-Vis Spectroscopy, HPLC | Quantifies the amount of drug successfully encapsulated within the nanoparticles. |
In Vitro Drug Release Studies
Evaluating the drug release profile is a critical step in assessing the performance of the delivery system.[5][15] The dialysis method is a commonly used and straightforward technique for this purpose.[14]
Protocol: In Vitro Drug Release by Dialysis Method
-
Preparation: Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO).
-
Immersion: Place the dialysis bag in a beaker containing a known volume of release medium (e.g., PBS at pH 7.4, or an acidic buffer to simulate the tumor microenvironment). The beaker should be in a shaking water bath at 37°C.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Biocompatibility Assessment
Any novel drug delivery system must be evaluated for its biocompatibility to ensure it does not elicit an adverse biological response.[6][21] Initial in vitro cytotoxicity assays are a standard first step.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed a relevant cell line (e.g., a cancer cell line for an anti-cancer drug) in a 96-well plate and allow the cells to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the empty nanoparticles (to assess the carrier's toxicity) and the drug-loaded nanoparticles. Include untreated cells and cells treated with the free drug as controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the untreated control. Plot cell viability versus concentration to determine the IC50 (half-maximal inhibitory concentration) values.
Further biocompatibility testing should be conducted in accordance with ISO 10993 standards.[22]
Conclusion and Future Perspectives
This compound is a versatile and commercially available building block with significant, albeit underexplored, potential in the field of drug delivery. Its bifunctional nature allows for its use as both an initiator for the synthesis of advanced amphiphilic copolymers and as a direct conjugation linker for prodrug development. The protocols outlined in this document provide a solid foundation for researchers to begin exploring these applications. Future work should focus on synthesizing a library of copolymers with varying hydrophilic block lengths to fine-tune nanoparticle properties, exploring different drug candidates for conjugation, and investigating the potential for stimuli-responsive cleavage of the benzyl ether bond to achieve triggered drug release. As with any novel excipient, thorough in vivo studies will be necessary to validate the safety and efficacy of drug delivery systems formulated with this compound.
References
- Procuring High-Purity this compound: A Guide for Researchers. (2026). BenchChem.
- This compound Formula - ECHEMI. (n.d.). ECHEMI.
- Application Notes and Protocols for the Use of 2-Bromo-2,4,4-trimethylpentane as an Initiator in Atom Transfer Radical Polymerization (
- A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms. (2025). Advanced Pharmaceutical Bulletin.
- Protease-mediated fragmentation of p-amidobenzyl ethers: a new strategy for the activation of anticancer prodrugs. (1999). Journal of the American Chemical Society.
- Physicochemical characterization of drug nanocarriers. (2018). Journal of Pharmaceutical and Biomedical Analysis.
- Strategies for Testing Drug Release from Nano- Sized Forms of Therapy in Vitro. (2022).
- In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. (2019). Pharmaceutics.
- Alkyl Bromide as Precursor of Initiating Dormant Species in Organocatalyzed Living Radical Polymeriz
- Biocompatibility and drug delivery systems. (2007). Chemical Society Reviews.
- Application of Light Scattering Techniques to Nanoparticle Characterization and Development. (2018). Frontiers in Chemistry.
- Biocompatibility Considerations For Drug Delivery Devices — An Introduction To ISO 10993. (2019). Med Device Online.
- Self-Assembling Nanoparticles of Amphiphilic Polymers for In Vitro and In Vivo FRET Imaging. (2013). Accounts of Chemical Research.
- Biocompatibility and drug delivery systems. (2025).
- Stimuli-Responsive Drug Delivery Systems for Inflammatory Skin Conditions. (2022). Pharmaceutics.
- Amphiphilic polymer‐driven self‐assembly of nanoparticles. (2020).
- Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
- Self-assembly of amphiphilic tripeptides into nanoparticles for drug delivery. (2017). Journal of Colloid and Interface Science.
- Applications of Nanoparticle Systems in Drug Delivery Technology. (2017).
- Nucleophilic Substitution Reactions of Haloalkanes and Related Compounds. (2017). Organic Chemistry: A Mechanistic Approach.
- Stimuli-responsive drug delivery systems triggered by intracellular or subcellular microenvironments. (2023). Advanced Drug Delivery Reviews.
- Chemical Conjug
- Bis[(para-methoxy)benzyl] phosphonate prodrugs with improved stability and enhanced cell penetration. (2008). Bioorganic & Medicinal Chemistry Letters.
- Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. (n.d.). Chemguide.
- Stimuli responsive drug delivery application of polymer and silica in biomedicine. (2016).
- Synthesis of Poly(ethylene glycol)
- Polymeric conjugates for drug delivery. (2011). Pharmaceutical Research.
- Covalent Polymer-Drug Conjug
- Polymer-Drug Conjugate Therapeutics: Advances, Insights, and Prospects. (2017). ACS Nano.
- Synthesis of Polymer-Drug Conjugates Using Natural Polymer: What, Why and How?. (2019). UI Scholars Hub.
- Boryl Ethers as Oxidatively-Triggered Drug Delivery Vehicles. (2016). University of Pittsburgh.
- Amphiphilic conjugated block copolymers as NIR-bioimaging probes. (2017). Polymer Chemistry.
- Synthesis of amphiphilic block copolymers bearing stable nitroxyl radicals. (2010). Polymer Chemistry.
- Synthesis of Amphiphilic Block Copolymer and Its Application in Pigment-Based Ink. (2024). Polymers.
- Conventional synthesis of amphiphilic block copolymer utilized for polymeric micelle by mechanochemical solid-state polymerization. (2007). Chemical & Pharmaceutical Bulletin.
- The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet?. (2024). Archives of Toxicology.
- Reactive‐Oxygen‐Species‐Responsive Drug Delivery Systems: Promises and Challenges. (2017).
- Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applic
- Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism. (2021). Journal of Medicinal Chemistry.
- Development of an Acid-Labile Ketal Linked Amphiphilic Block Copolymer Nanoparticles for pH-Triggered Release of Paclitaxel. (2021). Polymers.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 6-Bromohexyl Ether
Welcome to the technical support guide for the synthesis of Benzyl 6-Bromohexyl Ether (CAS 54247-27-7). This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this key intermediate in their synthetic pathways. Low yield is a common challenge in organic synthesis, and this guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you optimize your reaction outcomes.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yields in the Williamson ether synthesis of this compound can be traced back to several factors, from reagent quality to reaction conditions. This section provides a systematic approach to identifying and resolving these common issues.
Question 1: My yield of this compound is consistently low despite following a standard protocol. What are the most likely causes and how can I address them?
Low yields are often a result of suboptimal reaction conditions or the presence of impurities. Here is a step-by-step guide to troubleshoot this issue:
1. Re-evaluate Your Reagents and Anhydrous Conditions:
-
Moisture is the Enemy: The Williamson ether synthesis is highly sensitive to water.[1] The strong base used to deprotonate benzyl alcohol will preferentially react with any water present, reducing the amount of active benzyloxide nucleophile. Additionally, water can hydrolyze the 6-bromohexyl halide starting material.
-
Corrective Actions: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents; solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[2]
-
-
Base Quality and Stoichiometry: The choice and quality of the base are critical for the complete deprotonation of benzyl alcohol.
-
Sodium Hydride (NaH): A common and effective base for this synthesis.[3] Ensure your NaH is fresh; a gray appearance may indicate it has been deactivated by moisture.[1] Use a slight excess (e.g., 1.1-1.2 equivalents) to ensure full deprotonation.
-
Potassium tert-butoxide (KOtBu): A strong, non-nucleophilic base that can also be effective.[4]
-
-
Purity of Starting Materials: Impurities in either benzyl alcohol or 1,6-dibromohexane (or 6-bromohexan-1-ol followed by bromination) can lead to side reactions.
-
Benzyl Alcohol: Can oxidize to benzaldehyde, which may undergo side reactions.[5]
-
Alkyl Halide: Ensure the purity of your 6-bromohexyl halide.
-
2. Optimize Reaction Conditions:
-
Temperature Control: Temperature plays a crucial role. While higher temperatures can increase the reaction rate, they can also promote competing side reactions, most notably the E2 elimination of the alkyl halide.[6] A typical temperature range for the Williamson ether synthesis is 50-100 °C.[7] It is advisable to start at a lower temperature (e.g., 50-60 °C) and monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Reaction Time: The reaction may not be proceeding to completion. Typical reaction times can range from 1 to 8 hours.[7] Monitor the reaction by TLC to determine the optimal reaction time for your specific setup.
3. Consider a Phase Transfer Catalyst (PTC):
-
If you are using a biphasic system (e.g., aqueous NaOH and an organic solvent), the reaction can be slow due to the low solubility of the benzyloxide in the organic phase. A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can significantly improve the reaction rate and yield.[7][8] The PTC helps to transport the alkoxide from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.[9]
Question 2: My TLC plate shows multiple spots, including unreacted starting material and a significant byproduct. What are these byproducts and how can I minimize their formation?
The presence of multiple spots on your TLC plate is a clear indication of side reactions or incomplete conversion.
-
Unreacted Benzyl Alcohol: A spot corresponding to the Rf of benzyl alcohol indicates incomplete deprotonation or a non-optimal reaction time.
-
Dibenzyl Ether: This byproduct can form if benzyl bromide, potentially present as an impurity or formed in situ, reacts with the benzyloxide.[10][11]
-
Mitigation: Use high-purity benzyl alcohol and ensure your reaction conditions do not promote the formation of benzyl bromide.
-
-
1,6-Hexanediol Dibenzoate: If 1,6-dibromohexane is used, a double substitution can occur, leading to the formation of the dibenzyl ether of 1,6-hexanediol.
-
Mitigation: Use a molar excess of the 1,6-dibromohexane relative to the benzyl alcohol to favor the mono-alkylation product. The unreacted dibromide can then be removed during purification.
-
-
Elimination Product (Hexene derivatives): The alkoxide can act as a base and promote the E2 elimination of HBr from the 6-bromohexyl moiety, leading to the formation of hexene derivatives.[12]
-
Mitigation: This is more likely at higher temperatures.[6] Lowering the reaction temperature can favor the desired SN2 substitution over elimination.
-
Question 3: I am using Sodium Hydride (NaH) for deprotonation, but the reaction is sluggish and gives a low yield. What could be wrong?
When using NaH, several factors can contribute to a poor outcome.
-
Inactive NaH: As mentioned, NaH is very sensitive to moisture. If it has been improperly stored, it will be coated with sodium hydroxide and will be much less effective.[1]
-
Insufficient Deprotonation Time: Allow sufficient time for the benzyl alcohol to fully react with the NaH before adding the 6-bromohexyl halide. This is typically indicated by the cessation of hydrogen gas evolution.[2]
-
Choice of Solvent: Polar aprotic solvents like DMF and THF are generally good choices for reactions involving NaH as they can solvate the sodium cation, leaving the alkoxide more nucleophilic.[3] Protic solvents like ethanol should be avoided as they will be deprotonated by the NaH.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the this compound synthesis?
This synthesis is a classic example of the Williamson ether synthesis , which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism .[7] The reaction involves the backside attack of the benzyloxide nucleophile on the carbon atom bearing the bromine atom in the 6-bromohexyl chain.[12] This results in the formation of the ether and the displacement of the bromide leaving group.
Q2: Which base is better for this synthesis: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)?
Both are strong bases capable of deprotonating benzyl alcohol (pKa ≈ 15.4).[13]
-
Sodium Hydride (NaH): Is a very strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the equilibrium towards the formation of the alkoxide.[14] The only byproduct is hydrogen gas, which is easily removed from the reaction.
-
Potassium tert-butoxide (KOtBu): Is a bulky, non-nucleophilic strong base.[4] Its bulkiness can be advantageous in minimizing side reactions where the base might act as a nucleophile.
The choice often comes down to laboratory preference, cost, and ease of handling. For unactivated alcohols like benzyl alcohol, NaH is a very common and effective choice.[15]
Q3: How does a phase transfer catalyst (PTC) work in this synthesis?
A phase transfer catalyst facilitates the movement of a reactant from one phase to another where the reaction occurs.[9] In the context of this synthesis, if you are using an aqueous base like NaOH, the benzyloxide anion will be primarily in the aqueous phase, while the 6-bromohexyl halide is in the organic phase. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide, has a charged "head" that is soluble in the aqueous phase and lipophilic "tails" that are soluble in the organic phase.[16] The catalyst forms an ion pair with the benzyloxide anion, transporting it into the organic phase where it can react with the alkyl halide.[8] This dramatically increases the reaction rate.
Q4: Can I use 6-chlorohexyl or 6-iodohexyl derivatives instead of 6-bromohexyl?
Yes, but the reactivity of the alkyl halide will differ. The SN2 reaction rate is dependent on the leaving group ability of the halide, which follows the trend: I > Br > Cl > F .[2]
-
6-Iodohexyl derivative: Would be the most reactive and would likely allow for milder reaction conditions (lower temperature, shorter reaction time).
-
6-Chlorohexyl derivative: Would be the least reactive of the three and may require more forcing conditions (higher temperature, longer reaction time), which could increase the likelihood of side reactions like elimination.
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Hydride
Materials:
-
Benzyl alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
1,6-Dibromohexane (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: Under an inert atmosphere (N2 or Ar), add NaH to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous THF to the flask.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of benzyl alcohol in anhydrous THF dropwise via the dropping funnel. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 1,6-dibromohexane dropwise. After the addition, allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 6-12 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
| Parameter | Condition A (Standard) | Condition B (Optimized with PTC) |
| Base | NaH (1.2 eq) | 50% aq. NaOH |
| Solvent | Anhydrous THF | Toluene |
| Catalyst | None | TBAB (0.1 eq) |
| Temperature | 66 °C (Reflux) | 80 °C |
| Time | 12 hours | 6 hours |
| Typical Yield | 40-60% | 75-90% |
Visualizations
Reaction Mechanism and Side Reactions
Caption: Reaction pathway for this compound synthesis.
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 13. Benzyl Alcohol [commonorganicchemistry.com]
- 14. echemi.com [echemi.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Phase transfer catalysis | PPTX [slideshare.net]
Technical Support Center: Troubleshooting Side Reactions in the Williamson Ether Synthesis of Benzyl Ethers
Welcome to the technical support center for the Williamson ether synthesis of benzyl ethers. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common side reactions. As a senior application scientist with extensive experience in synthetic organic chemistry, I will provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work. Our focus is on ensuring scientific integrity through a deep understanding of reaction mechanisms and providing self-validating experimental designs.
Troubleshooting Guide: At a Glance
Before diving into specific issues, let's consider the overall reaction landscape. The Williamson ether synthesis is a powerful and versatile method for forming ethers. In the context of preparing benzyl ethers, it typically involves the reaction of an alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl halide. While benzyl halides are excellent substrates for the desired S(_N)2 reaction, several competing pathways can reduce your yield and complicate purification.
This guide is structured to help you diagnose and resolve these issues in a logical manner. We will begin with the most common side reaction, elimination, and then delve into more nuanced but equally problematic side reactions involving oxidation and carbocation rearrangements.
FAQ 1: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?
Answer:
The formation of an alkene byproduct is the most common side reaction in the Williamson ether synthesis and proceeds via an E2 (bimolecular elimination) mechanism.[1][2] The alkoxide, being a strong base, can abstract a proton from the carbon adjacent to the leaving group (the β-carbon), leading to the formation of a double bond.
Understanding the Root Cause:
The competition between the desired S(_N)2 pathway and the undesired E2 pathway is primarily governed by the structure of the alkyl halide, the nature of the base, the solvent, and the reaction temperature.
-
Structure of the Alkyl Halide: The rate of an S(_N)2 reaction is highly sensitive to steric hindrance.[1][3] For the Williamson ether synthesis, the reactivity of alkyl halides follows the order: methyl > primary > secondary. Tertiary alkyl halides almost exclusively yield the elimination product.[1][3] Fortunately, benzyl halides are primary halides and are thus excellent substrates for S(_N)2 reactions, which minimizes the risk of E2 elimination.[4]
-
Strength and Steric Hindrance of the Base/Nucleophile: While a strong base is necessary to deprotonate the alcohol and form the alkoxide, a very bulky alkoxide can favor elimination.[1]
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution.[1]
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the alkoxide, leaving a more reactive, "naked" alkoxide anion that is a better nucleophile.[1][5] Protic solvents can solvate the alkoxide, reducing its nucleophilicity and potentially favoring elimination.[5]
Troubleshooting Strategies:
To minimize alkene formation, consider the following adjustments to your protocol:
-
Optimize Your Reactant Choice: When synthesizing an unsymmetrical ether, you often have two possible combinations of alkoxide and alkyl halide. Always choose the combination that involves the less sterically hindered alkyl halide. For benzyl ethers, this means using a benzyl halide and the desired alkoxide.
-
Control the Reaction Temperature: Lowering the reaction temperature will favor the S(_N)2 pathway.[1] Typical reaction temperatures for Williamson ether synthesis are between 50-100 °C.[5] If you are observing significant elimination, try running the reaction at a lower temperature for a longer period.
-
Select the Appropriate Solvent: Use a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the alkoxide.[1][5]
-
Consider a Milder Base for Deprotonation: While strong bases like sodium hydride (NaH) are common, for more sensitive substrates, weaker bases like silver(I) oxide (Ag(2)O) can be used, particularly when selective protection of one hydroxyl group in a diol is desired.
Below is a table summarizing the influence of key parameters on the S(_N)2 vs. E2 pathways:
| Parameter | To Favor S(_N)2 (Ether Formation) | To Favor E2 (Alkene Formation) |
| Alkyl Halide | Methyl > 1° > 2° | 3° > 2° > 1° |
| Base/Nucleophile | Less sterically hindered | More sterically hindered (bulky) |
| Temperature | Lower | Higher |
| Solvent | Polar aprotic (DMF, DMSO) | Less polar solvents can sometimes favor elimination |
Visualizing the Competing Pathways:
The following diagram illustrates the competition between the S(_N)2 and E2 reactions.
Caption: Competing S(_N)2 and E2 pathways in Williamson ether synthesis.
FAQ 2: My reaction is sluggish, and upon workup, I am isolating benzaldehyde and benzoic acid. What is happening?
Answer:
The presence of benzaldehyde and benzoic acid in your reaction mixture points to a series of interconnected oxidation and disproportionation side reactions. This is a less commonly discussed, but critical, issue in the synthesis of benzyl ethers.
Understanding the Root Cause:
-
Oxidation of Benzyl Alcohol: If your starting alcohol is benzyl alcohol, it can be oxidized to benzaldehyde. This can be facilitated by various oxidants, and even air (autoxidation) can play a role, especially at elevated temperatures.[3][6]
-
Autoxidation of Benzaldehyde: Benzaldehyde is notoriously prone to autoxidation, reacting with atmospheric oxygen to form benzoic acid.[1][6] This is a radical-chain process.
-
Cannizzaro Reaction: Under the strongly basic conditions of the Williamson ether synthesis, benzaldehyde (which lacks α-hydrogens) can undergo a Cannizzaro reaction.[7][8] In this disproportionation reaction, two molecules of benzaldehyde react to produce one molecule of benzyl alcohol and one molecule of benzoate (the salt of benzoic acid).[7][8]
This creates a problematic cycle: any benzyl alcohol formed from the Cannizzaro reaction can then be re-oxidized to benzaldehyde, perpetuating the side reactions.
Troubleshooting Strategies:
To mitigate these oxidative side reactions, the following precautions are essential:
-
Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, thereby preventing the autoxidation of benzaldehyde.
-
Use Anhydrous Reagents and Solvents: Water can facilitate some of these side reactions. Ensure your alcohol, benzyl halide, and solvent are scrupulously dry.
-
Purify Your Benzyl Halide: Benzyl halides can degrade over time to produce benzaldehyde. It is good practice to purify your benzyl halide (e.g., by distillation or passing through a plug of silica gel) before use.
-
Control the Reaction Temperature: As with elimination, higher temperatures can accelerate these unwanted oxidation and disproportionation reactions.
-
Consider Phase-Transfer Catalysis (PTC): PTC can be an excellent strategy to minimize side reactions.[9][10] By using a phase-transfer catalyst (e.g., a quaternary ammonium salt), the alkoxide is transferred from an aqueous or solid phase to the organic phase containing the benzyl halide. This can allow for the use of milder bases and lower reaction temperatures, and can lead to cleaner reactions with higher selectivity for the desired ether.[9][10]
Visualizing the Oxidation and Disproportionation Cascade:
The following diagram illustrates how these side reactions can form a detrimental cycle.
Caption: Cycle of oxidation and disproportionation side reactions.
FAQ 3: I am using a benzyl halide and a strong, non-hindered base, but my yields are still low. Could an S(_N)1 reaction be the issue?
Answer:
While the Williamson ether synthesis is classically defined as an S(_N)2 reaction, the potential for an S(_N)1 pathway with benzyl halides, though less common under standard Williamson conditions, should not be entirely dismissed, especially if reaction conditions are not carefully controlled.
Understanding the Root Cause:
-
Carbocation Stability: Benzyl halides can form a resonance-stabilized benzylic carbocation. This stability makes an S(_N)1 pathway plausible.
-
Solvent Effects: Protic solvents can promote S(_N)1 reactions by stabilizing both the carbocation intermediate and the leaving group.
-
Nucleophile Concentration: Low concentrations of the alkoxide nucleophile could favor the S(_N)1 pathway, as the rate-determining step of an S(_N)1 reaction is unimolecular and does not depend on the nucleophile concentration.
If an S(_N)1 pathway were to occur, the carbocation intermediate could be trapped by any available nucleophile. In a typical Williamson synthesis, this would primarily be the desired alkoxide. However, if water or the alcohol starting material is present in significant quantities, they could also act as nucleophiles, leading to the formation of benzyl alcohol and reducing the yield of the desired ether.
Troubleshooting Strategies:
To ensure your reaction proceeds via the desired S(_N)2 mechanism and to minimize any potential S(_N)1 character, adhere to the following best practices:
-
Use a High Concentration of the Alkoxide: Ensure that you use at least a stoichiometric amount of a strong base to fully deprotonate your alcohol, thus maintaining a high concentration of the alkoxide nucleophile.
-
Stick to Polar Aprotic Solvents: As mentioned previously, polar aprotic solvents (DMF, DMSO, acetonitrile) are ideal for S(_N)2 reactions.[1][5] They will not stabilize the carbocation intermediate to the same extent as protic solvents.
-
Ensure Anhydrous Conditions: The presence of water or excess alcohol can lead to the formation of benzyl alcohol as a byproduct if an S(_N)1 pathway is operative.
Experimental Protocol: Synthesis of Benzyl Isopropyl Ether with Minimized Side Reactions
This protocol for the synthesis of benzyl isopropyl ether from isopropanol and benzyl bromide is designed to minimize both elimination and oxidation side reactions.
Materials:
-
Isopropanol (anhydrous)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (freshly purified by passing through a short column of basic alumina)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
Alkoxide Formation: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous isopropanol (1.2 equivalents) and anhydrous DMF. b. Cool the solution to 0 °C in an ice bath. c. Under a gentle stream of nitrogen, carefully add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C. d. Stir the mixture at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation.
-
Ether Synthesis: a. To the freshly prepared sodium isopropoxide solution at 0 °C, add the purified benzyl bromide (1.0 equivalent) dropwise via a syringe. b. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup and Purification: a. Cool the reaction mixture to 0 °C and cautiously quench any unreacted NaH by the slow, dropwise addition of saturated aqueous NH(_4)Cl solution. b. Transfer the mixture to a separatory funnel and add diethyl ether and water. c. Separate the layers and extract the aqueous layer twice with diethyl ether. d. Combine the organic layers and wash with water, followed by brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to obtain the pure benzyl isopropyl ether.
Protocol Validation Workflow:
Caption: A self-validating workflow for benzyl ether synthesis.
By following these guidelines and understanding the potential side reactions, you can significantly improve the yield and purity of your benzyl ether products.
References
-
Wikipedia. (2023, October 27). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
-
Quora. (2021, January 29). Can benzaldehyde be oxidized?. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
ChemTalk. (2023, April 22). Cannizzaro Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Role of Third Phase in Intensification of Reaction Rates and Selectivity: Phase-Transfer Catalyzed Synthesis of Benzyl Phenyl Ether. Retrieved from [Link]
-
Scribd. (n.d.). Auto-Oxidation-Reduction of Benzaldehyde. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Effect of third-phase properties on benzyl- n-butyl ether synthesis in phase transfer catalytic system. Retrieved from [Link]
-
Reddit. (2025, May 3). Sodium Hydride Help. Retrieved from [Link]
-
Pearson. (n.d.). Benzyl iodide can either react via SN2 or SN1 substitution mechan.... Retrieved from [Link]
-
Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Cannizzaro reaction. In Wikipedia. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. Retrieved from [Link]
-
University of Babylon. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
-
Lakeland University. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]
-
MDPI. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]
-
Stack Exchange. (2023, September 28). Why does Williamson's Ether Synthesis ONLY follow Sn2 Mechanism. Retrieved from [Link]
-
National Institutes of Health. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
PTC Organics. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. Retrieved from [Link]
-
PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
OrgoSolver. (n.d.). Williamson Ether Synthesis (NaH + R′–X) — Alkoxide Formation, SN2 Coupling, Intramolecular Rings. Retrieved from [Link]
-
Organic Syntheses. (n.d.). benzyl chloromethyl ether. Retrieved from [Link]
-
ACS Publications. (2021, January 5). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Retrieved from [Link]
-
YouTube. (2019, December 27). synthesis & cleavage of benzyl ethers. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved from [Link]
Sources
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- 6. interteam.com.ua [interteam.com.ua]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Benzylation of 6-Bromohexanol
Introduction
Welcome to the technical support center for the synthesis of 6-(benzyloxy)hexyl bromide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this important bifunctional intermediate in their synthetic pathways. The benzylation of 6-bromohexanol is a foundational reaction, typically achieved via the Williamson ether synthesis, that introduces a stable benzyl protecting group onto the primary alcohol.[1][2] While seemingly straightforward, this reaction is prone to several challenges that can impact yield and purity.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate these challenges effectively. Our goal is to explain the causality behind experimental choices, enabling you to optimize your reaction conditions for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the benzylation of 6-bromohexanol?
The reaction proceeds via the Williamson ether synthesis .[3] This is a classic SN2 (bimolecular nucleophilic substitution) reaction.[4] First, a strong base is used to deprotonate the hydroxyl group of 6-bromohexanol, forming a more nucleophilic alkoxide ion. This alkoxide then attacks the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide), displacing the halide and forming the desired ether linkage.[3][5]
Q2: Why is a strong base required, and what are the common choices?
Alcohols are relatively weak acids (pKa ≈ 16-18), so a strong base is necessary to quantitatively generate the corresponding alkoxide for the SN2 reaction to proceed efficiently.[6] Simply using a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be insufficient, especially in aprotic solvents, as the equilibrium may not fully favor the alkoxide.
The most common and effective bases for this transformation are:
-
Sodium Hydride (NaH): This is a powerful, non-nucleophilic base. The reaction is irreversible as the byproduct is hydrogen gas (H₂), which escapes the reaction mixture, driving the formation of the alkoxide to completion.[7] It is typically supplied as a 60% dispersion in mineral oil, which should be washed away with a dry, non-reactive solvent like hexane before use for optimal reactivity.
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH): While weaker than NaH, these can be effective, particularly under phase-transfer catalysis (PTC) conditions.[8] KOH is often favored over NaOH in some organic solvents due to the slightly higher solubility of potassium salts.[9][10]
Q3: How do I select the appropriate solvent for the reaction?
The ideal solvent must be aprotic (to avoid reacting with the strong base) and capable of dissolving the alkoxide intermediate. Common choices include:
-
Tetrahydrofuran (THF): A good general-purpose ether solvent. It is relatively non-polar but can effectively solvate the sodium or potassium cation of the alkoxide.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that excels at dissolving salts, leading to a higher concentration of the "naked," highly reactive alkoxide.[7] This can significantly accelerate the reaction rate. However, it has a high boiling point, which can make it difficult to remove during work-up.
-
Dimethyl Sulfoxide (DMSO): Similar to DMF, DMSO is a highly polar aprotic solvent that can accelerate SN2 reactions.[4][5]
Q4: Is benzyl bromide the only option, or can I use benzyl chloride?
Both benzyl bromide (BnBr) and benzyl chloride (BnCl) can be used. Benzyl bromide is generally more reactive than benzyl chloride because bromide is a better leaving group than chloride.[4] Consequently, reactions with BnBr can often be run at lower temperatures or for shorter durations. However, BnCl is less expensive and may be preferred for large-scale syntheses, potentially requiring slightly more forcing conditions (e.g., higher temperature or the addition of a catalytic amount of sodium or potassium iodide to facilitate an in situ Finkelstein reaction).
Troubleshooting Guide
Q1: My reaction is very slow or appears to stall before completion. What's wrong?
-
Cause 1: Inactive Base or Insufficient Deprotonation. Sodium hydride can be deactivated by exposure to moisture from the air or residual water in the starting alcohol.
-
Solution: Ensure you are using fresh, high-quality NaH. If using the mineral oil dispersion, wash it with dry hexane or pentane under an inert atmosphere (N₂ or Ar) immediately before use. Always use rigorously dried solvents and ensure your 6-bromohexanol is anhydrous.
-
-
Cause 2: Low Reaction Temperature. While room temperature may be sufficient, particularly in DMF, some reactions in solvents like THF benefit from gentle heating (e.g., 40-60 °C) to overcome the activation energy barrier.[11]
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If the starting material is consumed slowly, consider gently warming the reaction mixture.
-
-
Cause 3: Poor Solubility of the Alkoxide. If the sodium alkoxide of 6-bromohexanol precipitates from the solvent (more likely in less polar solvents like THF), its ability to react with benzyl bromide is severely diminished.
-
Solution: Consider switching to a more polar aprotic solvent like DMF. Alternatively, adding a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can help shuttle the alkoxide into the solution phase and also acts as a source of iodide, a superior leaving group.[11]
-
Q2: My yield is low, and I see several spots on my TLC plate. What are the likely side reactions?
-
Cause 1: Intermolecular Dimerization. The newly formed alkoxide of 6-bromohexanol can react with the bromide end of another molecule of 6-bromohexanol (or the final product) to form a dimeric ether, Br-(CH₂)₆-O-(CH₂)₆-OH or BnO-(CH₂)₆-O-(CH₂)₆-Br.
-
Solution: This is a concentration-dependent side reaction. Maintain a reasonably dilute solution and ensure the benzyl bromide is added promptly after the alkoxide is formed. Adding the alcohol/base mixture to the benzyl bromide solution (inverse addition) can sometimes minimize this.
-
-
Cause 2: Intramolecular Cyclization. The alkoxide can attack the bromide on the same molecule to form a seven-membered cyclic ether, oxepane. This intramolecular Williamson ether synthesis is generally slower for forming 7-membered rings compared to 5- or 6-membered rings but can still occur, especially at higher temperatures.[5]
-
Solution: Keep the reaction temperature as low as feasible while maintaining a reasonable rate. Rapidly "trap" the alkoxide with the more reactive benzyl bromide electrophile.
-
-
Cause 3: Formation of Dibenzyl Ether. If any moisture is present, it will react with NaH to form NaOH. The resulting hydroxide can react with benzyl bromide to form benzyl alcohol, which is then deprotonated and reacts with another molecule of benzyl bromide to form dibenzyl ether.[12]
-
Solution: This underscores the critical importance of anhydrous conditions. Use dry solvents and reagents to prevent the formation of hydroxide ions.
-
Q3: My NMR spectrum shows an unexpected singlet around 4.5 ppm and aromatic signals. What is this impurity?
This is very likely dibenzyl ether (BnOBn) . The benzylic protons (-CH₂-) in this symmetrical molecule typically appear as a sharp singlet around 4.5 ppm. As explained above, its formation is often traced back to the presence of water.
-
Prevention Strategy:
-
Dry your 6-bromohexanol starting material (e.g., azeotropically with toluene or by storing over molecular sieves).
-
Use freshly distilled, anhydrous solvents (THF from Na/benzophenone; DMF from CaH₂).[11]
-
Perform the reaction under a strict inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.
-
Add the benzyl bromide dropwise to the pre-formed alkoxide solution to ensure it reacts preferentially with the desired nucleophile rather than any trace hydroxide.
-
Q4: How do I effectively purify the final product, 6-(benzyloxy)hexyl bromide?
The product is a relatively non-polar oil. The primary method for purification is flash column chromatography on silica gel.
-
Recommended Procedure:
-
After aqueous work-up, thoroughly dry the crude product under high vacuum to remove all solvent.
-
Prepare a silica gel column.
-
Elute with a low-polarity solvent system. A gradient of ethyl acetate in hexanes or petroleum ether is typically effective (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).[13]
-
The desired product will elute after non-polar impurities like mineral oil (if not washed out) and dibenzyl ether, but before any unreacted 6-bromohexanol. Monitor fractions by TLC.
-
Experimental Protocols
Standard Protocol: NaH in THF
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Washing: Wash the NaH by suspending it in anhydrous hexane (3x), allowing it to settle, and carefully decanting the hexane supernatant via cannula. Dry the remaining NaH powder under a stream of nitrogen.
-
Alkoxide Formation: Add anhydrous THF to the flask, then cool the suspension to 0 °C in an ice bath. Slowly add a solution of 6-bromohexanol (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Benzylation: Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC (stain with potassium permanganate). If the reaction is slow, it may be gently heated to reflux.[11]
-
Work-up: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of water or methanol to destroy excess NaH. Dilute with diethyl ether or ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography.
Optimized Protocol: NaH with TBAI in DMF
-
Preparation: Following the same setup and NaH washing procedure as above, suspend the dry NaH (1.2 eq.) in anhydrous DMF under nitrogen.
-
Catalyst Addition: Add tetrabutylammonium iodide (TBAI) (0.1 equivalents).
-
Alkoxide Formation: Cool the mixture to 0 °C and slowly add 6-bromohexanol (1.0 eq.). Stir at 0 °C for 30-60 minutes.
-
Benzylation: Add benzyl bromide (1.1 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. The higher polarity of DMF and the presence of the catalyst typically result in a much faster reaction. Monitor closely by TLC.
-
Work-up & Purification: Follow the same work-up and purification procedure as the standard protocol. Note that DMF removal requires washing with larger volumes of water and brine.
Key Parameter Summary
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Optimization |
| Base | Sodium Hydride (NaH) | Sodium Hydride (NaH) | NaH provides irreversible deprotonation, driving the reaction forward.[7] |
| Equivalents of Base | 1.2 eq. | 1.2 eq. | A slight excess ensures complete conversion of the alcohol to the alkoxide. |
| Solvent | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) | DMF is more polar, increasing alkoxide solubility and accelerating the SN2 rate.[7] |
| Catalyst | None | Tetrabutylammonium Iodide (TBAI) | TBAI acts as a phase-transfer catalyst and facilitates halide exchange to form a more reactive alkyl iodide intermediate.[11] |
| Temperature | 0 °C to Room Temp (or reflux) | 0 °C to Room Temp | Milder conditions are possible due to faster kinetics, reducing potential side reactions like cyclization. |
| Typical Reaction Time | 12-24 hours | 2-4 hours | The combination of DMF and TBAI provides significant rate enhancement. |
Visual Diagrams
Reaction Mechanism: Williamson Ether Synthesis
Caption: The two-step mechanism of the Williamson ether synthesis for the benzylation of 6-bromohexanol.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the benzylation of 6-bromohexanol.
References
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-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
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Westin, J. (n.d.). Protecting Groups - Organic Chemistry. Jack Westin. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Halpern, M. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. Phase-Transfer Catalysis. Retrieved from [Link]
-
Moses, J. E., et al. (n.d.). An improved synthesis of (2E,4Z)-6-(benzyloxy)-4-bromohexa-2,4-dien-1-ol. White Rose Research Online. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]
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Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 6-phenylhexyl bromide. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2012, May 4). NaOH vs KOH. Retrieved from [Link]
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Kerton, F. M., et al. (n.d.). Reactions of benzyl alcohol under different reaction conditions. ResearchGate. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]
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Reddit. (n.d.). Replacing KOH with NaOH?. r/chemistry. Retrieved from [Link]
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Technical Support Center: Purification Strategies for Ether Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying ethers. In ether synthesis, particularly the widely used Williamson ether synthesis, the desired product is often contaminated with unreacted starting materials such as alcohols and alkyl halides.[1][2][3] The structural similarities between the product and these reactants can make purification a significant hurdle.
This resource provides in-depth, practical solutions in a question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions - Initial Work-up & Extraction
This section addresses the most common initial purification steps after the reaction is deemed complete. A proper work-up is crucial for a simplified final purification.
Q1: My Williamson ether synthesis reaction is complete. What is the first step to remove unreacted ionic species and the bulk of the unreacted alcohol?
A1: The initial work-up for a typical Williamson ether synthesis involves quenching the reaction, followed by a series of aqueous washes in a separatory funnel. This liquid-liquid extraction is a powerful technique to separate compounds based on their differing solubilities in two immiscible liquid phases, typically an organic solvent and water.[4]
-
Causality: The unreacted alkoxide, being a strong base, is highly soluble in the aqueous phase, especially after quenching with water. The resulting alcohol starting material will also partition between the organic and aqueous layers. Inorganic salts (e.g., sodium chloride) formed as a byproduct are readily removed in the aqueous layer.[2] The desired ether, being significantly less polar, will preferentially remain in the organic layer.
Workflow for Initial Extractive Work-up
Caption: Standard extractive work-up workflow for ether synthesis.
Q2: I've performed the aqueous work-up, but I suspect a significant amount of the starting alcohol remains. How can I improve its removal?
A2: If the starting alcohol has a reasonably high solubility in water, performing multiple extractions with the aqueous solution will be more effective than a single extraction with a large volume. For less water-soluble alcohols, an acid-base extraction can be employed if the alcohol is acidic (e.g., a phenol).
-
Expertise & Experience: For phenols, washing the organic layer with an aqueous base solution (e.g., 5% sodium hydroxide) will deprotonate the acidic phenol, forming a water-soluble phenoxide salt.[5] This salt will then be drawn into the aqueous layer, leaving the neutral ether in the organic phase.[6][7][8][9][10]
Protocol: Acid-Base Extraction for Phenol Removal
-
After the initial reaction work-up, combine the organic layers in a separatory funnel.
-
Add a 5% aqueous solution of sodium hydroxide (NaOH). The volume should be approximately one-third to one-half of the organic layer volume.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Allow the layers to separate. Drain the lower aqueous layer containing the sodium phenoxide.
-
Repeat the wash with fresh NaOH solution.
-
Follow with a water wash to remove any residual NaOH, and then a brine wash to remove the bulk of the dissolved water from the organic layer.[11]
-
Dry the organic layer over an anhydrous salt like sodium sulfate, filter, and concentrate to obtain the crude ether.[9]
Q3: How do I properly quench a reaction that used sodium hydride (NaH)?
A3: Quenching reactions involving sodium hydride must be done with extreme caution as NaH reacts violently with water to produce flammable hydrogen gas.[12]
-
Trustworthiness: The standard and safest procedure is to cool the reaction mixture in an ice bath and slowly add a less reactive alcohol, such as isopropanol, to quench the excess NaH.[13][14] Once the initial vigorous reaction subsides, a more reactive alcohol like ethanol or methanol can be added to ensure all the NaH is consumed.[13][15] Finally, water can be added dropwise to quench any remaining reactive species.[13][14] This sequential approach ensures a controlled release of hydrogen gas and heat.[14]
Section 2: Troubleshooting Guide - Advanced Purification Techniques
When extractive methods are insufficient, chromatographic or distillation techniques are necessary.
Q4: My ether and the unreacted starting alcohol have very similar polarities and are not separating well with extraction. What is the next step?
A4: Flash column chromatography is the most effective technique for separating compounds with similar polarities.[16] This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[17]
-
Authoritative Grounding: The key to a successful separation is selecting an appropriate eluent system. This is typically determined by thin-layer chromatography (TLC). You are aiming for a solvent system where the desired ether has a retention factor (Rf) of approximately 0.2-0.3, and there is a clear separation from the spot corresponding to the starting alcohol.[17]
Troubleshooting Flash Chromatography for Ether Purification
| Problem | Possible Cause | Troubleshooting Suggestion | Rationale |
| Poor Separation (Overlapping spots) | Eluent is too polar. | Decrease the polarity of the eluent system (e.g., from 20% ethyl acetate in hexanes to 10%). | A less polar eluent will cause the compounds to move more slowly down the column, increasing the interaction with the silica gel and improving separation. |
| Compounds won't elute from the column | Eluent is not polar enough. | Increase the polarity of the eluent system (e.g., from 5% ethyl acetate in hexanes to 10%). | A more polar eluent will better compete with the compounds for binding sites on the silica gel, allowing them to move down the column. |
| Streaking or tailing of spots | Sample is overloaded on the column or is not fully soluble in the eluent. | Load less material onto the column. Ensure the sample is fully dissolved in a minimum amount of solvent before loading.[17] | Overloading the column leads to broad bands and poor separation. If the compound is not soluble, it will streak down the column. |
Q5: I have a significant amount of unreacted alkyl halide left. How can it be removed?
A5: If the alkyl halide has a significantly different boiling point from the ether product, distillation can be an effective purification method. For non-volatile alkyl halides, flash chromatography is the preferred method.
-
Expertise & Experience: Simple distillation is effective if the boiling point difference is greater than 25 °C. If the boiling points are closer, fractional distillation is required. For example, diethyl ether (b.p. 34.6 °C) can be separated from unreacted ethyl iodide (b.p. 72 °C) by simple distillation.[18]
Q6: I used a phase-transfer catalyst (PTC) in my synthesis. How do I remove it?
A6: Phase-transfer catalysts, such as quaternary ammonium salts, are designed to be soluble in both aqueous and organic phases.[19][20][21] While some of the PTC may be removed during the aqueous work-up, residual amounts often remain.
-
Solution: A simple and effective method is to wash the organic layer multiple times with water. If this is insufficient, passing the crude product through a short plug of silica gel can effectively adsorb the polar PTC, allowing the less polar ether to pass through. For more stubborn cases, specific ion-exchange resins can be employed.
Decision Tree for Purification Strategy
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Technical Support Center: Preventing Aggregation During Nanoparticle Functionalization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of nanoparticle functionalization while avoiding the common pitfall of aggregation. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the stability and efficacy of your nanomaterials.
Introduction: The Challenge of Nanoparticle Stability
Nanoparticles possess a high surface area-to-volume ratio, which is a double-edged sword. While this property is advantageous for many applications, it also makes them prone to aggregation to minimize their surface energy.[1][2] Functionalization, the process of modifying the nanoparticle surface to impart specific functionalities, can further destabilize the system and lead to irreversible aggregation if not carefully controlled.[3] This guide will equip you with the knowledge and protocols to maintain colloidal stability throughout your functionalization workflow.
Frequently Asked Questions (FAQs)
Q1: What is nanoparticle aggregation and why is it a problem?
A1: Nanoparticle aggregation is the process where nanoparticles clump together to form larger clusters.[1][4] This is problematic because it can lead to a loss of the unique size-dependent properties of the nanoparticles, reduce their therapeutic efficacy, and potentially increase their toxicity.[1][4] Aggregation can be reversible (flocculation) or irreversible.[5]
Q2: What are the main forces governing nanoparticle stability?
A2: The stability of a nanoparticle dispersion is governed by the interplay between attractive forces (van der Waals forces) and repulsive forces.[6][7] To prevent aggregation, the repulsive forces must dominate. These repulsive forces can be electrostatic or steric in nature.[8][9] The Derjaguin-Landau-Verwey-Overbeek (DLVO) theory is a fundamental concept that describes this balance of forces in colloidal systems.[1][7][10]
Q3: What is the difference between electrostatic and steric stabilization?
A3:
-
Electrostatic stabilization relies on the presence of a net surface charge on the nanoparticles.[8][11][12] This charge creates a repulsive electrostatic force between particles, preventing them from getting close enough to aggregate.[7] The effectiveness of electrostatic stabilization is highly dependent on the pH and ionic strength of the medium.[5][13]
-
Steric stabilization involves the adsorption of macromolecules (polymers, surfactants) onto the nanoparticle surface.[8][9][14] These molecules form a physical barrier that prevents nanoparticles from approaching each other.[8] Steric stabilization is generally less sensitive to changes in pH and ionic strength compared to electrostatic stabilization.[15]
Q4: How can I characterize nanoparticle aggregation?
A4: Several techniques can be used to assess the aggregation state of your nanoparticles:
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles in a solution. An increase in size can indicate aggregation.
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): Provide direct visualization of the nanoparticles, allowing you to observe their size, shape, and aggregation state.[16]
-
UV-Vis Spectroscopy: For plasmonic nanoparticles like gold and silver, aggregation causes a shift and broadening of the surface plasmon resonance peak.
-
Zeta Potential Measurement: Determines the surface charge of the nanoparticles, which is a key indicator of their electrostatic stability.[17]
Troubleshooting Guide: Common Aggregation Issues & Solutions
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: My nanoparticles aggregate immediately upon adding the functionalizing ligand.
Q: I am trying to functionalize my citrate-stabilized gold nanoparticles with a thiol-containing molecule, but the solution color changes from red to purple/blue as soon as I add the ligand. What is happening and how can I fix it?
A: This is a classic sign of aggregation, likely due to the displacement of the stabilizing citrate ions by the thiol ligand without sufficient replacement of repulsive forces.
Underlying Causes & Mechanistic Explanation:
-
Loss of Electrostatic Repulsion: Citrate ions provide electrostatic stability to gold nanoparticles. Thiol groups have a strong affinity for the gold surface and can displace the citrate ions. If the incoming ligand is neutral or does not provide sufficient charge or steric bulk at the initial stage of conjugation, the repulsive forces are lost, and the nanoparticles aggregate due to dominant van der Waals forces.
-
Inappropriate pH: The pH of the solution affects the charge of both the nanoparticle surface and the incoming ligand. For instance, if you are conjugating an amine-containing ligand, a pH below its pKa will result in a positively charged ligand, which can interact favorably with the negatively charged citrate-coated nanoparticles. However, the pH must be carefully controlled to avoid the isoelectric point of the functionalized nanoparticle, where the net surface charge is zero, leading to aggregation.[13]
-
High Ligand Concentration: Adding a high concentration of the ligand all at once can rapidly displace the citrate layer, leading to immediate aggregation before a stable new surface coating can be formed.
Solutions & Experimental Protocols:
| Solution | Detailed Protocol & Explanation |
| Optimize Ligand Addition | Protocol: Instead of adding the ligand in one go, add it dropwise or in small aliquots while vigorously stirring the nanoparticle solution. This allows for a more controlled and gradual exchange of the stabilizing agent, giving the new ligands time to organize on the surface and provide stability.[18] |
| Control the pH | Protocol: Adjust the pH of the nanoparticle solution and the ligand solution before mixing. For many conjugations to gold nanoparticles, a slightly basic pH (around 7-8) is optimal.[19] Use a non-interfering buffer system. Explanation: Maintaining an appropriate pH ensures that the nanoparticles and the functionalized surface maintain a sufficient surface charge to prevent aggregation.[5][20] It is crucial to determine the isoelectric point (IEP) of your functionalized nanoparticles and work at a pH at least 2 units away from it.[13] |
| Introduce a Steric Stabilizer | Protocol: Before or during functionalization, add a steric stabilizer like Polyethylene Glycol (PEG). For example, you can use a thiol-terminated PEG (PEG-SH) to co-functionalize the surface. Explanation: The long polymer chains of PEG provide a steric barrier that prevents nanoparticles from getting too close, even if the electrostatic repulsion is temporarily compromised during ligand exchange.[8][21] |
Diagram: Ligand Exchange and Stabilization
Caption: High ionic strength compresses the electrical double layer, leading to aggregation.
Problem 3: My nanoparticles aggregate during the purification/centrifugation step.
Q: After functionalizing my nanoparticles, I tried to purify them from excess ligands by centrifugation. However, after pelleting, I cannot resuspend the nanoparticles; they form an irreversible aggregate. What went wrong?
A: This is a common problem, especially with charge-stabilized nanoparticles. The high forces during centrifugation can overcome the repulsive forces, and the purification process itself can remove essential stabilizing agents.
Underlying Causes & Mechanistic Explanation:
-
Excessive Centrifugation Force: High centrifugal forces can overcome the energy barrier of repulsion between nanoparticles, forcing them into close contact and leading to irreversible aggregation in the pellet. [5][22]* Removal of Stabilizing Agents: Centrifugation and resuspension can remove not only the excess reactants but also some of the loosely bound stabilizing agents that are in equilibrium with the nanoparticle surface. This can lead to a loss of stability, especially for charge-stabilized systems. [23]* Incomplete Functionalization: If the functionalization is incomplete, there may be bare patches on the nanoparticle surface. During centrifugation, these patches can come into contact, leading to aggregation.
Solutions & Experimental Protocols:
| Solution | Detailed Protocol & Explanation |
| Optimize Centrifugation Protocol | Protocol: Empirically determine the minimum speed and time required to pellet your nanoparticles without causing aggregation. [22]Start with lower speeds and shorter times, and gradually increase them. After centrifugation, gently resuspend the pellet using a pipette or bath sonication. Avoid probe sonication, which can be too harsh. [10][24] |
| Use Alternative Purification Methods | Protocol: Consider purification methods that are gentler than centrifugation: - Dialysis: Effective for removing small molecules and ions while preserving the colloidal stability of the nanoparticles. [23] - Tangential Flow Filtration (TFF) / Ultrafiltration: A gentle and scalable method for buffer exchange and purification of nanoparticles. [25] - Size Exclusion Chromatography (SEC): Can separate functionalized nanoparticles from free ligands. |
| Add a Stabilizer Before Purification | Protocol: Before centrifugation, you can add a small amount of a stabilizing agent, such as a sugar (e.g., sucrose or trehalose) or a non-ionic surfactant, to the solution. [10]This can help to prevent aggregation during pelleting. |
Summary of Key Parameters to Control
| Parameter | Why it's Important | Recommended Actions |
| pH | Affects surface charge and ligand reactivity. [5][19][20] | Maintain pH at least 2 units away from the isoelectric point. [13]Optimize for the specific ligand chemistry. |
| Ionic Strength | High salt concentrations screen electrostatic repulsion. [5][13] | Use low ionic strength buffers or switch to sterically stabilized systems if high salt is required. |
| Ligand Concentration & Addition Rate | High concentrations or rapid addition can destabilize nanoparticles. [19] | Titrate the ligand or add it dropwise. Optimize the ligand-to-nanoparticle ratio. [19] |
| Solvent Properties | Polarity and dielectric constant influence stability. [26][27] | Ensure ligands are soluble and provide stability in the chosen solvent. Perform gradual solvent exchange. |
| Temperature | Can affect reaction kinetics and ligand binding. | Maintain a consistent and appropriate temperature throughout the functionalization process. |
| Purification Method | Harsh methods like high-speed centrifugation can induce aggregation. [5][22] | Use gentle methods like dialysis, TFF, or optimized, low-speed centrifugation. [23][25] |
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Surface Charge Overrides Protein Corona Formation in Determining the Cytotoxicity, Cellular Uptake, and Biodistribution of Silver Nanoparticles | ACS Applied Bio Materials - ACS Publications. Available from: [Link]
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Pressure and Composition Effects on a Common Nanoparticle Ligand–Solvent Pair | The Journal of Physical Chemistry B - ACS Publications. Available from: [Link]
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Quantifying the effect of PEG architecture on nanoparticle ligand availability using DNA-PAINT - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00696G. Available from: [Link]
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Effect of ligand density, receptor density, and nanoparticle size on cell targeting - PMC - NIH. Available from: [Link]
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[PDF] Purification of Nanoparticles by Size and Shape | Semantic Scholar. Available from: [Link]
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Considerations for efficient surface functionalization of nanoparticles with a high molecular weight protein as targeting ligand | Request PDF - ResearchGate. Available from: [Link]
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Considerations for efficient surface functionalization of nanoparticles with a high molecular weight protein as targeting ligand - PubMed. Available from: [Link]
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Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC - NIH. Available from: [Link]
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From Impure to Purified Silver Nanoparticles: Advances and Timeline in Separation Methods. Available from: [Link]
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Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application - MDPI. Available from: [Link]
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How can I characterize functionalized nano-particles to determine how many functionalities are bound to the particle surface? | ResearchGate. Available from: [Link]
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Benzyl ether stability under acidic and basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Lability of Benzyl Ethers under Acidic and Basic Conditions.
Welcome to the technical support center for protecting group chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to help you troubleshoot and optimize your synthetic strategies. The benzyl (Bn) ether is a cornerstone of hydroxyl protection, valued for its general robustness.[1][2] However, understanding its precise stability limits is crucial for success in complex, multi-step syntheses. This guide addresses the common questions and challenges encountered in the lab.
Troubleshooting & Frequently Asked Questions (FAQs)
Stability & Cleavage under Acidic Conditions
Question: My benzyl ether is unexpectedly cleaving during the removal of an acid-labile group (e.g., TBS, Trityl, or an acetal). Why is this happening and how can I prevent it?
Answer: This is a common issue that stems from a misunderstanding of the relative stability of the benzyl ether. While it is significantly more stable to acid than groups like MOM, THP, or trityl ethers, it is not completely inert.[3] Cleavage of benzyl ethers under acidic conditions can occur, particularly with very strong acids or extended reaction times.[3][4]
The mechanism of cleavage is typically an SN1-type process, especially for secondary or tertiary alcohols, because the benzylic carbocation formed upon protonation and departure of the alcohol is resonance-stabilized.[5][6] For primary alcohols, an SN2 mechanism may be competitive.
Troubleshooting Steps:
-
Reagent Choice: If you are removing a highly acid-sensitive group like a trityl ether, you are likely using mild acidic conditions (e.g., catalytic p-toluenesulfonic acid in methanol) to which the benzyl ether is stable.[5] However, for less labile groups like TBS or acetals, stronger conditions might be employed. If you observe Bn cleavage, consider switching to a milder acid or a buffered system.
-
Reaction Time & Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC). The goal is to find the point where the primary deprotection is complete, but the undesired cleavage of the benzyl ether has not significantly begun. Avoid heating the reaction unless necessary.
-
Orthogonal Strategy: The most robust solution is to use a truly orthogonal protecting group. For instance, silyl ethers can be removed with fluoride sources (like TBAF), which will not affect the benzyl ether at all.[1]
Question: I need to intentionally cleave a benzyl ether using acid. What are the recommended conditions?
Answer: While the most common and mildest method for benzyl ether cleavage is catalytic hydrogenolysis, acidic cleavage is a viable, albeit harsher, alternative.[4][7] This method is generally reserved for substrates that are not sensitive to strong acids.[4]
Recommended conditions often involve strong acids such as:
-
Trifluoroacetic acid (TFA), often with a cation scavenger like pentamethylbenzene or anisole.[8]
-
HBr in acetic acid.
-
Boron trichloride (BCl₃) or other strong Lewis acids.[8]
The key to this reaction is the protonation of the ether oxygen, converting the alcohol into a good leaving group and allowing for the formation of the stable benzyl carbocation.[6]
Stability & Cleavage under Basic Conditions
Question: How stable are benzyl ethers to common basic reagents used in synthesis?
Answer: Benzyl ethers exhibit excellent stability under a wide range of basic conditions.[2] This is one of their most valuable characteristics. They are completely stable to:
-
Hydroxide and alkoxide bases (e.g., NaOH, KOH, NaOMe).
-
Carbonate bases (e.g., K₂CO₃).
-
Amine bases (e.g., triethylamine, pyridine).
-
Hydride reagents (e.g., LiAlH₄, DIBAL-H).[1]
-
Organometallic reagents (e.g., Grignard reagents, organolithiums).
This stability makes them an ideal choice for protecting alcohols when subsequent reaction steps involve saponification of esters, base-catalyzed eliminations, or additions of nucleophiles.[1]
Question: Are there any basic conditions under which a benzyl ether can be cleaved?
Answer: While stable to most common bases, benzyl ethers can be cleaved under dissolving metal reduction conditions, such as a Birch reduction (Na or Li in liquid NH₃).[3][9] This is a powerful reductive method and is much less frequently used for deprotection than hydrogenolysis, but it remains an option for certain synthetic strategies.[3]
General Stability & Orthogonality
Question: My standard catalytic hydrogenolysis deprotection (H₂/Pd-C) is slow or has stalled. What are the common causes?
Answer: This is a frequent troubleshooting scenario. While hydrogenolysis is a very reliable reaction, its failure can usually be attributed to a few key factors:
-
Catalyst Poisoning: The Palladium catalyst is sensitive to poisoning, particularly by sulfur-containing functional groups (e.g., thiols, thioethers, thioureas).[8] Nitrogen-containing compounds, especially certain heterocycles, can also inhibit the catalyst. If your substrate contains these moieties, hydrogenolysis may not be the best choice.
-
Catalyst Quality & Loading: Ensure your Pd/C catalyst is fresh and active. An older, improperly stored catalyst may have reduced activity. Sometimes, simply increasing the catalyst loading (e.g., from 10 mol% to 20 mol% or higher) can overcome sluggishness.
-
Steric Hindrance: If the benzyl ether is in a sterically congested environment, its access to the catalyst surface can be impeded, slowing the reaction.
-
Solvent Choice: The choice of solvent (e.g., ethanol, methanol, ethyl acetate) is important. The solvent must solubilize the substrate while not interfering with the catalyst.
-
Hydrogen Pressure: While a balloon of hydrogen is sufficient for many reactions, some stubborn benzyl ethers may require higher pressures in a dedicated hydrogenation apparatus.[8]
Question: What does it mean for a benzyl ether to be "orthogonal" to other protecting groups?
Answer: Orthogonal protection is a critical concept in complex synthesis. It refers to the ability to remove one protecting group in the presence of another, simply by using conditions that are specific to the first group.[10]
The benzyl ether is a fantastic example of an orthogonal protecting group because its primary cleavage method, catalytic hydrogenolysis, is unique and mild.[11][12]
-
It is orthogonal to acid-labile groups : You can remove a TBS, TBDPS, Boc, or Trityl group with acid or fluoride without affecting the benzyl ether.[3][10]
-
It is orthogonal to base-labile groups : You can hydrolyze an acetate or benzoate ester with base without cleaving the benzyl ether.[1]
This orthogonality allows for precise, selective deprotection at various stages of a synthetic sequence.
Mechanistic Visualizations
The following diagrams illustrate the key cleavage pathways for benzyl ethers.
Caption: Acid-catalyzed cleavage of a benzyl ether (SN1 pathway).
Caption: Workflow for benzyl ether deprotection via catalytic hydrogenolysis.
Experimental Protocols
Protocol: Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis[1]
This protocol describes a standard, reliable method for cleaving a benzyl ether protecting group under neutral, reductive conditions.
Objective: To selectively cleave a benzyl ether to reveal the free alcohol.
Materials:
-
Benzyl-protected substrate
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Reaction flask and stir bar
Procedure:
-
Dissolution: Dissolve the benzyl-protected substrate in a suitable solvent (e.g., 10-20 mL of ethanol per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the flask. The typical loading is 5-10 mol% by weight relative to the substrate. Safety Note: Pd/C can be pyrophoric. Handle in an inert atmosphere or add it to the solvent carefully.
-
Inert Atmosphere: Seal the flask and purge the system with an inert gas (N₂ or Ar) for several minutes to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas (H₂) to the flask, typically by inflating a balloon attached to the flask or by connecting it to a hydrogenation apparatus. Ensure the system is properly sealed.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.
-
Monitoring: Monitor the reaction progress by TLC until all starting material is consumed. The deprotected alcohol should have a lower Rf value than the starting benzyl ether.
-
Workup: Once the reaction is complete, carefully purge the flask with inert gas again to remove all hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent to ensure all product is collected.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude deprotected alcohol.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Comparative Stability Summary
The following table summarizes the stability of the benzyl ether protecting group under various common reaction conditions.
| Condition Category | Reagent/Condition Example | Stability of Benzyl Ether | Common Cleavage Reagents |
| Strongly Acidic | Conc. HCl, HBr, TFA | Labile, especially with heat[3][4] | HBr/AcOH, BCl₃, TFA[8] |
| Mildly Acidic | Acetic Acid, p-TsOH (cat.) | Generally Stable[5] | Not applicable |
| Strongly Basic | NaOH, KOH, NaH, LiAlH₄ | Stable[1][2] | Not applicable |
| Mildly Basic | K₂CO₃, Et₃N | Stable[2] | Not applicable |
| Catalytic Hydrogenation | H₂, Pd/C | LABILE [7] | H₂, Pd/C (Standard Method)[12] |
| Dissolving Metal Red. | Na/NH₃(l) | Labile[3] | Na/NH₃(l) |
| Oxidative | PCC, Swern, DMP | Stable | DDQ (for PMB ethers), RuCl₃/NaIO₄[2][10] |
| Fluoride Source | TBAF, HF•Pyridine | Stable | Not applicable |
References
- Benchchem. (2025). Stability of Benzyl Trityl Ether Under Acidic and Basic Conditions: An In-depth Technical Guide. Benchchem.
- Benchchem. (2025). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups. Benchchem.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- University of Calgary. Alcohol Protecting Groups.
- Dudley, G. B., et al. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers.
- Baran, P. Protecting Groups.
- Wikipedia. Protecting group.
- Chem-Station. (2014). Benzyl (Bn) Protective Group.
- Pearson+. (2024). Benzyl ethers make excellent protecting groups. Study Prep in Pearson+.
- Benchchem. (2025). Comparative study of deprotection methods for benzyl and trityl ethers. Benchchem.
- Reddit. (2022). Benzyl ether cleavage in presence of thiourea?. r/Chempros.
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
Sources
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- 2. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
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- 4. Benzyl Ethers [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Benzyl ethers make excellent protecting groups according to the g... | Study Prep in Pearson+ [pearson.com]
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- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Williamson Ether Synthesis
A Senior Application Scientist's Guide to Alternative Bases
Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their ether syntheses by moving beyond traditional, highly reactive bases like sodium hydride (NaH). Here, we will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to enhance the success and safety of your reactions.
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative to sodium hydride (NaH) for my Williamson ether synthesis?
While sodium hydride (NaH) is a powerful and effective base for deprotonating a wide range of alcohols, its use presents several challenges, particularly in scale-up and process safety. NaH is highly flammable and reacts violently with water, releasing hydrogen gas, which is explosive.[1][2][3] It requires careful handling under strictly anhydrous conditions.
Alternative bases, such as potassium carbonate (K₂CO₃) or silver oxide (Ag₂O), offer significant advantages:
-
Enhanced Safety: They are generally solids that are easier to handle and less reactive to trace amounts of moisture.
-
Milder Conditions: Weaker bases are often sufficient for more acidic alcohols (like phenols) and can prevent side reactions with sensitive functional groups elsewhere in the molecule.[2][4]
-
Improved Selectivity: In some cases, a milder base can reduce the rate of competing elimination reactions.[5]
The choice to use an alternative base is often driven by the specific substrate's acidity, the overall functional group tolerance required, and safety considerations for the intended scale of the reaction.
Q2: What are the most common alternative bases and when are they used?
Several alternative bases are routinely employed, each with a specific domain of application:
-
Potassium Carbonate (K₂CO₃) & Cesium Carbonate (Cs₂CO₃): These are excellent choices for synthesizing aryl ethers from phenols.[6] Phenols are significantly more acidic (pKa ≈ 10) than aliphatic alcohols (pKa ≈ 16-18), and therefore do not require an exceptionally strong base for deprotonation.[2][4] K₂CO₃ is a cost-effective and common laboratory reagent.[7][8]
-
Potassium Hydroxide (KOH): Often used in laboratory preparations, sometimes in conjunction with a phase transfer catalyst to facilitate the reaction between the aqueous base and the organic substrate.[7][8]
-
Silver Oxide (Ag₂O): This is a particularly mild and useful variation, especially for sensitive substrates like sugars.[9][10][11][12] The reaction with Ag₂O does not require the pre-formation of a distinct alkoxide intermediate and proceeds under gentler conditions.[9][10][11][12] The silver ion also helps to activate the alkyl halide by coordinating with the leaving group.[7]
-
Phase Transfer Catalysis (PTC): This is not a base itself, but a technique used with bases like KOH. A catalyst, such as tetrabutylammonium bromide, transports the hydroxide or alkoxide ion from the aqueous phase into the organic phase where the alkyl halide resides, accelerating the reaction.[8][13] This method is common in industrial synthesis.[7][8]
Q3: How do I select the right base for my alcohol? The choice seems critical.
The selection is dictated by the pKa of your alcohol. The base must be strong enough to deprotonate the alcohol and generate a sufficient concentration of the nucleophilic alkoxide.
-
For Phenols (pKa ~10): Weaker bases are ideal. Potassium carbonate (K₂CO₃) is the standard choice.[2] Sodium hydroxide (NaOH) can also be used.[2][14]
-
For Primary and Secondary Aliphatic Alcohols (pKa ~16-18): These require much stronger bases to achieve complete deprotonation. While NaH is the classic choice, potassium hydride (KH) is also used.[1][6] Using weaker bases like K₂CO₃ with simple alcohols is generally ineffective unless driven by high temperatures or other specialized conditions.
-
For Tertiary Alcohols: These can form alkoxides, but the resulting nucleophile is very bulky. The key is to pair a tertiary alkoxide with a non-hindered alkyl halide (like methyl iodide) to prevent elimination.[2][5]
The core principle is that the conjugate acid of the base you choose should have a higher pKa than the alcohol you are trying to deprotonate. This ensures the acid-base equilibrium favors the formation of the alkoxide.
Troubleshooting Guide
Q4: My reaction with potassium carbonate and a phenol isn't working. I'm just recovering my starting material. What went wrong?
This is a common issue that usually points to one of several factors:
-
Insufficiently Anhydrous Conditions: While K₂CO₃ is more forgiving than NaH, the reaction still benefits from dry conditions. Water can hydrolyze your alkyl halide and compete with the phenoxide as a nucleophile. Ensure your solvent (typically DMF or acetonitrile) is dry and that the K₂CO₃ has been properly stored.[8][15]
-
Inactive Base: Potassium carbonate can absorb moisture from the air over time. For critical reactions, consider using freshly opened K₂CO₃ or drying it in an oven before use.
-
Low Reaction Temperature: Unlike reactions with NaH, which are often exothermic, syntheses with K₂CO₃ typically require heating to proceed at a reasonable rate.[7][8] A common temperature range is 50-100 °C.[7][8] If you see no reaction at a lower temperature, gradually increase the heat while monitoring by TLC.[15]
-
Poorly Soluble Base: K₂CO₃ has limited solubility in many organic solvents. Ensure vigorous stirring to maximize the surface area and interaction between the solid base and the dissolved phenol. Using a finer powder can also help.
Q5: I'm trying to make an ether from a secondary alkyl halide and I'm getting a lot of alkene byproduct. How can I favor the substitution (Sₙ2) product?
This is a classic competition between the Sₙ2 (substitution) and E2 (elimination) pathways. The alkoxide is not only a good nucleophile but also a strong base.[5] With secondary and tertiary alkyl halides, the E2 pathway becomes highly competitive.[1][9][16]
Here are strategies to minimize elimination:
-
Re-evaluate Your Synthesis Strategy: The Williamson synthesis is most effective with primary alkyl halides.[1][5] If possible, switch your reactants. For example, to make tert-butyl methyl ether, you should react tert-butoxide with methyl iodide, NOT methoxide with tert-butyl chloride. The latter combination will yield almost exclusively isobutylene via elimination.[2]
-
Use a Milder Base: A very high concentration of a strongly basic alkoxide will favor elimination. Using a weaker base system, if applicable to your alcohol, can sometimes help.
-
Lower the Temperature: E2 reactions often have a higher activation energy than Sₙ2 reactions. Running the reaction at the lowest feasible temperature can increase the proportion of the desired ether.
-
Consider a Different Synthesis: If the Williamson synthesis consistently fails due to elimination, other methods like alkoxymercuration-demercuration may be more suitable for your target molecule.[12]
Q6: I'm observing both O-alkylation (my desired ether) and C-alkylation on my phenoxide. How can I improve selectivity?
This issue arises because the phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring (specifically the ortho and para positions).
Solvent choice is the most powerful tool to control selectivity:
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are highly recommended.[2][8] They effectively solvate the cation (e.g., K⁺), leaving a more "naked" and highly reactive oxygen anion. This enhances the rate of O-alkylation.
-
Protic Solvents (e.g., Ethanol, Water): These solvents will hydrogen-bond with the oxygen of the phenoxide, shielding it and reducing its nucleophilicity. This can make C-alkylation more competitive.[17]
Therefore, to favor the desired ether product, ensure you are using a dry, polar aprotic solvent.
Diagrams and Workflows
Caption: General mechanism of the Williamson ether synthesis.
Caption: Troubleshooting workflow for common Williamson synthesis issues.
Comparative Data of Common Bases
| Base | Formula | pKa (Conjugate Acid) | Typical Substrates | Typical Solvents | Key Advantages | Common Issues |
| Sodium Hydride | NaH | ~35 (H₂)[1] | All alcohols | DMF, THF, DMSO[1][2] | High reactivity, drives reaction to completion | Flammable, water-reactive, requires inert atmosphere |
| Potassium Hydride | KH | ~35 (H₂)[1] | All alcohols | THF, DMF | Higher reactivity than NaH in some cases | Flammable, water-reactive, more expensive than NaH |
| Potassium Carbonate | K₂CO₃ | ~10.3 (HCO₃⁻) | Phenols, sometimes activated primary alcohols | DMF, Acetonitrile[8] | Safe, easy to handle, inexpensive | Too weak for most aliphatic alcohols, can be slow |
| Cesium Carbonate | Cs₂CO₃ | ~10.3 (HCO₃⁻) | Phenols, hindered substrates | DMF, Acetonitrile | Higher solubility and reactivity than K₂CO₃ | More expensive |
| Potassium Hydroxide | KOH | ~15.7 (H₂O) | Phenols (often with PTC) | Acetonitrile, Toluene (with PTC)[7][8] | Inexpensive, readily available | Can introduce water, often requires PTC |
| Silver Oxide | Ag₂O | N/A | Alcohols, especially on sensitive substrates (sugars)[9][10][11] | DMF, CH₃I (reagent/solvent) | Very mild conditions, activates halide | Expensive, light-sensitive, can be slow |
Experimental Protocol: Synthesis of Phenacetin
This protocol details the synthesis of the analgesic phenacetin from acetaminophen, using potassium carbonate as a safe and effective alternative base.[14]
Objective: To synthesize phenacetin via Williamson ether synthesis using a non-hydride base.
Materials:
-
Acetaminophen (4-hydroxyacetanilide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Iodoethane (or Bromoethane)
-
2-Butanone (MEK) or N,N-Dimethylformamide (DMF) as solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and filtration
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetaminophen (1.0 eq).
-
Add Solvent and Base: Add the solvent (e.g., 2-butanone, ~15-20 mL) and anhydrous potassium carbonate (1.5 eq).[15]
-
Stir Mixture: Begin stirring the suspension. The acetaminophen may not fully dissolve at this stage.
-
Add Alkylating Agent: Add iodoethane (1.1 - 1.2 eq) to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (for 2-butanone, this is ~80 °C) using a heating mantle.
-
Monitor Reaction: Allow the reaction to reflux for 1-3 hours.[7] Monitor the progress by TLC, checking for the disappearance of the acetaminophen spot.
-
Cooling and Filtration: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Workup: Filter the solid potassium carbonate and potassium iodide byproduct from the reaction mixture using vacuum filtration. Wash the solid with a small amount of fresh solvent.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid residue can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure phenacetin.
References
-
18.2: Preparing Ethers - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]
-
18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation. (n.d.). OpenStax. [Link]
-
An In-depth Overview on the Williamson Synthesis Concept - Unacademy. (n.d.). Unacademy. [Link]
-
Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? - Filo. (2023). Filo. [Link]
-
11.1: Williamson Ether Synthesis - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [Link]
-
Williamson Ether Synthesis reaction - BYJU'S. (n.d.). BYJU'S. [Link]
-
Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? - Vedantu. (n.d.). Vedantu. [Link]
-
Williamson Ether Synthesis - Edubirdie. (n.d.). Edubirdie. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis - ChemTalk. (n.d.). ChemTalk. [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. (2025). J&K Scientific LLC. [Link]
-
Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed. (n.d.). PubMed. [Link]
-
Williamson ether synthesis: simple mechanism, 3 examples - Chemistry Notes. (2018). Chemistry Notes. [Link]
-
Can anyone help me with a Williamson ether synthesis? - ResearchGate. (2014). ResearchGate. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (n.d.). Francis Academic Press. [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. [Link]
-
Williamson Ether Synthesis Reaction Mechanism - YouTube. (2018). YouTube. [Link]
-
Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. (2021). RSC Publishing. [Link]
-
Williamson Ether Synthesis - Utah Tech University. (n.d.). Utah Tech University. [Link]
-
Reaction Mechanism of Williamson's synthesis - Physics Wallah. (n.d.). Physics Wallah. [Link]
-
[FREE] From the list of available starting materials, select the reagents you would use to best prepare the - brainly.com. (2023). brainly.com. [Link]
-
What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. (2025). YouTube. [Link]
-
Williamson Ether Synthesis - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
-
9.6: Williamson Ether Synthesis - Chemistry LibreTexts. (2015). Chemistry LibreTexts. [Link]
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Technical Support Center: Monitoring Benzyl 6-Bromohexyl Ether Reactions by TLC
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor the synthesis of Benzyl 6-Bromohexyl Ether. Drawing upon established principles and field-proven troubleshooting strategies, this document aims to empower you to confidently interpret your TLC results and make informed decisions throughout your synthetic workflow.
Introduction to TLC in the Context of this compound Synthesis
The synthesis of this compound, commonly achieved via a Williamson ether synthesis, involves the reaction of an alkoxide (derived from benzyl alcohol) with an alkyl halide (1,6-dibromohexane). Monitoring the progress of this reaction is crucial to determine the point of completion, identify the presence of starting materials, and detect the formation of byproducts. TLC is an indispensable technique for this purpose due to its speed, simplicity, and cost-effectiveness.[1][2]
This guide will address common challenges encountered during the TLC analysis of this specific reaction, providing you with the expertise to troubleshoot effectively and ensure the integrity of your experimental results.
Core Principles of TLC Analysis for this Reaction
The separation of components on a TLC plate is governed by their differential partitioning between the stationary phase (typically polar silica gel) and the mobile phase (a less polar solvent system). In the context of this compound synthesis:
-
Starting Materials:
-
Benzyl Alcohol: A relatively polar compound due to the hydroxyl group, which will result in stronger interaction with the silica gel and a lower Retention Factor (Rf).
-
1,6-Dibromohexane: A nonpolar alkyl halide, which will have a weaker interaction with the silica gel and a higher Rf.
-
-
Product:
-
This compound: An ether of intermediate polarity, expected to have an Rf value between that of the two starting materials.
-
-
Potential Byproducts:
-
Dibenzyl ether: A nonpolar byproduct that may form, exhibiting a high Rf value.
-
By observing the disappearance of the starting material spots and the appearance of the product spot, the progress of the reaction can be effectively monitored.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the TLC analysis of your this compound reaction in a question-and-answer format.
Q1: My spots are streaking. What's causing this and how can I fix it?
A1: Streaking is a common issue in TLC and can be attributed to several factors:
-
Sample Overloading: Applying too much sample to the TLC plate is a primary cause of streaking.[3]
-
Solution: Dilute your sample and re-spot. A good starting concentration is a few milligrams of your reaction mixture in about 0.5-1 mL of a volatile solvent.
-
-
Inappropriate Solvent System: If the polarity of your solvent system is not optimized, it can lead to poor separation and streaking.
-
Solution: Adjust the polarity of your mobile phase. For the separation of this compound and its starting materials, a mixture of hexane and ethyl acetate is a good starting point. If your spots are streaking and have low Rf values, increase the polarity by adding more ethyl acetate. If they are streaking at the solvent front, decrease the polarity by adding more hexane.
-
-
Acidic or Basic Compounds: Although not the primary components in this specific synthesis, the presence of acidic or basic impurities can cause streaking on silica gel plates.
-
Solution: If you suspect acidic or basic impurities, you can add a small amount of a modifier to your mobile phase. For acidic impurities, a few drops of acetic acid can help. For basic impurities, a few drops of triethylamine may resolve the issue.
-
Q2: My spots are not separating; they are all clumped together. What should I do?
A2: Poor separation is usually a result of an inappropriate mobile phase polarity.
-
If all spots are near the baseline (low Rf): Your mobile phase is not polar enough to move the compounds up the plate.
-
Solution: Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
-
-
If all spots are near the solvent front (high Rf): Your mobile phase is too polar, causing all components to travel with the solvent front.
-
Solution: Decrease the polarity of your mobile phase by increasing the proportion of hexane in your hexane/ethyl acetate mixture.
-
Q3: I can't see one of my starting materials on the TLC plate. Is it not there?
A3: Not all compounds are visible under UV light. While this compound and benzyl alcohol contain a benzene ring and are UV-active, 1,6-dibromohexane is not.
-
Solution: Use a chemical stain for visualization. A potassium permanganate (KMnO4) stain is a good general-purpose stain that will visualize a wide range of organic compounds, including alkyl halides. Phosphomolybdic acid (PMA) or ceric ammonium molybdate (CAM) are also excellent, versatile stains.
Q4: My spots are irregularly shaped (not round). What does this mean?
A4: Irregularly shaped spots can be caused by a few issues:
-
Uneven Spotting: If the sample is not applied in a small, tight spot, it can lead to distorted shapes after development.
-
Disturbance of the Silica Gel: Scratching or flaking the silica gel on the plate during spotting can cause the solvent to flow unevenly, resulting in misshapen spots.
-
Uneven Solvent Front: If the solvent front is not level as it moves up the plate, it can also lead to distorted spots. Ensure the TLC chamber is on a level surface and the solvent at the bottom is even.
Q5: The Rf values on my TLC plates are inconsistent between runs. Why is this happening?
A5: Several factors can affect the reproducibility of Rf values:
-
Chamber Saturation: An unsaturated TLC chamber can lead to a faster solvent front at the edges of the plate, affecting Rf values. Always line your TLC chamber with filter paper to ensure the atmosphere inside is saturated with solvent vapor.
-
Temperature: Temperature fluctuations can alter solvent viscosity and vapor pressure, leading to changes in Rf values.
-
Plate Quality: Variations in the thickness and activity of the silica gel on different plates can cause inconsistencies.
-
Solvent Composition: Ensure your mobile phase is prepared accurately and consistently for each run.
Experimental Protocols
Protocol 1: Standard TLC Monitoring of this compound Synthesis
-
Plate Preparation:
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.
-
Mark three lanes on the baseline: "SM" for starting material (a mixture of benzyl alcohol and 1,6-dibromohexane), "Co" for a co-spot, and "Rxn" for the reaction mixture.
-
-
Spotting:
-
In the "SM" lane, apply a small spot of your starting material solution.
-
In the "Rxn" lane, apply a small spot of your reaction mixture.
-
In the "Co" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of it. This co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[4]
-
-
Development:
-
Place the spotted TLC plate in a developing chamber containing your chosen mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the plate under a UV lamp (254 nm) and circle any dark spots.
-
Submerge the plate in a potassium permanganate staining solution and gently heat with a heat gun to visualize all spots.
-
Calculate the Rf values for each spot and observe the disappearance of the starting material spots and the appearance of the product spot in the "Rxn" lane over time.
-
Protocol 2: Preparation of TLC Stains
-
Potassium Permanganate (KMnO4) Stain:
-
Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.[5]
-
-
Phosphomolybdic Acid (PMA) Stain:
-
Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol.[5]
-
-
Ceric Ammonium Molybdate (CAM) Stain:
-
To 235 mL of distilled water, add 12 g of ammonium molybdate, 0.5 g of ceric ammonium molybdate, and 15 mL of concentrated sulfuric acid.[5]
-
Data Presentation
The following table provides representative Rf values for the components of the this compound synthesis in a common TLC solvent system. Note that these values are illustrative and may vary based on specific experimental conditions.
| Compound | Structure | Polarity | Expected Rf (9:1 Hexane:Ethyl Acetate) | UV Active | Stains with KMnO4 |
| 1,6-Dibromohexane | Br(CH2)6Br | Low | ~0.8 | No | Yes |
| Dibenzyl ether | (PhCH2)2O | Low | ~0.7 | Yes | Yes |
| This compound | PhCH2O(CH2)6Br | Medium | ~0.5 | Yes | Yes |
| Benzyl Alcohol | PhCH2OH | High | ~0.2 | Yes | Yes |
Visualizations
Workflow for Monitoring Reaction Progress
Caption: A typical workflow for monitoring the progress of the this compound synthesis using TLC.
Troubleshooting Decision Tree for Common TLC Problems
Caption: A decision tree to guide troubleshooting of common TLC issues encountered during reaction monitoring.
References
-
Ceric Ammonium Molybdate (CAM) Stain. (n.d.). BenchFly. Retrieved from [Link]
-
TLC Stains and Dips. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
TLC stains. (n.d.). Retrieved from [Link]
-
Magic Formulas: TLC Stains. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Appendix 3: Recipes For TLC Stains. (n.d.). The Sarpong Group. Retrieved from [Link]
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TLC Stains. (n.d.). Retrieved from [Link]
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PHOSPHOMOLYBDIC ACID, 1% SOLUTION. (n.d.). Biognost. Retrieved from [Link]
-
TLC Stains. (n.d.). Retrieved from [Link]
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Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
TLC Staining solutions. (2006, September 27). Org Prep Daily. Retrieved from [Link]
-
TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. (n.d.). Scribd. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
Consider a sample that is a mixture composed of biphenyl, benzoic acid, and benzyl alcohol. The sample is. (2023, May 23). brainly.com. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Alkane visualization on TLC? (2023, May 2). Reddit. Retrieved from [Link]
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Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]
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Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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2.3D: Separation Theory. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
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TLC Visualization Methods. (n.d.). Retrieved from [Link]
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5.7: Visualizing TLC Plates. (2025, August 21). Chemistry LibreTexts. Retrieved from [Link]
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Determine the Rf values of compounds A, B, and C. (2022, October 7). Chegg.com. Retrieved from [Link]
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-
TLC Visualization Methods. (n.d.). Labster. Retrieved from [Link]
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This compound (C13H19BrO). (n.d.). PubChemLite. Retrieved from [Link]
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-
Thin Layer Chromatography. (n.d.). Retrieved from [Link]
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-
a) Determine the R f values of compounds A, B, and C run on a silica gel TLC plate using n-hexane as the solvent. (n.d.). chemconnections. Retrieved from [Link]
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Synthesis of novel AB2 monomers for the construction of highly branched macromolecular architectures. (n.d.). arkat usa. Retrieved from [Link]
-
CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved from [Link]
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Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved from [Link]
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Monitoring a Reaction. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]
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ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3. (n.d.). Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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TLC chromatogram of n-hexane extract (H), ethyl acetate extract (E) and... (n.d.). ResearchGate. Retrieved from [Link]
-
Using TLC to Scout Flash Chromatography Solvents. (2023, January 19). Biotage. Retrieved from [Link]
-
Same Rf for two different solvent system for TLC. (2025, July 18). Reddit. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of Benzyl 6-Bromohexyl Ether
Welcome to the technical support center for the synthesis of Benzyl 6-bromohexyl ether. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond bench-scale synthesis and require a robust, scalable, and reproducible protocol. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your scale-up campaign is successful.
The synthesis of this compound is a classic example of the Williamson ether synthesis, a reliable and widely used method for preparing ethers.[1][2][3] The reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide.[2][4] In this specific case, the alkoxide is generated from 6-bromohexan-1-ol, which then attacks benzyl bromide to form the desired ether. While straightforward on a small scale, scaling up this process introduces challenges related to reaction kinetics, heat management, reagent addition, and purification. This guide provides a field-proven protocol and expert insights to navigate these complexities.
Scaled-Up Experimental Protocol
This protocol details the synthesis of this compound starting from approximately 0.5 moles of 6-bromohexan-1-ol.
Reagent and Materials Summary
| Reagent | Formula | MW ( g/mol ) | Amount (mol) | Mass / Volume | Equivalents |
| 6-Bromohexan-1-ol | C₆H₁₃BrO | 181.07 | 0.50 | 90.5 g | 1.0 |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 0.60 | 24.0 g | 1.2 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 0.55 | 94.1 g (65.3 mL) | 1.1 |
| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 0.025 | 8.1 g | 0.05 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 1.0 L | - |
| Saturated NH₄Cl (aq) | NH₄Cl | - | - | 500 mL | - |
| Diethyl Ether (for extraction) | (C₂H₅)₂O | - | - | ~1.5 L | - |
| Brine (Saturated NaCl aq) | NaCl | - | - | 500 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | - | ~50 g | - |
Step-by-Step Methodology
1. Alkoxide Formation
-
Inert Atmosphere: Set up a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly dried.
-
Solvent Addition: Add 1.0 L of anhydrous THF to the flask.
-
NaH Addition: Carefully add 24.0 g of 60% sodium hydride dispersion to the THF with moderate stirring. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care in an inert atmosphere.
-
Alcohol Addition: Dissolve 90.5 g of 6-bromohexan-1-ol in 200 mL of anhydrous THF and add it to the dropping funnel. Add the alcohol solution dropwise to the NaH suspension over 60-90 minutes. Maintain the internal temperature below 25 °C using an ice bath. Vigorous hydrogen gas evolution will be observed.
-
Completion of Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional hour, or until hydrogen evolution ceases, indicating the complete formation of the sodium 6-bromohexan-1-oxide.
2. Ether Formation
-
Catalyst Addition: Add 8.1 g of tetrabutylammonium bromide (TBAB) to the reaction mixture. This phase-transfer catalyst is crucial for improving reaction rates in scaled-up syntheses.[5][6][7]
-
Benzyl Bromide Addition: Add 94.1 g (65.3 mL) of benzyl bromide to the dropping funnel and add it dropwise to the reaction mixture over 60 minutes. An exothermic reaction will occur. Maintain the internal temperature between 50-55 °C using a water bath.
-
Reaction Monitoring: Allow the reaction to stir at 50-55 °C for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol spot has disappeared.
3. Work-up and Purification
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 500 mL of saturated aqueous ammonium chloride solution dropwise to neutralize any unreacted sodium hydride.
-
Extraction: Transfer the mixture to a 4-liter separatory funnel. Add 500 mL of diethyl ether and shake vigorously. Separate the layers. Extract the aqueous layer two more times with 500 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash with 500 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a pale yellow oil, can be purified by vacuum distillation or column chromatography to yield this compound (purity >97%).[8]
Visualization of the Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
Question: My reaction is very slow or has stalled, and TLC analysis shows a significant amount of unreacted 6-bromohexan-1-ol. What could be the cause?
Answer: This issue typically points to three potential problems:
-
Incomplete Alkoxide Formation: The most common reason is insufficient deprotonation of the alcohol. This can be caused by using non-anhydrous THF, which would quench the sodium hydride, or by using old, less reactive sodium hydride. Ensure your solvent is dry and use a fresh bottle of NaH.
-
Low Reaction Temperature: While the initial alkoxide formation requires cooling, the SN2 reaction with benzyl bromide needs thermal energy to proceed at a reasonable rate.[2] Ensure the internal temperature is maintained at 50-55 °C.
-
Poor Reagent Quality: Benzyl bromide can degrade over time, especially if exposed to light or moisture. Use freshly distilled or a newly purchased bottle of benzyl bromide for best results.
Question: I'm seeing a significant amount of a byproduct that I suspect is an elimination product (an alkene). How can I minimize this?
Answer: While benzyl bromide itself cannot undergo elimination, the Williamson ether synthesis can compete with a base-catalyzed elimination of the alkylating agent.[2][9] In this synthesis, the alkoxide could potentially react with the starting material, 6-bromohexan-1-ol, or the product, this compound, in an intermolecular fashion, though this is less likely under these conditions. A more probable side product is dibenzyl ether, formed if water is present, which hydrolyzes benzyl bromide to benzyl alcohol, which is then deprotonated and reacts with another molecule of benzyl bromide.[10][11]
To minimize side reactions:
-
Ensure Anhydrous Conditions: Water is the primary enemy. Dry all glassware and use anhydrous solvents.
-
Control Temperature: Do not let the reaction temperature exceed 60 °C. Higher temperatures can favor elimination pathways if alternative substrates are available.[5]
-
Order of Addition: Ensure the benzyl bromide is added to the fully formed alkoxide. Adding the base to a mixture of the alcohol and benzyl bromide can promote side reactions.
Question: My final yield is consistently low, even though the reaction appears to go to completion by TLC. Where am I losing my product?
Answer: Low yields after a complete reaction often point to issues during the work-up and purification stages:
-
Inefficient Extraction: this compound has some polarity. Ensure you are performing at least three extractions with a sufficient volume of organic solvent to fully recover the product from the aqueous layer.
-
Emulsion Formation: During the quench and extraction, vigorous shaking can sometimes lead to stable emulsions, trapping the product. If an emulsion forms, let the separatory funnel stand for an extended period or add more brine to help break it.
-
Loss During Distillation: If purifying by vacuum distillation, ensure your vacuum is stable and the temperature is well-controlled. Overheating can lead to decomposition.
Question: During the work-up, I'm getting a persistent emulsion at the aqueous-organic interface. How can I resolve this?
Answer: Emulsions are common in scaled-up reactions. Here are several techniques to break them:
-
Add Brine: Add a significant volume of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase often forces the separation of the layers.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times. This may take longer but reduces the likelihood of emulsion formation.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite or glass wool. This can help to break up the microscopic droplets causing the emulsion.
-
Change the Solvent: Adding a small amount of a different organic solvent, like dichloromethane, can sometimes alter the phase properties enough to cause a separation.
Visualization of the Work-Up Process
Caption: Detailed liquid-liquid extraction workflow for product isolation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Williamson ether synthesis? The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[2] It involves a backside attack on an electrophilic carbon (in this case, the benzylic carbon of benzyl bromide) by a nucleophile (the 6-bromohexan-1-oxide anion). The reaction occurs in a single, concerted step where the new carbon-oxygen bond forms at the same time as the carbon-bromine bond breaks.[1][2]
Q2: Why is a phase-transfer catalyst (PTC) like TBAB recommended for scale-up? In large-scale reactions, the sodium alkoxide may have limited solubility in THF, forming aggregates. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), helps to shuttle the alkoxide anion into a more reactive, soluble state in the organic phase.[5][7] The large, nonpolar tetrabutylammonium cation pairs with the alkoxide, making it more soluble and increasing its nucleophilicity, which significantly accelerates the reaction rate.[12] This is particularly beneficial for achieving reasonable reaction times on an industrial scale.[7]
Q3: What are the primary safety precautions for handling sodium hydride and benzyl bromide?
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. It must be handled under an inert atmosphere (nitrogen or argon) and away from any sources of moisture. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Quench any residual NaH slowly and carefully with a proton source like isopropanol or saturated ammonium chloride at a low temperature.
-
Benzyl Bromide: Benzyl bromide is a lachrymator (causes tearing) and is corrosive. It is also a potential carcinogen.[13] Handle it in a well-ventilated fume hood and avoid inhalation of vapors or contact with skin and eyes. Wear gloves and safety goggles.
Q4: Can I use a different base, like potassium hydroxide (KOH) or sodium hydroxide (NaOH)? While strong bases like NaOH and KOH can be used, sodium hydride (NaH) is often preferred for laboratory scale-up because it results in an irreversible deprotonation, driving the alkoxide formation to completion.[3][14] The only byproduct is hydrogen gas, which is easily removed from the reaction. Using NaOH or KOH introduces water as a byproduct, which can lead to unwanted side reactions, such as the hydrolysis of benzyl bromide.[15] If using NaOH or KOH, a phase-transfer catalyst becomes essential, and the reaction is typically run in a biphasic system (e.g., toluene/water).[5]
Q5: Is it possible to use a different solvent system? Yes, other polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used.[12] These solvents are excellent at solvating cations, which leaves the alkoxide anion more "naked" and nucleophilic, often leading to faster reaction rates. However, they have much higher boiling points than THF, making them more difficult to remove during the work-up. For a large-scale reaction, THF is often a good compromise between reactivity and ease of handling.[12]
References
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Gáspár, A., et al. (2025, August 6). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. ResearchGate. Retrieved from [Link]
-
Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis? Retrieved from [Link]
-
ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Retrieved from [Link]
-
Freedman, H. H., & Dubois, R. A. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
ORBi. (n.d.). SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL). Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved from [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2025, August 6). New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). benzyl chloromethyl ether. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C13H19BrO). Retrieved from [Link]
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Technical Support Center: Hydrogenolysis of Benzyl Ethers
Welcome to the technical support center for the hydrogenolysis of benzyl ethers. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical deprotection strategy. Here, we address common challenges encountered in the lab, providing not just solutions but also the underlying scientific principles to empower your experimental design. Our goal is to transform troubleshooting from a reactive process into a proactive strategy, ensuring the robustness and success of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My debenzylation reaction is sluggish or stalls completely. What are the most common causes?
A1: A stalled or slow hydrogenolysis reaction is a frequent issue with several potential root causes:
-
Catalyst Inactivity: The palladium catalyst may be old, of poor quality, or have reduced activity due to improper storage.[1][2] Catalysts can "go bad," especially when exposed to air or volatile sulfur-containing compounds.[2]
-
Catalyst Poisoning: Trace impurities in your starting material, solvent, or from the reaction vessel can poison the palladium catalyst. Common poisons include sulfur compounds (e.g., from thiols or thioethers), halides, and sometimes even the amine products of N-debenzylation.[3][4]
-
Insufficient Hydrogen Availability: In reactions using hydrogen gas (H₂), poor mass transfer of gas into the liquid phase can limit the reaction rate. This can be due to inadequate stirring, a low surface area of the reaction mixture, or low hydrogen pressure.[1]
-
Steric Hindrance: A sterically hindered benzyl ether may have difficult access to the catalytic surface, slowing down the reaction.
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. Polar solvents like methanol and ethanol are generally effective, but solubility of the starting material is crucial.[1]
Q2: I'm observing the reduction of other functional groups in my molecule. How can I improve the chemoselectivity of the debenzylation?
A2: Achieving chemoselectivity is critical when other reducible functional groups are present. Here are some strategies:
-
Catalytic Transfer Hydrogenation (CTH): Instead of H₂ gas, using a hydrogen donor like formic acid, ammonium formate, or 1,4-cyclohexadiene can often provide milder reaction conditions and improved selectivity.[5][6][7][8] This method can limit the availability of hydrogen, preventing over-reduction.[5]
-
Catalyst Choice: While Pd/C is common, other catalysts like Pearlman's catalyst (Pd(OH)₂/C) can sometimes offer different selectivity profiles and may be more active.[1][9] In some cases, Raney Nickel can be used, but it may have different selectivity compared to palladium catalysts.[10][11]
-
Inhibitors/Additives: The addition of inhibitors can selectively poison the catalyst against certain reductions. For instance, ammonia, pyridine, or ammonium acetate have been shown to inhibit benzyl ether cleavage while allowing the reduction of other functionalities like olefins or azides.[5] Conversely, adding a Lewis acid like ZnBr₂ can sometimes suppress dehalogenation.[12]
-
Solvent and pH Control: The solvent system can influence selectivity. For example, using aqueous solvent mixtures can sometimes reduce unwanted side reactions.[13] Adjusting the pH, for instance by adding acetic acid, can facilitate the cleavage of benzyl ethers from heteroatoms by protonating them.[1][12]
Q3: My aromatic rings in the protecting group or substrate are getting hydrogenated. How can I prevent this?
A3: Arene hydrogenation is a common side reaction, especially with prolonged reaction times or highly active catalysts. To prevent this:
-
Catalyst Pre-treatment: A "tuning" or pre-treatment of the palladium catalyst can suppress unwanted arene hydrogenation.[13]
-
Use of Catalytic Transfer Hydrogenation (CTH): As mentioned, CTH provides a limited source of hydrogen, which often prevents the saturation of aromatic rings.[13]
-
Careful Monitoring: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
Catalyst Selection: Palladium is generally preferred over platinum or ruthenium for its lower propensity to saturate aromatic rings.[13] However, even with palladium, the choice of support and catalyst preparation can influence this side reaction.[14]
Q4: What is the difference between using H₂ gas and a transfer hydrogenation reagent?
A4: The primary difference lies in the source of hydrogen and the reaction conditions.
-
H₂ Gas (Classical Hydrogenolysis): Involves the use of gaseous hydrogen, often under pressure. This method is highly effective but requires specialized equipment (e.g., a Parr shaker) and careful handling due to the flammability of hydrogen gas.[1][6]
-
Catalytic Transfer Hydrogenation (CTH): Utilizes a hydrogen donor molecule within the reaction mixture to generate hydrogen in situ.[6][7][8] This approach avoids the need for handling H₂ gas, making it operationally simpler and safer.[6][15] Common hydrogen donors include formic acid, ammonium formate, isopropanol, and triethylsilane.[5][7][16][17] CTH often proceeds under milder conditions and can offer improved chemoselectivity.[15]
Troubleshooting Guides
Problem 1: Incomplete or Stalled Reaction
This is the most common issue. Follow this workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for stalled debenzylation.
If your reaction has stalled, consider the following in-situ interventions before starting over:
-
"Spiking" with Fresh Catalyst:
-
Carefully vent the reaction vessel and flush with an inert gas (N₂ or Ar).
-
Add a fresh portion of the catalyst (e.g., another 5-10 wt% of Pd/C).
-
Purge the vessel with H₂ gas and continue the reaction under the original conditions.
-
Rationale: This can overcome issues of catalyst deactivation if the initial charge has been poisoned or has lost activity.
-
-
Addition of an Acid:
-
If your substrate is stable to acid, consider adding a small amount of acetic acid (AcOH) or hydrochloric acid (HCl).[12]
-
For example, add 1-5% (v/v) of glacial acetic acid to the reaction mixture.
-
Rationale: Protonation of the ether oxygen can facilitate cleavage, especially for benzyl ethers attached to other heteroatoms.[1][12]
-
Problem 2: Undesired Side Reactions (e.g., Arene Hydrogenation, Dehalogenation)
| Strategy | Action | Rationale | Key Considerations |
| Switch to CTH | Replace H₂ gas with a hydrogen donor like ammonium formate or formic acid. | Provides a controlled, in-situ source of hydrogen, often preventing over-reduction.[13] | The hydrogen donor and its byproducts must be compatible with your substrate and easily separable. |
| Catalyst Modification | Use a different grade or type of catalyst (e.g., Pd(OH)₂/C).[9] | Different catalysts have varying activities and selectivities.[10][14] | Catalyst screening may be necessary to find the optimal choice for your specific substrate. |
| Additive Introduction | Add a mild base (e.g., pyridine) to suppress benzyl ether cleavage or a Lewis acid (e.g., ZnBr₂) to inhibit dehalogenation.[5][12] | Additives can selectively inhibit certain catalytic pathways.[5] | The additive must not interfere with the desired reaction or subsequent steps. |
| Solvent System Change | Screen a range of solvents, including aqueous mixtures (e.g., THF/water, EtOH/water).[13] | Solvent can influence catalyst activity and selectivity.[10][13] | Ensure your starting material and product are soluble in the chosen solvent system. |
This protocol aims to minimize dehalogenation, a common side reaction.
-
Substrate Preparation: Dissolve the halogenated benzyl ether in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Catalyst Suspension: In a separate flask, suspend the Pd/C catalyst (5-10 wt%) in a portion of the solvent.
-
Hydrogen Donor Addition: Add the hydrogen donor. A common choice is ammonium formate (HCOONH₄), typically 3-5 equivalents relative to the substrate.
-
Reaction Initiation: Heat the catalyst suspension to a moderate temperature (e.g., 40-60 °C). Then, add the solution of the starting material dropwise to the heated catalyst/donor mixture.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS. The reaction is often complete within a few hours.
-
Workup: Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent. The filtrate can then be processed as required.
Rationale: Catalytic transfer hydrogenolysis is often more selective against dehalogenation than hydrogenation with H₂ gas. Dropwise addition of the substrate can help maintain a low concentration of the starting material, further enhancing selectivity.
Mechanistic Insight
Understanding the mechanism of hydrogenolysis is key to rational troubleshooting. The reaction is believed to proceed via oxidative addition of the C-O bond to the palladium surface, followed by reductive elimination.
Caption: Simplified mechanism of benzyl ether hydrogenolysis.
This surface-catalyzed mechanism explains why factors like steric hindrance, solvent polarity (affecting adsorption), and catalyst surface area are so critical for reaction efficiency.[6][18]
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
ChemRxiv. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Hydrogenolysis. Retrieved from [Link]
-
ACS Omega. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]
-
Organic Letters. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). What is the mechanism of benzyl ether hydrogenolysis?. Retrieved from [Link]
-
PubMed Central. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Retrieved from [Link]
-
MDPI. (2024). Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Hydrogenation and Hydrogenolysis of Ethers. Retrieved from [Link]
-
YouTube. (2019). synthesis & cleavage of benzyl ethers. Retrieved from [Link]
-
Engelhard Corporation. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Retrieved from [Link]
-
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]
-
Green Chemistry. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Retrieved from [Link]
-
PubMed Central. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Retrieved from [Link]
-
ScienceDirect. (2001). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
-
Reddit. (2023). Can Pd/C go bad? And also advice on disacharide debenzylation. Retrieved from [Link]
-
Taylor & Francis Online. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Hydrogen Sources in Catalytic Transfer Hydrogenation. Retrieved from [Link]
-
ResearchGate. (n.d.). Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline. Retrieved from [Link]
-
Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Retrieved from [Link]
-
Green Chemistry. (n.d.). Recent advances in heterogeneous catalytic transfer hydrogenation/hydrogenolysis for valorization of biomass-derived furanic compounds. Retrieved from [Link]
-
ACS Publications. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Retrieved from [Link]
-
ResearchGate. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Transfer Hydrogenolysis as an Effective Tool for the Reductive Upgrading of Cellulose, Hemicellulose, Lignin, and Their Derived Molecules. Retrieved from [Link]
-
StudySmarter. (n.d.). Catalyst Poisoning: Palladium & Platinum. Retrieved from [Link]
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Technical Support Center: Synthesis of Benzyl 6-Bromohexyl Ether
Welcome to the technical support guide for the synthesis of Benzyl 6-Bromohexyl Ether (CAS 54247-27-7).[1][2][3] This resource is designed for researchers and drug development professionals to navigate the complexities of this Williamson ether synthesis, with a special focus on troubleshooting and the strategic selection of alternative solvent systems.
Part 1: Foundational Understanding & Core Principles
What is the core reaction mechanism for synthesizing this compound?
The synthesis of this compound is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][6] In this process, a benzyl alkoxide ion, formed by deprotonating benzyl alcohol with a suitable base, acts as the nucleophile. This nucleophile then attacks the primary carbon of an alkyl halide, in this case, 1,6-dibromohexane, displacing a bromide ion to form the ether linkage.[7][8]
The SN2 pathway requires a backside attack on the electrophilic carbon, which is why it is most efficient with unhindered, primary alkyl halides like 1,6-dibromohexane.[7][9]
Sources
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Impurities in Benzyl 6-Bromohexyl Ether
Welcome to the technical support center for the characterization of impurities in Benzyl 6-Bromohexyl Ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this important chemical intermediate. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and extensive field experience.
I. Understanding the Chemistry: Synthesis and Impurity Formation
This compound is typically synthesized via the Williamson ether synthesis.[1][2][3] This SN2 reaction involves the nucleophilic attack of a benzyl alkoxide on a 6-bromohexyl halide (or a similar substrate with a good leaving group). While effective, this synthesis route is susceptible to side reactions that can introduce various impurities into the final product. Understanding these potential side reactions is the first step in effective impurity characterization.
Common Impurity Classes:
-
Process-Related Impurities: Arising from the manufacturing process, these can include starting materials, intermediates, and by-products.[4][5][6]
-
Degradation Products: Formed during storage or handling due to factors like heat, light, or oxidation.[7][8][9][10]
-
Reagent-Related Impurities: Residual reagents, catalysts, or solvents used in the synthesis.[11]
II. Troubleshooting Guide: A Practical Q&A Approach
This section addresses specific experimental challenges you may encounter during the analysis of this compound.
Issue 1: An unknown peak is observed in my Reverse-Phase HPLC chromatogram.
Question: I'm running a gradient HPLC method with a C18 column and observing an unexpected peak. How do I identify it?
Answer: A systematic approach is crucial for identifying unknown peaks. Here’s a workflow to guide your investigation:
Step 1: Evaluate the Peak's Characteristics
-
Retention Time: Is the peak eluting before or after the main this compound peak? Earlier elution suggests a more polar impurity, while later elution indicates a less polar one.
-
Peak Shape: Poor peak shape (e.g., tailing or fronting) can sometimes indicate interaction with the stationary phase or column degradation.[12]
Step 2: Investigate Potential Sources
-
Process-Related Impurities:
-
Unreacted Starting Materials: Consider the possibility of residual benzyl alcohol or 1,6-dibromohexane. Benzyl alcohol is more polar and would elute earlier. 1,6-dibromohexane is less polar and may elute later.
-
By-products of Williamson Ether Synthesis: A common side reaction is the E2 elimination of the alkyl halide, which is promoted by the basicity of the alkoxide.[13] This would result in the formation of 6-bromohex-1-ene, a less polar compound. Another possibility is the dibenzyl ether of 1,6-hexanediol if both ends of the dibromohexane react.
-
Step 3: Employ Hyphenated Techniques for Structural Elucidation
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for this task.[14] The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, offering significant clues to its identity.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing you to determine the elemental composition of the impurity.
Step 4: Forced Degradation Studies To determine if the impurity is a degradant, perform forced degradation studies.[7][8][9][10][15] Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) and monitor for the appearance of the unknown peak. This can help establish degradation pathways.
Issue 2: My GC-MS analysis shows multiple peaks close to the main component.
Question: I'm using Gas Chromatography-Mass Spectrometry (GC-MS) for purity analysis and see several small peaks near the main product peak. What could they be?
Answer: GC-MS is an excellent technique for volatile and semi-volatile impurities.[16][17][18][19][20] Here's how to approach this:
Step 1: Analyze the Mass Spectra
-
Fragmentation Patterns: Carefully examine the mass spectrum of each impurity peak. Compare the fragmentation patterns to that of this compound. Similar fragmentation may suggest structurally related impurities. The presence of bromine can be identified by the characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
Step 2: Consider Isomeric Impurities
-
Positional isomers of the bromo group on the hexyl chain, while less likely from the typical synthesis, could be a possibility and may have very similar retention times.
Step 3: Evaluate for Thermal Degradation
-
The high temperatures of the GC inlet can sometimes cause degradation of the analyte. The appearance of certain impurities only in the GC-MS and not in HPLC might point to thermal lability. Consider lowering the inlet temperature to see if the impurity peaks decrease.
Step 4: Check for By-products from Side Reactions
-
As with HPLC, consider by-products of the Williamson ether synthesis.[1][13] The elimination product, 6-bromohex-1-ene, is volatile and would be readily detected by GC-MS.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in the synthesis of this compound?
A1: Based on the Williamson ether synthesis, the most probable impurities are:
-
Unreacted Starting Materials: Benzyl alcohol and 1,6-dibromohexane.
-
Elimination By-product: 6-bromohex-1-ene, formed via an E2 elimination reaction competing with the desired SN2 substitution.[13]
-
Dialkylated Product: 1,6-bis(benzyloxy)hexane, where both bromine atoms of 1,6-dibromohexane have reacted with benzyl alkoxide.
-
Solvent-Related Impurities: Residual solvents like toluene, acetonitrile, or DMF are often used and can be present in trace amounts.[1]
Q2: Which analytical technique is best for routine purity testing of this compound?
A2: For routine quality control, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is often the method of choice.[12][21] It is robust, reproducible, and can separate a wide range of polar and non-polar impurities. Gas Chromatography with Flame Ionization Detection (GC-FID) is also a very suitable and widely used technique for purity assessment, especially for volatile impurities.[22]
Q3: How can I confirm the structure of an isolated impurity?
A3: Once an impurity is isolated (e.g., by preparative HPLC), a combination of spectroscopic techniques is necessary for unambiguous structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule.[23][24]
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which helps in piecing together the structure.[25][26]
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups present in the impurity.
Q4: What are the regulatory expectations for impurity characterization?
A4: Regulatory bodies like the ICH have guidelines for the identification and qualification of impurities in new drug substances.[11] Generally, impurities present above a certain threshold (e.g., 0.1%) need to be identified. If an impurity is a significant degradation product, its structure should be characterized.
IV. Experimental Protocols & Data
Protocol 1: Generic HPLC Method for Impurity Profiling
This method provides a starting point for separating this compound from its potential non-polar impurities.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard non-polar stationary phase suitable for non-polar compounds.[21] |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reverse-phase HPLC. |
| Gradient | 70% B to 95% B over 20 min | A gradient is used to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 254 nm | Benzyl group provides strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL | A standard injection volume. |
| Sample Prep. | 1 mg/mL in Acetonitrile/Water (50:50) | Ensures the sample is fully dissolved in the mobile phase. |
Diagram 1: Workflow for Unknown Impurity Identification
Caption: Decision tree for the systematic identification of an unknown impurity.
V. References
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Luminos Chemical. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. [Link]
-
BioProcess International. (2006, March 31). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from [Link]
-
Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Retrieved from [Link]
-
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1035. [Link]
-
Sivakumar, P. M., Kumar, P. S., & Rao, R. N. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy Research, 4(11), 4154-4159.
-
Jain, D., & Basniwal, P. K. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(10), 1089-1097.
-
Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed. Retrieved from [Link]
-
Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. ResearchGate. Retrieved from [Link]
-
Yonsei University. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]
-
OUCI. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]
-
MDPI. (2022, August 11). Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures. Retrieved from [Link]
-
LCGC International. (2008, November 1). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
Shaikh, T., Gosar, A., & Patole, S. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Bartleby.com. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (2020). Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
Slideshare. (2015, April 20). Interpretation of organic compounds by IR, NMR and Mass Spectrometry. Retrieved from [Link]
-
LCGC Europe. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2018, July 5). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). Procuring High-Purity this compound: A Guide for Researchers. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026, January 3). Computation-Guided Placement of Nonfullerene Acceptor Core Halogenation for High-Performance Organic Solar Cells. Retrieved from [Link]
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PubChem. (n.d.). This compound (C13H19BrO). Retrieved from [Link]
-
BOJN Scientific (GD) Co.,Ltd. (n.d.). This compound. Retrieved from [Link]
-
Seven Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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Technical Support Center: Benzyl 6-Bromohexyl Ether
A Guide to Optimal Storage, Stability, and Experimental Success
Introduction
Benzyl 6-bromohexyl ether is a valuable bifunctional reagent in organic synthesis, prized for its utility in introducing a benzyloxyhexyl moiety into a variety of molecular scaffolds.[1] Its successful application, however, is intrinsically linked to its purity and stability. This guide, prepared by our team of application scientists, provides in-depth technical support to researchers, scientists, and drug development professionals. We will address common questions, troubleshoot potential experimental issues, and offer best practices for the handling and storage of this versatile compound to ensure the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
1.1 What are the recommended storage conditions for this compound?
To maintain the integrity of this compound, it should be stored at room temperature, sealed in a dry environment.[2] For long-term storage, it is advisable to keep it in a cool, dark place, ideally below 15°C.[1] Exposure to light, moisture, and elevated temperatures can accelerate degradation. The container should be tightly closed to prevent the ingress of atmospheric moisture.
1.2 What is the expected shelf-life of this compound?
When stored under the recommended conditions, this compound is expected to remain stable for an extended period. However, as with most reactive chemical reagents, it is best practice to re-analyze the purity of the material if it has been in storage for more than a year, or if it has been opened multiple times. The primary modes of degradation are hydrolysis of the alkyl bromide and oxidation of the benzyl ether.
1.3 What are the visible signs of degradation?
A pure sample of this compound should be a colorless to light yellow clear liquid.[1][2] The development of a significant yellow or brown coloration can be an indicator of degradation. The presence of a precipitate or turbidity may suggest the formation of insoluble degradation products. Any noticeable change in appearance should prompt a purity check before use.
1.4 What solvents are compatible with this compound?
This compound is soluble in a wide range of common organic solvents, including but not limited to, dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, ethyl acetate, acetone, and acetonitrile. It is important to use anhydrous solvents, especially in reactions where the presence of water could lead to hydrolysis of the alkyl bromide or other unwanted side reactions.
1.5 What are the primary safety precautions when handling this reagent?
This compound is classified as a skin and eye irritant.[3] It is essential to handle this compound in a well-ventilated area, preferably in a chemical fume hood.[4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[3] In case of skin contact, wash the affected area thoroughly with soap and water.[3] If eye contact occurs, rinse cautiously with water for several minutes.[4]
Section 2: Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound in experimental settings.
2.1 Problem: Incomplete or Slow Reaction
-
Symptom: You observe a low yield of your desired product, with a significant amount of starting material remaining after the standard reaction time.
-
Possible Causes & Solutions:
-
Reagent Purity: The most common cause is the degradation of the this compound. The primary alkyl bromide moiety is susceptible to hydrolysis, which would result in the formation of 6-benzyloxyhexan-1-ol. This alcohol will not participate in nucleophilic substitution reactions in the same manner as the alkyl bromide.
-
Solution: Assess the purity of your this compound using Gas Chromatography (GC) or ¹H NMR spectroscopy. If significant degradation is detected, it is advisable to use a fresh batch of the reagent.
-
-
Reaction Conditions: The reactivity of alkyl halides in nucleophilic substitution reactions is highly dependent on the reaction conditions.
-
Solution: Ensure that your reaction is performed under strictly anhydrous conditions. The presence of water can consume your nucleophile and lead to hydrolysis of the starting material. The choice of solvent can also play a crucial role; polar aprotic solvents such as DMF or DMSO can significantly accelerate SN2 reactions.
-
-
2.2 Problem: Appearance of Unknown Peaks in Analytical Data (e.g., GC, LC-MS)
-
Symptom: Your analytical data (e.g., GC chromatogram, LC-MS spectrum) of the stored reagent or a reaction mixture shows unexpected peaks.
-
Possible Impurities/Degradants & Diagnostic Steps:
-
Hydrolysis Product: 6-benzyloxyhexan-1-ol is a likely impurity resulting from exposure to moisture.
-
Diagnosis: This compound will have a different retention time in GC and a distinct mass in MS analysis (M+H⁺ expected around m/z 209.15). ¹H NMR will show the disappearance of the triplet corresponding to the -CH₂Br protons and the appearance of a new signal for the -CH₂OH protons.
-
-
Elimination Product: Under basic conditions, particularly with sterically hindered bases, E2 elimination can occur to yield benzyl hex-5-en-1-yl ether.
-
Diagnosis: The presence of vinylic protons can be detected by ¹H NMR spectroscopy. GC-MS will show a product with a mass corresponding to the loss of HBr from the starting material.
-
-
Oxidation Products: The benzylic position is susceptible to oxidation, which can lead to the formation of benzoic acid or other related species, especially if the compound is exposed to air and light over extended periods.[5]
-
Diagnosis: These acidic impurities can be detected by changes in the baseline of a GC chromatogram or by specific extraction and analysis.
-
-
2.3 Problem: Inconsistent Reaction Outcomes
-
Symptom: You are experiencing significant variability in reaction yields or product profiles when using different batches of this compound.
-
Possible Causes & Solutions:
-
Batch-to-Batch Purity Variation: The purity of the reagent can vary between suppliers or even between different lots from the same supplier.
-
Solution: It is good practice to qualify each new batch of a critical reagent like this compound. A simple purity check by GC or NMR upon receipt can save significant time and resources in the long run.
-
-
Handling and Storage Practices: Inconsistent handling and storage of the reagent can lead to varying degrees of degradation.
-
Solution: Implement a strict protocol for the storage and handling of this compound. Ensure that the container is purged with an inert gas (e.g., argon or nitrogen) before sealing, especially if it will be stored for a prolonged period after opening.
-
-
Section 3: Experimental Protocols
3.1 Protocol: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1, HP-5) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a suitable solvent such as ethyl acetate or dichloromethane.
-
Analysis: Inject 1 µL of the sample and integrate the peak areas. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
3.2 Protocol: A Typical Application - Williamson Ether Synthesis
This protocol describes the synthesis of a diaryl ether using this compound as an alkylating agent.
-
Reaction: Phenol + this compound → 1-(6-(Benzyloxy)hexyloxy)benzene
-
Reagents:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add phenol and anhydrous DMF.
-
Add potassium carbonate to the solution and stir the mixture at room temperature for 15 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ether.
-
Section 4: Technical Data Summary
| Parameter | Recommended Value/Condition | Source |
| Storage Temperature | Room temperature; <15°C for long-term | [1][2] |
| Storage Conditions | Sealed in a dry, dark place | [2] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Purity (Typical) | >97.0% (GC) | [1] |
| Incompatible Materials | Strong oxidizing agents, strong bases | [4] |
| Primary Hazards | Skin and eye irritant | [3] |
Section 5: Visual Guides
Diagram 1: Potential Degradation Pathways
Caption: Major potential degradation routes for this compound.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for troubleshooting low-yielding reactions.
Section 6: References
-
askIITians. (2011, March 17). explain order of stability of 1,2and 3 degree alkyl halide. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Catalytic dehydrogenative dual functionalization of ethers: dealkylation–oxidation–bromination accompanied by C–O bond cleavage via aerobic oxidation of bromide. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 14). 9.8: Reactions of Ethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Alkyl Halide Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
MSU chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026, January 8). Procuring High-Purity this compound: A Guide for Researchers. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C13H19BrO). Retrieved from [Link]
-
Reddit. (2018, November 26). BBr3 deprotection of ethers. How did it turn into a ketone? Retrieved from [Link]
-
Seven Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2018, December 31). benzyl ether cleavage. Retrieved from [Link]
-
YouTube. (2021, January 16). Stability of Alkyl Halide & Carbonium Ion. Retrieved from [Link]
-
YouTube. (2025, June 14). [Chemistry] Benzyl bromide (CHCHBr) reacts rapidly with CHOH to afford benzyl methyl ether (CHC. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Benzyl 6-Bromohexyl Ether: HPLC vs. GC and TLC
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is the bedrock upon which the success of multi-step syntheses and the safety of final active pharmaceutical ingredients (APIs) are built. Benzyl 6-Bromohexyl Ether, a key building block in various organic syntheses, is no exception.[1] Ensuring its purity is paramount to avoid the introduction of unwanted side products that could compromise reaction yields, introduce toxicological risks, or complicate downstream purification processes.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) for the purity analysis of this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy for their needs.
The Synthetic Landscape: Anticipating Potential Impurities
The purity analysis of this compound begins with an understanding of its synthesis. It is typically prepared via a Williamson ether synthesis, reacting benzyl alcohol with 1,6-dibromohexane under basic conditions. This seemingly straightforward reaction can give rise to several impurities that a robust analytical method must be able to resolve.
Potential Impurities in this compound Synthesis:
-
Starting Materials: Unreacted benzyl alcohol and 1,6-dibromohexane.
-
Byproducts of Benzyl Alcohol: Benzaldehyde and benzoic acid, formed through oxidation.[2]
-
Byproducts of the Etherification: Dibenzyl ether, formed by the reaction of two molecules of benzyl alcohol, and 1,6-bis(benzyloxy)hexane, a result of double substitution on the dibromohexane.
-
Solvent and Reagent Residues: Residual solvents and phase-transfer catalysts, if used.
An effective purity analysis method must not only quantify the main component but also separate and ideally identify these potential impurities.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC, particularly in the reverse-phase mode, is a powerful technique for the analysis of moderately polar to non-polar organic compounds like this compound.[3][4][5] The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.[3][4][5]
Rationale for HPLC Method Design
For this compound, a C18 column is an excellent starting point due to its hydrophobicity, which will provide good retention for the non-polar analyte.[6] A mobile phase consisting of a mixture of acetonitrile and water allows for the fine-tuning of the elution strength.[7] A gradient elution, where the proportion of the organic solvent is increased over time, is often preferred to ensure the elution of both more polar impurities (like benzyl alcohol) and the main, more retained, non-polar compound within a reasonable timeframe. UV detection is suitable as the benzyl group provides a strong chromophore.
Experimental Protocol: HPLC Purity of this compound
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percentage method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
-
Gas Chromatography (GC): The Volatility Advantage
For volatile and thermally stable compounds, Gas Chromatography is a highly efficient and sensitive analytical technique. Given that suppliers often verify the purity of this compound by GC, it stands as a primary alternative to HPLC.[1] Separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Rationale for GC Method Design
A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is suitable for separating compounds based on their boiling points and polarity. A temperature gradient program is essential to elute a range of compounds from the volatile starting materials to the higher-boiling main product and byproducts. A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity. For impurity identification, a Mass Spectrometer (MS) detector is invaluable.
Experimental Protocol: GC Purity of this compound
-
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C
-
Detector Temperature (FID): 300 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
-
Data Analysis:
-
Similar to HPLC, calculate purity using the area percentage method from the resulting chromatogram. If using GC-MS, the mass spectra of the impurity peaks can be compared to libraries for tentative identification.[8]
-
Thin-Layer Chromatography (TLC): A Rapid Screening Tool
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique primarily used for qualitative analysis, such as monitoring reaction progress and identifying the number of components in a mixture.[9] While not as quantitative as HPLC or GC, it is an indispensable tool in the synthetic chemist's arsenal.
Rationale for TLC Method Design
For a compound of intermediate polarity like this compound, a normal-phase silica gel plate is appropriate.[10] The mobile phase, or eluent, is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[10][11] The ratio of these solvents is adjusted to achieve good separation, aiming for an Rf value of the main spot between 0.3 and 0.5 for optimal resolution.
Experimental Protocol: TLC of this compound
-
Materials:
-
Silica gel 60 F254 TLC plates.
-
TLC developing chamber.
-
Capillary spotters.
-
UV lamp (254 nm).
-
-
Procedure:
-
Prepare a developing solvent system. A good starting point is a 9:1 or 8:2 mixture of hexane and ethyl acetate.[11]
-
Pour a small amount of the solvent into the developing chamber, line it with filter paper to ensure a saturated atmosphere, and cover it.
-
Dissolve a small amount of the this compound sample in a volatile solvent like dichloromethane.
-
Using a capillary spotter, apply a small spot of the sample solution onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp at 254 nm. The aromatic ring of the benzyl group will allow for UV visualization.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
Head-to-Head Comparison: HPLC vs. GC vs. TLC
| Feature | HPLC | GC | TLC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. |
| Resolution | Very High | Very High | Low to Moderate |
| Quantification | Excellent | Excellent | Semi-quantitative at best |
| Sensitivity | High | Very High (especially with FID/MS) | Low |
| Speed | Moderate (20-30 min per sample) | Moderate (20-30 min per sample) | Fast (5-15 min per plate) |
| Cost | High (instrumentation and solvents) | High (instrumentation and gases) | Very Low |
| Compound Suitability | Non-volatile, thermally stable or labile compounds. | Volatile, thermally stable compounds. | Wide range of compounds. |
| Impurity Identification | Possible with hyphenated techniques (LC-MS). | Excellent with MS detector. | Not directly possible. |
Conclusion and Recommendations
The choice of analytical method for the purity determination of this compound is dictated by the specific requirements of the analysis.
-
For routine quality control and accurate quantification of purity, both HPLC and GC are excellent choices. HPLC offers greater versatility for a wider range of potential non-volatile impurities, while GC provides high resolution for volatile components and is a commonly accepted method for this compound.[1] The choice between the two may ultimately depend on the availability of instrumentation and the specific impurity profile expected.
-
For rapid, qualitative assessment, such as monitoring the progress of a synthesis or screening fractions from a purification, TLC is the undisputed champion. Its low cost and speed make it an invaluable tool for real-time decision-making in the laboratory.
-
For definitive identification of unknown impurities, hyphenated techniques are essential. GC-MS is particularly powerful for identifying volatile impurities, providing structural information from the mass fragmentation patterns.
In a drug development setting, a combination of these techniques would likely be employed. TLC would be used during the synthetic process, and a validated HPLC or GC method would be used for the final purity assessment of the isolated intermediate. Any significant unknown impurity would then be investigated using a mass spectrometry-based technique. By understanding the strengths and limitations of each method, researchers can ensure the quality and integrity of their chemical intermediates, paving the way for successful and reproducible scientific outcomes.
References
-
SIELC Technologies. (n.d.). Separation of Benzyl ethyl ether on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Benzyl alcohol. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Reversed-phase chromatography. Retrieved from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2021). Yields and molecular composition of gas phase and secondary organic aerosol from the photooxidation of the volatile consumer product ingredient benzyl alcohol. Retrieved from [Link]
-
Gesan Production. (2026, January 8). Procuring High-Purity this compound: A Guide for Researchers. Retrieved from [Link]
-
ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... Retrieved from [Link]
-
LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]
-
Austin Publishing Group. (2017, February 22). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Retrieved from [Link]
-
YouTube. (2020, October 2). Thin Layer Chromatography Determining Solvent. Retrieved from [Link]
-
YouTube. (2019, December 27). synthesis & cleavage of benzyl ethers. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
-
Scholars Research Library. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Retrieved from [Link]
-
SciSpace. (2017). Comparative Study of Extracting Fragrance Allergens by GC-MS/MS. Retrieved from [Link]
-
PeerJ. (2021, November 23). Extended characterization of petroleum aromatics using off-line LC-GC-MS. Retrieved from [Link]
-
Shimadzu. (n.d.). ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS. Retrieved from [Link]
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- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. jordilabs.com [jordilabs.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 11. Chromatography [chem.rochester.edu]
Confirming the Structure of Benzyl 6-Bromohexyl Ether: A Comparative Guide to Mass Spectrometry
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth technical comparison for confirming the structure of Benzyl 6-Bromohexyl Ether, with a primary focus on Electron Ionization Mass Spectrometry (EI-MS). We will explore the expected fragmentation patterns, compare the utility of MS with Nuclear Magnetic Resonance (NMR) spectroscopy, and provide actionable experimental protocols.
The Analytical Challenge: Beyond Molecular Weight
This compound presents a multi-faceted analytical challenge. Its structure incorporates several key features—a benzyl group, an ether linkage, and a bromo-alkane chain—each with distinct behaviors under analytical conditions. Simple molecular weight determination is insufficient; a definitive confirmation requires a technique that can probe the molecule's specific connectivity. Mass spectrometry, particularly with a "hard" ionization technique like EI, excels at this by breaking the molecule into characteristic fragments, providing a structural fingerprint.
Mass Spectrometry: Deconstructing the Molecule
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for the structural elucidation of organic compounds, especially for volatile and thermally stable molecules like this compound.[1][2] The high energy (typically 70 eV) electrons used in EI induce extensive fragmentation, which can be invaluable for piecing together the molecular structure.[2][3]
Predicted Mass Spectrum of this compound
Molecular Ion Peak (M+•): The molecular formula is C₁₃H₁₉BrO, with a monoisotopic mass of approximately 270.06 Da.[4] A crucial diagnostic feature for a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (the M+2 peak).[5] Therefore, we expect to see significant peaks at m/z 270 and 272. The molecular ion peak in ethers can sometimes be weak, but the presence of the aromatic ring should help to stabilize it.[6]
Key Fragmentation Pathways:
The primary fragmentation patterns arise from the cleavage of the weakest bonds and the formation of the most stable carbocations and radicals.
-
Benzylic Cleavage: The most characteristic fragmentation for benzyl ethers is the cleavage of the C-O bond to form the highly stable benzyl cation (C₇H₇⁺) at m/z 91 . This is often the base peak in the spectrum. An alternative cleavage can produce a tropylium ion, also at m/z 91, through rearrangement.
-
Alpha-Cleavage of the Ether: Cleavage of the C-C bond alpha to the ether oxygen is a common pathway for ethers.[7] For this compound, this would involve the loss of a pentyl radical containing the bromine, leading to a fragment at m/z 108 (C₇H₇OCH₂⁺).
-
Cleavage of the Alkyl Chain: Fragmentation can occur along the hexyl chain. For instance, the loss of a bromine radical would result in a fragment at m/z 191.
-
Fragments Containing Bromine: Cleavage can also result in fragments retaining the bromine atom. For example, cleavage of the ether C-O bond could yield a bromohexyloxy radical, and the corresponding benzyl cation at m/z 91.
Visualizing the Fragmentation
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Summary of Expected Fragments
| m/z | Proposed Fragment | Significance |
| 270/272 | [C₁₃H₁₉BrO]⁺• | Molecular ion peak (M+• and M+2), confirming molecular weight and presence of bromine. |
| 91 | [C₇H₇]⁺ | Benzyl/Tropylium cation, highly stable and often the base peak. |
| 108 | [C₇H₇OCH₂]⁺ | Result of alpha-cleavage, indicative of the benzyl ether moiety. |
| 163/165 | [C₆H₁₂Br]⁺ | Bromohexyl cation, confirming the bromoalkane chain. |
| 121 | [C₈H₉O]⁺ | Fragment from cleavage within the hexyl chain. |
The Comparative Perspective: MS vs. NMR Spectroscopy
While MS provides invaluable fragmentation data, it is often used in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy for complete and unambiguous structural elucidation.[6][8]
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Information Provided | Molecular weight and fragmentation patterns, indicating connectivity.[7] | Detailed map of the carbon-hydrogen framework, including connectivity and stereochemistry.[9] |
| Sensitivity | High (picomole to femtomole range).[10] | Lower (micromole range).[11] |
| Sample Requirements | Small sample size, must be volatile for GC-MS. | Larger sample size, requires solubility in deuterated solvents.[12] |
| Data Interpretation | Can be complex, often requires library matching or interpretation of fragmentation rules. | Provides direct structural information through chemical shifts, coupling constants, and integration.[13] |
| Destructive? | Yes, the sample is consumed. | No, the sample can be recovered.[11] |
Expert Insight: For this compound, ¹H NMR would provide clear signals for the aromatic protons (around 7.3 ppm), the benzylic protons (~4.5 ppm), the methylene protons adjacent to the ether oxygen (~3.5 ppm), the methylene protons adjacent to the bromine (~3.4 ppm), and the other methylene groups in the hexyl chain (1.3-1.8 ppm).[13][14] ¹³C NMR would similarly show distinct peaks for each unique carbon environment.[9][14] While MS excels at confirming the presence of the benzyl and bromohexyl moieties through fragmentation, NMR provides the definitive connectivity map.
Experimental Protocols
Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines the general procedure for analyzing a liquid sample like this compound using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
-
-
Instrumentation Setup (Typical Parameters):
-
Gas Chromatograph (GC):
-
Injector Temperature: 250 °C
-
Column: A non-polar column (e.g., DB-5ms) is suitable.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire data in full scan mode.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.
-
Compare the observed fragmentation pattern with the predicted pattern.
-
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A Senior Application Scientist's Guide to Alternative Methods for Benzyl Ether Synthesis
For researchers, scientists, and professionals in drug development, the benzyl (Bn) group is an indispensable tool for protecting hydroxyl functionalities. Its widespread use stems from its general stability across a range of chemical conditions and the variety of methods available for its subsequent removal.[1][2][3] While the Williamson ether synthesis has long been the textbook method for preparing benzyl ethers, its reliance on strong bases and the inherent limitations of the SN2 mechanism often prove problematic for complex, sensitive, or sterically hindered substrates.[4][5]
The requirement for a strong base to generate an alkoxide can be incompatible with base-sensitive functional groups elsewhere in the molecule.[6] Furthermore, as an SN2 reaction, the Williamson synthesis is inefficient for sterically hindered secondary alcohols and fails completely for tertiary alcohols, which instead undergo E2 elimination to form alkenes.[5][7][8][9] These significant drawbacks have spurred the development of a diverse array of alternative benzylation methods that operate under milder and more versatile conditions.
This guide provides an in-depth comparison of key alternative strategies for benzyl ether synthesis, offering field-proven insights into their mechanisms, practical applications, and comparative performance to empower chemists to select the optimal method for their specific synthetic challenge.
Benzylation via Benzyl Trichloroacetimidate: The Acid-Catalyzed Approach
For substrates that are intolerant to the strongly basic conditions of the Williamson synthesis, the use of benzyl trichloroacetimidate offers a powerful alternative that proceeds under mildly acidic conditions.[1][4] This method is particularly effective for complex molecules with base-sensitive functionalities.
Mechanistic Rationale
The reaction is typically catalyzed by a strong protic or Lewis acid, such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[10][11] The acid protonates the nitrogen atom of the imidate, transforming the trichloroacetimidate group into an excellent leaving group. The alcohol substrate then attacks the benzylic carbon in an SN2-like fashion, releasing the stable and unreactive trichloroacetamide byproduct and furnishing the desired benzyl ether. The mild acidic conditions are well-tolerated by many functional groups that would be compromised by strong bases like sodium hydride.[12]
Caption: Mechanism of Acid-Catalyzed Benzylation.
Experimental Protocol: Benzylation of a Base-Sensitive Cyclopentanone Derivative[10]
-
Dissolve the alcohol substrate (e.g., 3-hydroxymethyl-2-methyl cyclopentanone, 2 mmol) and benzyl trichloroacetimidate (3 mmol, 1.5 equiv) in anhydrous dichloromethane (40 mL).
-
Cool the solution to 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.4 mmol, 0.2 equiv) or trifluoromethanesulfonic acid (TfOH) (0.33 mmol, ~0.17 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired benzyl ether.
Performance & Limitations
This method is highly effective for primary and secondary alcohols, and notably, can even be used to benzylate acid-labile tertiary alcohols, albeit sometimes in moderate yields.[10] A key advantage is its orthogonality to base-mediated reactions. However, the stability of the benzyl trichloroacetimidate reagent itself can be a concern, as it is less stable than some newer alternatives.[11]
Reductive Etherification: A One-Pot Aldehyde-Alcohol Coupling
Reductive etherification provides a convergent and efficient route to unsymmetrical ethers, including benzyl ethers, by directly coupling an alcohol with a carbonyl compound. This strategy avoids the use of alkyl halides altogether, offering a distinct advantage in terms of atom economy and safety.
Mechanistic Rationale
The reaction typically proceeds via the formation of a hemiacetal intermediate from the reaction of an alcohol with a benzaldehyde derivative. This intermediate is then reduced in situ to the corresponding ether. The process requires a reducing agent, commonly a hydrosilane like triethylsilane (Et₃SiH), and is promoted by a Lewis acid catalyst such as Ytterbium triflate (Yb(OTf)₃) or iron(III) chloride.[13][14][15] The mild conditions and one-pot nature make this an attractive method for library synthesis and complex molecule assembly.[15]
Caption: One-Pot Reductive Etherification Workflow.
Experimental Protocol: General Procedure for Reductive Benzylation[13]
-
To a stirred solution of the alcohol (1.0 mmol) and a benzaldehyde derivative (1.2 mmol, 1.2 equiv) in a suitable solvent (e.g., dichloromethane), add the catalyst (e.g., Yb(OTf)₃, 5-10 mol%).
-
Add triethylsilane (1.5 mmol, 1.5 equiv) to the mixture at room temperature.
-
Stir the reaction for several hours until completion is indicated by TLC analysis.
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Performance & Limitations
This method demonstrates broad functional group tolerance, with halides, esters, and nitro groups remaining unaffected.[15] It is effective for a wide range of primary and secondary alcohols coupling with various benzaldehydes.[13][15] The primary limitation is the need for a stoichiometric amount of the reducing agent, which generates a corresponding amount of siloxane byproduct.
The Mitsunobu Reaction: Benzylation with Stereochemical Inversion
The Mitsunobu reaction is a powerful and widely used transformation in organic synthesis that allows for the conversion of primary and secondary alcohols into a variety of functional groups, including ethers.[16][17] Its defining feature is the clean inversion of stereochemistry at the reacting alcohol center, making it an invaluable tool in natural product synthesis and the preparation of chiral molecules.[17][18][19]
Mechanistic Rationale
The reaction is driven by the high P=O bond energy of the triphenylphosphine oxide byproduct. Triphenylphosphine (PPh₃) first attacks an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to form a betaine intermediate.[19][20] This intermediate deprotonates the nucleophile (benzyl alcohol), which then forms an ion pair. The substrate alcohol is then activated by the phosphonium species, forming an alkoxyphosphonium salt, an excellent leaving group. Finally, the benzyl alkoxide attacks this activated alcohol in a classic SN2 displacement, leading to the formation of the benzyl ether with complete inversion of configuration.[16][17][19]
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A Senior Application Scientist's Guide to the Spectroscopic Validation of Benzyl 6-Bromohexyl Ether
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science research, the unambiguous structural confirmation of intermediates is paramount. Benzyl 6-Bromohexyl Ether (CAS No. 54247-27-7) is a versatile bifunctional molecule, serving as a key building block that bridges an aromatic benzyloxy group with a reactive alkyl bromide.[1] Its utility in introducing a flexible six-carbon linker is significant, but its efficacy is entirely dependent on its structural integrity and purity.[1]
This guide provides an in-depth, multi-technique spectroscopic approach to the validation of this compound. We will move beyond a simple recitation of data, delving into the causal reasoning behind the selection of analytical methods and the interpretation of their outputs. This document is designed for researchers who require not just data, but a validated, trustworthy, and reproducible analytical workflow.
The Strategic Imperative for Multi-Modal Analysis
Relying on a single analytical technique for structural validation is a precarious approach. Each method provides a unique and orthogonal piece of the structural puzzle. While ¹H NMR spectroscopy offers a detailed map of the proton environment, ¹³C NMR reveals the carbon skeleton. Fourier-Transform Infrared (FT-IR) spectroscopy confirms the presence of key functional groups, and Mass Spectrometry (MS) provides the molecular weight and crucial information about elemental composition, particularly the presence of bromine. It is the convergence of data from these distinct physical principles that constitutes a robust and self-validating system.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Landscape
¹H NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and the connectivity between neighboring protons (spin-spin coupling).
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which typically does not interfere with the analyte signals.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex multiplets.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction, and integration of the signals.
Data Interpretation and Expected Results
The structure of this compound (C₆H₅CH₂O(CH₂)₆Br) suggests five distinct proton environments. The expected chemical shifts are governed by the inductive effects of the electronegative oxygen and bromine atoms and the anisotropy of the benzene ring.
| Assignment | Structure Fragment | Expected δ (ppm) | Multiplicity | Integration |
| a | C₆H₅ -CH₂- | 7.28 - 7.40 | Multiplet (m) | 5H |
| b | -CH₂ -O- (Benzylic) | ~4.50 | Singlet (s) | 2H |
| c | -O-CH₂ -(CH₂)₅-Br | ~3.48 | Triplet (t) | 2H |
| d | -(CH₂)₄-CH₂ -Br | ~3.41 | Triplet (t) | 2H |
| e | -O-CH₂-(CH₂ )₄-CH₂-Br | 1.30 - 1.95 | Multiplets (m) | 8H |
-
Aromatic Protons (a): The five protons on the benzene ring will appear as a complex multiplet in the typical aromatic region (7.28-7.40 ppm).
-
Benzylic Protons (b): The two protons on the carbon adjacent to both the benzene ring and the ether oxygen are significantly deshielded and appear as a sharp singlet around 4.50 ppm.[2][3] The singlet multiplicity arises because there are no adjacent protons for coupling.
-
Methylene Protons adjacent to Ether Oxygen (c): These protons are deshielded by the electronegative oxygen and appear as a triplet around 3.48 ppm.[4][5] The triplet pattern is due to coupling with the adjacent methylene group.
-
Methylene Protons adjacent to Bromine (d): The electronegative bromine atom deshields these protons, causing them to resonate as a triplet around 3.41 ppm.[5]
-
Aliphatic Methylene Protons (e): The remaining eight protons of the hexyl chain form a series of overlapping multiplets in the more shielded aliphatic region (1.30-1.95 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms). Standard ¹³C NMR is proton-decoupled, meaning each unique carbon appears as a single line, simplifying the spectrum.
Experimental Protocol: ¹³C NMR
The protocol is analogous to that for ¹H NMR, but typically requires a higher sample concentration (20-50 mg) and a longer acquisition time due to the low natural abundance of the ¹³C isotope (~1.1%).
Data Interpretation and Expected Results
This compound has 11 unique carbon environments, which should result in 11 distinct signals in the ¹³C NMR spectrum.[6]
| Assignment | Structure Fragment | Expected δ (ppm) |
| 1 | C ₆H₅-CH₂- (Quaternary) | ~138.5 |
| 2 | C₆H₅-CH₂- (ortho, para C-H) | ~128.4 |
| 3 | C₆H₅-CH₂- (meta C-H) | ~127.7 |
| 4 | -C H₂-O- (Benzylic) | ~73.0 |
| 5 | -O-C H₂- | ~70.3 |
| 6 | -C H₂-Br | ~33.9 |
| 7 | -CH₂-C H₂-Br | ~32.7 |
| 8 | -O-CH₂-C H₂- | ~29.5 |
| 9 | -CH₂-C H₂-CH₂-Br | ~28.0 |
| 10 | -O-(CH₂)₂-C H₂- | ~25.9 |
-
Aromatic Carbons (1, 2, 3): The carbons of the benzene ring appear in the 127-139 ppm range.[7][8] The quaternary carbon (C1) will typically have a lower intensity.
-
Benzylic and Ether-linked Carbons (4, 5): The carbons directly attached to the electronegative oxygen atom are significantly deshielded, appearing in the 70-73 ppm range.[4][9]
-
Bromine-linked Carbon (6): The carbon directly bonded to bromine is deshielded relative to a standard alkane carbon, appearing around 34 ppm.
-
Aliphatic Carbons (7, 8, 9, 10): The remaining methylene carbons of the hexyl chain will resonate in the more shielded 25-33 ppm region.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of chemical bonds.
Experimental Protocol: FT-IR
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a single drop of the neat liquid between two salt (NaCl or KBr) plates to create a thin film.
-
Background Scan: Perform a background scan of the empty spectrometer to account for atmospheric H₂O and CO₂.
-
Sample Scan: Place the sample in the spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for specific functional groups.
Data Interpretation and Expected Results
The FT-IR spectrum provides a "fingerprint" that confirms the presence of the key structural motifs: the aromatic ring, the ether linkage, and the alkyl bromide.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | ~1250 and ~1040 | Strong |
| sp² C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |
| sp³ C-H Stretch | Aliphatic | 2850 - 3000 | Strong |
| C=C Stretch | Aromatic | 1450 - 1600 | Medium |
| C-Br Stretch | Alkyl Bromide | 500 - 600 | Medium-Strong |
-
Ether C-O Stretch: The most diagnostic peak for the ether functionality will be a strong C-O-C stretching absorption.[10][11] For an aryl alkyl ether, two strong bands are expected: an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[4][12]
-
Aromatic C-H and C=C Stretches: The presence of the benzene ring will be confirmed by weak to medium C-H stretching bands just above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
Aliphatic C-H Stretches: Strong absorptions just below 3000 cm⁻¹ confirm the presence of the sp³ hybridized carbons of the hexyl and benzylic groups.
-
C-Br Stretch: A medium to strong absorption in the far-infrared region (500-600 cm⁻¹) is indicative of the carbon-bromine bond.
Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature
Mass spectrometry provides the molecular weight of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can provide an exact mass, which allows for the determination of the molecular formula. Furthermore, the fragmentation pattern gives clues about the molecule's structure.
Experimental Protocol: MS
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common "hard" technique that causes extensive fragmentation, which is useful for structural elucidation. Electrospray Ionization (ESI) is a "soft" technique that typically leaves the molecular ion intact.
-
Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate the mass spectrum.
Data Interpretation and Expected Results
The molecular formula of this compound is C₁₃H₁₉BrO. The presence of bromine is the most defining feature in its mass spectrum.
| Ion/Fragment | m/z Value | Comments |
| [M]⁺, [M+2]⁺ | 270/272 | Molecular Ion Peak Cluster: The key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[13][14] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[15] |
| [C₇H₇]⁺ | 91 | Tropylium Ion: A very common and stable fragment in compounds containing a benzyl group, formed by cleavage of the benzyl-oxygen bond followed by rearrangement. This is often the base peak. |
| [C₆H₅CH₂O]⁺ | 107 | Fragment corresponding to the benzyloxy moiety. |
| [M - Br]⁺ | 191 | Loss of a bromine radical from the molecular ion. |
| [M - C₇H₇]⁺ | 179/181 | Loss of the benzyl group, leaving the bromohexyloxy fragment. The 1:1 isotopic pattern will be preserved. |
The observation of the characteristic M/M+2 molecular ion cluster with a ~1:1 intensity ratio is exceptionally strong evidence for the presence of a single bromine atom in the molecule.[16][17]
Comparison with Alternative Methods
While the spectroscopic quartet (¹H NMR, ¹³C NMR, FT-IR, MS) provides a comprehensive validation, other methods can offer complementary information:
-
Elemental Analysis (CHN Analysis): Provides the percentage composition of carbon, hydrogen, and nitrogen. For this compound, the theoretical percentages are C: 57.58%, H: 7.06%. A result within ±0.4% of these values provides strong confirmation of the molecular formula and sample purity. This method, however, gives no information about the arrangement of atoms.
-
Gas Chromatography (GC): When coupled with a detector like a Flame Ionization Detector (FID), GC is an excellent tool for assessing the purity of the compound.[1] A single, sharp peak indicates a high degree of purity. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification.[18]
-
Refractive Index: A physical property that can be used as a quick check for purity against a known standard, but it is not specific and cannot be used for structural elucidation on its own.
In comparison, the spectroscopic approach is superior for de novo structural validation. While elemental analysis confirms the "what" (elemental composition), spectroscopy reveals the "how" (the connectivity and functional arrangement of those elements).
Conclusion
The validation of this compound is not achieved by a single measurement but by the logical synthesis of data from a suite of orthogonal spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework. FT-IR confirms the essential ether and alkyl bromide functional groups. Finally, mass spectrometry provides the definitive molecular weight and the unmistakable isotopic signature of bromine. This multi-faceted approach ensures a high degree of confidence in the material's identity and integrity, a non-negotiable requirement for its application in rigorous scientific research and development.
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A Senior Application Scientist's Guide to Benzyl Ether Cleavage: A Comparative Analysis
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product chemistry, the benzyl (Bn) ether stands as a stalwart protecting group for hydroxyl functionalities. Its widespread use is a testament to its robust stability across a diverse range of reaction conditions.[1][2] However, the very stability that makes it an excellent protector also presents a formidable challenge at the deprotection stage. The selection of an appropriate cleavage method is paramount, as a suboptimal choice can lead to low yields, undesired side reactions, or the decomposition of a precious, complex molecule.[3][4]
This guide provides a comparative overview of the principal methodologies for benzyl ether cleavage, offering field-proven insights into the causality behind experimental choices. We will delve into the mechanisms, functional group tolerance, and practical considerations of catalytic hydrogenolysis, Lewis acid-mediated cleavage, and oxidative methods, supported by experimental data and detailed protocols to empower researchers in making informed decisions.
Catalytic Hydrogenolysis: The Workhorse of Debenzylation
Catalytic hydrogenolysis is arguably the most frequently employed method for benzyl ether cleavage due to its typically clean and high-yielding nature.[1] The reaction involves the cleavage of the benzylic carbon-oxygen bond by hydrogen gas, mediated by a heterogeneous metal catalyst, most commonly palladium on carbon (Pd/C).[5]
Mechanism and Key Considerations: The reaction proceeds via the adsorption of the benzyl ether and hydrogen onto the catalyst surface.[5] This is followed by the oxidative addition of the C-O bond to the palladium center and subsequent reductive elimination to yield the deprotected alcohol and toluene as a byproduct.[5]
While seemingly straightforward, the efficiency of hydrogenolysis can be influenced by several factors:
-
Catalyst Quality: Commercial Pd/C catalysts exhibit wide variability in efficiency, which is dependent on palladium particle size, distribution on the carbon support, and oxidation state.[3] For challenging substrates, a combination of Pd/C and palladium hydroxide on carbon (Pearlman's catalyst, Pd(OH)₂/C) has been shown to be more effective than either catalyst alone.[6][7]
-
Solvent Choice: The reaction rate is significantly affected by the solvent, with the general order of efficiency being: THF > AcOH >> EtOH > MeOH > toluene.[8] The use of acidic solvents like acetic acid can facilitate the process by protonating the ether oxygen.[8]
-
Catalyst Poisoning: The catalyst's activity can be diminished by the presence of certain functional groups, particularly those containing sulfur or nitrogen. However, this can also be exploited for selective reactions. For instance, additives like ammonia or pyridine can completely inhibit benzyl ether cleavage while allowing for the reduction of other functionalities like olefins, azides, or Cbz groups.[9]
Functional Group Tolerance: A key advantage of hydrogenolysis is its mildness, which preserves many common functional groups. However, care must be taken with substrates containing other reducible moieties.
-
Labile Groups: Alkenes, alkynes, nitro groups, azides, and some other protecting groups (e.g., Cbz, benzyl esters) are readily reduced under typical hydrogenolysis conditions.[9][10]
-
Tolerated Groups: Generally stable groups include esters (non-benzyl), amides, carboxylic acids, and silyl ethers.
Experimental Protocol 1: General Procedure for Catalytic Hydrogenolysis
Objective: To deprotect a benzyl ether using palladium on carbon and hydrogen gas.
Materials:
-
Benzyl ether substrate
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Solvent (e.g., Ethanol, Ethyl Acetate, or THF)
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
In a suitable reaction vessel, dissolve the benzyl ether substrate in the chosen solvent.[11]
-
Carefully add the 10% Pd/C catalyst to the solution.[11]
-
Securely seal the vessel, evacuate the air, and purge with hydrogen gas.
-
Maintain a positive pressure of hydrogen (typically 1 atm from a balloon) and stir the mixture vigorously at room temperature.[12]
-
Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent to ensure complete recovery of the product.[11]
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Lewis Acid-Mediated Cleavage: A Strategy for Reducible Substrates
For molecules containing functional groups susceptible to reduction, Lewis acid-mediated cleavage provides a powerful alternative to hydrogenolysis.[8] Strong Lewis acids, such as boron trihalides (BCl₃, BBr₃), coordinate to the ether oxygen, activating the C-O bond for cleavage.[8][13]
Mechanism and the Critical Role of Scavengers: The reaction is initiated by the coordination of the Lewis acid to the ether oxygen.[8] This is followed by the cleavage of the benzylic C-O bond, which generates a benzyl cation. In the absence of a scavenger, this highly electrophilic species can re-react with electron-rich aromatic rings in the substrate or product, leading to undesired Friedel-Crafts-type side products.[14]
To circumvent this, a non-Lewis-basic cation scavenger, such as pentamethylbenzene, is crucial.[14][15] This scavenger effectively traps the benzyl cation without coordinating to and deactivating the Lewis acid.[16]
Key Advantages and Selectivity:
-
Chemoselectivity: This method is particularly valuable for deprotecting aryl benzyl ethers in the presence of various sensitive functional groups that would not survive reductive conditions, including nitro, iodo, and allyl groups.[14]
-
Mild Conditions: The reaction can often be performed at very low temperatures (e.g., -78 °C), which helps to preserve acid-labile functionalities like silyl ethers and Boc-protecting groups, provided the amount of Lewis acid is carefully controlled.[14][15]
-
Orthogonality: It offers excellent orthogonality to hydrogenolysis, allowing for selective deprotection in complex synthetic sequences. For example, phenolic benzyl ethers can be cleaved in the presence of alkyl benzyl ethers.[14]
Experimental Protocol 2: Lewis Acid-Mediated Debenzylation with BCl₃
Objective: To chemoselectively cleave an aryl benzyl ether using boron trichloride and a cation scavenger.
Safety Note: Boron trichloride is a toxic and corrosive reagent that reacts violently with water. It must be handled with extreme care in a well-ventilated fume hood under anhydrous conditions.
Materials:
-
Aryl benzyl ether substrate
-
Pentamethylbenzene (3 equivalents)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Boron trichloride (BCl₃, 1 M solution in CH₂Cl₂, 2 equivalents)
-
Quenching solution (e.g., Chloroform/Methanol, 10:1)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl benzyl ether substrate and pentamethylbenzene in anhydrous CH₂Cl₂.[11]
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.[16]
-
Slowly add the 1 M solution of BCl₃ in CH₂Cl₂ dropwise to the cooled reaction mixture over 5 minutes.[16]
-
Stir the mixture at -78 °C and monitor the reaction by TLC. The reaction is typically complete within 45 minutes to an hour.[16]
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of the quenching solution.[16]
-
Allow the mixture to warm to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the desired phenol from unreacted pentamethylbenzene and the benzylated scavenger byproduct.[16]
Oxidative Cleavage: A Niche but Powerful Approach
Oxidative methods offer another orthogonal strategy for benzyl ether cleavage, particularly for electron-rich systems. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and ceric ammonium nitrate (CAN) are commonly employed.[17][18]
Mechanism and Substrate Scope: The cleavage mechanism with DDQ is believed to proceed via a single-electron transfer (SET) from the electron-rich benzyl ether to DDQ, or via hydride abstraction, to form a resonance-stabilized benzylic cation.[19][20] This intermediate is then trapped by water to form a hemiacetal, which subsequently decomposes to the alcohol and the corresponding benzaldehyde.[21]
-
Electron-Rich Systems: This method is exceptionally efficient for p-methoxybenzyl (PMB) ethers, which are significantly more reactive than unsubstituted benzyl ethers due to the stabilizing effect of the methoxy group.[17][18][22]
-
Simple Benzyl Ethers: While standard benzyl ethers react much more slowly, recent developments have shown that their cleavage can be facilitated by photoirradiation, expanding the utility of DDQ.[19][23] A visible-light-mediated protocol using catalytic or stoichiometric DDQ allows for debenzylation in the presence of azides, alkenes, and alkynes.[4][24][25]
-
Ozonolysis: Ozonolysis presents another mild oxidative method, yielding benzoic esters which can be subsequently hydrolyzed to the alcohol. This technique is compatible with glycosidic linkages and acetals, making it useful in carbohydrate chemistry.[2]
Experimental Protocol 3: Oxidative Cleavage with DDQ
Objective: To deprotect a p-methoxybenzyl (PMB) ether using DDQ.
Materials:
-
PMB-protected substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1-1.5 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Dissolve the PMB-protected substrate in a mixture of CH₂Cl₂ and water (typically a ratio of 10:1 to 20:1).
-
Add DDQ to the solution in one portion at room temperature. The reaction mixture will typically turn dark.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
The resulting crude product can be purified by silica gel column chromatography to remove the DDQ-hydroquinone byproduct.
Comparative Summary and Data
To facilitate the selection of the optimal debenzylation method, the following table summarizes the key characteristics of each approach.
| Feature | Catalytic Hydrogenolysis | Lewis Acid-Mediated Cleavage | Oxidative Cleavage |
| Mechanism | Reductive Cleavage | Electrophilic Activation | Oxidation / Hydride Abstraction |
| Typical Reagents | H₂, Pd/C, Pd(OH)₂/C[6] | BCl₃, BBr₃, with scavengers like pentamethylbenzene[15] | DDQ, CAN, Ozone[2][17] |
| Advantages | Mild, high yielding, clean byproducts (toluene) | Excellent for substrates with reducible groups, high chemoselectivity, low temp[14] | Orthogonal to reductive methods, very fast for electron-rich ethers (PMB)[17] |
| Disadvantages | Incompatible with reducible groups (alkenes, alkynes, NO₂), catalyst poisoning[9] | Harsh for acid-sensitive groups, requires strict anhydrous conditions, stoichiometric[13] | Limited to specific substrates, can oxidize other functionalities, stoichiometric[4][21] |
| Functional Group Compatibility | Tolerates: Esters, amides, acids, silyl ethers. Cleaves: Alkenes, alkynes, azides, Cbz, NO₂.[9] | Tolerates: Alkenes, alkynes, NO₂, esters, amides. Can tolerate silyl ethers and Boc with care.[14] | Tolerates: Azides, alkynes, halides. May Cleave: Electron-rich moieties, Cbz groups (partially).[4][23] |
Visualizing the Strategy
The choice of a debenzylation method is a critical decision in a synthetic campaign. The following diagrams illustrate the selection workflow and the fundamental mechanisms involved.
Caption: Decision workflow for selecting an appropriate benzyl ether cleavage method.
Caption: Simplified mechanism for Pd/C-catalyzed hydrogenolysis.
Caption: At-a-glance comparison of the three primary cleavage methods.
Conclusion
The deprotection of a benzyl ether, while a common transformation, requires careful consideration of the substrate's overall functionality. Catalytic hydrogenolysis remains the method of choice for simple, non-reducible substrates due to its efficiency and mild conditions. For complex molecules bearing reducible groups, Lewis acid-mediated cleavage with appropriate scavengers offers a highly chemoselective and powerful alternative. Finally, oxidative methods, particularly with DDQ, provide an essential orthogonal strategy, especially for the rapid cleavage of electron-rich benzyl ethers like PMB. By understanding the underlying mechanisms and limitations of each method, researchers can strategically navigate the challenges of deprotection and advance their synthetic campaigns with greater confidence and success.
References
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Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. Available from: [Link]
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Manabe, S., Ito, Y., & Ogawa, T. (2000). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Chemical and Pharmaceutical Bulletin, 48(10), 1489-1495. Available from: [Link]
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ResearchGate. (n.d.). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Available from: [Link]
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Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. Available from: [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Available from: [Link]
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Pelletier, G., & Roveda, J.-C. (2010). Reliable and Safe, Gram-Scale Hydrogenation and Hydrogenolysis of O-Benzyl Ether Groups with In Situ Pd0/C Catalyst. Synlett, 2010(12), 1899-1902. Available from: [Link]
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McKay, M. J., Nguyen, H. M., & Seeberger, P. H. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1674-1681. Available from: [Link]
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Li, Y., Manickam, G., Ghoshal, A., & Subramaniam, P. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications, 36(7), 925-928. Available from: [Link]
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Wikipedia. (n.d.). Protecting group. Available from: [Link]
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Li, Y., Manickam, G., Ghoshal, A., & Subramaniam, P. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications, 36(7), 925-928. Available from: [Link]
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He, J., Liu, L., Zhao, C., Lercher, J. A., & Mei, D. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. Journal of Catalysis, 311, 390-399. Available from: [Link]
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He, J., Liu, L., Zhao, C., Lercher, J. A., & Mei, D. (2014). Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases. Journal of Catalysis, 311, 390-399. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available from: [Link]
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He, J., et al. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. Journal of Catalysis, 311, 390-399. Available from: [Link]
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Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. Available from: [Link]
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Cavedon, C., Sletten, E. T., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 856-860. Available from: [Link]
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ResearchGate. (n.d.). Deprotection of benzyl ethers using DDQ. Available from: [Link]
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Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. Available from: [Link]
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Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Available from: [Link]
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Cavedon, C., Sletten, E. T., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 856-860. Available from: [Link]
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YouTube. (2018). benzyl ether cleavage. Available from: [Link]
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Cavedon, C., Sletten, E. T., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 856-860. Available from: [Link]
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Semantic Scholar. (n.d.). Selective Cleavage of Benzyl Ethers. Available from: [Link]
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Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125. Available from: [Link]
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ResearchGate. (n.d.). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. Available from: [Link]
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Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501-9504. Available from: [Link]
-
Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2016). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Organic Syntheses, 93, 1-14. Available from: [Link]
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Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 104(6), 3079-3160. Available from: [Link]
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Wiley Online Library. (n.d.). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Available from: [Link]
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ResearchGate. (n.d.). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Esters. Available from: [Link]
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Kocienski, P. J. (2005). Protecting Groups. Thieme. Available from: [Link]
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ChemRxiv. (n.d.). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. Available from: [Link]
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The Double-Edged Sword: A Comparative Guide to Benzyl 6-Bromohexyl Ether as a Linker Molecule
In the intricate field of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is not merely a passive spacer. It is a critical determinant of the conjugate's stability, solubility, pharmacokinetics, and ultimately, its therapeutic index.[1][2] This guide provides an in-depth analysis of Benzyl 6-bromohexyl ether, a bifunctional linker possessing a stable ether bond and a reactive alkyl halide, positioning it within the broader landscape of linker technologies.
We will dissect its chemical properties and compare its performance characteristics against prevalent alternatives, particularly the class of polyethylene glycol (PEG) linkers. This analysis is grounded in the fundamental physicochemical principles that govern the behavior of these complex bioconjugates.
This compound: A Profile
This compound (CAS 54247-27-7) is a heterobifunctional linker characterized by two key features: a benzyl-protected ether and a terminal hexyl bromide.[3][4]
-
The Benzyl Ether Group: The benzyl ether portion of the molecule is known for its high chemical stability under a wide range of acidic and basic conditions.[5] This robustness is a desirable trait for a linker, as it prevents premature cleavage in systemic circulation, a major concern that can lead to off-target toxicity and a diminished therapeutic window.[6][7] The ether bond is generally resistant to enzymatic cleavage in plasma.[5]
-
The 6-Bromohexyl Group: The terminal alkyl bromide serves as the reactive handle for conjugation. It is an electrophilic group that readily reacts with nucleophiles, most notably the thiol group of a cysteine residue on a protein or peptide, via an SN2 reaction.[8][9] This reaction forms a highly stable thioether bond, creating a non-cleavable linkage between the linker and the biomolecule.[8]
This combination of a stable core and a reactive handle makes this compound a straightforward and synthetically accessible option for creating stable, non-cleavable bioconjugates.[4]
The Core Dilemma: Hydrophobicity vs. Hydrophilicity
The primary challenge in employing simple alkyl ether linkers like this compound lies in their inherent hydrophobicity.[10][11] While synthetically convenient, the introduction of a long, greasy hydrocarbon chain can have significant and often detrimental effects on the final conjugate. This brings us to the central comparison with PEG-based linkers, which are prized for their hydrophilicity.[][13]
The choice between an alkyl ether and a PEG linker fundamentally alters the physicochemical properties of the resulting bioconjugate, impacting everything from manufacturing to in vivo performance.
Comparative Analysis: Alkyl Ether vs. PEG Linkers
| Feature | This compound (Alkyl Ether Type) | Polyethylene Glycol (PEG) Linkers | Rationale & Field Insights |
| Solubility | Hydrophobic | Hydrophilic | The hydrocarbon backbone of alkyl ethers decreases aqueous solubility. This is a major liability, as many potent cytotoxic payloads are also hydrophobic. The combination can lead to ADC aggregation, compromising stability, manufacturability, and safety.[1][14] PEG linkers, with their repeating ethylene glycol units, form a hydration shell, significantly enhancing the water solubility of the entire conjugate.[15][16] |
| Stability | High chemical and metabolic stability | Generally stable, but potentially susceptible to oxidative metabolism | The C-C and C-O bonds in the alkyl ether backbone are very stable.[5][10] PEG linkers are also generally stable, but the ether linkages can be sites for oxidative metabolism. However, for most applications, both are considered sufficiently stable for in vivo use.[11] |
| Pharmacokinetics (PK) | Can lead to rapid clearance and non-specific uptake | Can prolong circulation half-life and reduce clearance | The hydrophobicity of alkyl-linked conjugates can increase non-specific binding to plasma proteins and cell membranes, leading to faster clearance and potential off-target toxicity.[15] The hydrophilic and biocompatible nature of PEG can reduce immunogenicity and slow renal clearance, often extending the conjugate's half-life.[16] |
| Aggregation Risk | High | Low | This is a direct consequence of solubility. Hydrophobic linkers are a primary driver of ADC aggregation, which is a critical quality attribute that must be controlled. Aggregated ADCs can be immunogenic and exhibit poor PK profiles.[14][17] Hydrophilic PEG linkers are a key strategy to mitigate this risk, especially for high drug-to-antibody ratio (DAR) conjugates.[16] |
| Synthesis | Straightforward and cost-effective | More complex and costly, especially for monodisperse variants | Alkyl halide precursors are readily available and the synthetic routes are generally simple.[10] The synthesis of well-defined, monodisperse PEG linkers requires more specialized chemistry and purification, adding to the cost and complexity.[11] |
Experimental Workflows & Protocols
The decision to use a linker like this compound is often driven by the need for a stable, non-cleavable attachment. The most effective conjugation strategy targets cysteine residues.
Logical Framework for Cysteine Conjugation
The diagram below illustrates the decision-making process and workflow for conjugating a payload to a protein's cysteine residue using an alkyl halide linker.
Caption: Workflow for bioconjugation using an alkyl halide linker.
Detailed Protocol: Cysteine-Directed Conjugation
This protocol describes the conjugation of a thiol-containing payload to a monoclonal antibody (mAb) using this compound as the linker.
Rationale: This protocol is designed to achieve specific alkylation of free cysteine thiols. The use of a reducing agent like TCEP is critical for breaking interchain disulfide bonds in the mAb hinge region, making them available for conjugation. The reaction is performed in a degassed buffer at a slightly basic pH to favor the more nucleophilic thiolate anion while minimizing hydrolysis of the linker. An organic co-solvent is necessary due to the hydrophobicity of the linker.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS).
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
This compound.
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous.
-
Conjugation Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5.
-
Quenching Reagent: 1 M N-acetyl-L-cysteine.
-
Purification: Size-Exclusion Chromatography (SEC) column or dialysis cassettes.
Procedure:
-
Antibody Reduction (if necessary):
-
Start with the mAb at a concentration of 5-10 mg/mL.
-
Add a 20-fold molar excess of TCEP to the mAb solution. Causality: TCEP is a potent, odorless reducing agent that efficiently cleaves disulfide bonds to generate free thiols for conjugation.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP by buffer exchange into degassed Conjugation Buffer using a desalting column or dialysis. Causality: Removing the reducing agent is crucial to prevent it from reacting with the linker.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Causality: The linker is hydrophobic and requires an organic co-solvent for solubilization before addition to the aqueous protein solution.
-
-
Conjugation Reaction:
-
To the reduced, buffer-exchanged mAb, slowly add a 10-fold molar excess of the this compound stock solution while gently vortexing. Ensure the final concentration of the organic co-solvent does not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction at room temperature for 4 hours or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon). Causality: The inert atmosphere prevents re-oxidation of the free thiols.
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of the quenching reagent (N-acetyl-L-cysteine) to the reaction mixture.
-
Incubate for 30 minutes at room temperature. Causality: This step consumes any unreacted linker, preventing non-specific modification during storage or analysis.
-
-
Purification:
-
Purify the resulting ADC by SEC to separate the conjugate from unreacted linker, payload, and quenching reagent. Alternatively, perform dialysis against a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
-
Assess aggregation using Size-Exclusion Chromatography (SEC).
-
Confirm conjugate integrity using SDS-PAGE.
-
Impact of Linker Choice on ADC Properties
The selection of a linker has cascading effects on the overall properties of an ADC. The diagram below contrasts the divergent paths of hydrophobic and hydrophilic linkers.
Caption: Impact of linker hydrophobicity on key ADC attributes.
Conclusion
This compound represents a class of simple, synthetically accessible, and highly stable non-cleavable linkers. Its utility is rooted in the robust ether backbone and the reliable reactivity of the terminal alkyl halide with nucleophiles like cysteine. However, its significant hydrophobicity presents a major drawback in the development of complex bioconjugates. This property can lead to issues with solubility, aggregation, and suboptimal pharmacokinetic profiles, which often outweigh the benefits of its stability and synthetic ease.
In contrast, hydrophilic linkers, particularly PEG-based structures, have become the industry standard for mitigating these issues.[16][18] While more complex to synthesize, they offer superior control over the physicochemical properties of the final conjugate, leading to more stable, soluble, and effective therapeutics.
Therefore, the efficacy of this compound as a linker is context-dependent. It may be suitable for applications where hydrophobicity is not a critical concern or can be offset by other components of the molecule. However, for demanding applications like high-DAR ADCs, the strategic advantages of hydrophilic linkers are generally paramount. The choice is a critical engineering decision that must balance synthetic feasibility with the complex biological and physical demands placed upon the final therapeutic agent.
References
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- Frigerio, M., & Camper, N. (2021). Chapter 3: Linker Design and Impact on ADC Properties. In F. van Delft & J. M. Lambert (Eds.), Chemical Linkers in Antibody–Drug Conjugates (ADCs) (pp. 71-135). The Royal Society of Chemistry.
-
Adumeau, P., et al. (2016). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs, 8(7), 1-13. [Link]
- BenchChem. (2025).
- Precise PEG. (n.d.). Linkers in PROTACs.
-
Grawunder, U., et al. (2022). Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET. Taylor & Francis Online. [Link]
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Burke, R., et al. (2018). Impact of Payload Hydrophobicity on the Stability of Antibody–Drug Conjugates. Molecular Pharmaceutics, 15(5), 1854-1865. [Link]
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Scott, B., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Journal of Medicinal Chemistry, 63(21), 12387-12404. [Link]
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Liu, R., et al. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Biopolymers, 96(4), 438-446. [Link]
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Liu, R., et al. (2011). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. PubMed. [Link]
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Pasut, G., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 438-447. [Link]
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Yao, H., et al. (2016). Arylation Chemistry for Bioconjugation. Angewandte Chemie International Edition, 55(43), 13476-13489. [Link]
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Kim, H., et al. (2022). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. MDPI. [Link]
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Liu, R., et al. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. ResearchGate. [Link]
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Frigerio, M., & Kyle, A. F. (2018). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Topics in Medicinal Chemistry, 18(1), 1-20. [Link]
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A Senior Application Scientist's Guide to the Stability of Ether Protecting Groups in Organic Synthesis
For the discerning researcher in organic synthesis and drug development, the selection of a protecting group is a decision of paramount importance, directly influencing the efficiency, selectivity, and ultimate success of a synthetic route. Among the myriad of choices for the protection of hydroxyl functionalities, ether-based protecting groups are a cornerstone, offering a diverse spectrum of stability and reactivity. This guide provides an in-depth, objective comparison of the stability of common ether protecting groups, supported by experimental data and detailed protocols, to empower chemists to make informed, strategic decisions in their synthetic endeavors.
The Principle of Orthogonal Protection: A Strategic Imperative
At the heart of modern synthetic chemistry lies the principle of orthogonal protection. This strategy enables the selective removal of one protecting group in a multi-protected molecule without affecting others.[1] The ability to sequentially unmask different functional groups is crucial for the synthesis of complex molecules, minimizing steps and maximizing yields.[1] The diverse cleavage conditions required for different ether protecting groups make them key players in the design of elegant and efficient orthogonal protection schemes.
Silyl Ethers: A Tunable Toolkit for Hydroxyl Protection
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, general stability, and, most importantly, their tunable lability under acidic, basic, or fluoride-mediated conditions.[2] The stability of a silyl ether is primarily governed by the steric bulk of the substituents on the silicon atom; larger, more sterically hindered groups provide greater protection to the silicon-oxygen bond from nucleophilic or acidic attack.[2]
A Quantitative Look at Silyl Ether Stability
The differences in stability among common silyl ethers are not merely qualitative but can be quantified, providing a powerful predictive tool for the synthetic chemist. The relative rates of hydrolysis under acidic and basic conditions, as well as their half-lives under specific deprotection conditions, offer a clear hierarchy of their lability.
Table 1: Relative Rates of Silyl Ether Hydrolysis
| Condition | TMS | TES | TBDMS | TIPS | TBDPS |
| Acidic | 1 | 64 | 20,000 | 700,000 | 5,000,000 |
| Basic | 1 | 10-100 | ~20,000 | 100,000 | ~20,000 |
Data compiled from various sources. The values are relative rates of hydrolysis compared to Trimethylsilyl (TMS) ether, which is set to 1.[2][3]
Table 2: Half-Lives of Silyl Ethers in Acidic Media
| Silyl Ether | Half-Life (1% HCl in MeOH, 25 °C) |
| TBDMS | ~ 8 hours |
| TIPS | ~ 700 hours |
This data highlights the significantly greater stability of TIPS ethers compared to TBDMS ethers under acidic conditions.[2]
Mechanistic Insights into Silyl Ether Cleavage
The cleavage of silyl ethers proceeds through distinct mechanisms depending on the reaction conditions.
-
Acid-Catalyzed Cleavage: The reaction is initiated by protonation of the ether oxygen, making it a better leaving group. A nucleophile then attacks the silicon atom, often proceeding through a pentacoordinate silicon intermediate. Steric hindrance around the silicon atom is the primary factor determining the reaction rate.[4]
-
Base-Catalyzed Cleavage: This process involves the direct attack of a nucleophile, such as hydroxide, on the silicon atom. It is generally less facile for alkyl silyl ethers compared to acidic cleavage.
-
Fluoride-Mediated Cleavage: The exceptional strength of the silicon-fluoride bond provides a powerful and highly selective method for silyl ether deprotection. Reagents like tetrabutylammonium fluoride (TBAF) are commonly used for this purpose.
Caption: Relative stability of benzyl-type ethers.
Alkyl and Acetal Ethers: Classic and Versatile Options
Methyl Ethers
Methyl ethers are one of the most robust ether protecting groups, stable to a wide range of conditions. [5]However, their cleavage typically requires harsh conditions, such as strong acids like BBr₃ or TMSI, limiting their application to situations where extreme stability is required. [1]
Methoxymethyl (MOM) and Tetrahydropyranyl (THP) Ethers
MOM and THP ethers are acetal-type protecting groups that are stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions. [5][6]The THP group introduces a new stereocenter, which can complicate NMR analysis, a factor to consider during its application. [6]MOM ethers are generally cleaved under similar acidic conditions to THP ethers, though sometimes at a slightly slower rate, allowing for potential selectivity. [5]
Comparative Stability Profile
The following table provides a qualitative comparison of the stability of various ether protecting groups under common reaction conditions, offering a guide for strategic selection in a synthetic plan.
Table 3: Comparative Stability of Common Ether Protecting Groups
| Protecting Group | Strong Acid | Strong Base | Oxidizing Agents | Reducing Agents (H₂/Pd) | Fluoride Ions |
| Methyl | Labile (harsh) | Stable | Stable | Stable | Stable |
| Benzyl (Bn) | Stable (mild) | Stable | Stable | Labile | Stable |
| p-Methoxybenzyl (PMB) | Labile | Stable | Labile | Labile | Stable |
| MOM | Labile | Stable | Stable | Stable | Stable |
| THP | Labile | Stable | Stable | Stable | Stable |
| TMS | Very Labile | Labile | Stable | Stable | Very Labile |
| TBDMS | Labile | Stable | Stable | Stable | Labile |
| TIPS | Stable (mild) | Stable | Stable | Stable | Labile |
Experimental Protocol: A Self-Validating System for Comparing Protecting Group Stability
To objectively compare the stability of different ether protecting groups, a standardized kinetic study is essential. This protocol outlines a general method for monitoring the cleavage of various protected alcohols under controlled acidic and basic conditions using High-Performance Liquid Chromatography (HPLC).
Objective
To determine the relative stability of different ether protecting groups (e.g., TBDMS, TIPS, Bn, PMB, MOM, THP) on a common alcohol substrate under standardized acidic and basic conditions by monitoring the rate of deprotection.
Materials
-
Protected alcohol substrates (e.g., protected benzyl alcohol)
-
Standard deprotection reagents:
-
Acidic conditions: 1 M HCl in a suitable solvent (e.g., MeOH/H₂O)
-
Basic conditions: 1 M NaOH in a suitable solvent (e.g., MeOH/H₂O)
-
-
Quenching solution (e.g., saturated NaHCO₃ for acid; saturated NH₄Cl for base)
-
Internal standard (a stable compound for chromatographic quantification)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
HPLC system with a UV detector
Experimental Workflow
Sources
A Senior Application Scientist's Guide to the Synthesis and Validation of Benzyl 6-Bromohexyl Ether
For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. Benzyl 6-bromohexyl ether serves as a crucial building block in the assembly of more complex molecular architectures, valued for its bifunctional nature – a stable benzyl protecting group and a reactive alkyl bromide handle.[1][2] This guide provides an in-depth, experimentally validated comparison of synthetic routes to this valuable compound, grounded in the principles of the Williamson ether synthesis. We will explore a robust, optimized protocol, delve into the nuances of reaction validation through spectroscopic analysis, and objectively compare this primary route with viable alternatives.
The Foundational Approach: Williamson Ether Synthesis
The Williamson ether synthesis, a stalwart in organic chemistry since its discovery in 1850, remains one of the most dependable methods for preparing unsymmetrical ethers.[3][4] The reaction proceeds via an SN2 mechanism, wherein an alkoxide nucleophile displaces a halide from a primary alkyl halide.[4][5] In the context of this compound synthesis, this translates to the reaction of a benzyl alkoxide with a 6-bromohexyl halide or, more strategically, the reaction of a 6-bromohexanol-derived alkoxide with benzyl bromide. The latter is generally preferred to avoid potential elimination side reactions with the alkyl halide.
Causality in Experimental Design: Why This Path?
The choice of benzyl bromide as the electrophile and 6-bromohexan-1-ol as the nucleophile precursor is a deliberate one. Benzyl halides are excellent substrates for SN2 reactions due to the stability of the transition state and the primary nature of the benzylic carbon.[6] Furthermore, the use of a strong base to deprotonate the alcohol to its more reactive alkoxide form is essential for an efficient reaction.[5]
Optimized Protocol for this compound Synthesis
This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.
Materials:
-
6-Bromohexan-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Instrumentation:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
NMR Spectrometer
-
FT-IR Spectrometer
-
Mass Spectrometer
Experimental Procedure:
-
Alkoxide Formation: To a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromohexan-1-ol (1.0 eq). Dissolve the alcohol in anhydrous DMF (approximately 0.5 M). Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. The reaction mixture will be stirred at 0 °C for 30 minutes, during which time hydrogen gas evolution will be observed. Allow the mixture to warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Etherification: Cool the freshly prepared alkoxide solution back to 0 °C. Add benzyl bromide (1.1 eq) dropwise via a syringe. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Reaction Monitoring and Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH4Cl at 0 °C.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). The combined organic layers are then washed with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure this compound as a colorless to pale yellow liquid.[2]
Validation of Experimental Results
Rigorous characterization is non-negotiable for confirming the identity and purity of the synthesized product. Below is a table comparing the expected spectroscopic data with typical experimental results for this compound.
| Analytical Technique | Expected Data | Typical Experimental Result | Interpretation |
| 1H NMR (CDCl3) | δ 7.38-7.25 (m, 5H, Ar-H), 4.50 (s, 2H, Ar-CH2-O), 3.48 (t, 2H, O-CH2-), 3.41 (t, 2H, -CH2-Br), 1.89 (p, 2H), 1.63 (p, 2H), 1.45 (m, 4H) | Consistent with expected shifts and multiplicities. | Confirms the presence of the benzyl group, the ether linkage, and the bromohexyl chain. |
| 13C NMR (CDCl3) | δ 138.6, 128.4, 127.7, 127.5 (Ar-C), 72.9 (Ar-CH2-O), 70.2 (O-CH2-), 33.8 (-CH2-Br), 32.7, 29.5, 28.0, 25.9, 25.4 (Alkyl-C) | Consistent with expected chemical shifts.[7] | Confirms the carbon framework of the molecule. |
| FT-IR (neat) | ~3030 cm-1 (Ar C-H stretch), ~2930, 2860 cm-1 (Alkyl C-H stretch), ~1100 cm-1 (C-O-C stretch), ~695, 735 cm-1 (Ar C-H bend) | Characteristic peaks observed in these regions.[8] | Confirms the presence of aromatic, aliphatic, and ether functional groups. |
| Mass Spectrometry (EI) | Molecular Ion (M+) at m/z 270/272 (due to 79Br/81Br isotopes) | A characteristic isotopic pattern for a monobrominated compound is observed. | Confirms the molecular weight and the presence of one bromine atom. |
Comparative Analysis of Synthetic Alternatives
While the Williamson ether synthesis is a robust method, other strategies exist, each with its own set of advantages and disadvantages.
Phase-Transfer Catalysis (PTC) Enhanced Williamson Synthesis
This modification of the Williamson synthesis is particularly useful for reactions involving a solid or aqueous base and an organic-soluble substrate.[9] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the reaction occurs.[9][10]
-
Advantages: Avoids the need for anhydrous solvents and strong, hazardous bases like NaH. Can be more cost-effective and environmentally friendly on an industrial scale.[3]
-
Disadvantages: The catalyst may need to be removed from the final product, potentially complicating purification. Reaction rates can sometimes be slower than with a strong base in an aprotic polar solvent.
Synthesis from 1,6-Hexanediol
An alternative approach to the starting material, 6-bromohexan-1-ol, involves the monobromination of 1,6-hexanediol. This can be achieved using reagents like hydrobromic acid.[11]
-
Advantages: 1,6-Hexanediol is often a more readily available and less expensive starting material than 6-bromohexan-1-ol.
-
Disadvantages: The reaction can be challenging to control, often leading to a mixture of the desired monobrominated product, the dibrominated byproduct, and unreacted diol, necessitating careful purification.[11]
Reductive Etherification
A more modern approach involves the reductive coupling of an aldehyde and an alcohol.[12] For the synthesis of this compound, this would involve the reaction of benzaldehyde with 6-bromohexan-1-ol in the presence of a reducing agent.
-
Advantages: Avoids the use of alkyl halides, which can be toxic. The starting materials are often readily available.[12]
-
Disadvantages: Requires a specific catalyst and reducing agent, which may be expensive or sensitive. The reaction conditions may not be compatible with all functional groups.
Visualizing the Workflow
Reaction Mechanism: Williamson Ether Synthesis
Caption: The two-step mechanism of the Williamson ether synthesis.
Experimental Workflow for Synthesis and Validation
Caption: A streamlined workflow for the synthesis and validation process.
Conclusion
The Williamson ether synthesis stands as a highly effective and reliable method for the preparation of this compound. The provided protocol, when coupled with rigorous spectroscopic validation, ensures the production of high-purity material suitable for demanding applications in research and development. While alternative methods such as phase-transfer catalysis and reductive etherification offer certain advantages, the classical Williamson approach provides a well-understood, high-yielding, and readily scalable route for the synthesis of this important chemical intermediate.
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Utah Tech University. Williamson Ether Synthesis. [Link]
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-
ResearchGate. Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. [Link]
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-
Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. [Link]
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ResearchGate. Synthesis of unsymmetrical ethers by reductive etherification with.... [Link]
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BYJU'S. Williamson Ether Synthesis reaction. [Link]
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SpringerLink. Adaptive alcohols-alcohols cross-coupling via TFA catalysis: access of unsymmetrical ethers. [Link]
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Quora. Why is williamson ether rxn a better method to make unsymmetrical ethers instead of H2SO4?. [Link]
-
ResearchGate. Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols. [Link]
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ACS Publications. An Efficient One-Pot Synthesis of Unsymmetrical Ethers: A Directly Reductive Deoxygenation of Esters Using an InBr3/Et3SiH Catalytic System. [Link]
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Royal Society of Chemistry. Chapter 2: Synthetic Methods for Dialkyl Ethers. [Link]
-
Organic Syntheses. are added, and the flask is sealed with a rubber septum (Figure 1B). The reaction mixture is irradiated using two green LED lamps (525 nm). [Link]
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Cambridge University Press. Williamson Ether Synthesis. [Link]
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-
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NINGBO INNO PHARMCHEM CO.,LTD. Procuring High-Purity this compound: A Guide for Researchers. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
YouTube. Synthesis of a Bromoalkane (n-Bromopropane). [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. [Link]
-
Physics & Maths Tutor. Halogenoalkanes and Alcohols. [Link]
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-
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A Senior Application Scientist's Guide to Benzyl 6-Bromohexyl Ether: A Comparative Benchmark for Advanced Synthesis
For researchers, scientists, and professionals in the dynamic field of drug development, the selection of appropriate reagents is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth, objective comparison of Benzyl 6-bromohexyl ether against its principal alternatives, grounded in established chemical principles and supported by experimental data. Our goal is to equip you with the necessary insights to make informed decisions for your specific research needs.
Introduction to this compound: A Versatile Bifunctional Reagent
This compound (CAS No. 54247-27-7) is a valuable bifunctional reagent in organic synthesis.[1] Its structure incorporates two key functionalities: a terminal primary bromide, which is an excellent leaving group for nucleophilic substitution reactions, and a benzyl ether, a common and robust protecting group for alcohols that can be selectively cleaved under specific conditions. This unique combination allows for the introduction of a six-carbon aliphatic spacer with a protected hydroxyl group in a single, efficient step.
The primary application of this compound lies in the Williamson ether synthesis, a reliable and widely used method for forming ether linkages.[2][3] In this S(_N)2 reaction, an alkoxide or phenoxide nucleophile attacks the electrophilic carbon bearing the bromide, displacing it to form a new carbon-oxygen bond. The primary nature of the alkyl bromide in this compound is particularly advantageous as it minimizes the competing E2 elimination reaction, often leading to clean reactions and high yields.[3]
The Synthetic Landscape: Benchmarking Against Key Alternatives
The decision to use this compound should be made after careful consideration of alternative synthetic strategies. The two most common alternatives for introducing a benzyloxyhexyl moiety are:
-
Alternative A: 6-(Benzyloxy)hexyl Tosylate
-
Alternative B: A Two-Step Approach with 1,6-Dibromohexane
This guide will now delve into a comparative analysis of these three approaches, focusing on reactivity, yield, and practical considerations.
Reactivity and Leaving Group Ability
The rate of an S(_N)2 reaction is significantly influenced by the nature of the leaving group. In our comparison, we are evaluating a bromide (in this compound) versus a tosylate (in 6-(Benzyloxy)hexyl Tosylate).
-
Tosylate: The tosylate group (p-toluenesulfonate) is an exceptionally good leaving group, generally considered superior to bromide. This is because the negative charge on the departing tosylate anion is highly delocalized through resonance across the sulfonate group, making it a very stable, weak base.
-
Bromide: Bromide is also a good leaving group, but generally less reactive than tosylate in S(_N)2 reactions.
Inference: For a given nucleophile and set of reaction conditions, 6-(Benzyloxy)hexyl tosylate is expected to be more reactive and require milder conditions or shorter reaction times compared to this compound.
Comparative Performance in Williamson Ether Synthesis
| Reagent | Typical Yield | Key Considerations |
| This compound | 50-95%[2] | Good yields are achievable, but may require more forcing conditions (higher temperatures, longer reaction times) compared to the tosylate alternative. The primary bromide minimizes elimination side reactions. |
| Alternative A: 6-(Benzyloxy)hexyl Tosylate | Potentially >90% | The superior leaving group ability of the tosylate generally leads to higher yields under milder conditions. However, the tosylate reagent itself is typically prepared from the corresponding alcohol, adding a step to the overall sequence if not commercially available. |
| Alternative B: 1,6-Dibromohexane (Two Steps) | Step 1: ~40%[4] | The initial mono-alkylation of a phenol with a dihaloalkane can be challenging to control, often resulting in a mixture of mono- and di-alkylated products, as well as unreacted starting material. A reported mono-alkylation of a phenol with 1,2-dibromoethane gave a yield of only 40%.[4] This makes the overall yield of the two-step process likely lower and the purification more complex. |
Expert Insight: While the tosylate alternative may offer higher reactivity, the commercial availability and cost-effectiveness of this compound often make it a more practical choice for many applications. The two-step approach with 1,6-dibromohexane is generally the least efficient due to the challenges in controlling the selectivity of the first alkylation step.
Experimental Protocols: A Practical Guide
To further illustrate the application of these reagents, detailed experimental protocols for the etherification of phenol are provided below.
Protocol for Etherification using this compound
Reaction: Phenol + this compound → 1-(Benzyloxy)-6-phenoxyhexane
Materials:
-
Phenol
-
This compound
-
Potassium carbonate (K(_2)CO(_3)), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1-(benzyloxy)-6-phenoxyhexane.
Protocol for the Two-Step Synthesis using 1,6-Dibromohexane
Step 1: Mono-alkylation of Phenol
Reaction: Phenol + 1,6-Dibromohexane → 1-Bromo-6-phenoxyhexane
Procedure:
-
Follow the procedure outlined in 3.1, substituting this compound with an excess of 1,6-dibromohexane (e.g., 3.0 equiv).
-
Careful monitoring by TLC is crucial to maximize the formation of the mono-alkylated product and minimize the di-alkylated byproduct.
-
Purification by column chromatography will be necessary to isolate the desired 1-bromo-6-phenoxyhexane from unreacted phenol, 1,6-dibromohexane, and the di-alkylation product. A reported yield for a similar reaction with 1,2-dibromoethane is around 40%.[4]
Step 2: Benzylation of the Intermediate
Reaction: 1-Bromo-6-phenoxyhexane + Sodium Benzyloxide → 1-(Benzyloxy)-6-phenoxyhexane
Procedure:
-
In a separate flask, prepare sodium benzyloxide by reacting benzyl alcohol with a strong base like sodium hydride in an anhydrous solvent (e.g., THF).
-
Add the purified 1-bromo-6-phenoxyhexane from Step 1 to the solution of sodium benzyloxide.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Work-up and purify as described in 3.1.
Visualization of the Synthetic Workflow
To visually represent the primary synthetic pathway discussed, the following workflow diagram is provided.
Caption: Williamson Ether Synthesis Workflow.
Cleavage of the Benzyl Protecting Group: A Key Advantage
A significant advantage of using this compound is the ability to selectively deprotect the resulting benzyl ether. This is a crucial step in many multi-step syntheses where the hydroxyl group needs to be revealed at a later stage. The most common and mild method for benzyl ether cleavage is catalytic hydrogenolysis.
Reaction: 1-(Benzyloxy)-6-phenoxyhexane → 6-Phenoxyhexan-1-ol + Toluene
Conditions: H(_2) gas, Palladium on carbon (Pd/C) catalyst, in a solvent like ethanol or ethyl acetate.
This deprotection is typically high-yielding and occurs under neutral conditions, preserving many other functional groups that might be sensitive to acidic or basic cleavage methods.
Conclusion and Recommendations
This compound stands out as a highly efficient and practical reagent for the introduction of a benzyloxyhexyl moiety.
-
Recommendation for Most Applications: For routine synthetic applications where a one-step introduction of the protected six-carbon spacer is desired, This compound offers an excellent balance of reactivity, yield, and cost-effectiveness. Its primary bromide structure minimizes side reactions, simplifying purification.
-
When to Consider Alternatives:
-
6-(Benzyloxy)hexyl Tosylate: This reagent should be considered when higher reactivity is paramount and milder reaction conditions are required for sensitive substrates. The trade-off is the potential need to synthesize the tosylate if it is not commercially available.
-
1,6-Dibromohexane (Two-Step): This approach is generally not recommended due to the low yield and selectivity of the initial mono-alkylation step, which complicates the overall synthesis and reduces efficiency.
-
By understanding the comparative performance and practical considerations outlined in this guide, researchers can confidently select the most appropriate reagent to advance their synthetic endeavors in drug discovery and development.
References
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-
SyntheticPages. (2007). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. [Link]
-
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A Comparative Guide to the Application of Benzyl 6-Bromohexyl Ether in Advanced Drug Development
In the landscape of modern drug discovery, particularly in the design of sophisticated therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a linker molecule is a critical determinant of success. The linker, a seemingly simple bridge, governs the stability, solubility, and ultimately the efficacy and toxicity of the entire conjugate.[1] This guide provides an in-depth comparison of Benzyl 6-Bromohexyl Ether, a versatile ether-based linker, with other common alternatives, supported by experimental insights to inform rational drug design.
Introduction to this compound: A Multifunctional Building Block
This compound (CAS No. 54247-27-7) is a bifunctional chemical intermediate valued for its unique combination of a flexible hexyl ether chain and a reactive terminal bromide.[2][3][4] The benzyl ether moiety provides a stable, lipophilic segment that can influence the overall physicochemical properties of a molecule, while the bromohexyl group serves as a reactive handle for nucleophilic substitution reactions.[2] This dual functionality makes it a valuable tool in organic synthesis, particularly for introducing a benzyloxyhexyl group into larger molecular scaffolds.[2]
Key Molecular Features:
-
Structure: A benzyl group linked via an ether oxygen to a six-carbon alkyl chain, terminating in a bromine atom.
-
Reactivity: The terminal bromine is a good leaving group, making it susceptible to nucleophilic attack by amines, thiols, and other nucleophiles, forming the basis of its utility in bioconjugation and linker synthesis.[2][6]
Core Applications in Drug Discovery and Chemical Biology
The structural attributes of this compound lend themselves to several key applications in the development of targeted therapeutics and chemical probes.
Linker Synthesis for PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[7] The linker connecting the target-binding ligand and the E3 ligase ligand is crucial for the formation of a stable and productive ternary complex.[8] Flexible alkyl and ether-based linkers, such as those derived from this compound, are commonly employed in the initial stages of PROTAC development due to their synthetic accessibility.[8]
The hexyl ether chain of this compound provides conformational flexibility, allowing the two ends of the PROTAC to adopt an optimal orientation for ternary complex formation.[7][8] The ether functionality can also enhance solubility compared to a simple alkyl chain.[8]
Spacers in Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells.[1] The linker must be stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity.[1] Ether linkages are generally stable under physiological conditions, making them suitable components of non-cleavable linkers or as part of the backbone of more complex cleavable linkers.[9]
Synthesis of Chemical Probes
Chemical probes are small molecules used to study the function of proteins and other biological targets.[10][11] The benzyloxyhexyl moiety can be incorporated into a probe to modulate its properties, such as cell permeability and target engagement. The terminal bromide allows for the attachment of reporter groups, such as fluorophores or biotin, for target identification and visualization.
Comparative Analysis with Alternative Linker Chemistries
The performance of this compound as a linker precursor should be evaluated against other commonly used alternatives. The choice of linker will depend on the specific application and the desired properties of the final molecule.
This compound vs. Simple Alkyl Halides
Simple alkyl halides, such as 1,6-dibromohexane, offer a purely aliphatic and flexible linker.
| Feature | This compound | Simple Alkyl Halides (e.g., 1,6-Dibromohexane) | Rationale & Field Insights |
| Solubility | Generally higher due to the polar ether oxygen.[8][9] | Lower, more lipophilic. | The ether group can act as a hydrogen bond acceptor, improving aqueous solubility, which is often a desirable trait for drug candidates. |
| Flexibility | High, allowing for conformational freedom.[8] | High, similar degree of flexibility. | Both provide significant rotational freedom, which can be advantageous in early-stage PROTAC design to find a productive binding orientation.[8] |
| Metabolic Stability | The benzyl ether can be susceptible to oxidative cleavage.[12] | Generally more metabolically stable. | The benzylic position is a potential site for metabolism by cytochrome P450 enzymes. This can be a consideration for in vivo applications. |
| Synthetic Cost | Higher. | Lower, more commercially available. | For large-scale synthesis, the cost of starting materials can be a significant factor. |
This compound vs. Polyethylene Glycol (PEG) Linkers
PEG linkers are widely used to improve the solubility and pharmacokinetic properties of bioconjugates.[8]
| Feature | This compound | PEG Linkers (e.g., Bromo-PEG-NHS ester) | Rationale & Field Insights |
| Solubility | Moderate. | High, significantly improves aqueous solubility.[8] | PEGylation is a well-established strategy to enhance the water solubility and reduce the immunogenicity of therapeutic proteins and peptides.[8] |
| Flexibility | High. | High, with a larger hydrodynamic radius. | The extended and flexible nature of PEG linkers can span greater distances between the two ends of a conjugate. |
| Immunogenicity | Low. | Can be immunogenic in some cases. | Pre-existing anti-PEG antibodies in some individuals can lead to rapid clearance of PEGylated drugs. |
| Synthesis | Relatively straightforward. | Can be more complex, especially for defined-length PEGs. | The synthesis of monodisperse PEG linkers can be challenging and costly. |
This compound vs. Rigid Linkers
Rigid linkers, such as those containing aromatic or cyclic structures, are used to pre-organize the conformation of a molecule.[8]
| Feature | This compound | Rigid Linkers (e.g., p-phenylene diamine derivatives) | Rationale & Field Insights |
| Conformational Control | Low, highly flexible. | High, restricts conformational freedom.[8] | Rigid linkers can lead to higher binding affinity by reducing the entropic penalty of binding.[8] They can also improve selectivity.[13] |
| Solubility | Moderate. | Often lower, can be more lipophilic. | The introduction of rigid, planar structures can decrease aqueous solubility. |
| Design Complexity | Simpler to incorporate in initial screens. | Requires more structural information and rational design. | The design of rigid linkers often relies on structural biology data (e.g., X-ray crystallography) of the target proteins. |
Experimental Protocols and Workflows
The following protocols provide a general framework for the application of this compound in the synthesis of a model bioconjugate.
General Protocol for Alkylation of a Primary Amine
This protocol describes the reaction of this compound with a primary amine, a common step in linker attachment.
Materials:
-
This compound
-
Primary amine-containing substrate
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Dimethylformamide (DMF) or a similar polar aprotic solvent
-
Reaction vessel
-
Stirring apparatus
-
Standard workup and purification equipment (e.g., rotary evaporator, chromatography system)
Procedure:
-
Dissolve the primary amine-containing substrate (1 equivalent) in DMF.
-
Add DIPEA (2-3 equivalents) to the solution.
-
Add this compound (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram of Experimental Workflow:
Caption: General workflow for the alkylation of a primary amine using this compound.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in the medicinal chemist's toolbox. Its combination of a flexible ether chain and a reactive alkyl bromide allows for its application in a variety of contexts, from the synthesis of PROTAC linkers to the development of chemical probes. While it may not be the optimal choice for every application, particularly where high aqueous solubility or rigid conformational control is required, it serves as an excellent starting point for linker design and optimization.
The future of linker technology will likely involve the development of "smart" linkers with tunable properties and the ability to respond to specific stimuli in the cellular environment. As our understanding of the complex interplay between linker structure and biological activity grows, so too will our ability to rationally design the next generation of targeted therapeutics.
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Journal of Medicinal Chemistry. (2011). Synthesis and Structure–Activity Relationships of Varied Ether Linker Analogues of the Antitubercular Drug (6 S )-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5 H -imidazo[2,1- b ][2][14]oxazine (PA-824).
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- PubMed. (2010). The art of the chemical probe.
- Semantic Scholar. 'Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development'.
- PubMed. (2023). Achieving the promise and avoiding the peril of chemical probes using genetics.
- Vestnik Dermatologii i Venerologii. (1980).
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A Comparative Guide to Purity Determination: Quantitative NMR (qNMR) for Benzyl 6-Bromohexyl Ether
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a number on a certificate of analysis; it is the bedrock of reproducible science and the foundation of a safe and effective final active pharmaceutical ingredient (API). Benzyl 6-bromohexyl ether, a key building block in various synthetic pathways[1], is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent steps, and ultimately, the viability of a drug candidate.
This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, with a primary focus on Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond procedural lists to explore the causality behind experimental choices, establishing a framework for generating robust, self-validating data. We will compare the qNMR approach to traditional chromatographic techniques, providing the technical insights necessary to select the most appropriate analytical tool for your specific needs.
The Challenge: Beyond Chromatographic Purity
Historically, purity assessment has been dominated by chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These techniques are powerful for separating components in a mixture. However, their reliance on response factors—which can vary significantly between different compounds—presents a fundamental challenge. For instance, an HPLC with a UV detector will not detect impurities that lack a chromophore, potentially leading to an overestimation of purity[2]. Similarly, quantifying an unknown impurity without its specific reference standard is often a matter of estimation.
This is where qNMR emerges as a powerful, first-principles alternative. The fundamental tenet of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal[3][4]. This universal detection principle for all molecules containing the observed nucleus (typically ¹H) allows for the accurate quantification of an analyte against a certified internal standard, without needing a reference standard of the analyte itself[3]. This capability positions qNMR as a primary ratio method of measurement, recognized by pharmacopeias and regulatory bodies for its accuracy and traceability[5][6][7].
The qNMR Approach: A Self-Validating System for Purity Assignment
The power of qNMR lies in its direct and honest reporting of all proton-bearing molecules in the sample. It provides both structural confirmation and quantitative data in a single, non-destructive experiment[8][9].
Causality in Experimental Design: Key Choices for this compound
The validity of a qNMR result hinges on a series of carefully considered experimental parameters. Here, we detail the rationale behind each choice for the analysis of this compound.
-
Selection of a Quantifiable Analyte Signal: The structure of this compound offers several distinct, well-resolved signals suitable for integration. The ideal signals are sharp singlets or clearly separated multiplets in a region of the spectrum free from potential impurity signals.
-
Benzyl Protons (CH₂): The two protons of the benzylic CH₂ group typically appear as a sharp singlet around 4.5 ppm. This is an excellent candidate due to its clarity and location.
-
Aromatic Protons (C₆H₅): The five protons on the phenyl ring appear around 7.3 ppm. While usable, this multiplet can be complex and more prone to overlap with aromatic impurities.
-
Ether-linked Methylene Protons (O-CH₂): The two protons on the hexyl chain adjacent to the ether oxygen appear as a triplet around 3.5 ppm. This is another strong candidate for quantification.
-
-
Selection of the Internal Standard (IS): The choice of IS is arguably the most critical step in designing a qNMR experiment. The IS must be a stable, non-volatile, highly pure compound with certified purity[10][11]. For this compound in CDCl₃, an excellent choice is Maleic Acid .
-
Why Maleic Acid?
-
Signal Simplicity & Location: It produces a sharp singlet for its two olefinic protons at ~6.3 ppm, a region typically clear of signals from the analyte or common alkyl/benzyl impurities.
-
High Purity & Stability: It is commercially available as a certified reference material (CRM), is a non-hygroscopic solid, and is stable in solution.
-
Solubility: It is soluble in common deuterated solvents like DMSO-d₆ and can be adequately dissolved in CDCl₃ with gentle warming or sonication if needed[3].
-
-
Experimental Workflow for qNMR Purity Determination
The following diagram outlines the logical flow of the qNMR experiment, from sample preparation to the final purity calculation.
Caption: Figure 1: A step-by-step workflow for determining the purity of this compound using qNMR.
Detailed Experimental Protocol
1. Sample Preparation: a. Using an analytical balance with at least 0.01 mg readability, accurately weigh approximately 20 mg of this compound (mass_analyte) into a clean, dry vial. b. To the same vial, add an accurately weighed amount of a suitable internal standard (e.g., ~10 mg of certified Maleic Acid) (mass_std). A 1:1 molar ratio between the analyte and standard is ideal[12]. c. Transfer the mixture quantitatively to a 5 mm NMR tube using a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Chloroform-d). d. Cap the tube and ensure complete dissolution by gentle vortexing or sonication.
2. NMR Data Acquisition: a. Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to achieve optimal magnetic field homogeneity. b. Use a standard 90° pulse sequence. c. Crucially, set the relaxation delay (D1) to be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated (for both the analyte and the standard). A conservative value of 30-60 seconds is often sufficient for many small molecules, but T₁ should be measured for highest accuracy. d. Acquire the spectrum with a sufficient number of scans (e.g., 16 or more) to achieve a signal-to-noise ratio (S/N) of >250:1 for the peaks to be integrated.
3. Data Processing: a. Apply a small line-broadening factor (e.g., 0.3 Hz) if necessary to improve S/N. b. Manually phase the spectrum carefully to ensure all peaks have a pure absorption shape. c. Manually perform a baseline correction to ensure a flat, zero-level baseline across the entire spectrum, especially around the integrated signals. d. Integrate the chosen, well-resolved signal for this compound (Integral_analyte) and the signal for the internal standard (Integral_std).
4. Purity Calculation: The weight/weight purity (Purity_analyte) is calculated using the following equation[12][13]:
Comparative Analysis: qNMR vs. Chromatographic Methods
While qNMR is a powerful tool for primary purity assignment, HPLC and GC remain workhorses in the pharmaceutical industry for good reason. The key is to understand their orthogonal strengths and weaknesses.
| Feature | Quantitative NMR (qNMR) | HPLC (with UV/DAD) | Gas Chromatography (GC-FID) |
| Principle | Signal area is directly proportional to the number of nuclei. Universal detector for ¹H.[3][4] | Differential partitioning between mobile and stationary phases. Detection based on light absorption. | Partitioning between carrier gas and stationary phase. Detection based on ion generation in a flame. |
| Calibration | Single-point calibration against a certified internal standard. No analyte-specific standards needed.[2] | Requires a calibration curve using a reference standard of the main component. Impurities require their own standards for accurate quantification. | Requires a calibration curve or relative response factors. |
| Specificity | High. Provides structural information, allowing for identification and quantification of unknown impurities.[6] | Moderate. Retention time provides identity, but co-elution is possible. No structural data from a UV detector. | High for volatile compounds. Retention time provides identity. Can be coupled to MS for structural data. |
| Scope | Quantifies all proton-containing species, including residual solvents and some water (if not using D₂O). | Best for non-volatile, chromophoric compounds. Misses non-UV active impurities. | Best for volatile and thermally stable compounds. Can miss involatile salts or high MW impurities. |
| Sample Prep | Simple dissolution. Non-destructive.[3] | More complex (mobile phase prep, filtering). Destructive. | Simple dissolution. Destructive. |
| Throughput | Lower. Each experiment can take 10-30 minutes due to long relaxation delays. | Higher. Typical run times are 5-20 minutes. Amenable to automation. | Higher. Typical run times are 10-30 minutes. Amenable to automation. |
Decision-Making Framework: Choosing the Right Tool
The choice of analytical method is not a matter of "better" or "worse," but of fitness for purpose. This logical diagram can guide your decision-making process.
Caption: Figure 2: A decision-making flowchart to select the appropriate analytical technique based on the scientific objective.
Conclusion
For the definitive purity assessment of critical intermediates like this compound, Quantitative NMR stands out as a superior technique. Its foundation in the direct proportionality between signal and molar concentration provides a level of accuracy and trustworthiness that is difficult to achieve with response-dependent methods like chromatography. While HPLC and GC are invaluable for high-throughput screening and specific impurity analyses, qNMR is the authoritative method for certifying reference materials and establishing the true mass purity of a sample. By understanding the principles behind each technique and implementing a rigorous, well-justified experimental design, researchers can ensure the quality of their materials and the integrity of their results.
References
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A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Retrieved from [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: Why qNMR. ResearchGate. Retrieved from [Link]
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qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (2019). Journal of Chemical Education. Retrieved from [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
What is qNMR and why is it important?. (n.d.). Mestrelab Resources. Retrieved from [Link]
-
Purity by Absolute qNMR Instructions. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. Retrieved from [Link]
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qHNMR for purity determination. (n.d.). Slideshare. Retrieved from [Link]
-
Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved from [Link]
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Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. Retrieved from [Link]
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Procuring High-Purity this compound: A Guide for Researchers. (2026). Soestdijk. Retrieved from [Link]
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A Senior Application Scientist's Guide to Linker Selection for Nanoparticle Functionalization
For researchers, scientists, and professionals in drug development, the functionalization of nanoparticles is a critical step that dictates the success of a wide range of applications, from targeted drug delivery and advanced diagnostics to novel therapeutics. The choice of linker, the molecular bridge that connects the nanoparticle to a functional moiety, is a pivotal decision that profoundly influences the stability, biocompatibility, and overall performance of the final nanoconjugate. This guide provides a comparative study of commonly used linkers, supported by experimental data and detailed methodologies, to empower you to make informed decisions for your nanoparticle functionalization strategies.
The Central Role of the Linker in Nanoparticle Design
The linker is not merely a passive connector; it is an active component that can be engineered to control crucial properties of the nanoparticle conjugate. A well-chosen linker can ensure a stable attachment of the payload, prevent premature drug release, and minimize non-specific interactions in a biological environment. Conversely, a poorly chosen linker can lead to aggregation, loss of biological activity, and off-target effects. The ideal linker should offer a balance of reactivity, stability, and biocompatibility, tailored to the specific nanoparticle, the molecule to be conjugated, and the intended application.
Comparative Analysis of Common Linker Chemistries
The selection of a suitable linker chemistry is the first and most critical step in the functionalization process. Linkers can be broadly categorized into covalent and non-covalent types, each with distinct advantages and disadvantages.
Covalent Linkers: Forging a Stable Connection
Covalent linkers form strong, stable bonds between the nanoparticle and the functional molecule, which is often desirable for applications requiring long-term stability in biological fluids.[1][2][3]
1. Amine-Reactive Linkers: The Workhorse of Bioconjugation
N-Hydroxysuccinimide (NHS) esters are among the most widely used amine-reactive linkers.[4][5][6] They react with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds.
-
Mechanism: The NHS ester is a good leaving group, facilitating nucleophilic attack by a primary amine.
-
Advantages: High reactivity, relatively stable in aqueous media at neutral to slightly basic pH.
-
Disadvantages: Susceptible to hydrolysis, which can compete with the conjugation reaction, especially at higher pH.
2. Thiol-Reactive Linkers: Specificity and Stability
Maleimide chemistry is a popular choice for its high specificity towards thiol groups, which are present in cysteine residues of proteins and can be introduced into other molecules.[7][8][9][10][11]
-
Mechanism: The maleimide group undergoes a Michael addition reaction with a thiol to form a stable thioether bond.
-
Advantages: High specificity, rapid reaction kinetics at neutral pH.
-
Disadvantages: The maleimide ring can undergo hydrolysis at higher pH, and the thioether bond can be susceptible to retro-Michael addition under certain conditions.
3. "Click Chemistry" Linkers: Efficiency and Orthogonality
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized bioconjugation due to its high efficiency, specificity, and bio-orthogonality.[12][13][14][15][16]
-
Mechanism: A copper(I) catalyst facilitates the [3+2] cycloaddition of an azide and a terminal alkyne to form a stable triazole ring.
-
Advantages: High reaction efficiency, bio-orthogonal (the reacting groups do not interfere with biological functionalities), can be performed in aqueous buffers.
-
Disadvantages: Requires a copper catalyst, which can be toxic to cells, although newer copper-free click chemistries are emerging.
4. Linkers for Metal Oxide Nanoparticles: Phosphonic Acids and Silanes
For metal oxide nanoparticles (e.g., iron oxide, titanium dioxide), phosphonic acids and silanes are superior choices for achieving robust surface functionalization.[17][18]
-
Phosphonic Acids: Form strong, multidentate covalent bonds with metal oxide surfaces, offering exceptional stability compared to carboxylic acids.[17]
-
Silanes: Form stable siloxane bonds with hydroxylated surfaces, commonly used for silica and other metal oxide nanoparticles.[18]
Non-Covalent Linkers: A Reversible Approach
Non-covalent interactions, while weaker than covalent bonds, offer advantages in terms of ease of preparation and potential for reversible binding.[1][2][3][19][20][21]
1. Biotin-Avidin Interaction: The Gold Standard of Non-Covalent Binding
The interaction between biotin and avidin (or its bacterial analog, streptavidin) is one of the strongest known non-covalent interactions in nature.[22][23][24][25][26]
-
Mechanism: Four biotin molecules bind with high affinity and specificity to the tetrameric avidin protein.
-
Advantages: Extremely high affinity (Ka ≈ 10^15 M-1), high specificity, and versatility in creating layered constructs.[22]
-
Disadvantages: The large size of avidin can sometimes be a hindrance, and the immunogenicity of avidin can be a concern for in vivo applications.
Quantitative Comparison of Linker Performance
| Linker Type | Reaction Efficiency | Kinetics | Stability | Specificity | Biocompatibility | Key Applications |
| NHS Esters | Moderate to High | Fast | Good | Moderate (reacts with any primary amine) | Good | Protein and peptide conjugation |
| Maleimides | High | Very Fast | Good | High (specific to thiols) | Good | Site-specific protein conjugation |
| Click Chemistry | Very High | Fast | Excellent | Very High (bio-orthogonal) | Good (copper toxicity is a concern) | Complex bioconjugations, in vivo labeling |
| Phosphonic Acids | High | Moderate | Excellent | High (for metal oxides) | Good | Functionalization of metal oxide NPs |
| Silanes | High | Moderate | Excellent | High (for hydroxylated surfaces) | Good | Functionalization of silica and metal oxide NPs |
| Biotin-Avidin | Very High | Very Fast | Excellent | Very High | Moderate (potential immunogenicity of avidin) | Immunoassays, targeted delivery, self-assembly |
Experimental Protocols
Protocol 1: Functionalization of Nanoparticles with an NHS Ester-PEG Linker
This protocol describes the conjugation of a protein to a nanoparticle using an NHS-PEG linker.
Materials:
-
Nanoparticles with a suitable surface chemistry (e.g., amine-functionalized)
-
NHS-PEG-Maleimide linker
-
Protein with a free primary amine
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Centrifugal filter units
Procedure:
-
Nanoparticle Activation:
-
Resuspend the nanoparticles in the Activation Buffer.
-
Add a 10-fold molar excess of the NHS-PEG-Maleimide linker to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Remove excess linker by centrifugation and resuspend the activated nanoparticles in Conjugation Buffer.
-
-
Protein Conjugation:
-
Add the protein to the activated nanoparticle suspension at a 2-fold molar excess.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the functionalized nanoparticles using centrifugal filter units to remove unconjugated protein and excess reagents.
-
Wash the nanoparticles three times with PBS.
-
Resuspend the final product in a suitable storage buffer.
-
Protocol 2: Functionalization of Nanoparticles via Maleimide-Thiol Chemistry
This protocol details the conjugation of a thiol-containing peptide to a maleimide-functionalized nanoparticle.[7]
Materials:
-
Maleimide-functionalized nanoparticles
-
Thiol-containing peptide
-
Conjugation Buffer: 10 mM HEPES, pH 7.0[7]
-
Centrifugal filter units
Procedure:
-
Peptide Preparation: Dissolve the thiol-containing peptide in the Conjugation Buffer.
-
Conjugation Reaction:
-
Purification:
-
Purify the functionalized nanoparticles using centrifugal filter units to remove the unconjugated peptide.
-
Wash the nanoparticles three times with the Conjugation Buffer.
-
Resuspend the final product in a suitable storage buffer.
-
Visualization of Workflows and Mechanisms
Nanoparticle Functionalization Workflow
Caption: A generalized workflow for nanoparticle functionalization.
Key Linker Reaction Mechanisms
Caption: Simplified reaction schemes for common linker chemistries.
Characterization of Functionalized Nanoparticles
Successful functionalization must be confirmed through a suite of characterization techniques.[18][27][28][29]
| Technique | Parameter Measured | Purpose |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, Polydispersity Index (PDI) | To assess changes in size and size distribution after functionalization and to monitor colloidal stability.[27] |
| Zeta Potential Analysis | Surface charge | To confirm changes in surface charge upon conjugation and to predict colloidal stability.[27] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical bonds | To identify the functional groups of the linker and conjugated molecule on the nanoparticle surface.[18][28] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states | To provide quantitative information on the surface elemental composition, confirming the presence of the linker and conjugated molecule.[27][28] |
| Thermogravimetric Analysis (TGA) | Weight loss as a function of temperature | To quantify the amount of organic material (linker and conjugated molecule) on the nanoparticle surface.[27] |
| Transmission Electron Microscopy (TEM) | Size, morphology, and dispersity | To visualize the nanoparticles and ensure they have not aggregated after functionalization.[18] |
Linker Selection for Drug Delivery Applications
In the context of drug delivery, the linker plays a dual role: it must be stable enough to prevent premature drug release in circulation, yet be cleavable at the target site to release the therapeutic payload.[30][31][32][33][34]
-
Stable Linkers: For applications where the drug is intended to remain attached to the nanoparticle, stable linkers like thioether or amide bonds are preferred.
-
Cleavable Linkers: For controlled drug release, linkers that are sensitive to the tumor microenvironment (e.g., low pH, high redox potential, specific enzymes) are employed. Examples include hydrazone linkers (pH-sensitive), disulfide linkers (redox-sensitive), and peptide linkers (enzyme-sensitive).
The choice of linker can significantly impact the pharmacokinetics and therapeutic efficacy of a nanoparticle-based drug.[34] A shorter linker may offer better stability by keeping the payload within the steric shield of the antibody in an antibody-drug conjugate.[34]
Conclusion
The selection of an appropriate linker is a cornerstone of successful nanoparticle functionalization. By understanding the fundamental chemistry and performance characteristics of different linker types, researchers can design and synthesize nanoparticle conjugates with tailored properties for a wide array of applications in research, diagnostics, and therapeutics. This guide provides a framework for making informed decisions, but it is crucial to empirically validate the chosen linker strategy for each specific nanoparticle-ligand system to ensure optimal performance.
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A Comparative Guide to the Cross-Validation of Analytical Data for Benzyl 6-Bromohexyl Ether
This guide provides an in-depth technical comparison of analytical data for Benzyl 6-Bromohexyl Ether, a key intermediate in pharmaceutical synthesis and materials science.[1] We will delve into the cross-validation of its spectral and chromatographic data, comparing it with structurally similar alternatives to provide a comprehensive analytical benchmark for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of scientific integrity, drawing upon established international standards for data reporting and method validation.
Introduction to this compound: A Versatile Synthetic Building Block
This compound (CAS 54247-27-7) is a bifunctional organic molecule featuring a benzyl ether protecting group and a terminal bromohexyl chain.[1] This structure makes it a valuable reagent for introducing a benzyloxyhexyl moiety in a variety of chemical transformations, particularly in the synthesis of complex molecules where selective reactivity is paramount. The purity and structural integrity of this intermediate are critical for the success of subsequent synthetic steps, necessitating robust analytical characterization.
Core Principles of Analytical Validation
To ensure the reliability and accuracy of our analytical data, we adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[2][3][4][5] This framework ensures that the analytical methods are suitable for their intended purpose, providing a high degree of assurance in the quality of the results. Furthermore, the presentation of our spectral data conforms to the standards recommended by the International Union of Pure and Applied Chemistry (IUPAC), promoting clarity and consistency in scientific communication.[6][7][8][9]
Spectroscopic Characterization
Spectroscopic techniques are fundamental to the structural elucidation and identification of organic compounds. In this section, we present the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. Based on established chemical shift principles, the predicted ¹H NMR spectrum of this compound in CDCl₃ is as follows:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.39 - 7.27 | m | 5H | Ar-H |
| 4.50 | s | 2H | O-CH₂-Ar |
| 3.45 | t, J = 6.8 Hz | 2H | O-CH₂-(CH₂)₅-Br |
| 3.40 | t, J = 6.8 Hz | 2H | (CH₂)₅-CH₂-Br |
| 1.88 | p, J = 6.8 Hz | 2H | O-CH₂-CH₂-(CH₂)₄-Br |
| 1.65 | p, J = 7.4 Hz | 2H | O-(CH₂)₂-CH₂-(CH₂)₃-Br |
| 1.45 - 1.35 | m | 4H | O-(CH₂)₃-(CH₂)₂-CH₂-Br |
The ¹³C NMR spectrum reveals the number and types of carbon atoms. The reported ¹³C NMR spectral data for this compound is presented below.[10]
| Chemical Shift (ppm) | Assignment |
| 138.7 | Ar-C (quaternary) |
| 128.4 | Ar-CH |
| 127.7 | Ar-CH |
| 127.5 | Ar-CH |
| 72.9 | O-CH₂-Ar |
| 70.4 | O-CH₂-(CH₂)₅-Br |
| 33.9 | (CH₂)₅-CH₂-Br |
| 32.8 | O-CH₂-CH₂-(CH₂)₄-Br |
| 29.7 | O-(CH₂)₂-CH₂-(CH₂)₃-Br |
| 28.1 | O-(CH₂)₃-CH₂-CH₂-Br |
| 25.5 | O-(CH₂)₄-CH₂-CH₂-Br |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions. The fragmentation is predicted to occur primarily at the ether linkage and the carbon-bromine bond.
| m/z | Predicted Fragment |
| 270/272 | [M]⁺ (Molecular ion with bromine isotopes) |
| 91 | [C₇H₇]⁺ (Tropylium ion, base peak) |
| 179/181 | [M - C₇H₇]⁺ |
| 191 | [M - Br]⁺ |
Chromatographic Purity Analysis
Chromatographic techniques are essential for assessing the purity of chemical compounds and identifying any potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
A validated GC-MS method for the analysis of long-chain alkyl halides can be adapted for this compound.[11][12][13][14]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
Instrumentation: Agilent 6890 GC coupled to a 5973 Mass Selective Detector.
-
Column: DB-5 fused silica capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization at 70 eV, scanning from m/z 40 to 450.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds.
A reversed-phase HPLC method using a C18 column is suitable for the analysis of benzyl ethers.[15][16][17][18]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector.
-
Column: Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 80% acetonitrile and 20% water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 254 nm.
Visualization of Analytical Workflows
Comparison with Structural Alternatives
To provide a comprehensive analytical profile, we compare the data of this compound with its lower and higher homologues, Benzyl 5-Bromopentyl Ether and the predicted data for Benzyl 7-Bromoheptyl Ether.
| Compound | Molecular Formula | Molecular Weight | Key ¹H NMR Signal (O-CH₂-Ar) | Key ¹³C NMR Signal (O-CH₂-Ar) | GC-MS Retention Time (Predicted) | HPLC Retention Time (Predicted) |
| Benzyl 5-Bromopentyl Ether | C₁₂H₁₇BrO | 257.17 | ~4.50 ppm | ~72.9 ppm | Shorter | Shorter |
| This compound | C₁₃H₁₉BrO | 271.19 | 4.50 ppm | 72.9 ppm | - | - |
| Benzyl 7-Bromoheptyl Ether | C₁₄H₂₁BrO | 285.22 | ~4.50 ppm | ~72.9 ppm | Longer | Longer |
The primary analytical distinction between these homologues lies in their chromatographic retention times, which are expected to increase with the length of the alkyl chain. The NMR and mass spectral data will show subtle differences in the integration of the alkyl chain protons and the molecular ion peak, respectively.
Conclusion
This guide has provided a detailed framework for the cross-validation of analytical data for this compound. By adhering to international standards for method validation and data reporting, and by comparing its analytical signature to structural alternatives, we have established a robust benchmark for the quality control of this important synthetic intermediate. The detailed experimental protocols and predicted spectral data serve as a valuable resource for researchers in ensuring the integrity of their starting materials and the success of their synthetic endeavors.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. 2021. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Benzyl 6-Bromohexyl Ether
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is not merely a logistical task but a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of Benzyl 6-Bromohexyl Ether, grounded in scientific principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Understanding the Compound: Why Proper Disposal Matters
This compound (CAS No. 54247-27-7) is a halogenated ether, a class of organic compounds that requires special consideration for disposal. Its chemical structure, containing a bromine atom, places it in a regulatory category with stringent disposal protocols. Improper disposal, such as drain disposal or mixing with non-hazardous waste, can lead to the contamination of water systems and soil. Furthermore, the thermal decomposition of brominated compounds can potentially generate hazardous byproducts, making controlled, high-temperature incineration the preferred disposal method. Adherence to proper disposal procedures is therefore not just a matter of regulatory compliance but a fundamental aspect of responsible chemical stewardship.
Core Principles of this compound Waste Management
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for hazardous waste management. As a generator of this waste, your laboratory is responsible for its safe handling from the point of generation to its final disposal.
| Chemical Property | Disposal Implication |
| Halogenated Organic Compound | Must be segregated from non-halogenated waste streams. Disposal is typically more costly due to the need for specialized incineration to manage halogenated byproducts. |
| Liquid State | Requires secure, leak-proof containers for accumulation and transport. |
| Skin and Eye Irritant | Necessitates the use of appropriate Personal Protective Equipment (PPE) during handling and disposal procedures. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Classification
As a generator of chemical waste, you must first determine if your waste is hazardous. This compound, being a spent halogenated solvent, falls under the F-list of hazardous wastes from non-specific sources.
-
EPA Hazardous Waste Code: The likely EPA waste code for this compound is F002 . This code applies to spent halogenated solvents such as tetrachloroethylene, methylene chloride, and other halogenated solvents.[1][2][3][4][5]
Step 2: Segregation of Waste
Proper segregation is crucial to prevent dangerous reactions and to ensure cost-effective and environmentally sound disposal.
-
Action: Collect waste this compound in a dedicated, properly labeled container.
-
Causality: Halogenated solvents must be kept separate from non-halogenated solvents.[6][7] The reason for this is twofold: co-mingling can create a larger volume of more expensive-to-treat waste, and the disposal methods for these two streams are different. Halogenated waste requires incineration at specific temperatures to ensure the complete destruction of the molecule and to scrub acidic gases (like hydrogen bromide) from the effluent.
Step 3: Waste Accumulation and Container Management
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).
-
Container Selection: Use a container that is compatible with this compound. The original reagent bottle, if in good condition, is an excellent choice. Otherwise, use a clean, dedicated glass or polyethylene container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound" .[8] The label should also include the accumulation start date (the date the first drop of waste is added to the container).
-
Container Condition: Keep the container securely closed at all times, except when adding waste.[9] This prevents the release of vapors and reduces the risk of spills. The exterior of the container must be clean and free of contamination.
Experimental Workflow: Waste Accumulation
Caption: Workflow for accumulating this compound waste in a laboratory setting.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Engage a Licensed Vendor: Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed hazardous waste disposal company.[10][11][12][13] Never attempt to dispose of this chemical through a non-licensed entity.
-
Waste Pickup Request: Follow your institution's procedure for requesting a hazardous waste pickup. This typically involves submitting a form to your EHS department.
-
Documentation: A Uniform Hazardous Waste Manifest will be completed to track the waste from your laboratory to the TSDF.[14][15] This is a legal document that ensures the waste is handled and disposed of in accordance with EPA and Department of Transportation (DOT) regulations.[16][17]
Step 5: Spill Management
In the event of a spill, a prompt and appropriate response is critical to mitigate hazards.
-
Small Spills: For minor spills, trained laboratory personnel can manage the cleanup.
-
Alert personnel in the immediate area.
-
Don appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Label the container with "Hazardous Waste," the chemical name of the spilled material, and the date of the spill.
-
Arrange for disposal through your EHS department.
-
-
Large Spills: For significant spills, or any spill you are not comfortable cleaning up, evacuate the area and contact your institution's emergency response team or EHS department immediately.
The Logic of Compliance: A Self-Validating System
Adherence to these protocols creates a self-validating system of safety and compliance. Proper segregation prevents unintended chemical reactions and ensures that the waste is directed to the appropriate disposal facility. Meticulous labeling and documentation provide a clear chain of custody, demonstrating due diligence and protecting your institution from regulatory penalties. By understanding the "why" behind each step—from the chemical properties of this compound to the regulatory framework governing its disposal—you transition from merely following rules to actively participating in a culture of safety and environmental stewardship.
Logical Relationship: Disposal Pathway
Caption: The regulated pathway for this compound disposal from laboratory to final treatment.
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Navigating the Safe Handling of Benzyl 6-Bromohexyl Ether: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are foundational to discovery. Benzyl 6-Bromohexyl Ether, a key intermediate in various synthetic pathways, requires meticulous handling to ensure personnel safety and experimental integrity. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE) when working with this halogenated ether, grounding every recommendation in established safety protocols and scientific principles.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound is classified as a skin and eye irritant.[1][2][3] The primary routes of exposure are through direct contact with the skin or eyes, and potentially through inhalation of aerosols or vapors, especially at elevated temperatures. The molecule's structure, incorporating a benzyl ether group and a bromohexyl chain, dictates its chemical reactivity and potential physiological effects. The ether linkage can be susceptible to peroxide formation over time, while the alkyl halide component introduces reactivity towards nucleophiles. Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of a robust Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA) under 29 CFR 1910.1450.[1][2][4][5]
The Core Ensemble: Your First Line of Defense
Every laboratory procedure involving this compound necessitates a baseline of personal protective equipment. This foundational layer is designed to prevent incidental contact and minimize exposure during routine handling.
Eye and Face Protection: Shielding Against Splashes
Rationale: The most immediate and severe risk associated with liquid chemical handling is accidental splashes to the eyes, which can cause serious and lasting damage.
Protocol:
-
Safety Glasses with Side Shields: For handling small quantities (e.g., microliters to a few milliliters) on an open bench, ANSI Z87.1-rated safety glasses with side shields are the minimum requirement.
-
Chemical Splash Goggles: When transferring larger volumes, working with heated solutions, or performing reactions under pressure, chemical splash goggles that form a seal around the eyes are mandatory.[6]
-
Face Shield: For procedures with a significant risk of splashing or explosion, a face shield should be worn in conjunction with chemical splash goggles to provide full-face protection.
Protective Clothing: The Laboratory Coat
Rationale: A lab coat serves as a removable barrier, protecting your personal clothing and skin from spills and contamination.
Protocol:
-
A long-sleeved, flame-resistant lab coat is essential. The sleeves should be fully extended and secured at the wrist.
-
Lab coats should be buttoned completely to provide maximum coverage.
-
In the event of a significant spill on the lab coat, it should be removed immediately and decontaminated before reuse.
Hand Protection: Selecting the Right Gloves
Glove Selection and Use:
| Scenario | Primary Glove Recommendation | Rationale |
| Incidental Contact / Splash Protection | Nitrile Gloves (minimum 5 mil thickness) | Provides adequate protection against accidental splashes and brief contact.[9] Should be changed immediately upon contamination. |
| Extended Use / Direct Contact | Butyl Rubber or Viton™ Gloves | These materials generally offer superior resistance to ethers and halogenated hydrocarbons.[10] Always consult the manufacturer's specific chemical resistance data. |
| Handling Highly Concentrated Solutions or during Vigorous Reactions | Double Gloving (Nitrile inner, Butyl Rubber/Viton™ outer) | The inner nitrile glove provides a secondary barrier and alerts the user to a breach in the outer glove. |
Important Considerations for Glove Use:
-
Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before donning.
-
Proper Donning and Doffing: Follow a strict procedure to avoid contaminating your hands.
-
Breakthrough Time: Be aware that all glove materials have a breakthrough time, after which the chemical will permeate the glove.[7][8] For extended operations, gloves should be changed periodically.
Procedural Guidance: Step-by-Step Safety Protocols
Adherence to standardized procedures is paramount for minimizing risk. The following workflows provide a clear, actionable guide for key operational stages.
PPE Donning and Doffing Workflow
A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.
Detailed Donning Procedure:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Eye and Face Protection: Don your safety glasses or goggles. If required, place a face shield over the goggles.
-
Gloves: Wash and dry your hands thoroughly. Select the appropriate gloves and inspect them for damage. Pull the gloves on, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Detailed Doffing Procedure:
-
Gloves: Remove gloves using the "glove-in-glove" technique to avoid touching the outer contaminated surface with your bare hands.
-
Lab Coat: Remove your lab coat by rolling it down your arms, keeping the contaminated outer surface away from your body.
-
Eye and Face Protection: Remove your face shield (if used), followed by your safety glasses or goggles.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Spill Management and Disposal Plan
Accidents happen, and a well-defined plan for spill cleanup and waste disposal is a critical component of laboratory safety.
Spill Response
In the event of a spill of this compound, follow these steps:
-
Alert Personnel: Immediately notify others in the laboratory of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including double gloves (nitrile inner, butyl rubber/Viton™ outer), chemical splash goggles, a face shield, and a lab coat. For large spills, a respirator may be necessary.
-
Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading.[10][11][12]
-
Absorb the Spill: Apply the absorbent material to the spill, working from the outside in.
-
Collect and Dispose: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal of Contaminated PPE and Waste
Rationale: As a halogenated organic compound, waste containing this compound must be disposed of as hazardous waste to prevent environmental contamination.[13]
Disposal Workflow:
Step-by-Step Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, absorbent materials, and reaction byproducts, must be collected in a designated "Halogenated Organic Waste" container.[13] Do not mix with non-halogenated waste.
-
Containerization: Use a chemically resistant, leak-proof container with a secure lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste stream. Indicate the hazards (e.g., "Irritant").
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department.[14]
By adhering to these rigorous PPE protocols and disposal procedures, researchers can confidently and safely handle this compound, fostering a secure environment for scientific innovation.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
